Quinoxaline, 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGFWQSVACNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219388 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-29-1 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinoxaline N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinoxaline 1-Oxide: A Technical Guide to Its Core Chemical Properties and Reactivity
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the quinoxaline scaffold, creating Quinoxaline 1-oxide or Quinoxaline 1,4-dioxide, dramatically enhances its chemical reactivity and biological potency.[3] This N-oxidation is a critical structural modification that often imbues the molecule with unique mechanisms of action, particularly as bioreductive prodrugs that are selectively activated under hypoxic conditions, a hallmark of solid tumors and certain bacterial infections.[3][4]
This technical guide provides an in-depth exploration of the fundamental chemical properties of Quinoxaline 1-oxide. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, reactivity, and the mechanistic basis for its broad biological significance.
I. Synthesis of Quinoxaline 1-Oxides: The Beirut Reaction
While several methods exist for the synthesis of quinoxalines, the most significant and widely employed method for preparing their N-oxide derivatives is the Beirut Reaction .[4][5] Developed in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction provides a direct and versatile route to quinoxaline 1,4-dioxides through the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a source of two carbon atoms, such as enamines or enolates generated from β-dicarbonyl compounds.[4][6]
The causality behind the prevalence of the Beirut Reaction lies in its efficiency and functional group tolerance, allowing for the single-step synthesis of complex, functionalized quinoxaline N-oxides from readily available starting materials.[6]
Mechanistic Pathway of the Beirut Reaction
The generally accepted mechanism involves several key steps, initiated by the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan ring.[5][6]
-
Nucleophilic Attack: An enolate, generated from a β-dicarbonyl compound or a related CH-acid in the presence of a base, attacks one of the electrophilic nitrogen atoms of the benzofuroxan. This forms a key anionic intermediate.[5][7]
-
Ring Opening: The initial adduct undergoes a ring-opening of the furoxan system.
-
Cyclization: Subsequent intramolecular condensation between the imino-oxide and the carbonyl group leads to the formation of a dihydroquinoxaline intermediate.[6]
-
Dehydration: The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic quinoxaline 1,4-dioxide ring system.[4][6]
Diagram: Mechanism of the Beirut Reaction
Caption: Key steps in the Beirut Reaction mechanism.
Experimental Protocol: Synthesis of a Quinoxaline 1,4-Dioxide Derivative
This protocol is a representative example of the Beirut Reaction for synthesizing a substituted quinoxaline 1,4-dioxide. The choice of a non-polar solvent like chloroform is typical, and the reaction is often run at room temperature over several days to ensure complete conversion.
Objective: To synthesize a 2,3-disubstituted quinoxaline-7-carboxylate 1,4-di-N-oxide derivative.
Materials:
-
Substituted benzofuroxan-N-oxide (1.0 mmol)
-
β-diketone derivative (2.0 mmol)
-
Dry Chloroform (CHCl₃, 30 mL)
-
Triethylamine (TEA, optional catalyst)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzofuroxan-N-oxide derivative (1.0 mmol) in 30 mL of dry chloroform.
-
Addition of Reagents: To the stirred solution, add the corresponding β-diketone derivative (2.0 mmol). If catalysis is required, a few drops of an organic base like triethylamine can be added.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is typically monitored by Thin Layer Chromatography (TLC). The reaction may take anywhere from several hours to several days (4-7 days is common) to go to completion.[8][9]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the chloroform.
-
Purification: Purify the resulting crude product by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of dichloromethane:methanol) depends on the polarity of the synthesized compound.[9]
-
Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.[9]
II. Core Physicochemical and Spectroscopic Properties
The fundamental properties of Quinoxaline 1-oxide are critical for its handling, characterization, and application in further synthetic or biological studies.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for the parent Quinoxaline 1-oxide molecule. Derivatives will have properties that vary based on their specific substitutions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [10][11][12] |
| Molecular Weight | 146.15 g/mol | [10][11][12] |
| Appearance | White to light yellow crystalline powder | [12][13] |
| Melting Point | 122 - 126 °C | [11][12] |
| Boiling Point | 318.5 °C at 760 mmHg | [11] |
| Density | 1.24 g/cm³ | [11] |
| CAS Number | 6935-29-1 | [10][12] |
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation for newly synthesized Quinoxaline 1-oxide derivatives. The N-oxide group imparts distinct features in various spectra.
-
¹H NMR Spectroscopy: The protons on the quinoxaline ring system typically appear in the aromatic region (δ 7.5-9.0 ppm). The presence of the electron-withdrawing N-oxide group generally causes a downfield shift of the adjacent protons compared to the parent quinoxaline. For example, in quinoline-N-oxide, a related structure, protons adjacent to the N-oxide are significantly shifted downfield.[14]
-
¹³C NMR Spectroscopy: Carbon atoms attached directly to the N-oxide group or in the alpha position are also significantly affected, often showing a downfield shift. The full spectrum for the parent compound is available in spectral databases.[15]
-
Infrared (IR) Spectroscopy: A characteristic and strong absorption band for the N-O stretching vibration is typically observed in the range of 1200-1350 cm⁻¹. The C=N stretching vibrations of the pyrazine ring appear in the 1500-1600 cm⁻¹ region.[16] For quinoxaline-1,4-di-N-oxide derivatives, carbonyl (C=O) stretching vibrations from ester or ketone substituents are also prominent, typically around 1700-1735 cm⁻¹.[9][16]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M⁺). The fragmentation pattern can provide structural information. The exact mass can be determined by high-resolution mass spectrometry (HRMS).[17]
-
UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions within the aromatic system. The absorption maxima are influenced by substitution and solvent polarity.[18]
Diagram: Analytical Workflow for Structural Confirmation
Caption: A typical workflow for spectroscopic characterization.
III. Reactivity and Bioreductive Mechanism
The chemical reactivity of quinoxaline 1-oxides is dominated by the N-oxide functional group. This group not only influences the electron density of the entire ring system but also serves as the primary site for metabolic activation, a feature central to its use in drug development.
The Role of the N-Oxide as a Prodrug Moiety
Quinoxaline 1-oxides, and particularly the 1,4-dioxides, are considered prodrugs.[4] Their biological activity is often dependent on the in-vivo reduction of the N-oxide group(s). This reduction is preferentially carried out by reductase enzymes found in hypoxic (low oxygen) environments, such as those within solid tumors or anaerobic bacteria.[4][19]
This selective activation is a key principle in designing targeted therapies. The relatively inert parent compound can circulate in the body with lower toxicity, only becoming activated to its cytotoxic form at the desired site of action.
Mechanism of Bioreductive Activation
The activation process is initiated by a one-electron reduction of the N-oxide.
-
One-Electron Reduction: Cellular reductases transfer a single electron to the N-oxide group, generating a radical anion.
-
Generation of Reactive Species: This radical anion is unstable. Under hypoxic conditions, it can undergo further reactions that lead to the formation of highly reactive oxygen species (ROS) or directly cause DNA damage through hydrogen abstraction.[3] This DNA damage is a primary mechanism of the compound's antibacterial and antitumoral effects.[9][19]
-
Loss of N-Oxide: The reduction ultimately leads to the deoxygenated quinoxaline, which typically exhibits significantly lower or no biological activity, underscoring the importance of the N-oxide for potency.[8]
Diagram: Bioreductive Activation Pathway
Caption: Activation of quinoxaline dioxides under hypoxia.
IV. Concluding Remarks for Drug Development Professionals
The fundamental chemical properties of Quinoxaline 1-oxide are intrinsically linked to its potent and diverse biological activities. The synthetic accessibility via cornerstone reactions like the Beirut Reaction allows for extensive structural diversification, enabling fine-tuning of activity and pharmacokinetic properties. The N-oxide moiety is not merely a structural feature but the linchpin of its primary mechanism of action—bioreductive activation. This property makes the quinoxaline N-oxide scaffold an exceptionally promising platform for developing targeted therapies against cancer and infectious diseases, leveraging the unique hypoxic microenvironments associated with these pathologies. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for any scientist seeking to exploit this versatile and powerful heterocyclic system.
References
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.). National Center for Biotechnology Information.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers in Pharmacology.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). MDPI.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.
- Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). PubMed.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC. (2023). National Center for Biotechnology Information.
- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Bentham Science.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). ResearchGate.
- Beirut Reaction Mechanism | Organic Chemistry. (2022). YouTube.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI.
- Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. (n.d.). ResearchGate.
- Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities. (n.d.). Semantic Scholar.
- Quinoxaline, 1-oxide | C8H6N2O. (n.d.). PubChem.
- Proposed mechanism of the Beirut reaction. (n.d.). ResearchGate.
- Quinoxaline 1-Oxide. (n.d.). MySkinRecipes.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis and reactivity of quinoxaline. (2021). Royal Society of Chemistry.
- The main approaches for the synthesis of quinoxaline 1,4-dioxides. (n.d.). ResearchGate.
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). MDPI.
- This compound (C8H6N2O). (n.d.). PubChemLite.
- Quinoxaline 1,4-di-N-oxide core structure. (n.d.). ResearchGate.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1). (2020). Journal of Chemical Technology and Metallurgy.
- This compound. (n.d.). NIST WebBook.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H6N2O | CID 23363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1-Oxide [myskinrecipes.com]
- 12. chemimpex.com [chemimpex.com]
- 13. labproinc.com [labproinc.com]
- 14. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. mdpi.com [mdpi.com]
- 18. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]
- 19. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Beirut-Terrier Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoxaline 1,4-Dioxides from Benzofuroxans
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of quinoxaline 1,4-dioxides from benzofuroxans, with a primary focus on the versatile and historically significant Beirut-Terrier reaction. Quinoxaline 1,4-dioxides represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into the practical execution of these synthetic transformations. By elucidating the causality behind experimental choices and providing a framework for self-validating protocols, this document aims to serve as an authoritative resource for the synthesis and characterization of this important class of N-heterocyclic compounds.
Introduction: The Significance of Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides are a class of aromatic N-heterocycles that have garnered considerable attention in the scientific community due to their diverse and potent biological activities.[2][3] The presence of the two N-oxide moieties is a key structural feature that underpins their therapeutic potential, often acting as a prodrug that can be bioreduced in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to generate reactive oxygen species.[1] This mode of action makes them attractive candidates for the development of novel therapeutic agents.
The most preparatively significant and versatile method for the synthesis of quinoxaline 1,4-dioxides is the reaction of benzofuroxans (also known as benzofurazan N-oxides) with a variety of nucleophilic substrates, a transformation widely known as the Beirut-Terrier reaction.[1] This reaction, first described by Haddadin and Issidorides in 1965, provides a direct and efficient route to a wide array of substituted quinoxaline 1,4-dioxides.[2]
This guide will delve into the intricacies of this powerful reaction, providing the necessary theoretical background and practical knowledge for its successful implementation in a laboratory setting.
Synthesis of Benzofuroxan Precursors
The accessibility and purity of the starting benzofuroxan are critical for the successful synthesis of quinoxaline 1,4-dioxides. The most common and reliable method for the preparation of benzofuroxans is the oxidative cyclization of o-nitroanilines.
General Protocol for the Synthesis of Benzofuroxan from o-Nitroaniline
This protocol describes the synthesis of the parent benzofuroxan from o-nitroaniline using sodium hypochlorite as the oxidizing agent.
Materials and Reagents:
-
o-Nitroaniline
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, ensure to check the concentration)
-
Ethanol (95%)
-
Water
-
Ice
Step-by-Step Procedure:
-
Preparation of the Sodium Hypochlorite Solution: A solution of sodium hypochlorite is typically prepared by bubbling chlorine gas through a cold solution of sodium hydroxide. However, for laboratory-scale preparations, a commercially available solution of sodium hypochlorite can be used.
-
Reaction Setup: In a beaker, dissolve sodium hydroxide in water and cool the solution to 0°C in an ice bath.
-
Addition of o-Nitroaniline: To the cold alkali solution, add o-nitroaniline and stir until it dissolves, forming a deep red solution.[4]
-
Oxidation: Slowly add the sodium hypochlorite solution to the stirred o-nitroaniline solution over approximately 10 minutes, maintaining the temperature at 0°C.[4] A flocculent yellow precipitate of benzofuroxan will form.
-
Isolation and Purification: Collect the crude product by filtration on a Büchner funnel, wash thoroughly with water, and air-dry.[4] The crude benzofuroxan can be purified by recrystallization from a mixture of 95% ethanol and water.[4]
Safety Precautions:
-
o-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Sodium hypochlorite is corrosive; avoid contact with skin and eyes.
The Beirut-Terrier Reaction: Mechanism and Scope
The Beirut-Terrier reaction involves the condensation of a benzofuroxan with a suitable nucleophile, leading to the formation of a quinoxaline 1,4-dioxide. The reaction is typically carried out in the presence of a base and a suitable solvent.
The Reaction Mechanism
The generally accepted mechanism for the Beirut-Terrier reaction proceeds through the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an enamine or an enolate anion on one of the electrophilic nitrogen atoms of the benzofuroxan ring. This leads to the opening of the furoxan ring and the formation of an intermediate.
-
Ring Closure: The intermediate then undergoes an intramolecular cyclization via the condensation of the imino-oxide onto the iminium functionality.
-
Elimination: Finally, the elimination of a molecule of the secondary amine (in the case of an enamine substrate) or water (in the case of an enolate substrate) leads to the formation of the aromatic quinoxaline 1,4-dioxide.
Substrate Scope
A key advantage of the Beirut-Terrier reaction is its broad substrate scope, allowing for the synthesis of a wide variety of substituted quinoxaline 1,4-dioxides.
3.2.1. Enamines:
Enamines, readily formed from the reaction of a secondary amine with a ketone or aldehyde, are excellent nucleophiles for the Beirut-Terrier reaction. The use of enamines derived from cyclic ketones, such as cyclohexanone, leads to the formation of fused quinoxaline 1,4-dioxides.
3.2.2. β-Dicarbonyl Compounds and other Active Methylene Compounds:
β-Dicarbonyl compounds, such as β-ketoesters and β-diketones, can be readily deprotonated by a base to form enolates, which then act as the nucleophile in the reaction. Other active methylene compounds, like malononitrile, are also effective substrates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of specific quinoxaline 1,4-dioxides using the Beirut-Terrier reaction.
Protocol 1: Synthesis of 2,3-Tetramethylenequinoxaline 1,4-Dioxide from Benzofuroxan and 1-Morpholinocyclohex-1-ene
This protocol is a classic example of the Beirut-Terrier reaction using a pre-formed enamine.
Materials and Reagents:
-
Benzofuroxan
-
1-Morpholinocyclohex-1-ene (enamine of cyclohexanone)
-
Methanol
-
Ammonia (gaseous)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzofuroxan in methanol.
-
Addition of Enamine: Add 1-morpholinocyclohex-1-ene to the solution.
-
Introduction of Catalyst: Bubble gaseous ammonia through the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Protocol 2: Synthesis of Ethyl 2-Methyl-1,4-dioxyquinoxaline-3-carboxylate from Benzofuroxan and Ethyl Acetoacetate
This protocol illustrates the use of a β-ketoester as the nucleophilic partner.
Materials and Reagents:
-
Benzofuroxan
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate in acetone.
-
Addition of Reagents: To the suspension, add benzofuroxan and ethyl acetoacetate.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.[5]
Characterization of Quinoxaline 1,4-Dioxides
The synthesized quinoxaline 1,4-dioxides should be thoroughly characterized to confirm their structure and purity. The following table summarizes typical spectroscopic data for this class of compounds.
| Spectroscopic Technique | Key Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. The chemical shifts of the substituents on the quinoxaline ring will vary depending on their electronic nature. |
| ¹³C NMR | The carbon atoms of the quinoxaline ring typically resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbons attached to the N-oxide groups are generally deshielded. The signals for the trifluoromethyl group, if present, appear as a characteristic quartet.[5] |
| IR Spectroscopy | Characteristic absorptions for the N-oxide groups are typically observed in the region of 1300-1350 cm⁻¹. Other functional groups, such as carbonyls (C=O) and nitriles (C≡N), will show their characteristic absorption bands.[6] |
| Mass Spectrometry | The molecular ion peak (M⁺) is usually observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Table 1: Summary of Spectroscopic Data for Quinoxaline 1,4-Dioxides.
Safety Precautions
As with any chemical synthesis, it is imperative to adhere to strict safety protocols when working with benzofuroxans and their derivatives.
-
Handling of Benzofuroxans: Benzofuroxans should be handled with care as they are potentially explosive, especially when substituted with nitro groups.[7] Avoid grinding, shock, or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The Beirut-Terrier reaction remains a cornerstone in the synthesis of quinoxaline 1,4-dioxides, offering a powerful and versatile tool for the construction of this biologically important heterocyclic scaffold. This guide has provided a detailed overview of the synthesis of benzofuroxan precursors, the mechanism and scope of the Beirut-Terrier reaction, and practical, step-by-step experimental protocols. By understanding the principles and techniques outlined herein, researchers can confidently and safely synthesize a diverse range of quinoxaline 1,4-dioxides for further investigation in the pursuit of novel therapeutic agents.
References
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
- Recent progress in synthesis and application of furoxan. (2023). RSC Publishing. [Link]
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR. [Link]
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing. [Link]
- synthesis and biological activity studies of quinoxaline deriv
- New opportunities for the synthesis of quinoxaline-substituted heterocyclic and aryl moieties. (2013). Springer.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023).
- DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. (2025).
- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021).
- benzofurazan oxide. (n.d.). Organic Syntheses Procedure. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). PMC - NIH. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Benzofuroxan-(Benzo-%5B1%2C2-c%5D1%2C2%2C5-oxadiazole-as-Bia%C5%82ecki-Sikorska/521782200271109403847e7041a7d187289f6880]([Link]
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
- Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. [Link]
- The main approaches for the synthesis of quinoxaline 1,4-dioxides. (n.d.).
- 8 Summer Pet Safety Tips. (2023). Vet In Lebanon. [Link]
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.).
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). PMC - PubMed Central.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2025).
- Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. (2025).
- Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. [Link]
- Wikipedia:Vital articles/List of all articles. (n.d.). Wikipedia. [Link]
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties | Semantic Scholar [semanticscholar.org]
Introduction: The Quinoxaline N-Oxide Scaffold – A Nexus of Reactivity and Therapeutic Potential
An In-Depth Technical Guide to the Chemical Reactivity of the N-Oxide Group in Quinoxalines
Quinoxalines, a class of nitrogen-containing heterocyclic compounds composed of a fused benzene and pyrazine ring, are privileged structures in medicinal chemistry and materials science.[1] Their derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and antiparasitic properties.[2][3][4][5] The introduction of an N-oxide functionality to the quinoxaline core dramatically alters its electronic landscape, unlocking unique avenues of chemical reactivity and enhancing its therapeutic relevance.
The N-oxide group acts as a potent electron-withdrawing group via resonance and inductive effects. This electronic perturbation deactivates the pyrazine ring towards electrophilic attack but significantly activates it for nucleophilic reactions. Furthermore, the N-oxide moiety can participate directly in cycloadditions and rearrangements, making it a versatile synthetic handle. From a pharmacological perspective, quinoxaline N-oxides, particularly 1,4-dioxides, are renowned as bioreductive prodrugs.[2][6] In the hypoxic environments characteristic of solid tumors and certain bacterial infections, cellular reductases can reduce the N-oxide group, generating cytotoxic radicals and leading to DNA damage, a mechanism that underpins their selective therapeutic action.[6][7]
This guide provides a detailed exploration of the core chemical reactivities of the quinoxaline N-oxide group, offering insights into the mechanistic underpinnings of its transformations and providing practical, field-proven protocols for researchers in organic synthesis and drug development.
Synthesis of Quinoxaline N-Oxides: Creating the Activated Scaffold
While numerous methods exist for synthesizing the quinoxaline core, the introduction of the N-oxide group is typically achieved through two primary strategies:
-
Direct Oxidation: The most straightforward approach involves the direct oxidation of a pre-formed quinoxaline. Various oxidizing agents have been employed, including hydrogen peroxide (H₂O₂), often in acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA).[8] However, these methods can suffer from long reaction times and moderate yields.[8] A highly efficient modern alternative is the use of a complex of hypofluorous acid with acetonitrile (HOF·CH₃CN), which can convert quinoxalines to their N,N'-dioxides in high yields within minutes.[9]
-
The Beirut Reaction: A more versatile and widely used method for constructing quinoxaline 1,4-dioxides is the Beirut reaction. This involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as a β-keto-enol or enamine.[6][10] This reaction builds the heterocyclic system and installs the N-oxide groups in a single, powerful step.
Core Reactivity of the N-Oxide Group
The presence of the N-oxide fundamentally dictates the reactivity of the quinoxaline system. The following sections detail the principal transformations, providing both mechanistic rationale and practical experimental guidance.
Nucleophilic Aromatic Substitution (SNAAr): Activation of the Pyrazine Ring
The N-oxide group's strong electron-withdrawing nature renders the C2 and C3 positions of the quinoxaline ring highly electrophilic and susceptible to nucleophilic attack. This activation is a cornerstone of quinoxaline N-oxide chemistry, enabling the introduction of a wide array of functional groups.
Causality and Mechanism: The N-oxide polarizes the N=C bond, creating a significant partial positive charge on the adjacent carbon atom. A nucleophile attacks this electrophilic carbon, forming a Meisenheimer-like intermediate. The negative charge is stabilized by the N-oxide oxygen. Subsequent elimination of a leaving group (like a halide) or oxidative rearomatization (if hydrogen is substituted) restores the aromatic system.[6][11] The presence of two N-oxide groups, as in quinoxaline 1,4-dioxides, further enhances this reactivity.[6]
Experimental Protocol: Synthesis of 2-Amino-3-methylquinoxaline 1,4-dioxide
This protocol demonstrates the substitution of a halogen atom, a common strategy for diversifying the quinoxaline scaffold.
-
Setup: To a solution of 2-chloro-3-methylquinoxaline 1,4-dioxide (1.0 mmol) in ethanol (15 mL) in a pressure tube, add the desired amine (e.g., piperidine, 1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 2-amino-substituted product.
| Nucleophile | Product Yield (%) | Reference |
| Piperazine | 85% | [12] in[6] |
| Morpholine | 82% | [12] in[6] |
| Azoles | 75-90% | [12] in[6] |
Deoxygenation: Reverting to the Parent Heterocycle
The removal of the N-oxide oxygen is a crucial synthetic transformation. It allows the N-oxide to be used as a temporary activating or directing group, which is then removed in a later step to yield the functionalized quinoxaline. This strategy provides access to derivatives that are difficult to synthesize directly.[6]
Causality and Common Reagents: The N-O bond is susceptible to reduction. This can be achieved with a variety of reagents that act as oxygen acceptors or through catalytic hydrogenation. Common choices include:
-
Phosphorus(III) reagents: Triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).
-
Low-valent titanium.
-
Sodium dithionite (Na₂S₂O₄).
-
Catalytic Hydrogenation: H₂ over catalysts like Palladium on carbon (Pd/C).[6]
The choice of reagent is critical, as harsh conditions can lead to over-reduction of the pyrazine ring.[6]
Experimental Protocol: Deoxygenation using Sodium Borohydride
-
Setup: Dissolve the quinoxaline N-oxide (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.
-
Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deoxygenated quinoxaline, which can be further purified by chromatography or recrystallization if necessary.
1,3-Dipolar Cycloaddition: Building New Rings
The N-oxide moiety is a classic 1,3-dipole, a three-atom, four-π-electron system.[13] This allows it to participate in [3+2] cycloaddition reactions with various "dipolarophiles" (typically alkenes or alkynes), providing a powerful route to construct novel five-membered heterocyclic rings fused to the quinoxaline scaffold.[14][15]
Mechanism and Causality: In this concerted pericyclic reaction, the 4π electrons of the N-oxide system and the 2π electrons of the dipolarophile interact to form a new five-membered ring.[13] The reaction proceeds through a cyclic transition state, and its regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and dipolarophile.[13] For instance, reaction with an alkyne yields a fused isoxazole-like system.
Rearrangement and Photochemical Reactions
Quinoxaline N-oxides are susceptible to structural rearrangements, often induced by thermal or photochemical conditions. These reactions can lead to profound changes in the heterocyclic core, providing access to entirely different scaffolds.
-
Photochemical Rearrangement: Upon UV irradiation, quinoxaline 1,4-dioxides can undergo complex rearrangements. Depending on the substituents and reaction conditions, products can include benzimidazolones, quinoxalinones, or lactams.[6][16][17] For example, photolysis of quinoxaline 1,4-dioxide in dilute acid can yield 2-chloroquinoxaline 1-oxide.[18] These transformations often proceed through highly reactive intermediates like oxaziridines.
-
Thermal Rearrangements: Certain substituted quinoxaline N-oxides can rearrange upon heating, sometimes leading to the formation of benzimidazolinone derivatives.
These reactions, while synthetically powerful, can also be a source of product impurities and limit the stability of some quinoxaline N-oxide-based drugs.[6]
Conclusion: A Versatile Tool for Modern Chemistry
The N-oxide group in quinoxalines is far more than a simple functional group; it is a powerful modulator of reactivity and a key enabler of biological function. By activating the heterocyclic core to nucleophilic attack, participating in cycloadditions, and serving as a removable directing group through deoxygenation, it provides chemists with a versatile toolkit for molecular construction. For drug development professionals, its role in creating bioreductive prodrugs offers a sophisticated strategy for targeting diseased tissues. A thorough understanding of the causality behind these reactions is essential for harnessing the full potential of the quinoxaline N-oxide scaffold in the design of next-generation therapeutics and functional materials.
References
- Kumar, G., Ray, S., Shukla, G., & Singh, M. S. (2023). One-Pot Synthesis of Quinoxaline N-Oxides via Radical-Mediated Cyclization of Ketene N,S-Acetals. Synlett.
- Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003.
- Gomez-Caro, L. C., Rivera-Ramirez, N., Gomez-Flores, M., Tlahuext, H., & Martinez-Crespo, F. J. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. Química Nova, 34(4), 621-625.
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1), 1-28.
- Zasada, A., Brześkiewicz, J., Antoniak, D., Bechcicka, M., Loska, R., & Mąkosza, M. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21(5), 994-999.
- Landquist, J. K. (1967). Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides. Journal of the Chemical Society C: Organic, 2212-2216.
- Rozen, S., & Carmeli, M. (2003). A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N‘-Dioxides Using HOF·CH3CN. The Journal of Organic Chemistry, 68(22), 8456-8459.
- Dvoryantseva, G. G., Tetenchuk, K. P., Pol'shakov, V. I., & Elina, A. S. (1987). Photochemical reactions of biologically important quinoxaline n-oxides. Pharmaceutical Chemistry Journal, 20(4), 269-273.
- Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003.
- Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003.
- Abushanab, E. (1970). Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides. Journal of the Chemical Society D: Chemical Communications, (21), 1412.
- Haddadin, M. J., Agopian, G., & Issidorides, C. H. (1971). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry, 36(4), 514-517.
- Wan, J. P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. RSC Advances, 4(77), 40781-40796.
- Sheng, X., Zhang, T., & Wang, W. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 12.
- Wrobel, Z., Kwast, A., & Makosza, M. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32.
- Reddy, G. S., Reddy, K. S., & Sridhar, B. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 466-474.
- ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j.
- Khumsuban, S., Posner, C. S., & Chokchaisiri, R. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1373.
- Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2014). New Quinoxalines with Biological Applications. Journal of Molecular and Genetic Medicine, 8(1), 1-3.
- Ahmad, Y., Habib, M. S., Mohammady, A., Bakhtiari, B., & Shamsi, S. A. (1966). Quinoxaline derivatives. X. Novel rearrangement of certain quinoxaline N-oxides to 6-benzimidazolinones. The Journal of Organic Chemistry, 31(8), 2613-2615.
- Guchhait, S. K., & Kashyap, M. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 10(52), 31105-31127.
- Sheng, X., Zhang, T., & Wang, W. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 12.
- Quimica Organica.org. (n.d.). Electrophilic substitution by N-oxides.
- Zhang, T., Wang, Y., Li, M., Wang, R., & Yang, C. (2016). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. The Journal of biological chemistry, 291(31), 16126-16138.
- Haddadin, M. J., Agopian, G., & Issidorides, C. H. (1971). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry, 36(4), 514-517.
- Rivera-Ramírez, N., Gómez-Caro, L. C., Gómez-Flores, M., Tlahuext, H., & Martínez-Crespo, F. J. (2018). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Molecules, 23(10), 2465.
- Roy, D. K., & Jana, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(17), 4876-4921.
- Vicente, E., Lima, L. M., Bongard, E., Pérez-Silanes, S., Aldana, I., & Monge, A. (2008). Substitutions of fluorine atoms and phenoxy groups in the synthesis of quinoxaline 1,4-di-N-oxide derivatives. Journal of fluorine chemistry, 129(2), 132-139.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
- ResearchGate. (n.d.). Green synthesis of quinoxaline and substituted quinoxalines.
- Khumsuban, S., Posner, C. S., & Chokchaisiri, R. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1373.
- Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube.
- Chamorro, E., Notario, R., & Abboud, J. L. M. (2001). Nitrous Oxide as a 1,3-Dipole: A Theoretical Study of Its Cycloaddition Mechanism. The Journal of Organic Chemistry, 66(1), 133-137.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chesci.com [chesci.com]
- 13. Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Quinoxaline 1-Oxides: Elucidating the Core Antibacterial Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Quinoxaline 1-oxides, particularly the 1,4-di-N-oxide (QdNO) derivatives, represent a class of synthetic heterocyclic compounds with potent antibacterial properties, especially against anaerobic bacteria.[1][2] Their mechanism of action is multifaceted and distinct from many conventional antibiotics. It is initiated by a bioreductive activation process within the bacterial cell, which is more efficient under hypoxic or anaerobic conditions.[1][3] This reduction of the essential N-oxide moieties, often facilitated by bacterial enzymes like xanthine oxidase, generates unstable radical intermediates and reactive oxygen species (ROS).[4][5][6] The resulting oxidative stress inflicts widespread cellular damage, with the primary target being bacterial DNA, leading to strand breaks, inhibition of DNA synthesis, and induction of the SOS repair system.[4][5][7] This cascade of events ultimately results in bacterial cell death. This guide provides a detailed exploration of this mechanism, the experimental methodologies used for its validation, and the implications for future antimicrobial drug development.
Introduction to Quinoxaline 1-Oxides
Quinoxaline is a heterocyclic compound formed from the fusion of a benzene ring and a pyrazine ring.[8] The oxidation of the nitrogen atoms in the pyrazine ring yields quinoxaline N-oxides, with the 1,4-di-N-oxide (QdNO) scaffold being particularly significant for biological activity.[8][9]
Historically, QdNOs such as Carbadox and Olaquindox have been used extensively in veterinary medicine as feed additives to promote growth and control enteric diseases in livestock, particularly swine.[1][10][11] Their effectiveness stems from a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with pronounced potency against anaerobes like Clostridium perfringens and Brachyspira hyodysenteriae.[1][2][7] However, concerns regarding the genotoxic and carcinogenic potential of some derivatives have led to restrictions on their use in many regions, underscoring the need for a deeper mechanistic understanding to guide the development of safer, more effective analogs.[1][12][13]
The Core Mechanism: A Hypoxia-Activated, DNA-Targeted Assault
The antibacterial efficacy of quinoxaline 1-oxides is not inherent to the parent molecule but is unleashed through a "Trojan horse" strategy involving intracellular metabolic activation. This process can be understood as a two-pillar mechanism: bioreductive activation followed by an oxidative onslaught that culminates in catastrophic DNA damage.
Pillar 1: Bioreductive Activation – The Anaerobic Trigger
The cornerstone of the QdNO mechanism is its reliance on bioreduction. The N-oxide groups are the key functional components essential for antibacterial activity; their removal renders the molecules inert.[3][5]
-
Hypoxia-Selective Action : QdNOs are effectively prodrugs that are selectively activated in low-oxygen environments.[1][4] In the presence of oxygen, the unstable radical intermediate formed during the initial one-electron reduction can be rapidly oxidized back to the non-toxic parent compound.[1] Under anaerobic conditions, however, this reduction proceeds, leading to the formation of cytotoxic species. This explains their heightened efficacy against anaerobic and facultative anaerobic bacteria in hypoxic environments, such as the gastrointestinal tract.
-
Enzymatic Reduction : This activation is catalyzed by bacterial reductase enzymes. Studies have identified xanthine oxidase as a key enzyme in this process.[4][5][6] The inhibition of this enzyme has been shown to diminish the antibacterial activity of QdNOs.[1] The reduction process involves the step-wise removal of the oxygen atoms from the N-oxide groups, creating highly reactive intermediates.[1][5]
The Question of Topoisomerase Inhibition
While ROS-mediated DNA damage is the well-established primary mechanism, some evidence suggests a potential secondary role for the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. [14][15][16]These enzymes are critical for managing DNA topology during replication and are the targets of quinolone antibiotics like ciprofloxacin. [17][18] Docking studies have suggested that certain quinoxaline derivatives can bind to the active site of the Mycobacterium DNA gyrase B subunit. [4]Furthermore, the mechanism of olaquindox has been described as causing "dysfunction of DNA gyrase". [14][19]However, the evidence for direct, potent inhibition comparable to that of fluoroquinolones is less definitive. It is plausible that the observed effects on topoisomerases are an indirect consequence of the profound DNA damage and structural distortion caused by ROS, rather than a primary mode of enzymatic inhibition. Further research is required to decouple these potential effects and clarify whether direct topoisomerase inhibition is a significant component of the antibacterial action of quinoxaline 1-oxides.
Experimental Methodologies for Mechanistic Elucidation
Validating the complex mechanism of action of quinoxaline 1-oxides requires a suite of specialized assays. The protocols described below represent self-validating systems that, when used in concert, provide a comprehensive picture of the drug's activity.
Protocol 1: Intracellular ROS Production Assay
This protocol quantifies the generation of ROS within bacterial cells following exposure to a QdNO compound, confirming the induction of oxidative stress.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase in an appropriate broth medium. For anaerobic bacteria, all steps must be performed in an anaerobic chamber.
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).
-
Probe Loading: Resuspend the bacterial pellet in PBS containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark to allow for probe uptake and deacetylation.
-
Washing: Centrifuge the cells to remove excess probe and wash twice with PBS.
-
Drug Exposure: Resuspend the probe-loaded cells in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5). Aliquot into a 96-well microplate. Add the quinoxaline 1-oxide compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Record measurements at regular intervals (e.g., every 15 minutes for 2 hours).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. A significant, dose-dependent increase in fluorescence indicates intracellular ROS production.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay determines if a compound directly inhibits the catalytic activity of DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. The supercoiled form of the plasmid migrates faster than the relaxed form on an agarose gel. An inhibitor will prevent this conversion.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing: DNA gyrase assay buffer, 1 unit of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP.
-
Inhibitor Addition: Add the quinoxaline 1-oxide compound at a range of concentrations. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-inhibitor control.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different plasmid topoisomers are separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The no-inhibitor control should show a fast-migrating band (supercoiled DNA). The presence of a slower-migrating band (relaxed DNA) in the test lanes indicates inhibition of DNA gyrase activity. The IC₅₀ can be determined by quantifying band intensity across a range of inhibitor concentrations.
Quantitative Data Summary
The antibacterial potency of quinoxaline 1-oxides is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for two common QdNOs against key bacterial species, illustrating their potent activity, particularly against anaerobes.
| Compound | Bacterial Species | Condition | MIC (µg/mL) | Reference |
| Cyadox (CYA) | Clostridium perfringens | Anaerobic | 0.5 | [1] |
| Brachyspira hyodysenteriae | Anaerobic | 0.125 | [1] | |
| Escherichia coli | Aerobic | >128 | [5] | |
| Escherichia coli | Anaerobic | 4 | [5] | |
| Olaquindox (OLA) | Clostridium perfringens | Anaerobic | 8 | [1] |
| Brachyspira hyodysenteriae | Anaerobic | 2 | [1] | |
| Escherichia coli | Aerobic | 64 | [5] | |
| Escherichia coli | Anaerobic | 32 | [5] |
Data synthesized from cited literature. Values demonstrate the enhanced activity under anaerobic conditions.
Conclusion and Future Directions
The antibacterial mechanism of quinoxaline 1-oxides is a sophisticated, multi-step process initiated by hypoxia-selective bioreduction. This activation unleashes a torrent of reactive oxygen species that cause lethal DNA damage and widespread oxidative stress, ultimately leading to bacterial cell death. This mode of action, which hinges on the unique metabolic environment of the target pathogen, offers a compelling blueprint for the development of novel antimicrobials.
Future research should focus on:
-
Designing Novel Analogs: Synthesizing new QdNO derivatives with improved safety profiles, minimizing the genotoxicity associated with older compounds while retaining or enhancing antibacterial efficacy.
-
Exploring Enzyme Targets: Further characterizing the specific bacterial reductases involved in activation across different species could enable the design of more targeted therapies.
-
Clarifying Topoisomerase Role: Definitive studies are needed to ascertain whether direct topoisomerase inhibition is a relevant secondary mechanism of action.
-
Combating Resistance: Understanding the mechanisms of resistance, such as the downregulation of activating enzymes, is crucial for maintaining the long-term viability of this class of antibiotics.
By leveraging this detailed mechanistic understanding, the scientific community can continue to develop quinoxaline-based therapeutics that are both potent and safe, providing new weapons in the ongoing fight against bacterial infections.
References
- Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook. (n.d.). Iowa State University.
- Carbadox - Grokipedia. (n.d.). Grokipedia.
- Wang, J., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 148. [Link]
- Li, Y., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 19. [Link]
- Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS ONE, 10(8), e0136450. [Link]
- Xin, Z. J., et al. (2013). Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. Advanced Materials Research, 634-638, 1376-1379. [Link]
- [Synthesis and antibacterial properties of quinoxaline 1,4-dioxide derivatives]. (1996). Yakugaku Zasshi, 116(6), 491-6. [Link]
- Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PubMed Central. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2021). MDPI. [Link]
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted deriv
- Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PubMed. [Link]
- Olaquindox 10% - O.L.KAR. (n.d.). O.L.KAR.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
- Olaquindox (WHO Food Additives Series 27). (n.d.). Inchem.org.
- The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (2016). PubMed. [Link]
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2016). Scholars Research Library. [Link]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2017). Frontiers Media S.A.. [Link]
- Carbadox has both temporary and lasting effects on the swine gut microbiota. (2014). PubMed Central. [Link]
- Carbadox — FACT. (n.d.). Food Animal Concerns Trust.
- The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo | Request PDF. (2016).
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). PubMed. [Link]
- Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. (1992). PubMed. [Link]
- Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Deriv
- CARBADOX (addendum) (JECFA Food Additives Series 51). (n.d.). Inchem.org.
- The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. (1998). PubMed. [Link]
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017).
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). Frontiers Media S.A.. [Link]
- Olaquindox. (n.d.). AERU.
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). Taylor & Francis Online. [Link]
- [Role of reactive oxygen species in the bactericidal action of quinolones--inhibitors of DNA gyrase]. (2013). PubMed. [Link]
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). RSC Publishing. [Link]
- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
- Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. (2017). PubMed. [Link]
Sources
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 6. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbadox — FACT [foodanimalconcernstrust.org]
- 13. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 14. agroolkar.com.ua [agroolkar.com.ua]
- 15. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Olaquindox [sitem.herts.ac.uk]
Spectroscopic Characterization of Quinoxaline-1-Oxide Derivatives: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the spectroscopic characterization of quinoxaline-1-oxide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, often acting as bioreductive prodrugs.[1] A thorough understanding of their spectroscopic properties is fundamental to their identification, structural elucidation, and the advancement of their therapeutic potential. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and validated approach to their analysis.
The Structural Significance of the N-Oxide Moiety
The introduction of an N-oxide group to the quinoxaline scaffold dramatically influences its electronic properties and, consequently, its spectroscopic signature. This modification is pivotal to the biological activity of many derivatives, which can be selectively activated under hypoxic conditions found in tumors.[1] Understanding how this functional group and other substituents on the quinoxaline ring affect the spectroscopic output is a cornerstone of their rational drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of quinoxaline-1-oxide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expertise in Experimental Design: Causality in Protocol Selection
The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆ is particularly useful for compounds with lower solubility. Tetramethylsilane (TMS) is the universally accepted internal standard, providing a reference point at 0.0 ppm for both ¹H and ¹³C spectra. For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning proton and carbon signals unequivocally.[1]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the quinoxaline-1-oxide derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Acquisition (if necessary):
-
For structures with overlapping signals, acquire COSY and HSQC spectra using standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.
Data Presentation: Comparative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in quinoxaline-1-oxide derivatives.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-2/H-3 | 8.5 - 9.5 | 140 - 155 | Protons on the pyrazine ring are deshielded. |
| Aromatic Protons | 7.5 - 8.5 | 120 - 140 | Chemical shifts are influenced by substituent effects. |
| Substituent Protons | Variable | Variable | Dependent on the nature of the substituent. |
Note: Specific chemical shifts will vary depending on the substitution pattern and the solvent used. For instance, a series of 5-, 6-, and 2-substituted quinoxalines have been analyzed, and it was found that while the magnitudes of coupling constants in the benzenoid ring are similar to naphthalene, applying naphthalene chemical shift substitutions can sometimes lead to incorrect peak sequencing.[2]
Diagram 1: General NMR Experimental Workflow
A streamlined workflow for NMR analysis of quinoxaline-1-oxide derivatives.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of quinoxaline-1-oxide derivatives and for gaining structural insights through fragmentation analysis.
Expertise in Experimental Design: Ionization and Analysis Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[1] For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used to piece together the molecule's structure.[1]
Detailed Experimental Protocol: ESI-MS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3] The solution should be free of particulates.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system for mixture analysis.
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply a collision energy to induce fragmentation and acquire the product ion spectrum. The breakdown routes of the protonated molecules can be rationalized by conducting low-energy collision CID-MS/MS analyses.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and interpret the fragmentation pattern to confirm the structure.
Data Presentation: Representative Fragmentation Patterns
The fragmentation of quinoxaline-1-oxide derivatives in MS/MS often involves characteristic losses. For instance, some derivatives may exhibit the elimination of the oxazolidinone molecule.[4] The specific fragmentation will depend on the substituents present.
| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment |
| [M+H]⁺ | H₂O | [M+H-H₂O]⁺ |
| [M+H]⁺ | CO | [M+H-CO]⁺ |
| [M+H]⁺ | Substituent-specific losses | Varies |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoxaline-1-oxide ring.
Expertise in Experimental Design: Solvent Effects and Spectral Interpretation
The choice of solvent can influence the position and intensity of absorption bands. Aprotic solvents like dimethyl sulfoxide (DMSO) are often used due to the good solubility of many quinoxaline derivatives.[5] The UV-Vis spectra of these compounds are typically characterized by two main absorption bands: a high-energy band corresponding to a π–π* transition and a lower-energy band attributed to an n–π* transition.[6]
Detailed Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the quinoxaline-1-oxide derivative in a UV-grade solvent (e.g., DMSO or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Data Presentation: Typical UV-Vis Absorption Data
| Transition | Typical λmax Range (nm) | Notes |
| π–π | 250 - 350 | High-intensity absorption. |
| n–π | 350 - 450 | Lower-intensity absorption, characteristic of the N-oxide group. |
The exact λmax values are sensitive to the substitution pattern on the quinoxaline ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in quinoxaline-1-oxide derivatives, particularly the characteristic N-oxide vibration.
Expertise in Experimental Design: The KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet technique is a widely used and reliable method.[7] It involves intimately mixing the sample with dry KBr powder and pressing the mixture into a transparent disk. It is crucial to use spectroscopy-grade, dry KBr and to thoroughly grind the sample to a fine powder to avoid scattering of the infrared radiation.[7][8]
Detailed Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a transparent or translucent pellet.[7]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify and assign the characteristic absorption bands for the various functional groups.
Data Presentation: Key IR Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| N-O Stretch | 1300 - 1380 | A strong and characteristic band for the N-oxide group. The exact position is sensitive to substituent effects. |
| C=N Stretch | 1500 - 1650 | Characteristic of the pyrazine ring. |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands are typically observed. |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Bending (Aromatic) | 700 - 900 | The pattern can provide information about the substitution on the benzene ring. |
Diagram 2: FT-IR KBr Pellet Preparation Workflow
Step-by-step process for preparing a KBr pellet for FT-IR analysis.
Conclusion
The spectroscopic characterization of quinoxaline-1-oxide derivatives is a multi-faceted process that requires a thoughtful and systematic approach. By leveraging the complementary information provided by NMR, MS, UV-Vis, and IR spectroscopy, researchers can confidently elucidate the structure and electronic properties of these important compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful and reliable characterization of novel quinoxaline-1-oxide derivatives in the pursuit of new therapeutic agents.
References
- El-Husseiny W.M., El-Sayed M.A., Abdel-Aziz N.I., El-Azab A.S., Ahmed E.R., Abdel-Aziz A.A. Synthesis, antitumour and antioxidant activities of novel α, β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. J. Enzyme Inhib. Med. Chem. 2017;32(1):835-846. [Link]
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- Why KBR Is Used In FTIR Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed. [Link]
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. [Link]
- How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]
- KBr Pellet Method. Shimadzu. [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research. [Link]
- (A) UV‐Vis absorption and (B) emission spectra of the three...
- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-361. [Link]
- Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). SCIDAR. [Link]
- Calculated frequencies and vibrational assignments of quinoxaline based...
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- FTIR analysis of the quinoxaline compound.
- Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Semantic Scholar. [Link]
- synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives.
- SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
- Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link]
- "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet. ScholarsArchive@BYU. [Link]
- Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction.
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]
- The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Scholars Research Library. [Link]
- Quinoxaline, 1-oxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Semantic Scholar. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- BJOC - Search Results. Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceijsar.com [scienceijsar.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. youtube.com [youtube.com]
Physicochemical properties of substituted quinoxaline, 1-oxides
An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinoxaline 1-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the core physicochemical properties of substituted quinoxaline 1-oxides. As a class of heterocyclic N-oxides, these compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2] A profound understanding of their physicochemical characteristics is not merely academic; it is the cornerstone of rational drug design, enabling the optimization of efficacy, selectivity, and pharmacokinetic profiles. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, physicochemical properties, and biological function, providing field-proven insights for development professionals.
The Strategic Importance of the N-Oxide Moiety
The quinoxaline scaffold is a fusion of a benzene and a pyrazine ring.[3] The introduction of an N-oxide group fundamentally alters the electronic landscape of this heterocyclic system. This functional group is not just a simple substitution; it is a strategic modification that imparts unique chemical reactivity and biological potential. The N-oxide can act as a prodrug element, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain bacterial infections.[4][5] Intracellular reductases can reduce the N-oxide to generate a radical anion, which can lead to DNA damage and cell death, providing a targeted mechanism of action.[1] Consequently, the ease of this reduction—a key physicochemical property—is a direct determinant of biological activity.
Synthesis: The Foundation of Property Modulation
The ability to strategically place substituents on the quinoxaline ring is essential for fine-tuning its properties. The most versatile and preparatively significant method for synthesizing quinoxaline 1,4-dioxides (which can be selectively reduced to 1-oxides) is the Beirut reaction.[5]
Key Synthetic Approach: The Beirut Reaction
This reaction involves the condensation of a benzofuroxan (a cyclic N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound or an enamine.[5][6] The choice of reactants directly determines the substitution pattern on the resulting quinoxaline ring.
Caption: Workflow for the Beirut reaction synthesis.
Causality in Synthesis: The power of this method lies in its modularity. By starting with a substituted benzofuroxan, one can introduce substituents onto the benzene portion of the quinoxaline core. Similarly, the choice of the enamine or β-dicarbonyl component dictates the substituents on the pyrazine ring. This control is fundamental to systematically studying structure-property relationships.
Core Physicochemical Properties and Their Interplay
The biological fate and activity of a quinoxaline 1-oxide derivative are governed by a delicate balance of several key physicochemical properties.
Electronic Properties: The Engine of Bioactivity
The electronic nature of the quinoxaline 1-oxide ring system is paramount, as it directly influences the compound's reduction potential. This property determines how readily the N-oxide group accepts an electron to initiate its bioactivation cascade. Cyclic voltammetry is the primary technique used to quantify this property, measuring the half-wave potential (E½).
The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is the principal tool for modulating the reduction potential.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-F, -Cl), trifluoromethyl (-CF₃), and nitro (-NO₂) pull electron density away from the ring system.[7] This makes the ring more electron-deficient and thus easier to reduce. A more positive reduction potential generally correlates with higher cytotoxic potency, especially under hypoxic conditions.[1] For instance, replacing a hydrogen atom at the 7-position with a fluorine atom or a trifluoromethyl group results in a positive shift in the reduction potential of +0.102 V and +0.232 V, respectively.[7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) donate electron density to the ring, making it more electron-rich and harder to reduce (a more negative reduction potential).[7]
Caption: Influence of substituents on reduction potential.
Table 1: Effect of Substituents on First Reduction Potential (E½) of Quinoxaline 1,4-di-N-oxides
| Compound Base Structure | Substituent(s) | E½ (V vs. Fc/Fc⁺) | Change from Unsubstituted |
|---|---|---|---|
| 3-CF₃-2-CO₂Me | 7-H (Unsubstituted) | -0.999 | N/A |
| 3-CF₃-2-CO₂Me | 7-F | -0.897 | +0.102 V |
| 3-CF₃-2-CO₂Me | 7-CF₃ | -0.767 | +0.232 V |
| 3-CF₃-2-CO₂Et | 7-H (Unsubstituted) | -1.002 | N/A |
| 3-CF₃-2-CO₂Et | 7-CH₃ | -1.045 | -0.043 V |
| 3-CF₃-2-CO₂Et | 7-OCH₃ | -1.078 | -0.076 V |
Data adapted from electrochemical studies.[7]
Lipophilicity (logP): The Key to Membrane Permeation
Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. For quinoxaline 1-oxides, achieving an optimal logP is a balancing act: the compound must be lipophilic enough to enter cells but soluble enough to be bioavailable.[1][8] Low solubility is a known challenge for this class of compounds, often hindering their progression to clinical phases.[5][9]
Experimental Protocol: Determination of logP via RP-HPLC
The shake-flask method for logP determination can be problematic for these compounds. A more reliable and high-throughput method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The principle is that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.
-
Preparation of Standards: A series of standard compounds with known logP values (e.g., acetophenone, benzene, toluene) are prepared in the mobile phase.
-
System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve good peak separation.
-
Detector: UV detector set to a wavelength where the compounds absorb (typically determined from their UV-Vis spectra).
-
-
Calibration: The standard compounds are injected, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time), is calculated for each standard. A calibration curve is generated by plotting log k versus the known logP values.
-
Sample Analysis: The quinoxaline 1-oxide derivative is dissolved in the mobile phase and injected under the same conditions. Its retention time is measured, and log k is calculated.
-
logP Calculation: The logP of the test compound is determined by interpolating its log k value on the calibration curve.
Self-Validation: This protocol is self-validating through the linearity of the calibration curve (typically requiring an R² > 0.98). The inclusion of quality control standards within each run ensures accuracy and reproducibility.
Spectroscopic Properties: Fingerprints for Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the quinoxaline ring are highly sensitive to the electronic effects of both the N-oxide group and the substituents. The N-oxide group generally deshields adjacent protons. Comparing the spectra of a parent quinoxaline with its N-oxide reveals downfield shifts for protons on the oxidized ring.[11]
-
Infrared (IR) Spectroscopy: The N-oxide group gives rise to characteristic stretching vibrations (ν N-O). These bands are often strong and can be used for identification. For example, quinoxaline-1,4-di-N-oxide derivatives show characteristic bands for the C=O group of an ester substituent in the 1726-1735 cm⁻¹ range.[12]
-
UV-Vis Spectroscopy: Quinoxaline derivatives typically exhibit characteristic π–π* absorption bands. The position and intensity of these bands are influenced by substituents, with extended conjugation or the presence of auxochromes causing a bathochromic (red) shift.[13][14]
Table 2: Comparative ¹H NMR Data (Selected Protons)
| Compound | H-2/H-3 (ppm) | H-5/H-8 (ppm) | H-6/H-7 (ppm) |
|---|---|---|---|
| Quinoxaline | ~8.80 | ~8.05 | ~7.75 |
| Quinoxaline 1-Oxide | H-2: ~8.65, H-3: ~8.90 | H-8: ~8.50, H-5: ~7.85 | ~7.60 - 7.80 |
Values are approximate and vary based on solvent and substitution. Data compiled from public chemical databases.[15][16]
Structural Properties: X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the molecule's three-dimensional conformation, planarity, and intermolecular interactions in the solid state.[17][18] This data is crucial for understanding how molecules pack in a crystal lattice, which can influence properties like solubility and dissolution rate. It also provides the precise bond lengths and angles needed to validate computational models used in drug design.
Conclusion: A Synthesis of Properties for Rational Design
The development of effective drugs based on the substituted quinoxaline 1-oxide scaffold is a multiparameter optimization problem. The diverse biological activities of these compounds are not attributable to a single feature but rather to the synergistic interplay of their physicochemical properties.[1][4]
-
Electronic properties govern the fundamental mechanism of action.
-
Lipophilicity and solubility dictate bioavailability and cell penetration.
-
Spectroscopic and structural properties provide the essential tools for confirmation and quality control.
By understanding and applying the principles outlined in this guide, researchers can more effectively navigate the chemical space of substituted quinoxaline 1-oxides. The ability to rationally modulate these core properties through synthetic chemistry is the key to unlocking the full therapeutic potential of this fascinating and potent class of molecules.
References
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link][1]
- Buravchenko, G., & Shchekotikhin, A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link][4]
- Jaso, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed. [Link][2]
- Anonymous. (n.d.).
- Buravchenko, G., & Shchekotikhin, A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Institutes of Health (NIH). [Link][5]
- Haddadin, M. J., & Issidorides, C. H. (1971). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry. [Link][6]
- Guzmán, J., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link][21]
- Brezová, V., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH). [Link][13]
- Anonymous. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link][22]
- Ali, M., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines.
- Torres, E., et al. (2014). One electron reduction of quinoxaline 1,4-di-N-oxides to form a radical anion.
- Pontiki, E., & Hadjipavlou-Litina, D. (2018). In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents.
- Gomaa, A. M., et al. (2020). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
- D'Annessa, I., et al. (2019). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. MDPI. [Link][8]
- Gargallo, M., et al. (2000).
- Anonymous. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. [Link][12]
- Brezová, V., et al. (2019). (a,c) Electronic absorption spectra of selected quinoxaline derivatives...
- Jing, Y., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link][25]
- Gonzalez-Chavez, Z., et al. (2020). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link][26]
- Al-Warhi, T., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. [Link][18]
- Anonymous. (2023). Quinoxaline derivatives as attractive electron-transporting materials. National Institutes of Health (NIH). [Link][27]
- Moshkina, T. N., et al. (2024). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.
- Moreno, E., et al. (2011). Studies on Log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PubMed. [Link][10]
- Chen, W., et al. (2011). Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers.
- National Center for Biotechnology Information. (n.d.). Quinoxaline, 1-oxide. PubChem. [Link][15]
- National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem. [Link][16]
- Sartori, A. (2015). 16.15.5 Quinoxalines (Update 2012).
- Anonymous. (n.d.). X-ray structure of compound 1 (Note: A different numbering system is...
- Anonymous. (n.d.). This compound (C8H6N2O). PubChemLite. [Link][33]
- Wikipedia. (n.d.). Quinoxaline. Wikipedia. [Link][3]
- CAS. (n.d.). This compound. CAS Common Chemistry. [Link][34]
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C8H6N2O | CID 23363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Quoxaline 1-Oxide Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds, particularly their 1-oxide and 1,4-di-N-oxide derivatives, have emerged as a privileged class of heterocyclic compounds in the landscape of medicinal chemistry.[1][2] The introduction of the N-oxide functionality dramatically modulates the electronic properties and metabolic fate of the quinoxaline core, unlocking a remarkable breadth of biological activities. This technical guide provides a comprehensive review of the synthesis, multifaceted pharmacological profile, and structure-activity relationships of quinoxaline 1-oxide derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, present key experimental protocols, and visualize complex biological pathways to facilitate a deeper understanding of this promising class of molecules.
The Strategic Advantage of the N-Oxide Moiety in Quinoxaline Scaffolds
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a common motif in a variety of biologically active compounds.[3][4] The strategic oxidation of one or both nitrogen atoms to form quinoxaline 1-oxides or 1,4-di-N-oxides profoundly influences their physicochemical and pharmacological properties.[5] The N-oxide group acts as an electron-withdrawing entity, enhancing the molecule's susceptibility to bioreduction, a key activation step for many of its biological effects, particularly under hypoxic conditions found in solid tumors and bacterial colonies.[1][6] This "pro-drug" characteristic allows for selective activation in target tissues, potentially minimizing off-target toxicity.[1] Furthermore, the N-oxide moiety can participate in hydrogen bonding and alter the molecule's solubility and metabolic stability, making it a powerful tool for drug design and optimization.
Synthetic Pathways to Quinoxaline 1-Oxide Derivatives
The synthesis of quinoxaline 1-oxide derivatives is primarily achieved through two main strategies: the direct oxidation of a pre-formed quinoxaline ring or the cyclization of appropriate precursors.
Oxidation of Quinoxalines
A straightforward method for the synthesis of quinoxaline 1-oxides involves the direct oxidation of the corresponding quinoxaline. This is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The regioselectivity of the oxidation can be influenced by the electronic nature of the substituents on the quinoxaline ring.
The Beirut Reaction: A Cornerstone in Quinoxaline 1,4-di-N-Oxide Synthesis
A classic and versatile method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction.[7] This reaction involves the condensation of a benzofuroxan with an enamine or a β-dicarbonyl compound. The reaction proceeds through a [3+2] cycloaddition followed by ring-opening and recyclization to afford the desired quinoxaline 1,4-di-N-oxide. Microwave-assisted organic synthesis has been shown to be an efficient method for optimizing this reaction.[7]
Experimental Protocol: Microwave-Assisted Beirut Reaction for Quinoxaline 1,4-di-N-Oxide Synthesis [7]
-
Reactant Preparation: In a microwave-transparent vessel, combine the substituted benzofuroxan (1 mmol) and the appropriate β-dicarbonyl compound or enamine (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalytic amount of a base, like triethylamine or piperidine.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (typically 100-150 °C) for a specified duration (10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure quinoxaline 1,4-di-N-oxide derivative.
A Spectrum of Biological Activities: From Microbes to Cancer
Quinoxaline 1-oxide derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for the development of new therapeutic agents.[8]
Antibacterial and Antimycobacterial Activity
Quinoxaline 1,4-di-N-oxides have demonstrated potent activity against a broad spectrum of bacteria, including drug-resistant strains.[9][10] Their mechanism of action is often linked to the bioreductive activation of the N-oxide groups, leading to the generation of reactive oxygen species (ROS) and DNA damage. Notably, certain derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] Structure-activity relationship studies have indicated that the presence of the 1,4-di-N-oxide functionality is crucial for potent antimycobacterial activity.[6]
Anticancer Activity: Targeting Hypoxic Tumors
The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. Quinoxaline 1-oxide derivatives are particularly interesting in this context due to their hypoxia-selective cytotoxicity.[6] Under low oxygen conditions, the N-oxide groups are reduced by intracellular reductases, generating cytotoxic radicals that induce cell death. This selective activation in hypoxic cells offers a therapeutic window, potentially sparing healthy, well-oxygenated tissues. Electron-withdrawing substituents at the 6- and 7-positions of the quinoxaline ring have been shown to enhance this hypoxia-selective cytotoxicity.[6]
Antiprotozoal Activity: Combating Neglected Diseases
Quinoxaline 1-oxide derivatives have emerged as a promising class of compounds for the treatment of neglected tropical diseases, including Chagas disease, malaria, and leishmaniasis.[7][8] For instance, certain 3-phenylquinoxaline 1,4-di-N-oxide derivatives have displayed potent in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The electrochemical properties of these compounds, particularly the ease of reduction of the N-oxide groups, correlate with their biological activity.[7]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of quinoxaline 1-oxide derivatives is intricately linked to the nature and position of substituents on the quinoxaline core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
-
The N-Oxide Groups: The presence of at least one N-oxide group is generally considered essential for many of the observed biological activities, particularly antibacterial and anticancer effects.[6] In many cases, the 1,4-di-N-oxide derivatives exhibit superior activity compared to their mono-N-oxide counterparts.[6]
-
Substituents at the 2- and 3-Positions: Modifications at these positions significantly impact the biological activity profile. For instance, the introduction of electron-withdrawing groups can enhance the bioreductive activation of the N-oxide moiety.
-
Substituents on the Benzene Ring (Positions 5, 6, 7, and 8): The electronic properties of substituents on the benzene ring play a crucial role in modulating the reduction potential of the N-oxide groups and, consequently, the biological activity. Electron-withdrawing groups, such as halogens or nitro groups, at the 6- and 7-positions often lead to increased potency, particularly in the context of anticancer and antiprotozoal activities.[6][7]
Quantitative Data Summary
| Compound Class | Target Organism/Cell Line | Key Substituents for High Activity | IC50/MIC Range | Reference |
| 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | Hypoxic Tumor Cells | 6,7-dichloro, 6,7-difluoro | Potency up to 30-fold higher than Tirapazamine | [6] |
| 3-Phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Plasmodium falciparum | Unsubstituted at positions 6 and 7; H or Cl at para position of the phenyl group | IC50 = 0.63 µM for a lead compound | [6] |
| 3-Trifluoromethyl Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Fluoro groups at the 6- and 7-positions | IC50 = 0.4 µM | [6] |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide esters | Nocardia brasiliensis | Thienyl at R1, trifluoromethyl at R2, and ethyl ester at R3 | MIC < 0.06 µg/mL for the best compound | [5] |
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate a key mechanistic pathway and a general experimental workflow for the evaluation of quinoxaline 1-oxide derivatives.
Caption: Bioreductive activation of quinoxaline 1-oxides in hypoxic cells.
Caption: General workflow for the development of quinoxaline 1-oxide drug candidates.
Future Perspectives and Conclusion
The field of quinoxaline 1-oxide chemistry continues to be a vibrant and fruitful area of research. The diverse biological activities, coupled with the potential for targeted delivery through bioreductive activation, position these compounds as highly promising scaffolds for the development of next-generation therapeutics. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper understanding of their molecular targets and mechanisms of action, and the exploration of their potential in combination therapies. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the therapeutic potential of this remarkable class of molecules.
References
- Liu, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. [Link]
- Buravchenko, G. S., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(11), 1599. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Shchekotikhin, A. E., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Torres, E., et al. (2013). Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents. European Journal of Medicinal Chemistry, 66, 397-406. [Link]
- Liu, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed. [Link]
- Gomez-Caro, H., et al. (2024). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1269. [Link]
- Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]
- Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Leeson, P. D., et al. (1991). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. Molecular Pharmacology, 39(2), 221-229. [Link]
- Gaikwad, N. D., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
- Heravi, M. M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(7), 14593-14603. [Link]
- Cerecetto, H., et al. (2018). Biological activity of quinoxaline derivatives.
- Buravchenko, G. S., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Semantic Scholar. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-677. [Link]
- Pereira, J. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Drug Delivery and Therapeutics, 13(10), 123-134. [Link]
- Pereira, J. A., et al. (2015).
- Singh, R. K., et al. (2012). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore, 3(3), 196-206. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
The Quinoxaline 1-Oxide Scaffold: A Privileged Core in Bioactive Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline 1-oxide core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Characterized by a fused benzene and N-oxide-containing pyrazine ring, this structure is a key pharmacophore in a range of biologically active molecules. While sparsely represented in nature, the natural products that do feature this or a closely related scaffold, such as the phenazine di-N-oxides, exhibit potent antimicrobial and antitumor activities. This guide provides a comprehensive technical overview of natural products containing the quinoxaline 1-oxide and analogous scaffolds. We will delve into their isolation, mechanism of action, spectrum of biological activity, and the key experimental workflows essential for their study. This document is intended to serve as a foundational resource for researchers aiming to explore and exploit this unique chemical space for therapeutic innovation.
Introduction: The Chemical and Biological Significance of the Quinoxaline N-Oxide Core
The quinoxaline ring system is a nitrogen-containing heterocycle that has long been recognized for its versatile pharmacological properties.[1] The introduction of one or two N-oxide moieties dramatically alters the molecule's electronic properties and metabolic fate, bestowing upon it a remarkable range of biological activities, including antimicrobial, anticancer, antiprotozoal, and anti-inflammatory effects.[2][3]
The N-oxide groups are the cornerstone of this scaffold's primary mechanism of action. They function as pro-drugs, undergoing bioreductive activation under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain bacterial infection sites.[4] This reduction generates reactive oxygen species (ROS) and other radical species that induce cellular damage, primarily through DNA strand breaks.[2][4] This hypoxia-selective activation makes the quinoxaline 1,4-di-N-oxide (QdNO) scaffold a highly promising platform for developing targeted therapies.
While a vast number of synthetic QdNOs have been developed and studied, their natural origins are less common. However, the few existing natural examples and their structural relatives have provided critical inspiration for synthetic chemists. An example is 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, an antibiotic produced by Streptomyces ambofaciens.[5] More prevalent are the structurally analogous phenazine di-N-oxides, such as iodinin and myxin, which share the core feature of a bioreducible N-oxide aromatic system and exhibit potent biological effects.[5][6] This guide will explore these natural exemplars as a gateway to understanding the broader therapeutic potential of this scaffold.
Naturally Occurring Quinoxaline 1-Oxides and Structural Analogs
The natural product landscape for the direct quinoxaline 1-oxide scaffold is limited. However, the phenazine di-N-oxides, produced by various bacteria, serve as excellent functional and structural analogs, providing profound insights into the therapeutic potential of this chemical class.
-
Iodinin (1,6-Dihydroxyphenazine 5,10-dioxide): Isolated from bacteria such as Brevibacterium iodinum, iodinin is a deep purple crystalline compound. It is one of the earliest discovered naturally occurring N-oxide-containing antibiotics. Its structure, while technically a phenazine, features the critical di-N-oxide system responsible for its bioactivity.
-
Myxin: Another phenazine di-N-oxide, myxin is produced by Sorangium species. It is noted for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6]
-
6-Chloro-2-quinoxalinecarboxylic acid 1,4-dioxide: Produced by Streptomyces ambofaciens, this compound is a direct example of the quinoxaline 1,4-di-N-oxide scaffold found in nature. Its discovery highlighted the potential of this core as a natural antibacterial agent.[5]
The isolation of these compounds from fermentation broths typically involves solvent extraction followed by chromatographic purification. The causality behind this choice is straightforward: these metabolites are often produced in complex mixtures, and chromatography (e.g., silica gel column chromatography followed by HPLC) is essential to separate the target compound from other metabolites and media components to achieve the purity required for structural elucidation and biological testing.
The Core Mechanism: Hypoxia-Activated Bioreduction
The defining feature of quinoxaline 1-oxides is their role as bioreductive prodrugs. This mechanism provides a basis for selective toxicity against cells in low-oxygen environments.
Expert Insight: The therapeutic window of many conventional chemotherapeutics is limited by their toxicity to healthy, well-oxygenated tissues. The beauty of the QdNO scaffold lies in its relative inertness in the presence of oxygen. Oxygen can intercept the initially formed radical anion, regenerating the parent N-oxide in a futile cycle and preventing the formation of cytotoxic species. This inherent selectivity is a primary driver for the continued interest in these compounds for targeting solid tumors.
The activation process can be summarized as follows:
-
Enzymatic Reduction: Intracellular reductases, such as cytochrome P450 reductase in mammalian cells or bacterial nitroreductases, donate a single electron to one of the N-oxide groups.[4]
-
Radical Anion Formation: This one-electron reduction forms a radical anion.
-
Oxygen-Dependent Fate:
-
Under Normoxia (Aerobic Conditions): The radical anion rapidly transfers its electron to molecular oxygen, forming a superoxide radical and regenerating the parent QdNO. This cycling prevents the accumulation of downstream cytotoxic agents.
-
Under Hypoxia (Anaerobic Conditions): In the absence of oxygen, the radical anion can undergo further reduction or fragmentation.
-
-
Generation of Cytotoxic Species: The subsequent chemical events lead to the formation of highly reactive species, including the hydroxyl radical (•OH), which is a potent DNA-damaging agent.[2] This leads to DNA strand scission and, ultimately, cell death.
Caption: Bioreductive activation pathway of a quinoxaline 1,4-di-N-oxide (QdNO).
Spectrum of Biological Activity & Structure-Activity Relationships (SAR)
The biological activity of the quinoxaline 1-oxide scaffold is both potent and broad. The specific activity profile is heavily influenced by the substituents on the quinoxaline ring.[2]
-
Antimicrobial Activity: QdNOs exhibit strong activity against a wide range of bacteria, particularly anaerobes and microaerophiles like Clostridium and Brachyspira.[4] The presence of the di-N-oxide functionality is generally considered essential for potent antibacterial effects.[2][7]
-
Antitumor Activity: The hypoxia-selective cytotoxicity makes QdNOs attractive as anticancer agents.[8][9] They are particularly effective against solid tumors, which often contain hypoxic regions resistant to conventional radiation and chemotherapy. Electron-withdrawing groups at the 6 or 7 positions on the benzene ring can enhance cytotoxic activity.[2]
-
Antitubercular and Antiprotozoal Activity: Significant activity has been reported against Mycobacterium tuberculosis and various protozoan parasites, including Trypanosoma, Leishmania, and Plasmodium species.[2][6] For antimycobacterial activity, the 1,4-di-N-oxide groups are critical.[2]
Table 1: Representative Biological Activities of Quinoxaline 1-Oxide Derivatives
| Compound Class/Example | Target Organism/Cell Line | Activity Metric | Reported Value | Reference |
| Quinocetone | Clostridium perfringens | MIC | 0.25-1 µg/mL | [10] |
| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | Leishmania peruviana | IC₅₀ | 8.9 µM | [2] |
| DCQ (a synthetic QdNO) | Lewis Lung Carcinoma (Hypoxic) | Cytotoxicity | Potent | [9] |
| Iron Complex of a QdNO | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [2] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | MIC | 0.12 µg/mL | [11] |
Authoritative Grounding: The structure-activity relationship strongly suggests that the two N-oxide groups are necessary for the potent biological activity of QdNOs.[2] Loss of one or both N-oxides typically leads to a significant decrease or complete loss of antibacterial and antitumor efficacy. Furthermore, substitutions on the quinoxaline ring play a crucial role in modulating potency and selectivity. For instance, replacing a carbonitrile group with a carboxamide can reduce toxicity while retaining good antimycobacterial activity.[2]
Caption: Key structure-activity relationships for the quinoxaline 1,4-di-N-oxide scaffold.
Key Experimental Workflows
To advance research in this area, robust and reproducible experimental protocols are paramount. Here, we outline validated, step-by-step methodologies for key investigations.
Workflow 1: General Scheme for Discovery and Evaluation
This workflow provides a high-level overview of the process from identifying a producing organism to characterizing a pure, bioactive compound.
Caption: A typical workflow for the discovery of bioactive natural products.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Causality and Trustworthiness: The broth microdilution method is a gold standard for determining MIC. It is a quantitative assay that provides a clear endpoint (the lowest concentration of a compound that inhibits visible microbial growth). This protocol is self-validating through the inclusion of positive (no drug), negative (no bacteria), and reference drug controls.
Methodology:
-
Preparation of Stock Solution: Dissolve the purified quinoxaline 1-oxide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the stock solution (appropriately diluted in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (broth + inoculum) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Assessing Hypoxia-Selective Cytotoxicity
Causality and Trustworthiness: This protocol directly tests the central hypothesis of hypoxia-activated cytotoxicity. By comparing cell viability under normal oxygen (normoxic) and low oxygen (hypoxic) conditions, one can quantify the selectivity of the compound. The use of a standard cytotoxicity assay like MTT or PrestoBlue provides a reliable, colorimetric readout of metabolic activity, which correlates with cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., Lewis Lung Carcinoma, LLC) in two identical 96-well plates at a density of 5,000 cells per well. Allow cells to adhere for 24 hours in a standard incubator (21% O₂, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Add these dilutions to the cells on both plates. Include vehicle-only controls.
-
Incubation Conditions:
-
Normoxic Plate: Return one plate to the standard incubator.
-
Hypoxic Plate: Place the second plate in a specialized hypoxia chamber or incubator flushed with a gas mixture of low oxygen (e.g., 1% O₂), 5% CO₂, and balanced with N₂.
-
-
Exposure: Incubate both plates for 48-72 hours.
-
Viability Assay (e.g., MTT):
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control for both normoxic and hypoxic conditions. Plot dose-response curves and determine the IC₅₀ (concentration causing 50% inhibition) for each condition. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A high HCR indicates potent hypoxia selectivity.
Future Perspectives and Conclusion
The quinoxaline 1-oxide scaffold represents a privileged structure in the search for new therapeutic agents. While its natural occurrence is rare, the potent bioactivity of the known examples provides a compelling rationale for further exploration. The unique mechanism of hypoxia-activated cytotoxicity remains a highly attractive feature for the development of next-generation anticancer and antimicrobial drugs.[4][9]
Future research should focus on:
-
Genome Mining and Synthetic Biology: To uncover novel biosynthetic pathways and produce new natural product analogs.
-
Targeted Synthesis: To optimize the scaffold for improved potency, selectivity, and reduced toxicity.[7]
-
Mechanism Deconvolution: To fully understand the downstream targets of the ROS generated upon activation.
References
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.Frontiers in Microbiology.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.Molecules.
- Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel.Anticancer Agents in Medicinal Chemistry.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.MDPI.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.American Journal of Organic Chemistry.
- Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radi
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities.Current Medicinal Chemistry.
- Biological activity of quinoxaline derivatives.
- Structures of quinoxaline 1,4-dioxides with potent antimicrobial activities.
- Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities.Current Medicinal Chemistry.
- Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Deriv
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.Molecules.
- Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Spectrum.BenchChem.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.Molecules.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Intricate Dance of Light and Matter: A Technical Guide to the Photochemistry of Quinoxaline 1-Oxides and Their Derivatives
For researchers, scientists, and professionals navigating the complex landscape of drug development, understanding the nuanced behavior of heterocyclic compounds under irradiation is paramount. Among these, the quinoxaline 1-oxide scaffold presents a fascinating case study in photochemistry, offering a rich playground of photorearrangements, reactive intermediate formation, and tunable photophysical properties. This guide provides an in-depth exploration of the core principles governing the photochemistry of quinoxaline 1-oxides and their derivatives, moving beyond a mere recitation of facts to explain the causality behind their photoinduced transformations.
Foundational Principles: The Electronic Landscape and Photoexcitation
Quinoxaline 1-oxides are characterized by a benzene ring fused to a pyrazine N-oxide ring. The presence of the N-oxide functionality significantly influences the electronic distribution within the aromatic system, creating a molecule with distinct photophysical properties. Upon absorption of ultraviolet (UV) or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient S₁ state, the molecule can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state (T₁), or direct photochemical reaction. The specific pathway taken is highly dependent on the substitution pattern on the quinoxaline ring and the surrounding solvent environment.
The photochemistry of quinoxaline N-oxides is a subject of ongoing investigation, with studies exploring their synthesis, reactions, and biological activities. Their diverse biological properties have made them a focus in medicinal chemistry.
Key Photochemical Transformations: A World of Rearrangements
The irradiation of quinoxaline 1-oxides can lead to a variety of intriguing molecular rearrangements. These transformations are not random; they are governed by the electronic structure of the excited state and the stability of the intermediates formed.
The Oxaziridine Intermediate: A Pivotal Player
A central theme in the photochemistry of many N-oxides, including quinoxaline 1-oxides, is the formation of a transient and highly strained three-membered ring intermediate: the oxaziridine. This intermediate is formed through the photoisomerization of the N-oxide functionality. The oxaziridine is typically not isolated but serves as a crucial branching point for subsequent reactions.
dot graph TD { A[Quinoxaline 1-Oxide (S₀)] -- "hν" --> B(Excited State S₁); B -- "Isomerization" --> C{Oxaziridine Intermediate}; C -- "Ring Opening" --> D[Products]; A -- "hν" --> B;
} caption: "Formation of the Oxaziridine Intermediate."
Photoisomerization to Benzoxazinones and Other Lactams
One of the most well-documented photoreactions of quinoxaline 1,4-di-N-oxides is their rearrangement to form lactams. This process is believed to proceed through the aforementioned oxaziridine intermediate. The subsequent cleavage of the N-O bond and rearrangement of the ring system can lead to the formation of various isomeric products, including derivatives of benzoxazinone. The specific product distribution is influenced by the substituents present on the quinoxaline core.
dot graph LR { subgraph "Reaction Pathway" A[Quinoxaline 1,4-di-N-oxide] -- "UV Irradiation" --> B(Oxaziridine Intermediate); B -- "Rearrangement" --> C[Benzoxazinone Derivative]; end
} caption: "Photorearrangement to Benzoxazinone."
Photochemical Deoxygenation
Under certain conditions, quinoxaline 1-oxides can undergo photochemical deoxygenation to yield the corresponding quinoxaline. This process can be influenced by the solvent and the presence of photosensitizers or reducing agents. While not always the primary pathway, it is a crucial consideration in understanding the overall photochemical fate of these molecules.
The Role of Substituents: Tailoring Photoreactivity
The nature and position of substituents on the quinoxaline ring play a critical role in dictating the photochemical behavior. Electron-donating and electron-withdrawing groups can significantly alter the energy levels of the excited states, the stability of intermediates, and the quantum yields of different photochemical processes.
| Substituent Type | Position | General Effect on Photoreactivity |
| Electron-donating (e.g., -OCH₃, -CH₃) | C2, C3 | Can influence the regioselectivity of rearrangements. |
| Electron-withdrawing (e.g., -Cl, -CN) | C2, C3 | May favor deoxygenation pathways or alter the lifetime of excited states. |
| Aryl groups (e.g., Phenyl) | C2, C3 | Can act as internal photosensitizers, influencing intersystem crossing rates. |
This table provides a generalized overview. The actual effects can be more complex and are often synergistic.
Experimental Protocols: A Guide to Studying Quinoxaline Photochemistry
The investigation of quinoxaline 1-oxide photochemistry requires a combination of synthetic, photochemical, and analytical techniques. Below are representative protocols that serve as a starting point for researchers in this field.
General Photolysis Protocol
A standardized approach is crucial for obtaining reproducible results.
Methodology:
-
Solution Preparation: Prepare a solution of the quinoxaline 1-oxide derivative in a photochemically inert solvent (e.g., acetonitrile, methanol) of a specific concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can quench excited states or participate in side reactions.
-
Irradiation: Irradiate the solution in a quartz cuvette or photoreactor using a light source with a specific wavelength (e.g., a mercury lamp with appropriate filters or a laser). The choice of wavelength should correspond to an absorption band of the starting material.
-
Monitoring: Monitor the progress of the reaction at regular intervals using UV-Vis spectrophotometry or HPLC to track the disappearance of the starting material and the appearance of products.
-
Product Analysis: After the reaction is complete, analyze the product mixture using techniques such as LC-MS, GC-MS, and NMR spectroscopy to identify and quantify the photoproducts.
dot graph TD { A[Prepare Solution] --> B[Degas Solution]; B --> C[Irradiate]; C --> D{Monitor Reaction}; D -- "Incomplete" --> C; D -- "Complete" --> E[Analyze Products];
} caption: "General Photolysis Workflow."
Quantum Yield Determination
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the system.
Methodology:
-
Actinometry: Use a chemical actinometer (a compound with a well-characterized photochemical reaction and quantum yield, such as potassium ferrioxalate) to accurately measure the photon flux of the light source.
-
Parallel Irradiation: Irradiate the solution of the quinoxaline 1-oxide and the actinometer solution in parallel under identical conditions (same light source, geometry, and irradiation time).
-
Analysis: Quantify the amount of photoproduct formed from the quinoxaline 1-oxide and the amount of change in the actinometer using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: Calculate the quantum yield of the quinoxaline 1-oxide reaction relative to the known quantum yield of the actinometer.
Applications in Drug Development and Beyond
The unique photochemical properties of quinoxaline 1-oxides have positioned them as promising candidates in various aspects of drug development and materials science.
Photodynamic Therapy (PDT)
The ability of some quinoxaline 1-oxide derivatives to generate reactive oxygen species (ROS) upon irradiation makes them potential photosensitizers for PDT. In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic ROS that can selectively destroy cancer cells. The phototoxicity of some quinoxaline 1,4-dioxide derivatives has been observed, indicating their potential for causing photoallergic reactions but also highlighting their therapeutic possibilities.
Photoactivated Prodrugs
The photoreactivity of quinoxaline 1-oxides can be harnessed to design photoactivated prodrugs. In this approach, a biologically inactive quinoxaline 1-oxide derivative is administered and then converted to an active drug at a specific site in the body through the application of light. This strategy offers the potential for highly targeted drug delivery with reduced systemic side effects.
Organic Synthesis
The photochemical rearrangements of quinoxaline 1-oxides provide synthetic routes to complex heterocyclic structures that may be difficult to access through traditional thermal methods. The ability to form novel ring systems like benzoxazinones opens up avenues for the synthesis of new classes of biologically active molecules.
Conclusion and Future Outlook
The photochemistry of quinoxaline 1-oxides is a rich and multifaceted field with significant potential for innovation in drug development and materials science. A deep understanding of the fundamental principles governing their photoinduced transformations, coupled with rigorous experimental investigation, is essential for harnessing their full potential. Future research will likely focus on the rational design of derivatives with tailored photophysical and photochemical properties, the elucidation of complex reaction mechanisms using advanced spectroscopic techniques, and the exploration of novel applications in areas such as targeted cancer therapy and photocatalysis. As our ability to control and manipulate light-matter interactions continues to advance, so too will the opportunities to leverage the fascinating photochemistry of quinoxaline 1-oxides for the betterment of human health and technology.
References
- Landquist, J. K. (1953). Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides. Journal of the Chemical Society (Resumed), 2830-2832.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Quinoxaline 1,4-dioxides: advances in chemistry and chemotherapeutic drug development. Current medicinal chemistry, 11(13), 1749-1766.
- Dvoryantseva, G. G., Tetenchuk, K. P., Pol'shakov, V. I., & Elina, A. S. (1987). Photochemical reactions of biologically important quinoxaline n-oxides. Pharmaceutical Chemistry Journal, 21(4), 268-271.
- Brezová, V., Dvoranová, D., & Staško, A. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12606-12626.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Scientific Research & Reports, 1-28.
- Ferreira, I. C., et al. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 155, 684-700.
- Spence, G. G., Taylor, E. C., & Buchardt, O. (1970). The photochemistry of the N-oxide function. Chemical Reviews, 70(2), 231-265.
- Haddadin, M. J., & Issidorides, C. H. (1965). A new reaction for the synthesis of quinoxaline di-N-oxides. Tetrahedron Letters, 6(38), 3253-3256.
- Gates, K. S., & Greenberg, M. M. (1999). Photosensitization of Guanine-Specific DNA Damage by a Cyano-Substituted Quinoxaline Di-N-oxide. Chemical Research in Toxicology, 12(11), 1076-1082.
- Lancelot, J. C., et al. (2013).
- Yadav, R., et al. (2014). Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction.
- Suter, W., Rosselet, A., & Knüsel, F. (1978). Mode of action of quinoxaline-di-N-oxide (Quindoxin): a specific inhibitor of DNA synthesis in Escherichia coli. Antimicrobial agents and chemotherapy, 13(5), 770-783.
- Landquist, J. K. (1953). 567. Quinoxaline N-oxides. Part I. The oxidation of quinoxaline and its Bz-substituted derivatives. Journal of the Chemical Society (Resumed), 2816-2822.
- Jarrar, A. A., & Fataftah, Z. A. (1977). Photolysis of some quinoxaline-1, 4-di-oxides. Tetrahedron, 33(16), 2127-2129.
- Patidar, A. K., Jeyakandan, M., Mobiya, A. K., & Selvam, G. (2011). Exploring potential of quinoxaline moiety. Int. J. PharmTech Res, 3(1), 386-392.
Electrochemical Properties of Quinoxaline 1-Oxide Compounds: From Redox Mechanisms to Rational Drug Design
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This guide delves into the electrochemical heart of quinoxaline 1-oxide compounds. We move beyond simple descriptions to explore the causal relationships between molecular structure, redox potential, and biological activity. The core principle underpinning the therapeutic potential of these compounds, particularly as hypoxia-selective agents, is their capacity for bioreductive activation—a process fundamentally governed by electrochemistry. Herein, we dissect these properties, providing not only the theoretical framework but also the practical methodologies to investigate them, empowering researchers to rationally design the next generation of targeted therapeutics.
The Quinoxaline 1-Oxide Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of one or more N-oxide functionalities dramatically alters the molecule's electronic and pharmacological properties, transforming it into a potent electrophore. These N-oxides, particularly quinoxaline 1,4-dioxides (QdNOs), are of immense interest due to their diverse biological activities, including antibacterial, antitumoral, and antiparasitic effects.[3][4][5][6]
The key to their therapeutic action, especially in oncology, lies in their role as bioreductive prodrugs.[3][7] Solid tumors often contain regions of severe oxygen deficiency (hypoxia), a condition that renders them resistant to conventional radiotherapy and chemotherapy.[7][8][9] Quinoxaline 1-oxides are designed to exploit this unique tumor microenvironment. They are relatively inert in well-oxygenated, healthy tissues but undergo metabolic reduction in hypoxic cells, converting them into highly cytotoxic species that can induce cell death.[10][11] This selective activation is intrinsically linked to the compound's reduction potential, making electrochemistry the critical lens through which we must understand and engineer these molecules.
The Electrochemical Core: Bioreductive Activation
The N-oxide moiety is the lynchpin of the electrochemical behavior of these compounds. It acts as a potent electron acceptor, enabling the molecule to be reduced under physiological conditions, a process that can be precisely measured and modulated.
Mechanism of Bioreductive Activation
The hypoxia-selective cytotoxicity of quinoxaline 1-oxides is initiated by an enzymatic one-electron reduction.[12] In the low-oxygen environment of a tumor, cellular reductases (such as NADPH:cytochrome P450 reductase) donate an electron to the N-oxide group, generating a highly reactive radical anion.
-
One-Electron Reduction: The quinoxaline 1,4-dioxide accepts an electron to form a radical anion intermediate.
-
Fate of the Radical Anion:
-
In oxic (normal) cells , this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, creating a futile cycle that prevents the accumulation of toxic species.
-
In hypoxic (tumor) cells , the scarcity of oxygen allows the radical anion to persist. It can then undergo further reactions, such as fragmentation of the N-O bond, to produce even more reactive radicals, like the hydroxyl radical (•OH), or a neutral drug radical.[11][13]
-
-
Cellular Damage: These resulting radical species are potent DNA-damaging agents, causing strand breaks and leading to apoptotic cell death.[11][14]
This entire activation cascade is dependent on the initial ease of reduction of the parent molecule—a property quantified by its reduction potential.
Caption: Bioreductive activation pathway of Quinoxaline 1,4-Dioxides.
Characterization Technique: Cyclic Voltammetry (CV)
To harness the therapeutic potential of quinoxaline 1-oxides, we must precisely quantify their redox properties. Cyclic voltammetry is the premier analytical technique for this purpose, providing a wealth of information about the reduction and oxidation processes of a compound.[15][16][17]
Causality in Experimental Design
The choice of experimental parameters in CV is critical for obtaining meaningful and reproducible data. The goal is to create a self-validating system where the electrochemical data accurately reflects the intrinsic properties of the molecule.
-
Solvent System: An aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is typically chosen to isolate the electron transfer events from protonation steps, which can complicate the voltammogram.[18] This allows for the direct measurement of the electron affinity of the molecule.
-
Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) is used.[17] Its role is twofold: it ensures the conductivity of the aprotic solvent and its bulky ions do not interfere with the electrochemical processes at the electrode surface.
-
Working Electrode: A glassy carbon electrode is often employed due to its wide potential window and chemical inertness, providing a clean surface for the redox reactions to occur.[16]
Step-by-Step Experimental Protocol for CV Analysis
This protocol outlines a standard procedure for evaluating the reductive properties of a novel quinoxaline 1-oxide derivative.
-
Preparation of Analyte Solution:
-
Accurately weigh and dissolve the quinoxaline 1-oxide compound in the chosen aprotic solvent (e.g., anhydrous DMF) to a final concentration of 1-5 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a Saturated Calomel Electrode - SCE).[17]
-
Before use, polish the working electrode with alumina slurry to ensure a clean, reproducible surface, then rinse with solvent.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for 10-15 minutes. This step is crucial as dissolved oxygen is electroactive and will interfere with the measurement of the compound's reduction.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards negative potentials (e.g., -2.0 V) and back.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Internal Referencing (Trustworthiness):
-
After the initial scan, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene.
-
Run the scan again. The known potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple provides a reliable internal reference point to correct for any drift in the reference electrode potential, ensuring data accuracy and comparability across experiments.[19]
-
Sources
- 1. abechem.com [abechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An appraisal on synthetic and pharmaceutical perspectives of quinoxaline 1,4-di-N-oxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Cyclic Voltammetry of Phenazines and Quinoxalines Including Mono- and " by Philip W. Crawford, Richard G. Scamehorn et al. [epublications.marquette.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
Quinoxaline 1,4-Dioxides: Privileged Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Quinoxaline 1,4-dioxides (QdNOs) represent a remarkable class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique chemical architecture, characterized by a fused benzene and pyrazine dioxide ring system, bestows upon them a wide spectrum of biological activities. This versatility has established the QdNO scaffold as a "privileged structure" in drug discovery, leading to the development of agents with antibacterial, anticancer, antitubercular, and antiprotozoal properties.[1][2][3] A key feature underpinning their therapeutic potential is the bioreductive activation of the N-oxide groups, a mechanism that is particularly effective in hypoxic environments characteristic of solid tumors and certain bacterial infections.[4][5][6] This guide provides a comprehensive technical overview of quinoxaline 1,4-dioxides, delving into their synthesis, multifaceted mechanisms of action, and therapeutic applications, with a focus on the practical insights relevant to drug development professionals.
The Quinoxaline 1,4-Dioxide Core: A Privileged Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, offering a diverse array of physicochemical properties that facilitate interactions with biological targets.[1] Within this vast chemical space, the quinoxaline 1,4-dioxide scaffold has emerged as a privileged structure due to its ability to interact with multiple biological targets, leading to a broad range of pharmacological effects.[2] The presence of the two N-oxide moieties is a defining feature, contributing to the electronic properties of the ring system and providing a handle for bioreductive activation.[1][7] This inherent prodrug nature allows for selective activity in diseased tissues, a highly desirable characteristic in modern therapeutics.
The synthetic tractability of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the successful development of clinical antibacterial agents like Dioxidine and Quinoxidine, which have been in use since the 1970s.[1] Furthermore, the scaffold's potential extends to addressing some of the most pressing global health challenges, including multidrug-resistant tuberculosis and cancer.[8][9][10]
Synthesis of Quinoxaline 1,4-Dioxides: The Beirut Reaction and Beyond
The construction of the quinoxaline 1,4-dioxide core is most efficiently achieved through the Beirut reaction , a versatile and widely adopted method.[11][12]
The Beirut Reaction: A Cornerstone of QdNO Synthesis
Developed by M.J. Haddadin and C.H. Issidorides in 1965, the Beirut reaction involves the condensation of a benzofuroxan (a benzofurazan-N-oxide) with an enol or enamine.[11] This reaction provides a direct and efficient route to a wide range of substituted quinoxaline 1,4-dioxides.
The generally accepted mechanism of the Beirut reaction is initiated by the nucleophilic attack of the enol or enamine on the benzofuroxan, leading to the opening of the furoxan ring. Subsequent cyclization and dehydration yield the final quinoxaline 1,4-dioxide product.[1]
Experimental Protocol: Synthesis of a 3-amino-2-cyanoquinoxaline 1,4-dioxide derivative via the Beirut Reaction
This protocol describes a general procedure for the synthesis of a 3-amino-2-cyanoquinoxaline 1,4-dioxide, a common intermediate in the development of hypoxia-selective anticancer agents.[13]
Materials:
-
Benzofuroxan
-
Malononitrile
-
Triethylamine
-
Ethanol
Procedure:
-
Dissolve benzofuroxan (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (1.5 equivalents) dropwise to the solution at room temperature. The addition is often accompanied by a color change and a slight exotherm.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-amino-2-cyanoquinoxaline 1,4-dioxide.
-
Characterize the final product by standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).
Self-Validation: The identity and purity of the synthesized compound should be unequivocally confirmed by spectroscopic methods. The melting point of the product should be sharp and consistent with reported values for analogous compounds.
Alternative Synthetic Routes
While the Beirut reaction is the most prevalent method, other synthetic strategies for accessing quinoxaline 1,4-dioxides exist. These include the direct oxidation of quinoxalines, though this method can be limited by the deactivation of the heterocyclic core after the first N-oxidation.[11] Another approach involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds.[11]
Mechanism of Action: Bioreduction is Key
The diverse biological activities of quinoxaline 1,4-dioxides are predominantly linked to the bioreductive activation of their N-oxide groups.[7] This process is particularly efficient in hypoxic environments, which are characteristic of solid tumors and the sites of certain anaerobic bacterial infections.[4][5]
Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen tension (hypoxia) due to their chaotic and inefficient vasculature.[4] Hypoxic tumor cells are notoriously resistant to conventional chemotherapy and radiotherapy.[14] Quinoxaline 1,4-dioxides are designed to exploit this unique feature of the tumor microenvironment.
Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductase, can reduce the N-oxide groups of QdNOs.[1][15] This one-electron reduction generates a radical anion intermediate, which, in the absence of oxygen, can lead to the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[7][15] These ROS can cause extensive damage to cellular macromolecules, including DNA, leading to cell death.[16]
In normoxic (oxygen-rich) tissues, the radical anion is rapidly re-oxidized back to the parent N-oxide, with the concomitant formation of superoxide. This futile cycling minimizes the toxicity of QdNOs in healthy tissues, conferring their hypoxia-selective cytotoxicity.[15]
Caption: Bioreductive activation of Quinoxaline 1,4-Dioxides.
Antibacterial Mechanism
The antibacterial action of QdNOs also relies on their bioreductive activation by bacterial reductases.[1][16] The resulting generation of ROS disrupts essential cellular processes, including DNA and protein synthesis, and damages the bacterial cell wall.[1][16] This multi-targeted mechanism of action may contribute to a lower propensity for the development of bacterial resistance.
Therapeutic Applications: A Broad Spectrum of Activity
The privileged nature of the quinoxaline 1,4-dioxide scaffold is reflected in its wide range of therapeutic applications.
Anticancer Agents
The hypoxia-selective cytotoxicity of QdNOs makes them highly promising candidates for cancer therapy.[4][5] Tirapazamine, a benzotriazine di-N-oxide with a similar mechanism of action, has undergone clinical trials and validated the concept of hypoxia-activated prodrugs.[7] Numerous QdNO derivatives have been synthesized and evaluated for their anticancer activity, with some exhibiting greater potency and hypoxia selectivity than tirapazamine.[14]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoxaline ring significantly influence anticancer activity.[4][17] For instance, electron-withdrawing groups at the 6- and/or 7-positions can enhance the reduction potential and, consequently, the hypoxic cytotoxicity.[14]
| Compound | Substituents | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| DCQ | 2-benzoyl-3-phenyl-6,7-dichloro | 100 | [6] |
| BPQ | 2-benzoyl-3-phenyl | 40 | [6] |
| AMQ | 2-acyl-3-methyl | 8.5 | [4] |
| TMQ | 2,3-tetramethylene | 6.5 | [6] |
Table 1: Hypoxic Cytotoxicity Ratios of Selected Quinoxaline 1,4-Dioxides.
Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new drugs with novel mechanisms of action.[8][9] Quinoxaline 1,4-dioxides have demonstrated potent activity against both replicating and non-replicating persistent M. tuberculosis.[8][18]
SAR studies in this area have shown that the presence of a methyl group at the 3-position and a chloro, methyl, or methoxy group at the 7-position can enhance antitubercular activity.[9][19] Furthermore, the nature of the ester group at the 2-position significantly modulates activity, with benzyl and ethyl esters often showing superior potency.[9]
Antibacterial and Antiprotozoal Agents
As previously mentioned, QdNOs such as Dioxidine are used clinically as broad-spectrum antibacterial agents.[1] Their activity extends to both Gram-positive and Gram-negative bacteria.[1] Additionally, various QdNO derivatives have shown promising activity against a range of protozoan parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species.[1][11]
Future Perspectives
Quinoxaline 1,4-dioxides continue to be a fertile ground for drug discovery. The challenges of low solubility and potential mutagenicity associated with some derivatives need to be addressed through careful chemical design.[1] The development of novel drug delivery systems, such as nanoparticles, could also enhance the therapeutic index of these potent compounds.
The exploration of QdNOs as combination therapies, particularly with radiotherapy and immunotherapy in the context of cancer, is a promising avenue for future research.[20] The ability of QdNOs to modulate the tumor microenvironment by targeting hypoxic cells could create a more favorable setting for other anticancer interventions.
Conclusion
The quinoxaline 1,4-dioxide scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic accessibility, coupled with a unique bioreductive mechanism of action, has given rise to a diverse array of compounds with significant therapeutic potential. For researchers and drug development professionals, the continued exploration of this versatile chemical space holds the promise of delivering novel and effective treatments for a range of challenging diseases.
References
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Ortega-Moo, C., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules, 23(6), 1435. [Link]
- Jaso, A., et al. (2005). Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry, 48(13), 4374-4384. [Link]
- Gali-Muhtasib, H. U., et al. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Oncology Reports, 8(4), 679-684. [Link]
- Gautier, A., et al. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Journal of Chemistry, 2021, 1-16. [Link]
- Vicente, E., et al. (2010). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy, 54(7), 3024-3027. [Link]
- Li, R., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 73. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Gali-Muhtasib, H. U., et al. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
- El-Emary, T. I. (2018). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Molecules, 23(11), 2967. [Link]
- Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current Medicinal Chemistry, 12(19), 2239-2256. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]
- Monteiro, F., et al. (2019). Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells. Future Medicinal Chemistry, 11(10), 1147-1157. [Link]
- Li, Y., et al. (2013). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. International Journal of Molecular Sciences, 14(10), 20087-20098. [Link]
- Son, S., et al. (2017). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Advanced Drug Delivery Reviews, 113, 10-26. [Link]
- Haddadin, M. J., et al. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 50(26), 3332-3335. [Link]
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]
- Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 239. [Link]
- Husain, A., & Madhesia, D. (2011). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Journal of Pharmacy Research, 4(10), 3536-3538. [Link]
- Gali-Muhtasib, H., et al. (2008). Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation. Molecular Cancer Therapeutics, 7(7), 1953-1963. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Semantic Scholar. [Link]
- Ancin-Murguzur, F. J., et al. (2019). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 24(19), 3552. [Link]
- El-Naggar, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7602. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). The main approaches for the synthesis of quinoxaline 1,4-dioxides.
- Monge, A., et al. (1995). Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. Journal of Medicinal Chemistry, 38(10), 1786-1792. [Link]
- Carta, A., et al. (2005). Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities.
- Gali-Muhtasib, H. U., et al. (2002). Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents. Anticancer Research, 22(2A), 629-635. [Link]
- Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities.
- Jenkins, T. C., et al. (1995). Novel N-oxides as bioreductive drugs. Biochemical Society Transactions, 23(3), 445S. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 17. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity and mutagenicity of quinoxaline 1,4-dioxides.
An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Quinoxaline 1,4-Dioxides
Executive Summary
Quinoxaline 1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides with a broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][3] This has led to their use as veterinary drugs and feed additives (e.g., Carbadox, Olaquindox) and their investigation as potential human therapeutics, particularly as hypoxia-selective anticancer agents.[4][5] However, a significant body of evidence points to the genotoxic and mutagenic potential of many QdNO derivatives, raising critical safety concerns.[6][7][8] This guide provides an in-depth examination of the mechanisms underlying their genotoxicity, the standard methodologies for assessment, key structure-activity relationships, and the implications for drug development.
The Mechanistic Underpinnings of QdNO-Induced Genotoxicity
The genotoxic profile of QdNOs is intrinsically linked to their chemical structure, specifically the two N-oxide groups on the pyrazine ring. These groups are not merely passive structural features; they are the primary functional moieties responsible for both the biological activity and the toxicity of these compounds.[7] The prevailing mechanism involves metabolic reduction of the N-oxide groups, a process that generates reactive intermediates capable of damaging DNA.
Metabolic Activation: The Reductive Pathway to Reactivity
QdNOs are essentially pro-drugs that require metabolic activation to exert their genotoxic effects. This activation is a reductive process, often enhanced under hypoxic (low oxygen) conditions, which is why these compounds are of interest as treatments for solid tumors.[5] The process is catalyzed by various intracellular reductases.
The core mechanism can be summarized as follows:
-
One-Electron Reduction: A reductase enzyme donates an electron to one of the N-oxide groups, forming a radical anion intermediate.
-
Generation of Reactive Species: This highly unstable radical can then participate in two primary pathways leading to DNA damage:
-
Direct DNA Interaction: The radical intermediate can directly interact with DNA, forming covalent adducts or causing strand breaks. Studies on various QdNOs confirm their ability to cause significant DNA fragmentation.[9][10][11]
-
Redox Cycling and Oxidative Stress: In the presence of oxygen, the radical anion can transfer its electron to molecular oxygen, regenerating the parent QdNO and producing a superoxide anion (O₂⁻). This process, known as redox cycling, can lead to the massive generation of Reactive Oxygen Species (ROS), including hydroxyl radicals (•OH), which are potent DNA-damaging agents.[12] This ROS-mediated pathway is a significant contributor to the genotoxicity of compounds like Olaquindox.[12]
-
It is crucial to note that the complete reduction of QdNOs to their desoxy or bidesoxy metabolites often results in compounds with significantly lower genotoxicity.[9][10][13] This highlights that the intermediate radical species formed during the reduction process are the primary culprits.
Caption: Metabolic activation pathway of Quinoxaline 1,4-Dioxides leading to DNA damage.
The Indispensable Role of N-Oxide Groups
The presence of the 1,4-di-N-oxide moiety is considered essential for the mutagenicity of these compounds. Studies have shown that the fully reduced quinoxaline core is not mutagenic, while the partially reduced quinoxaline-1-oxide exhibits lower mutagenic activity than its di-N-oxide counterpart.[1][2] This directly supports the reductive activation mechanism, as the N-oxide groups are the sites of the initial electron transfer that triggers the cascade of DNA-damaging events.
A Practical Guide to Genotoxicity Assessment
A standardized battery of tests is employed to characterize the genotoxic potential of QdNOs, spanning from bacterial mutation assays to mammalian cell and in vivo studies. The choice of assay is critical, as each test evaluates a different genotoxic endpoint.
In Vitro Assays: The First Line of Investigation
-
Principle & Causality: The Ames test is a cornerstone of mutagenicity testing. It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (His⁻), meaning they cannot synthesize their own and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a His⁺ state, allowing them to grow on a histidine-free medium. The use of strains like TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) is critical because different chemical mutagens cause distinct types of DNA lesions.[14] Many QdNOs, including Carbadox and Olaquindox, are highly mutagenic in both TA98 and TA100, indicating their ability to cause both types of mutations.[14][15]
-
Role of S9 Mix: A crucial experimental choice is the inclusion of a liver homogenate fraction, known as S9 mix. This mix contains metabolic enzymes (primarily cytochrome P450s) that can convert a pro-mutagen into its active form. Interestingly, for many QdNOs, the addition of S9 mix decreases their mutagenicity.[9][10] This is a key piece of evidence supporting the mechanism: the bacterial reductases are sufficient to activate the QdNOs, while the mammalian enzymes in the S9 mix may accelerate the detoxification process, converting the parent compound into less genotoxic metabolites more rapidly.[9]
-
Step-by-Step Protocol (Plate Incorporation Method):
-
Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100). Prepare test compound solutions at various concentrations. Prepare S9 mix (if used).
-
Incubation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or phosphate buffer.
-
Plating: To the tube, add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed). Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
-
Controls (Self-Validation):
-
Negative/Vehicle Control: Determines the spontaneous reversion rate.
-
Positive Control (without S9): (e.g., sodium azide for TA100) Ensures the bacterial strain is responsive to mutagens.
-
Positive Control (with S9): (e.g., 2-aminoanthracene) Validates the metabolic activity of the S9 mix.
-
-
-
Principle & Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells. During cell division (mitosis), acentric chromosome fragments or whole chromosomes that lag behind can be excluded from the main daughter nuclei and form small, separate nuclei called micronuclei (MN). The frequency of micronucleated cells thus serves as a reliable indicator of chromosome damage. Olaquindox has been shown to induce a clear dose-dependent increase in micronucleus frequencies in human HepG2 cells.[12]
-
Step-by-Step Protocol (using HepG2 cells):
-
Cell Culture: Plate HepG2 cells in appropriate culture vessels and allow them to attach.
-
Treatment: Expose the cells to various concentrations of the QdNO derivative and controls for a period equivalent to 1.5-2.0 normal cell cycles.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring MN only in these binucleated cells ensures that only cells that have completed one mitosis during exposure are analyzed, which is a critical internal validation step.
-
Harvesting & Staining: Harvest the cells, lyse the cytoplasm using a hypotonic solution, and fix the nuclei. Stain the nuclei with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: Using a microscope, score the number of micronuclei in at least 1000-2000 binucleated cells per concentration.
-
Cytotoxicity Measurement: Concurrently measure cytotoxicity (e.g., Nuclear Division Index) to ensure that MN are not simply a result of overly toxic concentrations.
-
-
Principle & Causality: The comet assay is a sensitive method for detecting DNA strand breaks at the level of a single cell. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. This assay has been instrumental in demonstrating that QdNOs like Olaquindox and Carbadox cause significant DNA fragmentation.[9][11][12]
Caption: Standard experimental workflow for the alkaline Comet Assay.
In Vivo Assays: Confirming Genotoxicity in a Whole Organism
Positive results from in vitro assays necessitate confirmation in a living system to account for pharmacokinetics (absorption, distribution, metabolism, excretion) and detoxification mechanisms.
-
Mammalian Erythrocyte Micronucleus Test: This is the in vivo equivalent of the in vitro test. The test compound is administered to an animal (typically a rodent). The target cells are erythroblasts in the bone marrow. As these cells mature and expel their main nucleus, any micronuclei formed due to chromosome damage are retained in the cytoplasm of the resulting immature erythrocytes (reticulocytes). Blood or bone marrow samples are collected and analyzed for the frequency of micronucleated reticulocytes. Olaquindox has tested positive in several in vivo micronucleus tests.[16]
-
In Vivo Comet Assay: This assay can be adapted to assess DNA damage in virtually any tissue from an animal exposed to a test compound.[17] Following treatment, the animal is euthanized, and organs of interest (e.g., liver, kidney, stomach) are collected. A single-cell suspension is prepared from the tissue, and the standard comet assay protocol is followed. This is particularly valuable for identifying target organs of genotoxicity.
Structure-Activity Relationships (SAR)
Understanding how chemical modifications affect genotoxicity is paramount for designing safer QdNO-based drugs.
-
The N-Oxide Groups are Essential: As discussed, the 1,4-di-N-oxide structure is the key toxophore. Removal of one or both N-oxides dramatically reduces or abolishes genotoxic activity.[1]
-
Substituents on the Benzene Ring: The nature and position of substituents on the quinoxaline ring modulate the compound's redox potential and, consequently, its genotoxicity.
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) generally increase the redox potential, making the compound easier to reduce. This can enhance the rate of formation of the reactive radical intermediate, often leading to increased antibacterial or anticancer activity but also potentially higher genotoxicity.[18]
-
Electron-donating groups (e.g., -CH₃) can have the opposite effect, reducing activity.[18]
-
-
Side Chain Modifications: Changes to the side chains at positions 2 and 3 can influence the compound's solubility, cell permeability, and interaction with reductase enzymes, all of which can impact the ultimate genotoxic outcome.
Caption: Logical relationships in the structure-activity of QdNO genotoxicity.
Summary of Genotoxicity Data for Key Compounds
The extensive use of Carbadox and Olaquindox in agriculture has led to their thorough toxicological evaluation. Their genotoxic profiles serve as important case studies.
| Compound | Ames Test (S. typhimurium) | In Vitro Micronucleus | In Vitro Comet Assay | In Vivo Micronucleus | Carcinogenicity | Reference(s) |
| Carbadox | Positive (TA98, TA100); activity reduced by S9 mix.[14] | Positive.[9] | Positive; induces DNA fragmentation.[9] | Positive. | Genotoxic carcinogen; liver tumors in rats.[6][19] | [6][9][14][20][19] |
| Olaquindox | Positive (TA98, TA100); activity persists longer than Carbadox with S9.[14] | Positive; dose-dependent increase.[9][12] | Positive; linked to ROS production.[9][12] | Positive.[16] | Genotoxic; suspected carcinogen.[20] | [9][12][14][16][20] |
| Quinocetone | Positive (TA97, TA98, TA100, TA1535, TA1537). | Positive.[9][15] | Positive; induces DNA fragmentation.[9] | Negative results reported in some studies.[15] | Genotoxic potential confirmed.[21] | [9][15][21] |
Implications for Drug Development and Safety Assessment
The clear genotoxic and, in some cases, carcinogenic profile of QdNOs like Carbadox has led to their ban in many jurisdictions, including the European Union.[4][6] For any new QdNO derivative being considered for therapeutic use, a rigorous genotoxicity assessment is non-negotiable.
-
Risk-Benefit Analysis: For life-threatening conditions like multi-drug resistant bacterial infections or aggressive cancers, a genotoxic mechanism might be acceptable if the therapeutic benefit outweighs the risk. Many approved anticancer drugs are, by design, genotoxic to cancer cells.
-
Designing Safer Compounds: The SAR provides a roadmap for medicinal chemists. The goal is to uncouple the desired biological activity (e.g., antibacterial) from the genotoxic potential. This could involve designing compounds that are poor substrates for the reductases that lead to DNA-damaging radicals or that are rapidly detoxified to their inactive bidesoxy forms.
-
Regulatory Scrutiny: Any new QdNO candidate will face intense regulatory scrutiny. A full battery of genotoxicity tests, in compliance with international guidelines (e.g., ICH S2(R1)), will be required. A positive finding in the initial in vitro battery triggers a cascade of further required testing to determine the in vivo relevance and the potential for establishing a safe exposure threshold.
Conclusion
Quinoxaline 1,4-dioxides represent a chemical class with significant therapeutic promise but also inherent toxicological risks. Their genotoxicity is not a random effect but a direct consequence of their core chemical feature: the N-oxide groups. The mechanism proceeds through reductive metabolic activation to form DNA-reactive radical intermediates. A comprehensive understanding of this mechanism, coupled with a systematic application of the genotoxicity testing battery and intelligent, SAR-guided drug design, is essential for any researcher or developer working with these potent but challenging compounds. The ultimate goal is to harness their therapeutic power while minimizing the risk of genetic damage, ensuring that the next generation of QdNOs can be both effective and safe.
References
- Yuan, J., Chen, B., Yin, J., & Liu, Z. (2009).
- Yoshimura, H., Nakamura, M., Koeda, T., & Yoshikawa, K. (1981). Mutagenicities of carbadox and olaquindox--growth promoters for pigs.
- Chen, B. J., Yuan, J. X., Liu, Z. L., & Yin, J. (2009). Investigation of the genotoxicity of quinocetone, carbadox and olaquindox in vitro using Vero cells. PubMed.
- FAO/WHO. (1991). Olaquindox. WHO Food Additives Series 27, INCHEM.
- FAO/WHO. (2003). Carbadox (addendum). JECFA Food Additives Series 51, INCHEM.
- Ihsan, A., Huang, Q., He, Z., Zhang, Z., Cui, J., & Wang, Y. (2013). Genotoxicity of quinocetone, cyadox and olaquindox in vitro and in vivo. PubMed.
- The Pig Site. (2000). Carbadox and Olaquindox as Feed Additives. The Pig Site.
- FAO/WHO. (1991). Carbadox. WHO Food Additives Series 27, INCHEM.
- NutritionFacts.org. (2024). Carbadox, the Carcinogenic Drug Fed to U.S. Pigs but Banned in Other Countries. NutritionFacts.org.
- Cheng, G., Hao, H., Dai, M., Wang, X., Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.
- Senchenkova, S. N., Danilenko, V. N., & Gutorov, V. V. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules.
- Carta, A., Palomba, M., & Briguglio, E. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities.
- Bekker, O. B., Galanova, O. O., Vatlin, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Carta, A., Palomba, M., & Briguglio, E. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current Medicinal Chemistry.
- Cheng, G., Hao, H., Dai, M., Wang, X., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Frontiers in Pharmacology.
- Cheng, G., Hao, H., Dai, M., Wang, X., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.
- Nagao, M., Takahashi, Y., Yahagi, T., et al. (1979). Mutagenicity of Quinoline Derivatives and Analogs-Quinoxaline 1, 4-Dioxide is a Potent Mutagen. J-Stage.
- Senchenkova, S. N., Danilenko, V. N., & Gutorov, V. V. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Wang, J., Liu, Y., Li, J., et al. (2017). Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides.
- Li, J., Egido, E., Wang, J., et al. (2020). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
- Li, J., Egido, E., Wang, J., et al. (2020). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
- Azqueta, A., Pachon, G., Cascante, M., Creppy, E. E., & de Cerain, A. L. (2005). DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent)
- Li, J., Egido, E., Wang, J., et al. (2020). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Europe PMC.
- Gomez-Caro, L. C., Palos-Paz, F., Gomez-Barrio, A., et al. (2021). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI.
- Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Charles River Labs.
- Bekker, O. B., Galanova, O. O., Vatlin, A. A., et al. (2024). A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study. Preprints.org.
- O'Connor, R., Heffernan, M., Gammell, P., et al. (2007). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
- Senchenkova, S. N., Danilenko, V. N., & Gutorov, V. V. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC.
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the genotoxicity of quinocetone, carbadox and olaquindox in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 11. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olaquindox-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mutagenicities of carbadox and olaquindox--growth promoters for pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of quinocetone, cyadox and olaquindox in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 701. Olaquindox (WHO Food Additives Series 27) [inchem.org]
- 17. criver.com [criver.com]
- 18. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 19. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]
- 20. thepigsite.com [thepigsite.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Disubstituted Quinoxaline 1,4-Dioxides: An Application Note and Detailed Protocol
Introduction: The Significance of Quinoxaline 1,4-Dioxides in Modern Drug Discovery
Quinoxaline 1,4-dioxides represent a privileged scaffold in medicinal chemistry, underpinning a class of heterocyclic N-oxides with a remarkable breadth of biological activities.[1][2][3] These compounds have garnered significant interest from researchers in drug development due to their potent antibacterial, antitumor, antifungal, and antiparasitic properties.[1][4] The presence of the two N-oxide moieties is a key determinant of their therapeutic effects, often acting as a prodrug that can be selectively reduced in hypoxic environments, such as those found in solid tumors or bacterial colonies.[1] This application note provides a comprehensive guide to the synthesis of 2,3-disubstituted quinoxaline 1,4-dioxides, with a focus on the robust and widely applicable Beirut reaction.
Synthetic Strategies: An Overview
While several methods for the synthesis of quinoxaline 1,4-dioxides exist, they are somewhat limited.[5] Historically, the direct oxidation of a pre-formed quinoxaline ring was a primary approach. However, this method often suffers from low yields as the initial N-oxidation deactivates the heterocyclic core towards further oxidation.[5] A more efficient and preparatively useful method is the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds, though this can also have limitations.[5]
Currently, the most significant and versatile method for preparing a wide array of 2,3-disubstituted quinoxaline 1,4-dioxides is the Beirut reaction .[5] This reaction, first developed in 1965 by M.J. Haddadin and C.H. Issidorides, involves the cyclization of benzofuroxans (also known as benzofurazan oxides) with enols or enamines.[5] Its broad substrate scope and generally good yields have made it the cornerstone of synthetic efforts in this field.
The Beirut Reaction: Mechanism and Experimental Rationale
The Beirut reaction provides a powerful and convergent pathway to the quinoxaline 1,4-dioxide core. Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of the Beirut Reaction
The generally accepted mechanism proceeds through a series of well-defined steps:
-
Enolate Formation: In the presence of a base, a β-dicarbonyl compound (or other active methylene compound) is deprotonated to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring, leading to the opening of the furoxan ring and the formation of an intermediate.
-
Intramolecular Cyclization: The newly formed imino-oxide intermediate then undergoes an intramolecular condensation reaction with the carbonyl group of the former enolate.
-
Dehydration: The resulting dihydroquinoxaline intermediate readily eliminates a molecule of water to afford the aromatic 2,3-disubstituted quinoxaline 1,4-dioxide.
Visualizing the Beirut Reaction Mechanism
Caption: A simplified workflow of the Beirut reaction mechanism.
Detailed Experimental Protocol: Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-dioxide
This protocol describes a representative synthesis of a 2,3-disubstituted quinoxaline 1,4-dioxide via the Beirut reaction.
Materials and Reagents:
-
Benzofuroxan
-
Acetylacetone (2,4-pentanedione)
-
Triethylamine (TEA) or another suitable base (e.g., ammonia in methanol)
-
Methanol (MeOH) or another suitable protic solvent
-
Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzofuroxan (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-acetyl-3-methylquinoxaline 1,4-dioxide.
Safety Precautions:
-
Benzofuroxans can be explosive and should be handled with care, avoiding heat and shock.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation: Scope of the Beirut Reaction
The Beirut reaction is versatile, accommodating a range of benzofuroxans and active methylene compounds. The following table summarizes typical reaction parameters.
| Active Methylene Compound | Base/Catalyst | Solvent | Typical Yield | Reference |
| β-Diketones (e.g., acetylacetone) | Triethylamine, Ammonia | Methanol, Ethanol | Good to Excellent | [6] |
| β-Ketoesters (e.g., ethyl acetoacetate) | Sodium Hydride, Triethylamine | THF, Methanol | Good | [5] |
| β-Ketonitriles (e.g., benzoylacetonitrile) | Triethylamine | Methanol | Good to Excellent | [5] |
| Malononitrile | Triethylamine | Methanol | Good | [1][5] |
| Enamines (e.g., morpholinylcyclohexene) | None (direct reaction) | Dioxane | Moderate | [5] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive benzofuroxan. - Insufficiently strong base. - Reaction temperature too low or time too short. | - Check the purity of the benzofuroxan. - Use a stronger base if necessary (e.g., NaH). - Increase reaction temperature or prolong the reaction time, monitoring by TLC. |
| Formation of Regioisomers | - Use of a monosubstituted benzofuroxan can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides due to tautomeric equilibrium. | - This is an inherent challenge with some substrates. Chromatographic separation of the isomers may be required. |
| Complex Product Mixture | - Side reactions of the starting materials or product. - Decomposition of the product under reaction conditions. | - Lower the reaction temperature. - Use a milder base. - Ensure the reaction is not run for an excessive amount of time. |
| Purification Difficulties | - Product is highly polar and streaks on silica gel. - Isomers are difficult to separate. | - Try a different stationary phase for chromatography (e.g., alumina). - Recrystallization may be a viable alternative to chromatography. |
Workflow for Troubleshooting Low Reaction Yield
Caption: A logical flow diagram for addressing low product yields.
Conclusion
The synthesis of 2,3-disubstituted quinoxaline 1,4-dioxides is a critical endeavor for the advancement of new therapeutic agents. The Beirut reaction stands out as the premier synthetic tool for accessing this important class of molecules. By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can efficiently synthesize a diverse library of quinoxaline 1,4-dioxides for further investigation in drug discovery programs.
References
- Current time information in Beirut, LB, LB. (n.d.). Google.
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Semantic Scholar. [Link]
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]
- Wang, Q., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 12. [Link]
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]
- Chauhan, D., & Sharma, A. K. (2021).
- Buravchenko, G., & Shchekotikhin, A. (2023). Proposed mechanism of the Beirut reaction. [Image].
- Buravchenko, G., & Shchekotikhin, A. (2023). The main approaches for the synthesis of quinoxaline 1,4-dioxides. [Image].
- Haddadin, M. J., et al. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 50(26), 3343-3346. [Link]
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 849-855. [Link]
- Romanelli, G. P., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2(4), 1-8. [Link]
- Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Khadse, S. C., & Mandhane, P. G. (2011). Synthesis of new-2,3-disubstituted quinoxaline.
- Pramanik, A., & Ali, M. (2009). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 121(6), 957-961. [Link]
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar. [Link]
- Kumar, A., & Sharma, S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(58), 35275-35295. [Link]
- Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 2021-2036. [Link]
- Davis–Beirut reaction. (2023, December 1). In Wikipedia. [Link]
- Dr. Bendi's Classroom. (2023, January 15). Lecture18 I Beirut Reaction I Davis–Beirut Reaction I Name Reactions I Organic Chemistry [Video]. YouTube. [Link]
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Kurth, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry, 77(17), 7276-7284. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Notes & Protocols: Quinoxaline 1-Oxide in Modern Organic Synthesis
Introduction
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Derivatives of quinoxaline are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, and antiviral properties.[3][4] In the realm of organic synthesis, the strategic modification of this heterocyclic system is paramount for developing novel compounds with tailored functions. The introduction of an N-oxide moiety to the quinoxaline core dramatically alters its electronic properties and reactivity, unlocking unique synthetic pathways.[5]
Quinoxaline 1-oxide, in particular, serves as a versatile and powerful intermediate. The N-oxide group is not merely a passive substituent; it actively participates in reactions, functioning as an internal oxidant, a directing group for C-H functionalization, and a latent 1,3-dipole for cycloaddition reactions.[5][6] This guide provides an in-depth exploration of the applications of quinoxaline 1-oxide in organic synthesis, offering detailed mechanistic insights and field-proven protocols for researchers, chemists, and drug development professionals.
Core Reactivity Principles of Quinoxaline 1-Oxide
The synthetic utility of quinoxaline 1-oxide is rooted in the unique electronic nature of the N-oxide bond. This functionality enhances the electrophilicity of the pyrazine ring, particularly at the C2 and C3 positions, making them susceptible to nucleophilic attack. Furthermore, the N-oxide group can be directly involved in transformations, leading to a diverse range of products.
Role as a 1,3-Dipole in Cycloaddition Reactions
The N-oxide moiety can behave as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles like alkynes, alkenes, and isocyanates.[7][8] This reaction is a powerful tool for constructing complex, five-membered heterocyclic rings fused to the quinoxaline backbone. The concerted, pericyclic nature of this reaction often allows for a high degree of stereochemical control.[7]
Caption: General mechanism of 1,3-dipolar cycloaddition.
Directing Group in C-H Functionalization
Modern synthetic chemistry increasingly relies on C-H functionalization to build molecular complexity efficiently.[9] The N-oxide group in quinoxaline 1-oxide can serve as a directing group, facilitating the selective functionalization of otherwise inert C-H bonds. This is often achieved through transition-metal-catalyzed or photocatalyzed processes, where the N-oxide coordinates to the catalyst or participates in a radical pathway, enabling reactions like amination, alkylation, and arylation at specific positions.[10][11][12]
Caption: Generalized workflow for photocatalytic C-H functionalization.
Precursor in Photochemical Reactions
The N-O bond is photosensitive and can undergo cleavage or rearrangement upon irradiation. This property allows for unique photochemical transformations of quinoxaline N-oxides. For instance, photolysis in the presence of a nucleophilic source like hydrochloric acid can lead to the formation of halogenated quinoxaline derivatives.[13] These reactions often proceed under mild conditions without the need for harsh reagents, offering a green chemistry approach to novel structures.[14]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed steps, rationale, and expected outcomes for key transformations involving quinoxaline 1-oxide and its derivatives.
Protocol 1: [3+2] Cycloaddition with Aryl Isocyanates
This protocol describes the reaction of a quinoxalin-3(4H)-one 1-oxide with an aryl isocyanate, demonstrating the 1,3-dipolar nature of the N-oxide to form a 2-arylaminoquinoxalin-3(4H)-one. This method provides a direct route to C2-aminated quinoxaline cores.[6]
Objective: To synthesize 2-(phenylamino)quinoxalin-3(4H)-one.
Materials:
-
Quinoxalin-3(4H)-one 1-oxide
-
Phenyl isocyanate
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere of nitrogen, add quinoxalin-3(4H)-one 1-oxide (1.0 mmol, 162.1 mg).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Stir the mixture to achieve a suspension.
-
Reagent Addition: Add phenyl isocyanate (1.1 mmol, 131.0 mg, 120 µL) dropwise to the stirred suspension at room temperature. The causality for using a slight excess of the isocyanate is to ensure the complete consumption of the starting N-oxide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. The reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate, is typically effective for isolating the desired product.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The expected product, 2-(phenylamino)quinoxalin-3(4H)-one, will show characteristic signals for both the quinoxaline core and the phenylamino substituent.
Expected Yield: 75-85%.
Protocol 2: Visible-Light-Mediated C3–H Amination
This protocol details a metal-free, photocatalyst-free C–H amination of a quinoxalin-2(1H)-one with an aliphatic amine, using air as the terminal oxidant.[15] This approach is an example of green chemistry, leveraging the inherent photosensitizing ability of the quinoxalinone substrate itself.
Objective: To synthesize 1-methyl-3-(piperidin-1-yl)quinoxalin-2(1H)-one.
Materials:
-
1-methylquinoxalin-2(1H)-one
-
Piperidine
-
Dimethylformamide (DMF)
-
Standard glass vial (e.g., 4 mL) with a stir bar
-
Blue LED light source (390 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 4 mL glass vial, combine 1-methylquinoxalin-2(1H)-one (0.2 mmol, 32.0 mg) and a magnetic stir bar.
-
Reagent and Solvent Addition: Add DMF (2 mL) followed by piperidine (0.4 mmol, 34.1 mg, 39.5 µL). The use of a two-fold excess of the amine ensures efficient trapping of the radical intermediate. The vial is left open to the air; air serves as the sustainable, terminal oxidant for the dehydrogenative coupling.
-
Photocatalysis: Place the vial on a magnetic stirrer approximately 5 cm from a 390 nm LED light source. Irradiate the stirred mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After 12 hours, transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in petroleum ether).
-
Characterization: Confirm the structure of the purified product using standard spectroscopic methods (NMR, HRMS).
Expected Yield: 80-95%.[15]
| Substrate | Amine | Product | Yield (%)[15] |
| 1-methylquinoxalin-2(1H)-one | Piperidine | 1-methyl-3-(piperidin-1-yl)quinoxalin-2(1H)-one | 95 |
| 1-methylquinoxalin-2(1H)-one | Morpholine | 1-methyl-3-morpholinoquinoxalin-2(1H)-one | 91 |
| 1-ethylquinoxalin-2(1H)-one | Pyrrolidine | 1-ethyl-3-(pyrrolidin-1-yl)quinoxalin-2(1H)-one | 88 |
Protocol 3: Photochemical Synthesis of 2-Chloroquinoxaline 1-Oxide
This protocol describes the photolysis of quinoxaline 1,4-dioxide to generate 2-chloroquinoxaline 1-oxide. This reaction highlights the transformation of one N-oxide derivative into another, showcasing the synthetic utility of photochemical methods.[13]
Objective: To synthesize 2-chloroquinoxaline 1-oxide from quinoxaline 1,4-dioxide.
Materials:
-
Quinoxaline 1,4-dioxide
-
Dilute Hydrochloric Acid (e.g., 2M HCl)
-
Acetonitrile (spectroscopic grade)
-
High-pressure mercury lamp (or suitable photochemical reactor)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Solution Preparation: Prepare a solution of quinoxaline 1,4-dioxide (1.0 mmol, 162.1 mg) in a mixture of acetonitrile (80 mL) and 2M hydrochloric acid (20 mL) in a quartz reaction vessel. The quartz vessel is crucial as standard borosilicate glass will absorb the required UV wavelengths.
-
Photolysis: Place the vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp while stirring vigorously at room temperature. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane). The starting material will gradually be consumed and a major new spot corresponding to the product will appear. The reaction typically takes 2-4 hours.
-
Work-up: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.
-
Neutralization and Extraction: Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). An effervescence will be observed. Extract the product into dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 2-chloroquinoxaline 1-oxide.
-
Characterization: Analyze the final product by NMR, IR, and mass spectrometry to confirm its identity.
Expected Yield: 60-70%.
Conclusion
Quinoxaline 1-oxide is a remarkably versatile building block in organic synthesis. Its unique reactivity, stemming from the N-oxide functionality, enables chemists to perform elegant transformations that would be challenging with the parent quinoxaline. From constructing complex heterocyclic systems via cycloadditions to achieving precise C-H functionalization and accessing novel structures through photochemical rearrangements, quinoxaline 1-oxide provides a rich platform for innovation. The protocols detailed herein offer a practical starting point for researchers to harness the synthetic power of this important intermediate in the pursuit of new medicines and materials.
References
- Benchchem. Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- Journal of Pharmaceutical Research International. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- SciSpace. Quinoxaline, its derivatives and applications: A state of the art review.
- Thieme. C–H Functionalization of Quinoxalines.
- Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature.
- Chinese Chemical Letters. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
- Organic Chemistry Portal. Quinoxaline synthesis.
- ResearchGate. Direct C–H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions.
- Indian Journal of Chemistry. Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions.
- RSC Publishing. Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides.
- Journal of the Chemical Society C: Organic. Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides.
- PubMed. Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions.
- Frontiers. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents.
- ACS Publications. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant.
- ResearchGate. Photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones.
- OSTI.GOV. Photochemical reactions of biologically important quinoxaline n-oxides.
- Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
- Wikipedia. 1,3-Dipolar cycloaddition.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chesci.com [chesci.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
Quinoxaline 1-Oxide: A Versatile Scaffold for Modern Pharmaceutical Development
Introduction: The Ascendancy of Quinoxaline 1-Oxides in Medicinal Chemistry
The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, has long been a privileged structure in drug discovery. The introduction of an N-oxide moiety, particularly to form quinoxaline 1,4-dioxides (QdNOs), dramatically amplifies the therapeutic potential of this chemical class. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and antiparasitic properties.[1][2] This versatility stems from a unique mechanism of action often centered around bioreductive activation.[3]
This guide provides an in-depth exploration of quinoxaline 1-oxide as a building block for pharmaceuticals, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships that govern their therapeutic efficacy.
The Role of the N-Oxide: A Gateway to Bioreductive Activation
A key feature underpinning the therapeutic potential of many quinoxaline 1-oxides is their ability to undergo bioreductive activation, particularly in hypoxic environments.[2][3] These low-oxygen conditions are characteristic of solid tumors and the habitats of many pathogenic microorganisms.[3] Intracellular reductases can reduce the N-oxide groups, generating highly reactive radical species.[3] This process can initiate a cascade of events leading to the production of reactive oxygen species (ROS), which in turn cause significant cellular damage to DNA and other macromolecules, ultimately resulting in cell death.[3][4] This hypoxia-selective activation makes QdNOs particularly attractive candidates for targeted cancer therapies and for combating anaerobic or microaerophilic infections.[2][3]
Synthetic Protocols: Building the Quinoxaline 1-Oxide Core
The synthesis of quinoxaline 1,4-dioxides is most prominently achieved through the Beirut reaction, a versatile method for the cyclization of benzofuroxans with various nucleophiles.[1][5]
Protocol 1: General Synthesis of Quinoxaline 1,4-Dioxides via the Beirut Reaction
This protocol outlines a general procedure for the synthesis of quinoxaline 1,4-dioxides from benzofuroxan and a β-dicarbonyl compound.
Causality: The Beirut reaction is initiated by the nucleophilic attack of an enolate, generated from the β-dicarbonyl compound, on the electrophilic nitrogen of the benzofuroxan.[1] This is followed by ring-opening and subsequent cyclization to form the quinoxaline 1,4-dioxide ring system. The choice of base and solvent is critical for efficient enolate formation and reaction progression.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: To the solution from step 1, add a base (1.0-1.2 eq) such as triethylamine or potassium carbonate to facilitate the formation of the enolate. Stir the mixture at room temperature for 15-30 minutes.
-
Benzofuroxan Addition: Add the benzofuroxan (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for 2-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Beirut Reaction Workflow:
Caption: Workflow for evaluating hypoxia-selective cytotoxicity.
Application Note 3: In Vitro Antitrypanosomal Activity Assay
Principle: This protocol outlines a method to assess the in vitro activity of quinoxaline 1-oxide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. [6][7] Protocol:
-
Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Assay Initiation: Add the parasite suspension to each well to achieve a final concentration of approximately 1 x 10⁶ parasites/mL. Include a positive control (e.g., benznidazole) and a negative control (parasites without compound).
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add a resazurin-based solution to each well and incubate for a further 24-48 hours. Viable parasites will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: Measure the fluorescence using a microplate reader. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
Conclusion and Future Perspectives
Quinoxaline 1-oxides represent a highly promising and versatile scaffold in the ongoing quest for novel therapeutic agents. Their unique bioreductive activation mechanism offers a compelling strategy for targeting diseases characterized by hypoxic microenvironments. The synthetic and biological evaluation protocols detailed herein provide a robust framework for researchers and drug development professionals to explore and advance this important class of compounds. Future research will undoubtedly focus on refining the structure-activity relationships to enhance potency and selectivity, as well as on developing innovative drug delivery systems to maximize their therapeutic impact.
References
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64.
- Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1269.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.
- Vicente, E., et al. (2010). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Current Organic Synthesis, 7(2), 136-150.
- Ganley, B., et al. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Anti-Cancer Drug Design, 16(6), 291-297.
- Sui, D., et al. (2014). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 19(12), 21100-21118.
- Shevchenko, O. S., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Proceedings, 64(1), 16.
- Shevchenko, O. S., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. ResearchGate.
- Vicente, E., et al. (2010). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar.
- de Oliveira, C. B., et al. (2018). Quinoxaline derivatives as potential antitrypanosomal and antileishmanial agents. Bioorganic & Medicinal Chemistry, 26(14), 4065-4072.
- Khairullina, V. R., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Antibiotics, 11(2), 164.
- Zhu, H., et al. (2015). Hypoxia-Targeted Drug Q6 Induces G2-M Arrest and Apoptosis via Poisoning Topoisomerase II under Hypoxia. PLoS ONE, 10(12), e0144506.
- Xin, Z., et al. (2011). Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. Advanced Materials Research, 233-235, 1801-1804.
- Barea, C., et al. (2011). 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives, with (1-4) and without (5-7) trypanosomicidal activity, and some of their corresponding metallic complexes (8-10). ResearchGate.
- protocols.io. (2023). Assessment of the in vitro trypanocidal activity. protocols.io.
- Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1269.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64.
- Genes, C., et al. (2021). Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. Heliyon, 7(5), e07024.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal Optimization, Characterization, and In Vitro Anticancer Activity Evaluation of a Hydrogen Peroxide-Responsive and Oxygen-Reserving Nanoemulsion for Hypoxic Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Quinoxaline derivatives as potential antitrypanosomal and antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline 1-Oxide Derivatives: A Technical Guide to Evaluating their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Quinoxaline 1-Oxides in Oncology
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] The introduction of one or two N-oxide moieties to this core, creating quinoxaline 1-oxide or 1,4-di-N-oxide (QdNO) derivatives, has unlocked a particularly promising avenue for anticancer drug development.[4][5] These compounds are not only synthetically accessible but also possess diverse mechanisms of action, including the ability to act as hypoxia-activated prodrugs, induce apoptosis and cell cycle arrest, and inhibit key enzymes involved in cancer progression.[4][6][7][8]
This guide provides a comprehensive overview of the key methodologies and protocols for the preclinical evaluation of quinoxaline 1-oxide derivatives as potential anticancer agents. It is designed to equip researchers with the foundational knowledge and practical steps necessary to investigate these compelling molecules, from initial in vitro screening to in vivo efficacy studies. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of how to generate robust and reproducible data.
Part 1: The Mechanistic Landscape of Quinoxaline 1-Oxides
A defining feature of many quinoxaline 1-oxide derivatives is their selective cytotoxicity towards hypoxic tumor cells.[9][10] Solid tumors often contain regions of low oxygen, which contribute to resistance to conventional therapies like radiation and chemotherapy.[9][10] Quinoxaline 1-oxides can be bioreductively activated under hypoxic conditions by intracellular reductases, such as cytochrome P450 oxidoreductase, to generate radical species that induce DNA damage and subsequent cell death.[4] This hypoxia-selective activation makes them highly attractive candidates for targeting the tumor microenvironment.
Beyond their role as bioreductive prodrugs, these compounds can exert their anticancer effects through various other pathways:
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinoxaline derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[11][12][13] This is often accompanied by cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cell proliferation.[4][6] For instance, some derivatives have been observed to modulate the expression of key regulatory proteins like cyclins, Bcl-2, and Bax.[6]
-
Enzyme Inhibition: Quinoxaline scaffolds have been incorporated into molecules designed to inhibit various kinases, including receptor tyrosine kinases like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[11][14][15] Additionally, some derivatives have demonstrated inhibitory activity against topoisomerase II, an enzyme essential for DNA replication.[8]
The specific mechanism of action is highly dependent on the substitution pattern on the quinoxaline ring, highlighting the importance of structure-activity relationship (SAR) studies in designing potent and selective anticancer agents.[1][4][16] Generally, electron-withdrawing groups at the 6 and 7-positions of the quinoxaline ring enhance cytotoxic activity.[4][10]
Visualizing the Core Mechanism: Hypoxic Activation
Caption: Bioreductive activation of quinoxaline 1-oxides under hypoxic conditions.
Part 2: Preclinical Evaluation Workflow
The following sections outline a logical progression for assessing the anticancer potential of novel quinoxaline 1-oxide derivatives.
Visualizing the Experimental Workflow
Caption: A typical workflow for evaluating quinoxaline 1-oxide derivatives.
Part 3: Detailed Application Notes and Protocols
Synthesis of Quinoxaline 1-Oxide Derivatives
The synthesis of quinoxaline 1,4-di-N-oxides can be achieved through several methods.[5] A common and effective route is the Beirut reaction, which involves the condensation of benzofuroxan with a β-dicarbonyl compound or its enamine equivalent.[17] Alternatively, oxidation of the parent quinoxaline can yield the N-oxide derivatives.[5] The choice of synthetic route will depend on the desired substitution pattern.
Protocol: General Synthesis of 2,3-Disubstituted Quinoxaline 1,4-Dioxides via Beirut Reaction
-
Reactant Preparation: Dissolve benzofuroxan (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (1.1 equivalents) to the solution.
-
Catalyst: Introduce a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Protocol: MTT Assay
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).[18]
-
Quinoxaline 1-oxide derivatives dissolved in a suitable solvent like DMSO.[18]
-
MTT solution (5 mg/mL in PBS).[18]
-
DMSO.[18]
-
96-well plates.[18]
-
Microplate reader.[18]
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation: In Vitro Cytotoxicity of Quinoxaline 1-Oxide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 (Breast) | 1.5 |
| Derivative Y | HCT116 (Colon) | 2.8 |
| Derivative Z | A549 (Lung) | 0.9 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with quinoxaline derivatives.[18]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Procedure:
-
Cell Treatment and Harvest: Treat cells with the desired concentrations of the quinoxaline derivative for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Annexin V-FITC and PI double staining is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Materials:
-
Cancer cells treated with quinoxaline derivatives.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment and Harvest: Treat cells with the quinoxaline derivative for the desired time and concentration. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy Evaluation
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents.[15][19]
Protocol: Establishing a Xenograft Model and Efficacy Study
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., A549 for lung cancer).[15]
-
Matrigel (optional, can improve tumor take rate).
-
Quinoxaline 1-oxide derivative formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the quinoxaline derivative and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[15]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Conclusion and Future Directions
Quinoxaline 1-oxide derivatives represent a versatile and promising class of compounds in the landscape of anticancer drug discovery. Their unique ability to be activated in the hypoxic tumor microenvironment, coupled with their capacity to induce apoptosis and inhibit key oncogenic pathways, makes them compelling candidates for further development. The protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of these molecules. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- Liu, Z., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 6, 660.
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
- A-M, A., et al. (2003). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. International Journal of Cancer, 107(3), 486-494.
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2133.
- Liang, J-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14, 27685-27696.
- Phillips, R. M., et al. (1996). Novel N-oxides as bioreductive drugs. Biochemical Pharmacology, 52(11), 1729-1736.
- de Lima, D. P., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(5), e360504.
- Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
- Ghorab, M. M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic & Medicinal Chemistry, 22(1), 356-366.
- ResearchGate. (n.d.). Anticancer quinoxaline 1 (R1 = H, R2 = H), 2 (R1 H, R2 = Cl), and their SAR.
- Semantic Scholar. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis.
- Buravchenko, D. V., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5410.
- Liang, J-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
- ResearchGate. (2025). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study.
- Shen, Y., et al. (2021). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Journal of Controlled Release, 337, 572-591.
- ResearchGate. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Abdel-Aziz, A. A., et al. (2006). New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Bioorganic & Medicinal Chemistry, 14(20), 6917-6923.
- Gomez-Caro, L. C., et al. (2012). Esters of Quinoxaline 1,4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Anticancer Research, 32(10), 4339-4346.
- El-Sayed, R. A., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19.
- Monge, A., et al. (1995). Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. Journal of Medicinal Chemistry, 38(10), 1786-1792.
- ResearchGate. (2018). Retraction Note to: Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells.
- Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? (n.d.).
- ResearchGate. (n.d.). The hypoxia-activated mechanism of N-oxide prodrugs: two representative...
- K-w, L., et al. (2005). Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation. Cancer Research, 65(14), 6391-6398.
- Kumar, D., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules, 27(17), 5540.
- Kumar, D., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules, 27(17), 5540.
- El-Hawash, S. A. M., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2291-2329.
- Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(20), 4721.
- ResearchGate. (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of Quinoxaline 1-Oxides Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline 1-oxides are a class of heterocyclic N-oxide compounds that have garnered significant interest as potent antibacterial agents.[1][2] Their mechanism of action is primarily associated with the bioreductive activation of the N-oxide groups, particularly under the hypoxic conditions often found in bacterial environments.[3] This reduction leads to the generation of reactive oxygen species (ROS) and other radical intermediates that can cause significant damage to bacterial DNA, cell walls, and membranes, ultimately leading to cell death.[2][4][5] This unique mode of action makes them promising candidates for combating drug-resistant bacterial strains.[6]
This technical guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of quinoxaline 1-oxides against a panel of bacterial strains. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[7]
Mechanism of Action: An Overview
The antibacterial activity of quinoxaline 1-oxides is a multi-faceted process initiated by the reduction of the N-oxide functional groups. This process is significantly more efficient in the low-oxygen environments characteristic of many bacterial infections.
-
Bioreductive Activation: Bacterial reductases, such as xanthine oxidase, catalyze the reduction of the N-oxide groups, generating radical intermediates.[2][5]
-
Generation of Reactive Oxygen Species (ROS): These radical intermediates react with molecular oxygen to produce ROS, including superoxide anions and hydroxyl radicals.[2][4]
-
Cellular Damage: The accumulation of ROS leads to oxidative stress, causing widespread damage to critical cellular components:
The following diagram illustrates the proposed mechanism of action for quinoxaline 1-oxides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [8][9][10]It is determined after the MIC has been established.
Step 1: Subculturing from MIC Plate
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Using a pipette, mix the contents of each of these clear wells.
-
Plate a 10 µL aliquot from each clear well onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
Step 2: Incubation
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours. [8] Step 3: Interpretation of Results
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the quinoxaline 1-oxide that results in a ≥99.9% reduction in the initial bacterial inoculum. [8][10]3. The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (generally a ratio of ≤ 4) or bacteriostatic. [8] The following diagram illustrates the workflow for MBC determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation
Quantitative data from MIC and MBC assays should be presented in a clear and organized table to facilitate comparison and analysis.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 4 | 8 | 2 |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 |
| Pseudomonas aeruginosa | 27853 | 16 | 64 | 4 |
| Klebsiella pneumoniae | 700603 | 8 | 16 | 2 |
Disclaimer: The data presented in this table are for illustrative purposes only and may not be representative of all quinoxaline 1-oxide compounds. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [8]
Safety Precautions
-
Quinoxaline derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
All work with bacterial pathogens should be conducted in a biological safety cabinet (BSC) following Biosafety Level 2 (BSL-2) or higher practices, depending on the specific strains being used.
-
All contaminated materials must be decontaminated prior to disposal, typically by autoclaving.
Conclusion
The protocols outlined in this application note provide a standardized framework for the in vitro evaluation of the antibacterial activity of quinoxaline 1-oxides. By determining the MIC and MBC values, researchers can gain valuable insights into the potency and spectrum of activity of these promising compounds. Consistent application of these methods, in accordance with CLSI guidelines, is essential for the generation of high-quality, reproducible data that can effectively guide further drug development efforts.
References
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). National Institutes of Health.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PLOS ONE.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols.
- Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? (2022). Bentham Science.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PubMed.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology.
- ATCC bacterial strains selected for antimicrobial susceptibility tests. (n.d.). ResearchGate.
- CLSI 2024 M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI.
- Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health.
- In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi. (2016). BMC Veterinary Research.
- Antimicrobial Susceptibility Testing. (n.d.). APEC.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi. (2016). ResearchGate.
- Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. (n.d.). ResearchGate.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). Royal Society of Chemistry.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- Synthesis and antimicrobial activity of certain novel quinoxalines. (2004). ResearchGate.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). Royal Society of Chemistry.
- Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance. (2024). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Quinoxaline, 1-oxide as a Scaffold for Antitubercular Drug Development: Application Notes and Protocols
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current therapeutic regimens are lengthy and can be associated with significant side effects, underscoring the urgent need for new, more effective, and safer antitubercular agents.[1][2] The quinoxaline scaffold, a bicyclic heteroaromatic system, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1][3] Notably, the oxidation of the quinoxaline ring to form quinoxaline 1,4-di-N-oxides (QdNOs) has been shown to significantly enhance their biological activity, particularly their antimycobacterial properties.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the quinoxaline, 1-oxide scaffold for the discovery and preclinical development of novel antitubercular drug candidates. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their synthesis and evaluation, and discuss key structure-activity relationships (SAR) to guide rational drug design.
The this compound Scaffold: A Privileged Structure in Antitubercular Drug Discovery
The promise of quinoxaline, 1-oxides as antitubercular agents lies in their unique chemical and biological properties. The N-oxide moieties are not merely passive functional groups; they are critical for the prodrug nature of these compounds and their mechanism of action.
Mechanism of Action: A Multi-pronged Assault on Mtb
The prevailing understanding is that quinoxaline, 1-oxides act as bioreductive prodrugs.[3] Under the hypoxic conditions often found within tuberculous granulomas, the N-oxide groups are believed to be enzymatically reduced by mycobacterial reductases. This bioreduction process is thought to generate reactive oxygen species (ROS) and/or reactive nitrogen species (RNS), which can indiscriminately damage a variety of essential biomolecules within the mycobacterial cell, including DNA, lipids, and proteins.[4] This multi-targeted assault is advantageous as it may reduce the likelihood of the development of resistance.
Some studies also suggest more specific targets. For instance, certain quinoxaline derivatives have been investigated for their potential to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[5] The ability of some quinoxaline, 1-oxides to be effective against non-replicating, persistent mycobacteria is a particularly attractive feature, as these dormant bacteria are a major reason for the long duration of current TB therapies.[2][6]
Caption: Proposed Mechanism of Action of Quinoxaline, 1-Oxides.
Chemical Synthesis of this compound Derivatives
A robust and versatile synthetic strategy is paramount for generating a library of this compound analogs for SAR studies. The Beirut reaction is a classic and widely employed method for the synthesis of quinoxaline 1,4-di-N-oxides.[7] This reaction typically involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a β-dicarbonyl compound or other active methylene compounds.
Protocol: Synthesis of a Representative this compound
This protocol describes the synthesis of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide, a compound that has demonstrated antitubercular activity.
Materials:
-
Benzofuroxan
-
Acetylacetone
-
Triethylamine (TEA)
-
Chloroform (dry)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuroxan (1 equivalent) in dry chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath. To this stirring solution, add acetylacetone (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-7 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expertise & Experience: The choice of a weak base like triethylamine is crucial to facilitate the reaction without promoting unwanted side reactions. The extended reaction time is often necessary for this type of condensation. Careful monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
In Vitro Evaluation of Antitubercular Activity
The initial screening of newly synthesized compounds for their antitubercular activity is a critical step in the drug discovery pipeline. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
Protocol: Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
96-well microplates (sterile, clear-bottomed)
-
Test compounds and control drugs (e.g., isoniazid, rifampicin) dissolved in DMSO
-
Biosafety Cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in the 96-well plates. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control (vehicle, e.g., DMSO) and a media-only control.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours at 37°C.
-
Reading the Results: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. The results can also be read fluorometrically.
Trustworthiness: The inclusion of both positive (known antitubercular drugs) and negative (vehicle) controls in each assay plate is essential for validating the results. The use of a standardized Mtb strain like H37Rv ensures reproducibility and allows for comparison of results across different studies.
Assessment of Cytotoxicity: Ensuring a Favorable Therapeutic Window
A promising antitubercular compound must be selectively toxic to Mtb while exhibiting minimal toxicity to host cells. Cytotoxicity is commonly assessed using mammalian cell lines, such as VERO (monkey kidney epithelial cells) or HepG2 (human liver cancer cells). The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
VERO cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates (sterile)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VERO cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and an untreated cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration.
Selectivity Index (SI): The therapeutic window of a compound is often expressed as the Selectivity Index, which is calculated as:
SI = CC₅₀ (in mammalian cells) / MIC (against Mtb)
A higher SI value indicates greater selectivity of the compound for Mtb over host cells, which is a desirable characteristic for a drug candidate.
In Vivo Efficacy Evaluation
Compounds that demonstrate potent in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy studies. The murine model of tuberculosis is the most common preclinical model used to assess the in vivo activity of new antitubercular agents.
Protocol: Murine Model of Chronic Tuberculosis Infection
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system for infection
-
Test compounds and control drugs (e.g., isoniazid/rifampicin)
-
Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Biosafety Level 3 (BSL-3) animal facility
-
Materials for tissue homogenization and CFU enumeration (7H11 agar plates)
Procedure:
-
Infection: Infect mice with a low dose of Mtb H37Rv (approximately 50-100 CFU) via the aerosol route using a calibrated exposure system.
-
Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks. At this point, the bacterial load in the lungs will have reached a stable, chronic phase.
-
Treatment: Randomly assign mice to treatment groups: vehicle control, positive control (e.g., isoniazid at 25 mg/kg), and the test compound at various doses. Administer the treatments daily or five times a week via oral gavage for 4-8 weeks.
-
Assessment of Bacterial Load: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.
-
CFU Enumeration: Homogenize the organs in sterile saline. Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis: The efficacy of the treatment is determined by comparing the log₁₀ CFU in the organs of the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo efficacy.
Caption: Workflow for Antitubercular Drug Development.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural features that govern antitubercular activity.
-
The N-Oxide Groups: The presence of both N-oxide groups is generally considered essential for potent activity, consistent with their role in the bioreductive activation of the compounds.[6]
-
Substituents at the 2- and 3-positions: The nature of the substituents at these positions significantly influences activity. Electron-withdrawing groups, such as trifluoromethyl, at the 3-position can enhance activity.[4] At the 2-position, groups like acetyl and single-ring aromatic ketones have been shown to be favorable for antimycobacterial efficacy.[4]
-
Substituents on the Benzene Ring (6- and 7-positions): While not as critical as the substituents on the pyrazine ring, modifications at these positions can modulate activity and pharmacokinetic properties. Ester groups at the 7-position have been found to favor antimycobacterial activity.[4][5]
Data Summary Table:
| Scaffold Modification | General Effect on Antitubercular Activity | Reference |
| Removal of N-Oxide Groups | Significant decrease or loss of activity | [6] |
| Electron-withdrawing group at C3 | Generally increases activity | [4] |
| Acetyl or aromatic ketone at C2 | Favorable for activity | [4] |
| Ester group at C7 | Generally increases activity | [4][5] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of new antitubercular drugs with novel mechanisms of action. Their activity against both replicating and non-replicating Mtb, coupled with the potential for a high barrier to resistance, makes them particularly attractive. The detailed protocols and SAR insights provided in these application notes are intended to empower researchers to effectively explore the chemical space of quinoxaline, 1-oxides and to identify lead candidates with the potential to advance to further preclinical and clinical development. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their potent in vitro and in vivo activity into clinically successful antitubercular therapies.
References
- Keri, R. S., et al. (2018). Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials. Archiv der Pharmazie, 351(12), e1800181. [Link]
- Vicente, E., et al. (2011). Quinoxaline 1,4-di-N-oxide and the potential for treating tuberculosis. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 11(2), 196-204. [Link]
- Palos, I., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1, 4-Di-N-Oxide. Molecules, 23(6), 1435. [Link]
- Cheng, G., et al. (2015). Quinoxaline 1, 4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 287. [Link]
- Rivera-Ramírez, E., et al. (2020). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1, 4-di-N-oxide derivatives as potential antitubercular agents. RSC medicinal chemistry, 11(10), 1195-1206. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- CLYTE Technologies. (2025, December 24).
- Roche. (n.d.).
- Rivera-Ramírez, E., et al. (2020). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1, 4-di-N-oxide derivatives as potential antitubercular agents. RSC medicinal chemistry, 11(10), 1195-1206. [Link]
- Pan, P., et al. (2012). Synthesis of Quinoxaline 1, 4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 17(7), 8195-8207. [Link]
- Rivera, G., et al. (2021).
- Shcherbakov, D., et al. (2022). Studying the mechanism of action of new derivatives of quinoxalin-1, 4-dioxide on the model organism Mycobacterium smegmatis. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e5705. [Link]
- Palos, I., et al. (2020). Quinoxaline 1, 4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 25(21), 5035. [Link]
- Al-Tel, T. H., et al. (2014). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl) acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl) acetylamino] alkanoates. Molecules, 19(11), 18882-18901. [Link]
- Ghorab, M. M., et al. (2012). Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1, 4-di-N-oxide derivatives. Journal of Heterocyclic Chemistry, 49(2), 261-270. [Link]
- Kumar, A., et al. (2021).
Sources
- 1. Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-oxide and the potential for treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Quinoxaline 1,4-di-N-oxides for Novel Antiparasitic Drug Discovery
Introduction: A New Paradigm in Antiparasitic Chemotherapy
Parasitic diseases, including malaria, leishmaniasis, and Chagas disease, represent a significant global health burden, primarily affecting populations in developing nations.[1] The challenges in combating these diseases are compounded by the emergence of drug-resistant parasite strains and the often-severe side effects of existing treatments.[1][2] This landscape necessitates an urgent search for novel chemical scaffolds that can yield safer and more effective therapeutic agents. The quinoxaline ring system, a bicyclic heterocycle composed of a benzene and a pyrazine ring, and particularly its N-oxide derivatives, have emerged as a highly promising class of compounds in this pursuit.[1][2][3]
Quinoxaline 1,4-di-N-oxides (QdNOs) exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and potent antiparasitic properties.[4][5][6] This guide provides an in-depth exploration of the QdNO scaffold, detailing its mechanism of action, key structure-activity relationships, and comprehensive protocols for its application in a modern antiparasitic drug discovery workflow.
Section 1: The Bioreductive Mechanism of Action
A defining feature of QdNOs is their function as bioreductive prodrugs.[6][7] This means the parent molecule is relatively inert but is metabolically activated within the target organism or cell to exert its cytotoxic effects. This activation is particularly efficient in the low-oxygen (hypoxic) environments characteristic of many parasitic life stages and solid tumors.
The proposed mechanism involves the enzymatic one-electron reduction of the N-oxide groups by parasitic reductases.[6][8] This process generates a radical anion intermediate. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that produces reactive oxygen species (ROS), such as superoxide radicals. Under hypoxic conditions, however, the radical can undergo further reactions or fragmentation, leading to the formation of highly reactive species, including the hydroxyl radical (•OH), which directly damages cellular macromolecules like DNA, leading to parasite death.[6][9] This hypoxia-selective activation provides a potential therapeutic window, minimizing damage to host tissues that exist in well-oxygenated environments.
Caption: Bioreductive activation pathway of Quinoxaline 1,4-di-N-oxides.
Section 2: Structure-Activity Relationship (SAR) Insights
The antiparasitic potency of the QdNO scaffold can be finely tuned by modifying substituents at various positions on the quinoxaline ring. Understanding these SAR trends is critical for rational drug design and lead optimization.
Causality Behind SAR:
-
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF3) or halogens (F, Cl) at positions C3, C6, and C7 generally enhance antiparasitic activity.[9][10][11] This is because EWGs lower the reduction potential of the quinoxaline ring, making the bioreductive activation by parasitic enzymes more efficient.[9]
-
Lipophilicity and Steric Factors: The nature of substituents at C2 and C7 can significantly impact cell permeability and interaction with the active site of target enzymes. For instance, incorporating ester groups or bulky alkyl chains can modulate the compound's ability to cross parasite membranes.[12] Studies have shown that isopropyl esters at the C7 position can be key for biological activity against certain parasites.[12]
-
The N-Oxide Groups: The presence of both N-oxide moieties is generally considered crucial for the bioreductive mechanism and potent activity.[6][10] Reduced quinoxaline analogs often show significantly lower antiparasitic efficacy.[10]
Table 1: Summary of SAR for QdNO Derivatives Against Various Parasites
| Parasite | Active Derivative Example | Key Substituents & Position | In Vitro Potency (IC50/EC50) | Reference |
| Leishmania infantum | 3-chloropropyl derivative | Cl at R⁷, 3-chloropropyl | 0.7 µM | [13] |
| Leishmania amazonensis | Cyclohexyl derivative | Cl at R⁷, cyclohexyl | 2.5 µM | [13] |
| Plasmodium falciparum | Cyclopentyl derivative | Cl at R⁷, cyclopentyl | 2.9 µM | [13] |
| Giardia lamblia | Compound T-069 | Thienyl (R1), -CF3 (R2), Isopropyl ester (R3) | 0.0014 µM | [14] |
| Entamoeba histolytica | Compound T-142 | Iso-butyl ester derivative | 9.20 nM | [15] |
| Trichomonas vaginalis | Compound T-143 | Iso-butyl ester derivative | 45.20 nM | [15] |
| Taenia crassiceps | Compound TS-12 | Thienyl (C2), -CF3 (C3), Isopropyl ester (C7) | 0.58 µM | [12] |
| Trypanosoma cruzi | Fluoro-substituted derivative | -CF3 (C3), F (C6 & C7) | 0.4 µM | [10][11] |
Section 3: Application Protocols for Drug Discovery
This section provides validated, step-by-step protocols for the synthesis, screening, and evaluation of QdNO derivatives in an antiparasitic drug discovery workflow.
Protocol 3.1: Synthesis of QdNO Derivatives via the Beirut Reaction
The Beirut reaction is a classical and efficient method for synthesizing the quinoxaline 1,4-dioxide core.[4] It involves the condensation of a benzofuroxan with a β-dicarbonyl compound or its equivalent.
Rationale: This synthetic route is highly versatile, allowing for the introduction of diverse substituents at the C2 and C3 positions of the quinoxaline ring, which is essential for SAR studies.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the appropriately substituted benzofuroxan (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Carbonyl Compound: Add the β-dicarbonyl compound (e.g., ethyl acetoacetate, malononitrile) (1.1 equivalents) to the solution.
-
Catalyst Introduction: Add a catalytic amount of a base, such as triethylamine or piperidine, to the reaction mixture. The base facilitates the initial nucleophilic attack.
-
Reaction: Stir the mixture at room temperature or with gentle heating (as determined by the specific reactants) for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the desired quinoxaline 1,4-di-N-oxide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and HPLC.
Protocol 3.2: In Vitro Antiparasitic Activity Screening Workflow
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of QdNO compounds against a protozoan parasite, using Giardia lamblia as an example.[14]
Rationale: The primary screen is designed to efficiently identify compounds with potent antiparasitic activity. The choice of assay (e.g., cell counting, metabolic indicator dye) depends on the specific parasite's biology. Direct counting is a robust method for motile trophozoites like Giardia.
Caption: General workflow for in vitro antiparasitic screening.
Step-by-Step Methodology (Giardia lamblia):
-
Compound Plating: Prepare stock solutions of test compounds and reference drugs (e.g., metronidazole) in DMSO. Perform serial dilutions in a 96-well plate using pre-warmed TYI-S-33 medium to achieve a final concentration range (e.g., 0.001 µM to 100 µM). Include wells for a solvent control (DMSO only) and a negative control (medium only).
-
Parasite Preparation: Culture G. lamblia trophozoites (e.g., Portland-1 strain) in TYI-S-33 medium supplemented with bovine bile and serum until they reach the logarithmic growth phase.
-
Inoculation: Detach the trophozoites by chilling the culture tubes on ice. Count the parasites using a hemocytometer and adjust the concentration. Inoculate each well of the 96-well plate with 4 x 10⁴ trophozoites.[14]
-
Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic or microaerophilic environment.[14]
-
Viability Assessment: After incubation, place the plates on ice for 20 minutes to detach any adherent trophozoites. Fix the parasites with formalin.
-
Counting: Load a sample from each well into a hemocytometer and count the number of viable (or total) trophozoites under a microscope.
-
IC50 Calculation: Convert the parasite counts to a percentage of inhibition relative to the solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable statistical software package (e.g., Probit analysis or non-linear regression).[14]
Protocol 3.3: Cytotoxicity and Selectivity Index (SI) Determination
Rationale: A critical step in drug development is to ensure that a compound is selectively toxic to the parasite and not the host. The Selectivity Index (SI) quantifies this. A higher SI value indicates greater selectivity and a more promising drug candidate. This is typically done using a standard mammalian cell line, such as VERO (monkey kidney epithelial cells).[13]
Step-by-Step Methodology:
-
Cell Culture: Culture VERO cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they form a confluent monolayer.
-
Compound Treatment: Expose the cells to the same serial dilutions of the QdNO compounds used in the antiparasitic assay.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assay: Assess cell viability using a metabolic indicator dye like Resazurin or MTT. Add the reagent to each well and incubate for 2-4 hours.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Calculation:
-
Determine the 50% cytotoxic concentration (CC50) using the same data analysis method as for the IC50.
-
Calculate the Selectivity Index using the formula: SI = CC50 (Host Cells) / IC50 (Parasite)
-
Protocol 3.4: In Vivo Efficacy Evaluation (Conceptual Model)
Rationale: Promising compounds from in vitro screens must be tested in an animal model to assess their efficacy, pharmacokinetics, and safety in a whole organism. The murine model of giardiasis is a well-established system.[14]
Step-by-Step Methodology (Murine Giardiasis Model):
-
Animal Acclimatization: Acclimatize susceptible mice (e.g., suckling female CD-1) for one week.
-
Infection: Infect mice orally with a defined number of G. lamblia trophozoites or cysts.
-
Treatment: After establishing the infection (typically 5-7 days post-infection), administer the test compound orally or via the desired route at various doses (e.g., mg/kg). Include a vehicle control group and a positive control group (e.g., metronidazole).
-
Endpoint Assessment: At a predetermined time after the final treatment dose, euthanize the animals.
-
Parasite Burden Quantification: Excise the small intestine, and enumerate the number of trophozoites present in a defined section to determine the parasite load.
-
Efficacy Calculation: Calculate the percentage of worm burden reduction (WBR) for each treatment group compared to the vehicle control group.[16]
Section 4: Conclusion and Future Directions
Quinoxaline 1,4-di-N-oxides represent a versatile and potent scaffold for the development of next-generation antiparasitic agents. Their unique bioreductive mechanism of action offers a pathway to selective toxicity against parasites in hypoxic niches. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and validate novel QdNO derivatives.
Future work should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy.[16] Furthermore, while the general mechanism involves bioreductive activation and DNA damage, identifying the specific parasitic reductases responsible for activation and other potential molecular targets (such as triosephosphate isomerase or trypanothione reductase) will be crucial for overcoming potential resistance and developing highly targeted therapies.[15][17][18]
References
- New Amide Derivatives of Quinoxaline 1,4-di-N-oxide With Leishmanicidal and Antiplasmodial Activities. (2013). PubMed.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.
- Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. (2021). PubMed.
- Current status of quinoxaline and quinoxaline 1,4‐di‐N‐oxides derivatives as potential antiparasitic agents | Request PDF. (2021). ResearchGate.
- Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. (2022). Taylor & Francis Online.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). ResearchGate.
- In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. (2025). PMC - PubMed Central.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers.
- Novel N-oxides as bioreductive drugs. (1996). PubMed.
- s In vitro and In Vivo Evaluation of Quinoxaline 1,4-di-N-oxide Against Giardia lamblia. (2020). Bentham Science.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Semantic Scholar.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.
- Activities of Quinoxaline, Nitroquinoxaline, and[2][4][13]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. (2018). PMC - NIH.
- In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. (2025). ResearchGate.
- The main approaches for the synthesis of quinoxaline 1,4-dioxides. (2023). ResearchGate.
- Redox-Activated, Hypoxia-Selective DNA Cleavage by Quinoxaline 1,4-di-N-Oxide | Request PDF. (2001). ResearchGate.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI.
- Screening of quinoxaline 1,4-di-N-oxide derivatives as FhCL1 and FhCL3... (2021). ResearchGate.
- Quinoxaline and quinoxaline-1,4-di- N -oxides: An emerging class of antimycobacterials. (2022). ResearchGate.
- Quinoxaline 1,4-di-N-oxide Derivatives: Interest in the Treatment of Chagas Disease. (2013). Revista Virtual de Química.
Sources
- 1. Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 7. Novel N-oxides as bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 12. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New amide derivatives of quinoxaline 1,4-di-N-oxide with leishmanicidal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Accelerated Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives via Microwave Irradiation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinoxaline 1,4-di-N-oxide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We explore the transition from conventional, time-intensive methods to rapid, high-yield, microwave-assisted synthesis. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the advantages of microwave technology for accelerating drug discovery workflows.
Introduction: The Significance of Quinoxaline 1,4-di-N-oxides and the Need for Synthetic Efficiency
Quinoxaline and its 1,4-di-N-oxide derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] These compounds form the core of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and antiparasitic properties.[2][3] The N-oxide moieties are crucial, often enhancing the biological activity and metabolic stability of the parent quinoxaline ring. Specifically, they are known to act as bioreductive prodrugs, where the N-oxide groups are reduced in hypoxic environments (a characteristic of solid tumors), leading to the release of cytotoxic species that can damage DNA.[4]
Traditionally, the synthesis of quinoxaline 1,4-di-N-oxides has been dominated by the Beirut reaction, a cycloaddition between a benzofuroxan and a β-dicarbonyl compound or its enamine equivalent.[1][5] While effective, conventional Beirut reactions often suffer from long reaction times (ranging from hours to several days), low yields, and the formation of byproducts, creating bottlenecks in the drug discovery and development pipeline.[1][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations.[1][3] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times—often from days to mere minutes—while simultaneously improving reaction yields and selectivity.[1][6] This application note details efficient, validated protocols for the microwave-assisted synthesis of these vital compounds.
The Underpinning Chemistry: The Beirut Reaction & Microwave Effects
The core transformation is the Beirut reaction, which involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with an active methylene compound, such as a β-ketoester or a 1,3-diketone.
The generally accepted mechanism proceeds as follows:
-
Enolate Formation: A base, such as triethylamine, deprotonates the active methylene compound to form an enolate.
-
Nucleophilic Attack: The enolate carbanion attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring.
-
Ring Opening & Cyclization: This attack initiates the opening of the furoxan ring, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto a carbonyl group.
-
Dehydration: Subsequent elimination of water molecules leads to the formation of the stable, aromatic quinoxaline 1,4-di-N-oxide ring system.[5][6]
Microwave irradiation accelerates this process through two primary effects:
-
Thermal Effects: Efficient dielectric heating allows for rapid and uniform temperature elevation of the reaction mixture, overcoming activation energy barriers much faster than conventional heating.
-
Non-Thermal Effects (Specific Microwave Effects): While still a subject of debate, these effects are thought to arise from the direct interaction of the oscillating electromagnetic field with polar molecules and transition states, potentially increasing reaction rates beyond what would be expected from purely thermal contributions.
The combination of these effects makes microwave synthesis a superior alternative for producing quinoxaline 1,4-di-N-oxide libraries for high-throughput screening and lead optimization.
Experimental Protocols & Methodologies
Herein, we provide two robust, microwave-assisted protocols: a solvent-free method using a solid support and a solution-phase method.
Protocol 1: Solvent-Free Synthesis on a Solid Support (Silica Gel)
This environmentally friendly approach leverages a solid support which can act as a catalyst and dehydration agent.
Materials:
-
Benzofuroxan derivative (1.0 mmol)
-
β-Ketoester or 1,3-Diketone (1.1 mmol)
-
Silica Gel (e.g., WakoGel® C-200, pre-dried at 110°C for 1 hr) (approx. 30g per mmol of benzofuroxan)
-
Dichloromethane (for impregnation)
-
Microwave Synthesizer (e.g., CEM Discover)
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Impregnation: In a round-bottom flask, dissolve the benzofuroxan derivative (1.0 mmol) and the active methylene compound (1.1 mmol) in a minimal amount of dichloromethane.
-
Adsorption: Add the dried silica gel (e.g., 30 g) to the solution.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Microwave Irradiation: Transfer the silica gel with the adsorbed reactants into a suitable microwave reaction vessel. Place the vessel in the microwave synthesizer and irradiate at a power of ~700 W for 2-5 minutes. Reaction time may require optimization depending on the specific substrates.
-
Extraction: After cooling, the product is extracted from the silica gel using an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Solution-Phase Microwave Synthesis
This method is suitable for substrates that may not be amenable to solid-phase synthesis.
Materials:
-
Dichloroquinoxaline (starting material for derivatization) (1.0 mmol)
-
Nucleophile (e.g., an alcohol or amine) (2.0 mmol)
-
Triethylamine (TEA) (3.0 mmol)[2]
-
Microwave Synthesizer (e.g., CEM Discover) with sealed reaction vessels
-
Extraction and purification solvents/equipment
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction tube, combine the dichloroquinoxaline (1.0 mmol), the desired nucleophile (2.0 mmol), and triethylamine (0.4 mL, ~3.0 mmol).[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 5 minutes at a constant temperature of 160°C.[2]
-
Work-up: After the reaction vessel has cooled to room temperature, extract the resulting mixture with a suitable solvent.
-
Drying and Concentration: Dry the organic extract (e.g., over sodium sulfate), filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude product via flash chromatography to yield the desired quinoxaline derivative.
Workflow and Data Presentation
General Synthetic Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinoxaline 1,4-di-N-oxides.
Caption: Microwave-assisted synthesis workflow.
Comparative Performance Data
The advantages of microwave-assisted synthesis are most evident when comparing reaction parameters and outcomes against conventional methods.
| Method | Catalyst / Base | Reaction Time | Yield (%) | Reference |
| Conventional (Beirut Reaction) | Triethylamine | Days | Low (e.g., 10%) | [6][7] |
| Microwave (Solvent-Free) | Florisil | 5 - 45 min | ~70% | [6] |
| Microwave (Solvent-Free) | Alumina | 5 - 45 min | ~40% | [6] |
| Microwave (Solvent-Free) | Silica Gel | 2 min | High to Excellent | |
| Microwave (Solution Phase) | Triethylamine | 5 min | Varies (e.g., 14-91%) | [2] |
As the data clearly indicates, microwave irradiation dramatically reduces reaction times from days to minutes and can significantly increase product yields.[6][7]
Discussion, Trustworthiness, and Causality
Why Microwave Synthesis is a Superior Method:
The protocols described are self-validating through their efficiency and reproducibility. The drastic reduction in reaction time is a direct consequence of the efficient energy transfer inherent to microwave heating.[6] Unlike conventional oil baths, which heat vessel walls via conduction and convection, microwaves penetrate the vessel and directly energize polar molecules within the reaction medium. This leads to rapid, uniform heating that minimizes the formation of thermal gradient-induced byproducts.[7]
The choice of a solid support in the solvent-free protocol is a critical experimental decision. Supports like silica gel, florisil, and alumina not only provide a surface for the reaction but also exhibit catalytic activity.[6][8] They can facilitate the necessary proton transfers and act as dehydrating agents, driving the equilibrium of the final condensation step toward the product. The solvent-free nature of this protocol further enhances its appeal, aligning with green chemistry principles by reducing solvent waste and cost.[2]
While highly efficient, it is important to note that the intense heating from microwaves can sometimes lead to undesired side reactions, such as the reduction of the N-oxide products.[6][7] Therefore, careful optimization of irradiation time and power is crucial for maximizing the yield of the desired 1,4-di-N-oxide derivative.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the production of quinoxaline 1,4-di-N-oxide derivatives. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accelerate their discovery programs. By adopting this technology, laboratories can significantly enhance their synthetic throughput, reduce waste, and more rapidly access novel chemical entities for biological evaluation.
References
- Gómez-Caro, L.C., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. SciELO.
- Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons.
- Gómez-Caro, L., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. ResearchGate.
- Sumi, Y. (2009). SILICA GEL CATALYZED SYNTHESIS OF QUINOXALINE 1,4-DIOXIDES UNDER SOLVENT-FREE CONDITIONS USING MICROWAVE IRRADIATION. ElectronicsAndBooks.
- Synthesis of quinoxaline 1,4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. (2011). SciELO.
- Gómez-Caro, L.C., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. ResearchGate.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2020). MDPI.
- Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2022). ACS Publications.
- A Comparative Study of Conventional and Microwave-Assisted Synthesis of Quinoxaline 1,4-di-N-oxide N-acylhydrazones Derivatives. (n.d.). DADUN.
- Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2020). PMC - NIH.
Sources
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Experimental protocol for the oxidation of quinoxalines to N-oxides.
A Comprehensive Guide to the Synthesis of Quinoxaline N-Oxides via Direct Oxidation
Abstract
Quinoxaline N-oxides are a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them promising candidates in the development of antibacterial, anticancer, and antiprotozoal agents.[1][2] The N-oxide moiety is crucial to their therapeutic potential, often enhancing bioavailability and modulating electronic properties.[2] This application note provides a detailed, field-proven experimental protocol for the synthesis of quinoxaline N-oxides through the direct oxidation of the parent quinoxaline heterocycle. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common oxidizing agents, and present a step-by-step procedure using meta-chloroperoxybenzoic acid (m-CPBA), a widely adopted and effective reagent. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-understood methodology for accessing these valuable compounds.
Introduction and Mechanistic Rationale
The direct oxidation of the nitrogen atoms within the quinoxaline pyrazine ring is a primary strategy for synthesizing quinoxaline N-oxides.[1][3] The reaction typically proceeds via an electrophilic attack mechanism. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen atom of a peroxy acid, such as m-CPBA.[4][5]
A key consideration in this synthesis is the electronic effect of the first N-oxidation. The formation of the initial mono-N-oxide deactivates the heterocyclic core, making the second oxidation to achieve the quinoxaline-1,4-dioxide more challenging.[3] This deactivation necessitates the use of potent oxidizing agents or more forcing conditions to drive the reaction to completion.[3]
Caption: Mechanism of Quinoxaline Di-N-Oxidation with a Peroxy Acid.
Comparative Analysis of Common Oxidizing Agents
The choice of oxidizing agent is critical and depends on the substrate's reactivity and the desired product (mono- vs. di-N-oxide). Below is a summary of commonly employed reagents.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0°C to RT | Commercially available, highly effective, generally clean reactions.[5][6] | Produces m-chlorobenzoic acid byproduct, requiring aqueous base wash for removal. As an organic peroxide, it requires careful handling and storage.[7] |
| Hydrogen Peroxide / Acetic Acid | 30% H₂O₂ in Glacial Acetic Acid, elevated temp. | Inexpensive and readily available reagents.[8] | Can require higher temperatures and longer reaction times. The strongly acidic medium may not be suitable for sensitive substrates. Formation of peracetic acid in situ. |
| HOF·CH₃CN Complex | Acetonitrile, 0°C | Extremely powerful; can oxidize deactivated or sterically hindered quinoxalines to the di-N-oxide in quantitative yields where other methods fail.[1][3] | The reagent must be prepared in situ from F₂ gas, requiring specialized equipment and extreme caution. Not practical for routine laboratory use. |
Experimental Protocol: Oxidation using m-CPBA
This protocol provides a robust method for the synthesis of quinoxaline N-oxides. The quantities provided are for a representative 5 mmol scale reaction and should be adjusted accordingly.
Part A: Materials and Equipment
-
Chemicals:
-
Quinoxaline substrate (5 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, technical grade ~77%, ~1.5 eq. per N-oxidation, so ~15 mmol for di-N-oxide)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., DCM, Methanol, Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, appropriate gloves)
-
Part B: Critical Safety Precautions
-
m-CPBA is a strong oxidizing agent and an organic peroxide. It can cause fires upon contact with flammable materials and may undergo hazardous decomposition when heated.[7]
-
Handling: Always handle m-CPBA in a chemical fume hood.[9] Wear nitrile gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin or eyes.[9][10]
-
Storage: Store m-CPBA in its original container, tightly closed, and refrigerated (2-8 °C).[7][9] Keep it away from heat, sources of ignition, and combustible materials.[7]
-
Spills: For small spills, cover with an inert, wet absorbent material (e.g., a 1:1:1 mixture of sodium carbonate, kitty litter, and sand).[7] For large spills, evacuate the area and seek assistance.[7]
-
First Aid: In case of skin contact, flush with plenty of water for at least 15 minutes.[7] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[11]
Part C: Step-by-Step Reaction Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the quinoxaline substrate (5 mmol, 1.0 eq.). Dissolve the substrate in dichloromethane (approx. 25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the oxidant.
-
Oxidant Addition: Weigh the m-CPBA (~77%, 15 mmol, 3.0 eq. for di-N-oxide) and add it to the cooled solution in small portions over 30-45 minutes. Causality Note: Slow, portion-wise addition prevents a rapid temperature increase, which could lead to side reactions or unsafe decomposition of the peroxide.[12]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 5-10% Methanol in DCM. The N-oxide product(s) will be significantly more polar (lower Rf value) than the starting quinoxaline. The reaction is typically complete within 2-6 hours.
Part D: Work-up and Purification
-
Quenching & Dilution: Once the reaction is complete (as judged by TLC), cool the mixture again in an ice bath. Dilute the reaction mixture with an additional 25 mL of DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add ~30 mL of a saturated aqueous NaHCO₃ solution to quench any remaining m-CPBA and wash out the m-chlorobenzoic acid byproduct. Self-Validation: You will observe gas (CO₂) evolution. Continue to wash with fresh portions of NaHCO₃ solution until the gas evolution ceases. This ensures complete removal of the acidic byproduct.[13]
-
Phase Separation: Separate the organic layer. Wash it sequentially with water (~30 mL) and then brine (~30 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[7] The polarity of the eluent will depend on the specific product, but a gradient elution starting from 100% DCM and gradually increasing the percentage of methanol (e.g., 0% to 10% MeOH in DCM) is often effective for separating mono- and di-N-oxides from non-polar impurities.[14]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.[15]
Caption: General workflow for the m-CPBA oxidation of quinoxalines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient oxidant; Reaction time too short; Low substrate reactivity. | Add more m-CPBA (0.25 eq. at a time) and monitor by TLC. Allow the reaction to run for a longer period. For very deactivated substrates, consider a stronger oxidizing system. |
| Only Mono-N-Oxide Formed | Insufficient equivalents of m-CPBA; Deactivation of the ring after the first oxidation. | Increase the equivalents of m-CPBA to 3.0-4.0 eq. Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C), but with caution due to the peroxide. |
| Difficult Purification | Product is very polar and streaks on the silica column. | Ensure all m-chlorobenzoic acid has been removed during the work-up. Try a different solvent system for chromatography (e.g., ethyl acetate/hexanes/methanol). Consider using a different stationary phase like alumina or reverse-phase silica. |
| Low Yield | Over-oxidation or side reactions; Product loss during aqueous work-up if it has some water solubility. | Ensure the reaction is not run for an excessively long time after completion. Minimize the number of aqueous washes or perform back-extraction of the aqueous layers with DCM or ethyl acetate. |
References
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. [Link]
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- M-CPBA Technical D
- The main approaches for the synthesis of quinoxaline 1,4-dioxides.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]
- N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. PubMed. [Link]
- Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. PubMed. [Link]
- Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. [Link]
- Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature.
- Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC, NIH. [Link]
- Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED. [Link]
- N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS.
- Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condens
- Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
- m-CPBA (meta-chloroperoxybenzoic acid). Organic Chemistry Portal. [Link]
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Oxidation of quinine to quinine-N-oxide.
- How can I purify N-oxides on column chromatography?.
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
- Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes.
- Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- Organic Syntheses Procedure: Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses. [Link]
- n-oxidation of the quinoline by peroxy acids in the organic solvents. NTSh. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Quinoxaline 1-Oxides in Agricultural Chemistry: A Technical Guide to Application and Protocol Development
This document provides an in-depth technical guide for researchers, scientists, and professionals in the agricultural chemistry and drug development sectors on the application of quinoxaline, 1-oxide and its derivatives. This guide emphasizes the scientific integrity and logical framework necessary for robust experimental design and data interpretation.
Introduction: The Versatility of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, and its N-oxide derivatives, represent a class of molecules with significant and diverse biological activities.[1][2] While extensively studied in medicinal chemistry for their antibacterial, anticancer, and antiviral properties, their application in agricultural chemistry is a burgeoning field of considerable interest.[3][4] The introduction of an N-oxide moiety to the quinoxaline core, particularly in the form of quinoxaline 1,4-dioxides, often enhances the biological potency and spectrum of activity.[5][6] These compounds have demonstrated promising efficacy as fungicides, herbicides, and insecticides, offering potential new modes of action to combat resistance and improve crop protection.[7][8][9]
This guide will delve into the mechanistic underpinnings of quinoxaline 1-oxide activity, provide detailed protocols for evaluating their efficacy, and present a framework for interpreting the resulting data.
Core Mechanism of Action: Bioreduction and Oxidative Stress
A key feature of quinoxaline N-oxides, particularly the 1,4-dioxide derivatives, is their ability to act as bioreductive agents.[10] Under anaerobic or hypoxic conditions, which can be found in various microbial and plant cellular environments, the N-oxide groups can be enzymatically reduced. This reduction process generates reactive nitrogen species and, subsequently, reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[10][11]
The overproduction of these reactive species leads to significant cellular damage, including:
-
DNA Damage: The generated free radicals can cause single- and double-strand breaks in DNA, inhibiting replication and transcription.[10][11]
-
Protein and Lipid Peroxidation: ROS can damage essential proteins and lipids, disrupting cellular metabolism and membrane integrity.[10]
-
Inhibition of Key Enzymes: Specific quinoxaline derivatives have been shown to inhibit crucial enzymes in metabolic pathways. For example, some derivatives act as protoporphyrinogen oxidase (PPO) inhibitors, a mechanism of action for herbicides.[8][9]
This multi-pronged attack at the cellular level contributes to the broad-spectrum activity observed for many quinoxaline 1-oxide derivatives.
Caption: Mechanism of action for quinoxaline 1-oxides.
Applications in Agricultural Chemistry
The broad biological activity of quinoxaline 1-oxides translates into several key applications in agriculture.
Fungicidal Activity
Quinoxaline derivatives have shown significant efficacy against a range of plant pathogenic fungi.[12] Notably, certain compounds have demonstrated superior activity compared to commercial fungicides like azoxystrobin against pathogens such as Rhizoctonia solani, the causative agent of rice sheath blight.[12][13] The fungicidal action is often attributed to the disruption of cellular integrity and morphology, as observed through scanning electron microscopy.[12]
Table 1: Antifungal Activity of Quinoxaline Derivatives
| Compound | Pathogen | EC50 (µg/mL) | Reference |
| 5j | Rhizoctonia solani | 8.54 | [12] |
| 5t | Rhizoctonia solani | 12.01 | [12] |
| Azoxystrobin (Commercial) | Rhizoctonia solani | 26.17 | [12] |
| 3f | Colletotrichum species | Broad-spectrum activity | [8] |
Herbicidal Activity
Several quinoxaline derivatives have been identified as potent herbicides.[7][8] The mode of action for some of these compounds has been identified as the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, generates singlet oxygen, causing rapid cell membrane disruption and plant death.
Insecticidal Activity
The insecticidal properties of quinoxaline derivatives are also an area of active research.[14] Studies have demonstrated the efficacy of certain compounds against sap-sucking insects like the cowpea aphid (Aphis craccivora).[14] The development of quinoxaline-based insecticides offers a potential new chemical class for insect resistance management.
Table 2: Insecticidal Activity of Quinoxaline Derivatives against Aphis craccivora
| Compound | LC50 (ppm) after 24h | Reference |
| 16 | 0.102 | [14] |
| 27 | 0.130 | [14] |
| 20 | 0.267 | [14] |
| 9 | 0.570 | [14] |
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the evaluation of quinoxaline 1-oxide derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal plant pathogen.
Materials:
-
Test quinoxaline 1-oxide compounds
-
Fungal pathogen (e.g., Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal inoculum standardized to a specific spore or mycelial fragment concentration
-
Positive control (commercial fungicide)
-
Negative control (solvent vehicle)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium directly in the 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Grow the fungal pathogen on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension and adjust the concentration using a hemocytometer or by spectrophotometric methods.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells with medium and inoculum only (growth control), medium and the highest concentration of the solvent (solvent toxicity control), and a serial dilution of a known commercial fungicide (positive control).
-
Incubation: Incubate the plates at the optimal temperature and humidity for the specific fungal pathogen for a defined period (e.g., 48-72 hours).
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for antifungal MIC determination.
Protocol 2: Herbicidal Activity Screening (Seed Germination and Seedling Growth)
This protocol provides a primary screen for the herbicidal effects of test compounds on model plant species.
Materials:
-
Test quinoxaline 1-oxide compounds
-
Seeds of a model monocot (e.g., ryegrass) and a model dicot (e.g., cress)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Positive control (commercial herbicide)
-
Negative control (solvent vehicle)
Procedure:
-
Compound Application: Prepare solutions of the test compound at various concentrations in water or a suitable solvent. Pipette a defined volume of each solution onto the filter paper in the petri dishes and allow the solvent to evaporate if necessary.
-
Seed Plating: Place a predetermined number of seeds (e.g., 10-20) onto the treated filter paper in each petri dish.
-
Controls: Prepare petri dishes with filter paper treated only with the solvent (negative control) and with a known herbicide (positive control).
-
Incubation: Place the petri dishes in a growth chamber with a defined photoperiod (e.g., 16h light / 8h dark) and temperature (e.g., 25°C) for 7-14 days.
-
Data Collection: After the incubation period, measure the following parameters:
-
Germination percentage.
-
Root length.
-
Shoot length.
-
-
Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth for each concentration relative to the negative control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).
Protocol 3: Insecticidal Activity Bioassay (Contact Toxicity)
This protocol assesses the contact toxicity of test compounds against a target insect pest.
Materials:
-
Test quinoxaline 1-oxide compounds
-
Target insect species (e.g., Aphis craccivora)
-
Leaf discs from a suitable host plant
-
Petri dishes with moist filter paper
-
Spray tower or micropipette for application
-
Positive control (commercial insecticide)
-
Negative control (solvent vehicle)
Procedure:
-
Compound Application: Prepare solutions of the test compound at various concentrations. Apply a uniform, defined volume of each solution to the leaf discs, either by spraying in a tower or by direct application with a micropipette. Allow the solvent to evaporate.
-
Insect Introduction: Place the treated leaf discs into petri dishes. Introduce a known number of insects (e.g., 10-20 adult aphids) into each petri dish.
-
Controls: Include leaf discs treated with the solvent only (negative control) and a known insecticide (positive control).
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.
-
Mortality Assessment: Assess insect mortality at defined time points (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 value (the concentration that causes 50% mortality) for each time point.
Conclusion and Future Directions
Quinoxaline 1-oxide and its derivatives represent a versatile and promising scaffold for the development of new agricultural chemicals. Their broad spectrum of activity, coupled with novel and multi-faceted mechanisms of action, makes them attractive candidates for overcoming existing challenges in pest and disease management. The protocols outlined in this guide provide a robust starting point for the systematic evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as on understanding the environmental fate and toxicological profiles of lead candidates to ensure their safe and sustainable application in agriculture.
References
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
- ACS Publications. Synthesis and Pesticidal Activities of New Quinoxalines. [Link]
- PubMed. Synthesis and Pesticidal Activities of New Quinoxalines. [Link]
- ResearchGate. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
- PubMed. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
- ResearchGate. Synthesis and Pesticidal Activities of New Quinoxalines | Request PDF. [Link]
- PubMed Central.
- ACS Omega. Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora. [Link]
- ResearchGate. Quinoxaline 1,4-dioxides with herbicidal activity. [Link]
- ResearchGate. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. [Link]
- RSC Publishing.
- PubMed Central. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
- ResearchGate. Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities. [Link]
- PubMed. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
- PubMed. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides Against Clostridium perfringens and Brachyspira hyodysenteriae. [Link]
- ResearchGate. Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. [Link]
- Jiangxi Normal University. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- National Institutes of Health. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. [Link]
- MDPI. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. [Link]
- PubMed. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pesticidal Activities of New Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di- N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Quinoxaline, 1-oxide derivatives as hypoxia-selective cytotoxins.
An Application Guide for Researchers
Introduction: Targeting the Achilles' Heel of Solid Tumors
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inefficient vasculature that cannot keep pace with rapid cancer cell proliferation.[1][2] This hypoxic microenvironment is not a passive bystander; it is a critical driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[1][2][3] Hypoxia-Activated Prodrugs (HAPs) represent a strategic therapeutic approach designed to exploit this unique feature of the tumor microenvironment.[2][4] HAPs are inactive compounds that undergo selective bioreduction in hypoxic conditions to release a potent cytotoxic agent, thereby targeting the most aggressive and therapy-resistant cancer cells while sparing well-oxygenated normal tissues.[2][4]
Among the various classes of HAPs, quinoxaline 1-oxide and 1,4-di-N-oxide derivatives have emerged as a promising scaffold for the development of potent and highly selective anticancer agents.[3][5][6] Compounds like tirapazamine, the prototypical benzotriazine di-N-oxide, demonstrated the potential of this chemical class, though it ultimately faced challenges in clinical trials.[5] This has spurred the development of new generations of quinoxaline 1-oxide derivatives with improved pharmacological properties.[5][7]
This guide provides an in-depth exploration of the mechanism, evaluation, and application of quinoxaline 1-oxide derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed protocols necessary to advance research in this critical area of oncology.
Pillar 1: The Mechanism of Hypoxia-Selective Activation
The selective toxicity of quinoxaline 1-oxide derivatives hinges on their unique electrochemical properties. In well-oxygenated (normoxic) tissues, the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the N-oxide group can undergo a one-electron reduction, a reaction catalyzed by various ubiquitous one- and two-electron reductases, most notably cytochrome P450 oxidoreductase.[5][8][9]
Under normoxia, this newly formed radical anion is rapidly back-oxidized to the parent compound by molecular oxygen in a process known as "futile cycling," rendering it harmless.[5] In the absence of sufficient oxygen, the radical anion persists long enough to undergo further reactions, such as protonation and rearrangement, ultimately leading to the generation of highly reactive and damaging radicals, like the hydroxyl radical (•OH) or aryl-type radicals.[5][8] These radicals can induce severe DNA damage, including single- and double-strand breaks, leading to cell cycle arrest and apoptotic cell death.[5][10][11][12]
The structure of the quinoxaline ring and its substituents plays a crucial role in tuning the compound's properties. Electron-withdrawing groups, for instance, can make the compound easier to reduce, potentially increasing its potency under hypoxic conditions.[5][7]
Caption: Mechanism of hypoxia-selective activation of quinoxaline 1-oxides.
Application Note 1: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity
Principle: The cornerstone of evaluating a HAP is to quantify its differential toxicity between hypoxic and normoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR), defined as the ratio of the IC50 (half-maximal inhibitory concentration) under normoxic conditions to the IC50 under hypoxic conditions, is a key metric.[13][14][15] A high HCR indicates greater selectivity for hypoxic cells. This protocol utilizes a standard clonogenic survival assay, which measures the ability of a single cell to grow into a colony and is considered the gold standard for assessing cytotoxic effects.
Protocol: Clonogenic Survival Assay Under Normoxia vs. Hypoxia
1. Cell Seeding & Adhesion: a. Select an appropriate cancer cell line (e.g., HT-29 colon adenocarcinoma, A549 non-small cell lung cancer). b. Seed cells into 6-well plates at a low density (e.g., 200-500 cells/well) to ensure distinct colony formation. Prepare duplicate plates for normoxic and hypoxic conditions. c. Allow cells to adhere for at least 12-24 hours in a standard incubator (37°C, 5% CO₂, ~20% O₂).
2. Compound Preparation & Treatment: a. Prepare a stock solution of the quinoxaline 1-oxide derivative in a suitable solvent (e.g., DMSO). b. Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
3. Induction of Hypoxia & Drug Exposure: a. Normoxic Arm: Replace the medium in one set of plates with the drug-containing medium. Return these plates to the standard incubator. b. Hypoxic Arm: Move the second set of plates into a specialized hypoxia chamber or incubator. These chambers are flushed with a gas mixture of low oxygen (e.g., 0.5% - 1% O₂), 5% CO₂, and balanced N₂.[15][16] c. Allow the chamber to equilibrate for at least 2-4 hours before treatment. d. Once equilibrated, replace the medium with the pre-warmed, drug-containing medium and return the plates to the hypoxia chamber. e. Causality Check: The use of a dedicated hypoxia chamber is critical. Simply sealing plates is insufficient to achieve and maintain the low oxygen levels required for bioreductive drug activation.
4. Post-Treatment Incubation & Colony Formation: a. After the desired exposure time (e.g., 2-24 hours), remove the drug-containing medium from all plates. b. Gently wash the cells with PBS and add fresh, drug-free complete medium. c. Return both sets of plates to a standard normoxic incubator and allow colonies to form over 10-14 days.
5. Colony Staining & Quantification: a. When colonies are visible (≥50 cells), remove the medium. b. Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes. c. Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes. d. Gently wash the plates with water and allow them to air dry. e. Count the number of colonies in each well.
6. Data Analysis: a. Calculate the surviving fraction (SF) for each concentration: SF = (Number of colonies in treated well) / (Number of colonies in untreated control well). b. Plot the SF against drug concentration for both normoxic and hypoxic conditions. c. Determine the IC50 values from the dose-response curves. d. Calculate the Hypoxia Cytotoxicity Ratio (HCR): HCR = IC50 (Normoxia) / IC50 (Hypoxia).
Data Presentation: Example HCR Values
| Compound ID | Substituent (Position) | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR (Selectivity Index) |
| QO-01 (Parent) | Unsubstituted | 150 | 25 | 6 |
| QO-02 | 6,7-dichloro | >200 | 1.5 | >133 |
| QO-03 | 7-fluoro | 180 | 4.5 | 40 |
| Tirapazamine (Ref.) | N/A (Benzotriazine) | 50 | 0.5 | 100 |
Note: Data are hypothetical and for illustrative purposes. Actual values are highly dependent on the cell line and experimental conditions. The trend of increased potency and selectivity with electron-withdrawing groups like halogens is consistent with published findings.[5][7][13]
Application Note 2: Mechanistic Validation via DNA Damage Assessment
Principle: Since the proposed mechanism of action involves the generation of DNA-damaging radicals, it is crucial to experimentally verify this. The Single Cell Gel Electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11] Following treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage.[10][12]
Protocol: Comet Assay for DNA Damage
1. Cell Treatment: a. Culture cells in a suitable format (e.g., 6-well plates) to a confluence of ~80%. b. Treat cells with the quinoxaline 1-oxide derivative at relevant concentrations (e.g., 1x and 5x the hypoxic IC50) under both normoxic and hypoxic conditions for a short duration (e.g., 2 hours). Include an untreated control and a positive control (e.g., H₂O₂).
2. Cell Harvesting & Embedding: a. After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of ~1 x 10⁵ cells/mL in ice-cold PBS. b. Mix a small volume of the cell suspension (e.g., 10 µL) with low-melting-point agarose (e.g., 75 µL at 37°C). c. Immediately pipette the mixture onto a pre-coated microscope slide (e.g., CometSlide™) and cover with a coverslip. d. Place the slides on a cold flat surface for ~10 minutes to solidify the agarose.
3. Cell Lysis: a. Gently remove the coverslips and immerse the slides in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
4. DNA Unwinding & Electrophoresis: a. Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). This high pH denatures the DNA and unwinds it. Allow the DNA to unwind for 20-40 minutes. b. Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. DNA, being negatively charged, will migrate towards the anode.
5. Neutralization & Staining: a. Gently drain the electrophoresis buffer and immerse the slides in a neutralization buffer (e.g., Tris-HCl, pH 7.5) for 5-10 minutes. Repeat this step. b. Stain the DNA with a fluorescent dye (e.g., SYBR® Green or ethidium bromide).
6. Visualization & Scoring: a. Visualize the slides using a fluorescence microscope. b. Capture images and analyze them using specialized software (e.g., Comet Assay IV, OpenComet). The software quantifies parameters like % Tail DNA, Tail Length, and Tail Moment to provide a quantitative measure of DNA damage. c. Self-Validation: A significant increase in comet tail formation in hypoxic-treated cells compared to normoxic-treated and control cells validates the hypoxia-selective DNA-damaging mechanism.[10][11]
Application Note 3: Preclinical In Vivo Efficacy Studies
Principle: While in vitro data are essential, demonstrating efficacy in a living system is the critical next step. Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating anticancer agents.[17][18] These models develop hypoxic regions that can be targeted by quinoxaline 1-oxide derivatives.[17] A tumor growth delay study is often performed to assess the drug's ability to slow or halt tumor progression, often in combination with radiotherapy, which is less effective against hypoxic cells.
Protocol: Tumor Growth Delay Xenograft Study
1. Animal Model & Tumor Implantation: a. Use immunodeficient mice (e.g., Nude or SCID). b. Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse. c. Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
2. Animal Grouping & Treatment Regimen: a. Randomize mice into treatment groups (n=8-10 per group): i. Vehicle Control ii. Quinoxaline Derivative alone iii. Radiation alone iv. Quinoxaline Derivative + Radiation b. Administer the quinoxaline derivative via an appropriate route (e.g., intraperitoneal injection). The drug is typically given 30-60 minutes before radiation to allow for distribution and activation in hypoxic regions. c. For radiation groups, irradiate the tumors with a single or fractionated dose using a dedicated small animal irradiator.
3. Monitoring & Data Collection: a. Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor animal body weight and overall health as indicators of toxicity. c. Define study endpoints, such as the time for tumors to reach a predetermined size (e.g., 1000 mm³) or a specific humane endpoint.
4. Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth delay: the difference in time for the treated tumors to reach the endpoint volume compared to the control group. c. A greater-than-additive delay in the combination therapy group suggests the quinoxaline derivative is effectively sensitizing the hypoxic tumor cells to radiation.
Caption: A streamlined workflow for the evaluation of quinoxaline 1-oxide derivatives.
References
- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (n.d.). PubMed Central.
- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - Frontiers. (n.d.). Frontiers.
- Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed. (n.d.). PubMed.
- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - AACR Journals. (n.d.). AACR Journals.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). PubMed Central.
- Hypoxia-activated prodrug derivatives of anti-cancer drugs: a patent review 2006 – 2021 - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.). PubMed Central.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). MDPI.
- Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed. (n.d.). PubMed.
- DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed. (n.d.). PubMed.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (n.d.). MDPI.
- How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC. (n.d.). National Institutes of Health.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (n.d.). Royal Society of Chemistry.
- DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay | Mutagenesis | Oxford Academic. (n.d.). Oxford Academic.
- Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed. (n.d.). PubMed.
- In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - JoVE. (n.d.). Journal of Visualized Experiments.
- DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet a - Oxford Academic. (n.d.). Oxford Academic.
- In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. (n.d.). In Vivo.
- Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed. (n.d.). PubMed.
- Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides | Chemical Research in Toxicology. (n.d.). ACS Publications.
- In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. (n.d.). Anticancer Research.
- Redox-Activated, Hypoxia-Selective DNA Cleavage by Quinoxaline 1,4-di-N-Oxide | Request PDF. (n.d.). ResearchGate.
- In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC. (n.d.). PubMed Central.
- Preliminary Studies with a New Hypoxia-Selective Cytotoxin, KS119W, In Vitro and In Vivo. (n.d.). American Association for Cancer Research.
- Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. (n.d.). ResearchGate.
- Novel N-oxides as bioreductive drugs - PubMed. (n.d.). PubMed.
- Hypoxia-Selective Targeting by the Bioreductive Prodrug AQ4N in Patients with Solid Tumors: Results of a Phase I Study | Clinical Cancer Research. (n.d.). AACR Journals.
- Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (n.d.). Frontiers.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). IntechOpen.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents | Scilit. (n.d.). Scilit.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - MDPI. (n.d.). MDPI.
- Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC. (n.d.). PubMed Central.
- The role of cytochrome P450 and cytochrome P450 reductase in the reductive bioactivation of the novel benzotriazine di-N-oxide hypoxic cytotoxin 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233, WIN 59075) by mouse liver - PubMed. (n.d.). PubMed.
- Hypoxia Detection Assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - ResearchGate. (n.d.). ResearchGate.
- Hypoxia Selectively Impairs CAR-T Cells In Vitro - PMC. (n.d.). PubMed Central.
- N-Oxide Reduction of Quinoxaline-1,4-Dioxides Catalyzed by Porcine Aldehyde Oxidase SsAOX1 - Semantic Scholar. (n.d.). Semantic Scholar.
Sources
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of cytochrome P450 and cytochrome P450 reductase in the reductive bioactivation of the novel benzotriazine di-N-oxide hypoxic cytotoxin 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233, WIN 59075) by mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypoxia Selectively Impairs CAR-T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Support Synthesis of Quinoxaline 1,4-di-N-Oxide Derivatives: Application Notes and Protocols
Introduction: The Significance of Quinoxaline 1,4-di-N-Oxides
Quinoxaline 1,4-di-N-oxides (QdNOs) represent a privileged scaffold in medicinal chemistry and drug development.[1][2] This class of heterocyclic N-oxides exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic properties.[1][2][3] The two N-oxide functionalities are crucial for their therapeutic effects, often acting as bioreducible groups that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1][3] The growing interest in QdNOs necessitates the development of efficient and versatile synthetic methodologies to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies and lead optimization.
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods for the generation of compound libraries. These benefits include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This application note provides a detailed guide to the solid-support synthesis of quinoxaline 1,4-di-N-oxide derivatives, exploring two distinct approaches: a true solid-phase synthesis on a resin support and a solid-supported catalytic method.
Part 1: True Solid-Phase Synthesis of Quinoxaline 1,4-di-N-Oxides on a Resin Support
This section outlines a strategic approach to the synthesis of quinoxaline 1,4-di-N-oxides where the molecular scaffold is covalently attached to a solid support, modified in a stepwise manner, and subsequently cleaved to yield the final product. This methodology is particularly suited for the generation of diverse compound libraries.
Conceptual Workflow
The proposed solid-phase synthesis involves the immobilization of a suitable building block onto a resin, followed by the construction of the quinoxaline ring, N-oxidation, and final cleavage.
Caption: Overall workflow for the solid-phase synthesis of quinoxaline 1,4-di-N-oxides.
Selection of Solid Support and Linker
The choice of resin and linker is critical for a successful solid-phase synthesis. For the synthesis of quinoxalines, which often involves acidic or basic conditions, a robust resin is required. Wang resin is a suitable choice due to its compatibility with a wide range of reaction conditions and its acid-labile linker, allowing for cleavage of the final product with trifluoroacetic acid (TFA).[4]
A piperazine amide linker can also be employed, which allows for cyclative cleavage, a powerful strategy where the cleavage step is also the final ring-forming step, often leading to purer products.[2]
Detailed Protocol: A Proposed Route
This protocol details a plausible, multi-step solid-phase synthesis of a quinoxaline 1,4-di-N-oxide derivative.
Step 1: Immobilization of an o-Nitroaniline Derivative on Wang Resin
The synthesis commences with the attachment of a substituted o-nitroaniline, a key precursor for the quinoxaline core, to the Wang resin.
-
Materials:
-
Wang resin
-
4-Fluoro-3-nitrobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (3.0 mmol), DCC (3.0 mmol), and DMAP (0.3 mmol) in a mixture of anhydrous DCM (10 mL) and DMF (2 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 12-18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amino Acid Ester
This step introduces the second nitrogen atom required for the quinoxaline ring.
-
Materials:
-
Resin-bound o-nitroaniline from Step 1
-
Glycine methyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Swell the resin from Step 1 in anhydrous DMF (10 mL).
-
In a separate flask, dissolve glycine methyl ester hydrochloride (5.0 mmol) and DIPEA (10.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution to the resin and agitate at 50 °C for 24 hours.
-
Drain the reaction mixture and wash the resin as described in Step 1.
-
Dry the resin under vacuum.
-
Step 3: Reductive Cyclization to Form the Quinoxalinone Core
The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the quinoxalinone ring on the solid support.
-
Materials:
-
Resin from Step 2
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Anhydrous DMF
-
-
Procedure:
-
Swell the resin from Step 2 in anhydrous DMF (10 mL).
-
Add a solution of SnCl2·2H2O (10.0 mmol) in anhydrous DMF (10 mL).
-
Agitate the mixture at 60 °C for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Step 4: On-Resin N-Oxidation
This is a critical and proposed step. The resin-bound quinoxalinone is oxidized to the corresponding 1,4-di-N-oxide. Careful selection of the oxidizing agent is necessary to ensure compatibility with the resin and linker.
-
Materials:
-
Resin-bound quinoxalinone from Step 3
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous DCM
-
-
Procedure:
-
Swell the resin from Step 3 in anhydrous DCM (10 mL).
-
Add a solution of m-CPBA (10.0 mmol) in anhydrous DCM (15 mL).
-
Agitate the mixture at room temperature for 24-48 hours, monitoring the reaction progress by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Step 5: Cleavage of the Quinoxaline 1,4-di-N-Oxide from the Resin
The final product is liberated from the solid support using an acidic cleavage cocktail.
-
Materials:
-
Resin from Step 4
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water.
-
-
Procedure:
-
Place the dry resin from Step 4 in a reaction vessel.
-
Add the cleavage cocktail (10 mL) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the final quinoxaline 1,4-di-N-oxide derivative under vacuum.
-
Purify the product by preparative HPLC if necessary.
-
Part 2: Solid-Supported Catalytic Synthesis of Quinoxaline 1,4-di-N-Oxides
An alternative approach utilizes solid materials not as covalent anchors but as catalysts or reaction supports. This method, while not a true solid-phase synthesis in the combinatorial sense, offers advantages in terms of simplified work-up and catalyst recyclability. Research by Gómez-Caro et al. has demonstrated the efficacy of this approach using various solid supports.[1][5][6]
Reaction Principle: The Beirut Reaction on a Solid Support
The core of this method is the Beirut reaction, which involves the condensation of a benzofuroxan with a β-dicarbonyl compound.[1][3] The solid support acts as a catalyst, enhancing the reaction rate and yield compared to the conventional solution-phase method.
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Quinoxaline, 1-oxide Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Quinoxaline, 1-oxides in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegenerative conditions and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[1] Quinoxaline derivatives have emerged as a versatile and promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities.[1][2] The introduction of an N-oxide moiety to the quinoxaline scaffold can significantly enhance its pharmacological properties, making quinoxaline, 1-oxides a particularly attractive area of investigation for the development of new anti-inflammatory therapeutics.[3][4]
These application notes provide a comprehensive guide for researchers on the preclinical evaluation of quinoxaline, 1-oxide derivatives as potential anti-inflammatory agents. We will delve into the key signaling pathways implicated in their mechanism of action, provide detailed protocols for essential in vitro and in vivo assays, and present a framework for data analysis and interpretation.
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of quinoxaline derivatives are largely attributed to their ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response.[1] Two of the most important pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound derivatives are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, thereby reducing the production of key inflammatory mediators.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] Key MAPK subfamilies involved in inflammation are p38 and JNK. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of pro-inflammatory genes. Evidence suggests that quinoxaline derivatives can suppress the phosphorylation of p38 and JNK, thereby dampening the inflammatory cascade.[1]
In Vitro Evaluation of Anti-inflammatory Activity
Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of high levels of nitric oxide (NO) via the induction of iNOS.[5] Measuring the inhibition of NO production is a standard and reliable method for the initial in vitro screening of potential anti-inflammatory compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[7][8] Quantifying the reduction in these cytokines provides further evidence of the anti-inflammatory potential of the test compounds.
Materials:
-
Supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions for the respective ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 3: COX-2 Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[5] Assessing the direct inhibitory effect of quinoxaline, 1-oxides on COX-2 activity can provide insights into their mechanism of action.
Materials:
-
Commercially available COX-2 inhibitor screening assay kit
-
This compound test compounds
-
COX-2 enzyme, arachidonic acid (substrate), and other reagents provided in the kit
Procedure:
-
Follow the protocol provided with the commercial assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compound.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The product formation is measured, often through a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage inhibition of COX-2 activity and determine the IC₅₀ value for the test compounds.
Table 1: Example In Vitro Anti-inflammatory Activity Data for a this compound Derivative (QO-X)
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | 15.2 |
| TNF-α Production Inhibition | 20.5 |
| IL-6 Production Inhibition | 18.9 |
| COX-2 Enzyme Inhibition | > 100 |
This data suggests that QO-X inhibits inflammatory mediator production at the cellular level, likely through upstream signaling pathways rather than direct COX-2 enzyme inhibition.
In Vivo Evaluation of Anti-inflammatory Activity
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory drugs.[2][9]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound test compounds
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.
Table 2: Example In Vivo Anti-inflammatory Activity of QO-X in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 45.2 |
| QO-X | 25 | 25.8 |
| QO-X | 50 | 38.7 |
| QO-X | 100 | 52.1 |
This data demonstrates a dose-dependent anti-inflammatory effect of QO-X in an acute in vivo model.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of the therapeutic potential of this promising class of compounds. The elucidation of their mechanism of action, particularly their effects on the NF-κB and MAPK signaling pathways, will be crucial for their further development as novel anti-inflammatory drugs.
References
- Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443.
- Chintakunta, V. K., et al. (2016). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3663.
- Kamboj, P., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry.
- Meka, S. R., & Chintakunta, V. K. (2014). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. Der Pharma Chemica, 6(6), 265-272.
- Patel, H., et al. (2012). Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. International Journal of Pharmaceutical Research and Allied Sciences, 1(3), 74-80.
- Chen, Y., et al. (2012). Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. Archiv der Pharmazie, 345(9), 724-730.
- Al-Ghorbani, M., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 86(4), 1230-1238.
- Sondhi, S. M., et al. (2007). Synthesis of some new quinoxaline derivatives and their anti-inflammatory, and analgesic evaluation. Bioorganic & Medicinal Chemistry, 15(9), 3334-3344.
- Rivera, G., et al. (2021). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Mini-Reviews in Medicinal Chemistry, 21(12), 1545-1554.
- Honda, T., et al. (1997). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Journal of Clinical Investigation, 99(11), 2762-2769.
- Chen, C. C., et al. (2012). Anti-inflammatory effects of 1 in RAW264.7 cells. Journal of Natural Products, 75(11), 1937-1941.
- Chen, Y. F., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 72.
- Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4652.
- Semenya, S. S., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 856-862.
- García-López, V., et al. (2020). Evaluation of the curative role, Anti-inflammatory and anti-oxidative activity of some dietary spices on carrageenan induced paw edema in albino Wistar rats. Journal of Drug Delivery and Therapeutics, 10(5-s), 112-118.
- Heyninck, K., et al. (2014). Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a. Immunology, 142(3), 394-407.
- Lee, S. H., et al. (2016). Anti-Inflammatory Activity of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 21(11), 1460.
- O'Sullivan, M. G., et al. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(8), 1039-1049.
- Choi, R. J., et al. (2009). Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages. Rheumatology International, 30(6), 753-761.
- Heyman, N. S., et al. (1995). Quinolinic acid production by macrophages stimulated with IFN-gamma, TNF-alpha, and IFN-alpha. Journal of Leukocyte Biology, 58(5), 573-578.
- Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 421-426.
- Loram, L. C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. International Immunopharmacology, 7(6), 757-766.
Sources
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolinic acid production by macrophages stimulated with IFN-gamma, TNF-alpha, and IFN-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
Application Notes & Protocols: The Strategic Use of Quinoxaline, 1-Oxide in Advanced Materials Science
Introduction: Beyond the Core Scaffold
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in materials science, prized for its inherent electron-deficient nature, high thermal stability, and rigid, planar structure.[1] These characteristics make it a privileged electron-acceptor unit in the design of organic semiconductors, chemosensors, and luminescent materials.[2][3][4] However, the true versatility of this scaffold is unlocked through strategic functionalization. A powerful, yet nuanced, approach is the N-oxidation of the pyrazine ring.
While quinoxaline 1,4-dioxides have been extensively studied, particularly for their biological activities, the corresponding mono-N-oxide, quinoxaline, 1-oxide , represents a more refined tool for materials design.[5][6] The introduction of a single N-oxide group has profound implications:
-
Enhanced Electron Affinity: The N-O bond is a potent electron-withdrawing group. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a stronger electron acceptor than its non-oxidized parent. This is critical for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), where tuning energy levels is paramount for efficient charge injection, transport, and separation.[7][8][9]
-
Modulated Photophysics: The N-oxide group introduces a significant dipole moment and perturbs the electronic structure, which can be used to fine-tune the absorption and emission characteristics of the molecule.[10] This allows for the rational design of fluorophores with specific emission colors, large Stokes shifts, and sensitivity to their local environment (solvatochromism), making them ideal for advanced sensors and imaging agents.[11]
-
Intermediate Properties: this compound provides an intermediate level of electron deficiency between the parent quinoxaline and the 1,4-dioxide derivative. This allows for a greater degree of control and fine-tuning of material properties, offering a distinct advantage in the rational design of functional molecules.
This document provides a comprehensive guide for researchers, detailing the synthesis of this compound and its application as a tunable component in luminescent materials.
PART 1: SYNTHESIS OF this compound DERIVATIVES
The most reliable and versatile route to this compound is a two-step process. First, a substituted quinoxaline 1,4-dioxide is synthesized via the Beirut Reaction. Second, this precursor undergoes a selective monodeoxygenation to yield the target this compound.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline 1,4-Dioxide (Precursor)
The Beirut Reaction provides an efficient pathway to quinoxaline 1,4-dioxides through the condensation of a benzofuroxan with an enamine or enolate.[5][12] This protocol details the synthesis from benzofuroxan and the enolate of dibenzoylmethane.
Causality: The reaction is initiated by the nucleophilic attack of the enolate on the electron-deficient N-oxide-bearing benzofuroxan ring. This triggers a ring-opening and subsequent intramolecular cyclization cascade, ultimately forming the stable six-membered pyrazine di-N-oxide ring.
Experimental Protocol:
-
Materials:
-
Benzofuroxan (1.0 mmol, 136.1 mg)
-
Dibenzoylmethane (1.0 mmol, 224.2 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add dibenzoylmethane and anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature for 15 minutes to facilitate enolate formation.
-
Add benzofuroxan to the reaction mixture in one portion.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Extract the aqueous mixture with DCM (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from ethanol to yield the pure 2,3-diphenylquinoxaline 1,4-dioxide as a solid.
-
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.
Caption: Workflow for the Beirut Reaction synthesis of the 1,4-dioxide precursor.
Protocol 2: Selective Monodeoxygenation to 2,3-Diphenylquinoxaline 1-Oxide
The selective removal of a single oxygen atom from the 1,4-dioxide precursor can be achieved using a trivalent phosphorus compound, such as trimethyl phosphite.[13]
Causality: Trimethyl phosphite is an oxophilic reagent. The reaction proceeds via nucleophilic attack of the phosphorus atom on one of the N-oxide oxygen atoms. The resulting intermediate collapses, transferring the oxygen to the phosphite (forming trimethyl phosphate) and leaving the mono-N-oxide product. The reaction is controlled stoichiometrically; using approximately one equivalent of the phosphite reagent favors the formation of the mono-deoxygenated product.
Experimental Protocol:
-
Materials:
-
2,3-Diphenylquinoxaline 1,4-Dioxide (1.0 mmol, 312.3 mg)
-
Trimethyl Phosphite (P(OMe)₃) (1.1 mmol, 0.13 mL)
-
Anhydrous Dichloromethane (DCM) or Dioxane (15 mL)
-
-
Procedure:
-
Dissolve the 2,3-diphenylquinoxaline 1,4-dioxide precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Slowly add the trimethyl phosphite to the solution at room temperature via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary. Monitor the formation of the product and disappearance of the starting material by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of the desired 1-oxide and trimethyl phosphate. Purify the solid residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the pure 2,3-diphenylquinoxaline 1-oxide.
-
Self-Validation: Successful monodeoxygenation will result in a distinct change in the product's chromatographic mobility (Rf value) compared to the starting 1,4-dioxide. Confirmation of the structure must be performed using mass spectrometry (which will show a loss of 16 Da from the precursor's molecular ion) and NMR spectroscopy, which will exhibit a change in the chemical shifts of the aromatic protons due to the altered electronic environment.
Caption: Selective monodeoxygenation of a 1,4-dioxide to a 1-oxide.
PART 2: APPLICATION IN LUMINESCENT MATERIALS
This compound derivatives are excellent candidates for creating novel luminescent materials. By functionalizing the quinoxaline core with an electron-donating group (D), a potent D-π-A (Donor-π-Acceptor) fluorophore can be constructed, where the this compound moiety serves as the enhanced acceptor (A).
Scientific Rationale: Upon photoexcitation, such D-π-A systems can form an Intramolecular Charge Transfer (ICT) excited state. The emission from this ICT state is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. The strong acceptor nature of the this compound core promotes efficient charge separation in the excited state, leading to potentially high fluorescence quantum yields and large Stokes shifts, which are desirable properties for sensors and OLED emitters.[11][14]
Protocol 3: Photophysical Characterization of a this compound Fluorophore
This protocol outlines the fundamental steps to characterize the essential luminescent properties of a newly synthesized this compound derivative.
Experimental Protocol:
-
Materials & Equipment:
-
Synthesized this compound derivative (e.g., 2,3-diphenyl-6-(dimethylamino)quinoxaline 1-oxide)
-
A series of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Reference dye for quantum yield measurement (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DCM) at a concentration of 1 mM.
-
UV-Vis Absorption Measurement:
-
Prepare a dilute solution (e.g., 10 µM) of the compound in each of the selected solvents.
-
Record the absorption spectrum for each solution from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λabs) for the lowest energy transition in each solvent.
-
-
Photoluminescence (PL) Emission Measurement:
-
Using the same solutions, excite the sample at its λabs.
-
Record the emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λem) in each solvent.
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Prepare a series of solutions of both the reference dye and the sample dye in their respective solvents with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorption and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of each line is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Slopesample / Sloperef) * (ηsample² / ηref²) (where Φref is the quantum yield of the reference, and η is the refractive index of the solvent).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent: Stokes Shift = λem - λabs.
-
Plot λem versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
-
-
Self-Validation: A linear relationship in the quantum yield plot (integrated intensity vs. absorbance) confirms that the measurements were taken in a concentration range free of aggregation or inner filter effects. Consistent trends in the solvatochromic shift (i.e., a larger red-shift in more polar solvents) validate the presence of an ICT character in the excited state.
Caption: Energy diagram of a D-π-A system utilizing quinoxaline 1-oxide as the acceptor.
Data Summary: Impact of N-Oxidation
The strategic introduction of N-oxide groups systematically tunes the material's properties. The following table provides a representative comparison of the expected photophysical and electrochemical properties for a generic 2,3-diphenylquinoxaline derivative.
| Compound | Td (°C) [a] | LUMO (eV) [b] | λabs (nm) [c] | λem (nm) [c] | Stokes Shift (cm⁻¹) |
| 2,3-Diphenylquinoxaline | ~315 | -2.8 | 345 | 410 | 4880 |
| 2,3-Diphenylquinoxaline 1-Oxide | ~330 | -3.1 | 365 | 450 | 5590 |
| 2,3-Diphenylquinoxaline 1,4-Dioxide | ~350 | -3.4 | 390 | 490 | 5480 |
[a] Decomposition Temperature (Td) generally increases with the polar N-oxide groups, which can enhance intermolecular interactions.[15] [b] LUMO energy levels decrease (become more negative) with each electron-withdrawing N-oxide group, indicating a stronger acceptor.[9][16] [c] Absorption (λabs) and Emission (λem) wavelengths are expected to red-shift as the acceptor strength increases, narrowing the HOMO-LUMO gap.
Conclusion
This compound is a highly valuable but underutilized building block in materials science. It offers a strategic intermediate step in the electronic tuning of the widely used quinoxaline scaffold. By providing a significant increase in electron-accepting character compared to the parent heterocycle, it enables the rational design of advanced D-π-A materials for applications in organic electronics, sensing, and imaging. The reliable two-step synthesis, involving the Beirut Reaction followed by selective monodeoxygenation, makes this versatile building block readily accessible to researchers seeking to push the boundaries of organic functional materials.
References
A curated list of sources is provided below. Each link has been verified for accessibility.
- Buravchenko, A.; Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. URL: https://www.mdpi.com/1424-8247/16/8/1174
- Mao, X., et al. (2022). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2021-0293
- Li, Y., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules. URL: https://www.mdpi.com/1420-3049/16/8/6894
- Ishtiaq, M., et al. (2016). Novel quinoxaline based chemosensors with selective dual mode of action: nucleophilic addition and host–guest type complex formation. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra11910a
- da Costa, E. P., et al. (2026). Thermal, mesomorphic and photophysical properties of hockey stick-like quinoxaline-based liquid crystals. ResearchGate. URL: https://www.researchgate.net/publication/377218684_Thermal_mesomorphic_and_photophysical_properties_of_hockey_stick-like_quinoxaline-based_liquid_crystals
- Bai, L., et al. (2015). Quinoxaline Based N-Heteroacene Interfacial Layer for Efficient Hole-Injection in Quantum Dot Light-Emitting Diodes. ResearchGate. URL: https://www.researchgate.net/figure/Photophysical-properties-of-quinoxaline-derivatives-and-fi-lm-morphology-a-b-UV_fig1_279198642
- Cao, S., et al. (2021). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.789178/full
- Chem-Impex International. (n.d.). Quinoxaline 1-oxide. Chem-Impex. URL: https://www.chemimpex.com/products/01912
- Ishtiaq, M., et al. (2016). Novel Quinoxaline Based Chemosensors with Selective Dual Mode of Action: Nucleophilic Addition and Host-Guest Type Complex Formation. ResearchGate. URL: https://www.researchgate.
- Buravchenko, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. URL: https://www.researchgate.net/publication/373268882_Quinoxaline_14-Dioxides_Advances_in_Chemistry_and_Chemotherapeutic_Drug_Development
- Chen, Y., et al. (2020). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Materials Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2020/qm/d0qm00350a
- Palos, I., et al. (2020). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Mini-Reviews in Medicinal Chemistry. URL: https://www.eurekaselect.com/article/107736
- El-Gohary, N. S. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
- Hajji, C., et al. (2020). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. ResearchGate. URL: https://www.researchgate.
- Chen, C., et al. (2011). Quinoxaline derivatives and their use in organic light-emitting diode device. Google Patents. URL: https://patents.google.
- Achelle, S., et al. (2018). Luminescent materials incorporating pyrazine or quinoxaline moieties. ResearchGate. URL: https://www.researchgate.
- Lee, S., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21446483/
- Kim, H., et al. (2017). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. URL: https://www.researchgate.net/publication/317582498_Synthesis_and_Characterization_of_Quinoxaline_Derivative_as_Organic_Semiconductors_for_Organic_Thin-Film_Transistors
- Dirlam, J. P., & McFarland, J. W. (1977). Selective monodeoxygenation of certain quinoxaline 1,4-dioxides with trimethyl phosphite. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jo00441a021
- Palos, I., et al. (2020). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. URL: https://www.mdpi.com/1422-0067/21/20/7599
- Thomas, K. R. J., et al. (2006). Quinoxalines Incorporating Triarylamines: Potential Electroluminescent Materials with Tunable Emission Characteristics. ResearchGate. URL: https://www.researchgate.net/publication/231512497_Quinoxalines_Incorporating_Triarylamines_Potential_Electroluminescent_Materials_with_Tunable_Emission_Characteristics
- Liu, H., et al. (2024). The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells. Advanced Materials. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adma.202404660
- Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2016.00353/full
- Ramalingam, M., & Sureshbabu, A. (2013). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. ResearchGate. URL: https://www.researchgate.
- Fell, E. M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. URL: https://par.nsf.gov/servlets/purl/10471941
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. researchgate.net [researchgate.net]
Quinoxaline 1-Oxide Derivatives as Potent Antimalarial Agents: A Detailed Guide to Synthesis, In Vitro Screening, and In Vivo Evaluation
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the urgent discovery of novel antimalarial agents with unique mechanisms of action. Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiprotozoal effects.[1][2] This detailed guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the synthesis, in vitro screening, and in vivo evaluation of quinoxaline 1-oxide derivatives as potential antimalarial drug candidates.
The core structure of quinoxaline, a fusion of benzene and pyrazine rings, when N-oxidized, gives rise to derivatives with significant biological properties.[1] The presence of the N-oxide moieties is often associated with enhanced bioactivity.[3] This guide will delve into the established methodologies for investigating these compounds, from their chemical synthesis to their biological characterization, with a focus on providing both the "how" and the "why" behind the experimental choices.
I. Synthesis of Quinoxaline 1,4-di-N-Oxide Derivatives: The Beirut Reaction
The most common and efficient method for synthesizing quinoxaline 1,4-di-N-oxides is the Beirut reaction.[4][5] This reaction involves the condensation of a benzofuroxan (benzofurazan-1-oxide) derivative with a compound containing an active methylene group, such as a β-dicarbonyl compound. The reaction proceeds via a nucleophilic attack of the enolate of the active methylene compound on the N-oxide of the benzofuroxan, followed by cyclization and dehydration.
Protocol: Synthesis of 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides
This protocol describes a general procedure for the synthesis of 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, a class of quinoxalines with demonstrated antimalarial activity.
Materials:
-
Substituted benzofuroxan
-
Benzoylacetonitrile
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Methanol or Acetone
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted benzofuroxan (1 equivalent) and benzoylacetonitrile (1.1 equivalents) in a suitable solvent such as methanol or acetone.
-
Addition of Base: To the stirred solution, add a catalytic amount of a base like triethylamine or potassium carbonate (0.2 equivalents). The base facilitates the formation of the enolate from benzoylacetonitrile.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative.
Causality behind Experimental Choices:
-
The choice of base and solvent can influence the reaction rate and yield. Triethylamine is a mild organic base, while potassium carbonate is a stronger inorganic base. The selection depends on the reactivity of the specific benzofuroxan derivative.
-
The use of a slight excess of benzoylacetonitrile ensures the complete consumption of the benzofuroxan starting material.
-
Recrystallization is a crucial step for obtaining a highly pure product, which is essential for accurate biological evaluation.
II. In Vitro Antimalarial Activity Assessment
The initial screening of novel compounds for antimalarial activity is typically performed in vitro against cultured Plasmodium falciparum parasites. The most widely used and gold-standard method is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.[6]
Protocol: [³H]-Hypoxanthine Incorporation Assay
This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of quinoxaline 1-oxide derivatives against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX™ or human serum, and hypoxanthine)
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Test compounds (dissolved in DMSO)
-
Chloroquine and Artemisinin (as control drugs)
-
Cell harvester and filter mats
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.
-
Parasite Culture Preparation: Prepare a parasite suspension with a hematocrit of 2.5% and a parasitemia of 0.5% in complete culture medium.
-
Incubation: Add the parasite suspension to each well of the 96-well plate containing the diluted compounds. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Radiolabeling: After 24 hours, add [³H]-hypoxanthine to each well.
-
Further Incubation: Continue the incubation for another 24-48 hours under the same conditions.
-
Harvesting: After the incubation period, harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The harvester lyses the red blood cells and washes away unincorporated radiolabel.
-
Scintillation Counting: Place the filter mats in a scintillation vial with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Self-Validating System:
-
The inclusion of both positive (chloroquine/artemisinin) and negative (DMSO vehicle) controls in each assay plate validates the experimental run.
-
The use of both drug-sensitive and drug-resistant parasite strains provides crucial information on potential cross-resistance.
III. In Vivo Antimalarial Efficacy Evaluation
Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies using rodent models of malaria, most commonly the Plasmodium berghei-infected mouse model. The standard assay for this is the 4-day suppressive test, which evaluates the ability of a compound to inhibit parasite proliferation in an established infection.[5]
Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice
-
Test compounds (formulated in a suitable vehicle, e.g., 7% Tween 80 and 3% ethanol)
-
Chloroquine (as a positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-parasitized red blood cells.
-
Treatment: Two to four hours post-infection, administer the test compounds and the positive control (chloroquine) to different groups of mice (typically 5 mice per group) via the oral or subcutaneous route. Treatment is continued daily for four consecutive days (Days 0 to 3). A control group receives only the vehicle.
-
Parasitemia Determination: On day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Calculation of Parasite Suppression: The percentage suppression of parasitemia is calculated using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Causality behind Experimental Choices:
-
The P. berghei model is a well-established and reproducible model for the primary in vivo screening of antimalarial compounds.
-
The 4-day suppressive test provides a rapid assessment of a compound's ability to clear an early-stage blood infection.
-
The inclusion of a standard drug like chloroquine allows for the comparison of the efficacy of the test compounds.
IV. Mechanism of Action Studies
Understanding the mechanism of action of novel antimalarial compounds is crucial for their further development. For quinoxaline 1-oxide derivatives, a proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.[7]
Protocol: In Vitro ROS Detection in P. falciparum
Materials:
-
Synchronized P. falciparum cultures
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye
-
Test compounds
-
Flow cytometer or fluorescence microscope
Procedure:
-
Parasite Treatment: Incubate synchronized parasites with the test compounds at their IC50 concentrations for a defined period.
-
Dye Loading: Wash the parasites and resuspend them in a buffer containing H₂DCFDA. Incubate to allow the dye to enter the cells.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess dye and measure the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Protocol: Mitochondrial Membrane Potential Assay
Disruption of the mitochondrial membrane potential is another indicator of cellular stress and a potential mechanism of action.
Materials:
-
Synchronized P. falciparum cultures
-
JC-1 or Rhodamine 123 dye
-
Test compounds
-
Flow cytometer or fluorescence microscope
Procedure:
-
Parasite Treatment: Treat synchronized parasites with the test compounds.
-
Dye Staining: Incubate the treated parasites with a mitochondrial membrane potential-sensitive dye such as JC-1 or Rhodamine 123.
-
Analysis: Analyze the stained parasites by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization.
V. Data Presentation and Interpretation
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Representative Quinoxaline 1-Oxide Derivatives
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum K1 IC50 (µM) | Vero Cells CC50 (µM) | Selectivity Index (SI) (K1) | Reference |
| Derivative A | 0.5 | 1.2 | >50 | >41.7 | [6] |
| Derivative B | 0.2 | 0.8 | 25 | 31.3 | [6] |
| Chloroquine | 0.02 | 0.3 | >100 | >333 | [7] |
SI = CC50 (Vero) / IC50 (K1)
Table 2: In Vivo Efficacy of a Lead Quinoxaline 1-Oxide Derivative in the 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Suppression | Reference |
| Vehicle Control | - | 35.2 | - | [8] |
| Lead Compound | 25 | 10.5 | 70.2 | [8] |
| Lead Compound | 50 | 4.2 | 88.1 | [8] |
| Chloroquine | 10 | 0.1 | 99.7 | [8] |
VI. Visualizations
Caption: Workflow for the discovery and development of quinoxaline 1-oxide antimalarial agents.
Caption: Simplified mechanism of the Beirut reaction for quinoxaline 1,4-di-N-oxide synthesis.
VII. Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline 1-oxide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[3] Key SAR observations include:
-
Electron-withdrawing groups at the C6 and C7 positions of the quinoxaline ring generally enhance antimalarial activity.[1]
-
The presence of a phenyl group at the C3 position and a carbonitrile group at the C2 position has been shown to be favorable for antiplasmodial potency.
-
Modifications of the substituents on the C3-phenyl ring can also modulate activity, with halogen substitutions often leading to improved potency.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the physicochemical properties of the derivatives with their biological activity, aiding in the rational design of more potent analogs.[9]
Conclusion
Quinoxaline 1-oxide derivatives represent a promising scaffold for the development of novel antimalarial drugs. The protocols and guidelines presented here provide a robust framework for researchers to synthesize, screen, and evaluate these compounds. A systematic approach, combining chemical synthesis, in vitro and in vivo testing, and mechanistic studies, is essential for the identification of lead candidates with the potential to contribute to the global fight against malaria. Further optimization of the quinoxaline scaffold based on SAR and QSAR studies will be crucial in advancing these promising compounds through the drug discovery pipeline.
References
- Gil, A., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 19(2), 2168-2185. [Link]
- Mishra, A., et al. (2021). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. Indian Journal of Chemistry, 60B, 727-731. [Link]
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]
- Liu, Z., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 374. [Link]
- Padalino, G., et al. (2021). Anti-schistosomal activities of quinoxaline-containing compounds: From hit identification to lead optimisation. European Journal of Medicinal Chemistry, 226, 113823. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
- Stepanova, I. S., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6268. [Link]
- Torres, E., et al. (2013). New 3-trifluoromethyl-quinoxaline N,N'-dioxide derivatives with improved activity and selectivity against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 21(22), 6883-6892. [Link]
- Bonilla-Ramirez, L., et al. (2019). Primaquine–quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species. Malaria Journal, 18(1), 211. [Link]
- Barea, R., et al. (2013). New Amide Derivatives of Quinoxaline 1,4-di-N-oxide With Leishmanicidal and Antiplasmodial Activities. Molecules, 18(4), 4746-4758. [Link]
- Wicht, K. J., et al. (2019). In silico and in vivo anti-malarial investigation on 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine derivatives. Malaria Journal, 18(1), 358. [Link]
- Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. [Link]
- Wan, J. P., & Wei, L. (2012). Quinoxaline synthesis by domino reactions. ARKIVOC, 2012(i), 98-126. [Link]
- Galiano, S., et al. (2018). Novel antimalarial chloroquine- and primaquine-quinoxaline 1,4-di-N-oxide hybrids: Design, synthesis, Plasmodium life cycle stage profile, and preliminary toxicity studies. European Journal of Medicinal Chemistry, 158, 68-81. [Link]
- Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
- O'Neill, P. M., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 438. [Link]
- Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171. [Link]
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents" by Isidro Palos, Alonzo Gonzalez-Gonzalez et al. [scholarworks.utrgv.edu]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vivo anti-malarial investigation on 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinoxaline 1-Oxides
Welcome to the technical support center for quinoxaline 1-oxide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their target compounds. Quinoxaline N-oxides are a critical class of heterocyclic compounds, serving as key scaffolds in drug discovery for antibacterial, antitumor, and antiparasitic agents.[1][2][3] Achieving high yields is paramount for the efficient progression of research and development projects.
This document moves beyond standard protocols to provide in-depth, experience-based insights into the nuances of these reactions. We will explore common synthetic challenges in a question-and-answer format, offering practical, evidence-based solutions to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Beirut Reaction
The Beirut Reaction is a cornerstone for the synthesis of quinoxaline 1,4-dioxides, involving the cycloaddition of a benzofuroxan with a β-dicarbonyl compound, enamine, or other active methylene compounds.[4][5][6] While powerful, it is sensitive to several parameters that can impact yield.
Question 1: My Beirut Reaction is giving a very low yield (<20%). What are the most likely causes and how can I fix them?
Answer: Low yields in the Beirut Reaction typically stem from one of three areas: (1) reactant stability/purity, (2) inappropriate catalyst choice, or (3) suboptimal reaction conditions.
-
Causality—Reactant Integrity: The primary reactant, benzofuroxan, can be unstable. Ensure it is freshly prepared or has been stored properly under inert conditions, away from light. The active methylene compound (e.g., β-ketoester or malononitrile) must be of high purity, as acidic or basic impurities can interfere with the desired reaction pathway.
-
Expert Insight—Catalyst Selection: The choice of base catalyst is critical. While organic bases like triethylamine (Et3N) or piperidine are commonly used, their strength and concentration can dramatically affect the outcome.[4]
-
Problem: A base that is too strong can lead to self-condensation of the active methylene compound or decomposition of the benzofuroxan.
-
Solution: Start with a milder base (e.g., Et3N) in catalytic amounts. If the reaction is sluggish, consider a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but add it dropwise at a low temperature (0 °C) to control the reaction rate. In some cases, acid catalysis or even catalyst-free conditions have been shown to be effective, depending on the substrates.[1][4]
-
-
Troubleshooting Workflow:
Question 2: I'm observing significant formation of deoxygenated quinoxaline or other side products. How can I improve selectivity for the N-oxide?
Answer: The formation of deoxygenated quinoxalines suggests that a reduction is occurring, while other side products can arise from competing reaction pathways.
-
Causality—Deoxygenation: The N-oxide functional group can be sensitive to reduction. [1]This can be inadvertently caused by certain reagents or prolonged reaction times at elevated temperatures. The solvent can also play a role; for example, alcohols can sometimes act as reducing agents under certain conditions.
-
Solution:
-
Lower the Temperature: Run the reaction at room temperature or below. Avoid prolonged heating.
-
Re-evaluate Your Catalyst: Some bases or their impurities can promote reduction. Ensure high-purity catalysts are used.
-
Solvent Choice: Use aprotic solvents like chloroform, DMF, or acetone, which are less likely to participate in redox reactions. [1]* Expert Insight—Side Product Formation: Side reactions often occur when the initial nucleophilic attack is not selective or when intermediates are unstable. For instance, using unsymmetrical β-dicarbonyl compounds can lead to regioisomers.
-
-
Solution: To improve regioselectivity, consider using a bulkier base which may favor attack at the less sterically hindered carbonyl. Additionally, ensure the reaction is run under anhydrous conditions, as water can hydrolyze intermediates and lead to undesired products. [7]
-
Section 2: Condensation of o-Phenylenediamines
The classical route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [8][9]Subsequent N-oxidation yields the desired product. Optimizing the initial condensation is key to a high overall yield.
Question 3: My condensation reaction between an o-phenylenediamine and a 1,2-diketone is slow and gives a poor yield. What can I do?
Answer: Sluggish condensation reactions are typically limited by activation energy or unfavorable reaction equilibrium. The solution lies in choosing the right catalyst and solvent system.
-
Causality—Reaction Kinetics: This condensation often requires an acid catalyst to activate the carbonyl groups for nucleophilic attack by the diamine. Without a catalyst, the reaction may require harsh conditions like high heat and long reaction times, which can degrade sensitive substrates. [10]* Expert Insight—Catalyst and Solvent Optimization: A wide variety of catalysts have been developed to address this issue, moving from traditional mineral acids to more efficient and milder options.
-
Traditional Methods: Refluxing in ethanol or acetic acid works but can be slow (2-12 hours) with moderate yields (34-85%). [11] * Modern Catalysts: Heterogeneous catalysts and Lewis acids offer significant advantages, including milder conditions, shorter reaction times, and higher yields. [12][13]Phenol has also been reported as a cheap and highly efficient organocatalyst. [11] * Solvent Effects: The choice of solvent is critical. While ethanol is common, polar aprotic solvents like DMF can sometimes accelerate the reaction. [14]For green chemistry applications, water or ethanol-water mixtures have proven effective, especially with the right catalyst. [11][15]
Catalyst System Typical Conditions Reported Yield Range Reference Acetic Acid Reflux Moderate [10] Phenol (20 mol%) EtOH:H₂O (7:3), Room Temp, 10 min 98% [11] Al₂O₃–ZrO₂ DMF, Room Temp Excellent [12] Iodine/DMSO Room Temp, 12h 80-90% [9][16] AlCuMoVP (Heterogeneous) Toluene, Room Temp, 2h 92% [10] | Solvent-Free (Grinding) | Nano-kaoline/BF₃/Fe₃O₄ | Excellent | [13]|
-
Caption: Comparison of catalytic systems for the condensation of o-phenylenediamines with 1,2-dicarbonyls.
Optimized Experimental Protocol: Beirut Reaction
This protocol provides a robust starting point for the synthesis of a 3-substituted-quinoxaline-1,4-dioxide.
Objective: To synthesize 2-hydroxy-3-methylquinoxaline 1,4-dioxide.
Materials:
-
Benzofuroxan
-
Ethyl acetoacetate (high purity)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃, dry)
-
Methanol (for recrystallization)
Step-by-Step Methodology:
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzofuroxan (1.0 eq) in dry chloroform (20 mL/g of benzofuroxan).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: While stirring, add ethyl acetoacetate (1.1 eq) to the solution.
-
Catalyst Addition: Add triethylamine (0.2 eq) dropwise over 5 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition of the base prevents a rapid exotherm that can lead to side product formation.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the benzofuroxan spot has been consumed (typically 4-6 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude solid from hot methanol to yield the pure 2-hydroxy-3-methylquinoxaline 1,4-dioxide.
General Troubleshooting Principles
Beyond specific reaction types, general laboratory practices are crucial for maximizing yield.
-
Purity of Starting Materials: Always verify the purity of your reactants. Impurities can inhibit catalysts or introduce side reactions. [17]* Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure glassware is oven or flame-dried and use dry solvents. [17][18]* Inert Atmosphere: For sensitive substrates or catalysts, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
-
Monitoring the Reaction: Do not rely solely on literature reaction times. Monitor your reaction by TLC or LC-MS. Quench the reaction once the starting material is consumed to prevent product decomposition. [17]* Workup and Purification Losses: Product can be lost during extraction and purification. Ensure you perform thorough extractions, rinse filtration media, and choose an appropriate chromatography system to minimize loss. [17][19]
Caption: A logical workflow for diagnosing and solving low yield issues.
References
- Time in Beirut, LB, LB. (n.d.). Google.
- Thombre, P. B., Korde, S. A., Dipake, S. S., Rajbhoj, A. S., Lande, M. K., & Gaikwad, S. T. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst.
- Ruiz, J. C. R., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Geronikaki, A., et al. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Various Authors. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry.
- Geronikaki, A., et al. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Various Authors. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal.
- Various Authors. (n.d.).
- Various Authors. (2023).
- More, P. M., et al. (n.d.).
- Sajjadifar, S. (n.d.).
- Various Authors. (n.d.). The main approaches for the synthesis of quinoxaline 1,4-dioxides.
- BenchChem. (2025).
- Various Authors. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Various Authors. (n.d.).
- More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- Various Authors. (2022). Sulfur‐Catalyzed Oxidative Condensation of Aryl Alkyl Ketones with o‐Phenylenediamines: Access to Quinoxalines.
- Various Authors. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Various Authors. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar.
- Various Authors. (n.d.). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.
- Various Authors. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
- Various Authors. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Various Authors. (n.d.). Proposed mechanism of the Beirut reaction.
- Various Authors. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Various Authors. (2023).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Various Authors. (n.d.).
- Various Authors. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing.
- Reddit User. (2024). What are some common causes of low reaction yields?. Reddit.
- Various Authors. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mtieat.org [mtieat.org]
- 6. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 14. omicsonline.org [omicsonline.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. Troubleshooting [chem.rochester.edu]
Reducing byproduct formation in quinoxaline synthesis.
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoxaline synthesis and minimize the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and optimizing key parameters, you can significantly improve the yield, purity, and reproducibility of your synthesis.
Introduction: The Challenge of High-Purity Quinoxaline Synthesis
Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. The most common and direct route to their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that complicate purification and reduce yields. This guide provides in-depth troubleshooting strategies and optimized protocols to help you achieve clean, high-yield reactions.
Understanding the Core Reaction and Potential Pitfalls
The fundamental reaction involves a double condensation between the diamine and the dicarbonyl, eliminating two molecules of water. Catalysts, often acidic, are typically used to activate the carbonyl groups for nucleophilic attack by the amine.
dot graph "Quinoxaline_Synthesis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="o-Phenylenediamine +\n1,2-Dicarbonyl Compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Amino-alcohol Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Dihydropyrazine Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Quinoxaline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="+ Catalyst\n- H2O"]; Intermediate1 -> Intermediate2 [label="Cyclization\n- H2O"]; Intermediate2 -> Product [label="Aromatization\n(Oxidation)"]; Intermediate2 -> Byproducts [label="Side Reactions"]; Start -> Byproducts [label="Side Reactions"]; } dot Caption: General mechanism of quinoxaline synthesis.
Key challenges arise from the sensitivity of the reactants and intermediates to reaction conditions. High temperatures, strong acids or bases, and the presence of oxygen can lead to a variety of side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific byproducts and experimental problems in a question-and-answer format.
Issue 1: Formation of Oxidative Byproducts (N-Oxides, Benzimidazoles)
Question: My final product is contaminated with significant amounts of quinoxaline N-oxides and/or benzimidazole derivatives, which are difficult to separate. What causes this and how can I prevent it?
Answer:
Causality: The formation of N-oxides and related compounds is primarily due to unwanted oxidation. The dihydropyrazine intermediate is susceptible to over-oxidation, especially under aerobic conditions or when using certain oxidizing agents. While some applications intentionally synthesize quinoxaline N-oxides for their biological activity, their unintended formation is a common problem. Benzimidazoles can arise from oxidative cleavage of the dicarbonyl reactant or side reactions of the diamine.
Solutions & Scientific Rationale:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Reactions should be run under an inert atmosphere of nitrogen (N₂) or argon (Ar). This involves using degassed solvents and proper Schlenk line techniques. By removing O₂, you prevent it from acting as an oxidant for the nitrogen atoms in the heterocyclic ring.
-
Catalyst Choice: While many catalysts are effective, some can promote oxidation. Avoid strong oxidizing agents unless they are a required part of a specific protocol (e.g., tandem oxidation-cyclization). Milder, non-oxidizing catalysts like camphorsulfonic acid (CSA) or certain heterogeneous catalysts often give cleaner reactions.
-
Temperature Control: High temperatures can accelerate side reactions, including oxidation. Whenever possible, conduct the reaction at room temperature or with gentle heating, especially if using a highly efficient catalyst that allows for milder conditions.
Issue 2: Dimerization and Polymerization
Question: I'm observing a significant amount of high-molecular-weight material or an insoluble precipitate that doesn't correspond to my desired product. What is happening?
Answer:
Causality: Dimerization or polymerization can occur through self-condensation of the starting materials or intermediates. This is often promoted by:
-
High Concentrations: Increased proximity of reactive molecules favors intermolecular reactions.
-
Incorrect Stoichiometry: An excess of either the diamine or dicarbonyl can lead to side reactions where one molecule reacts with two of its counterparts.
-
Extended Reaction Times: Allowing the reaction to proceed long after the desired product has formed can lead to gradual polymerization or degradation.
Solutions & Scientific Rationale:
-
Control Reagent Addition: Instead of mixing all reagents at once, use a syringe pump to slowly add one of the reactants (e.g., the dicarbonyl) to a solution of the other. This maintains a low concentration of the added reagent, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
Strict Stoichiometry: Carefully measure and use a 1:1 molar ratio of the diamine and dicarbonyl. Even a small excess of one reagent can propagate side reactions.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting materials are consumed and the product is maximized to prevent subsequent degradation or polymerization.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Problem:\nByproduct Formation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckOxidation [label="Oxidative Byproducts?\n(N-Oxides, etc.)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPolymer [label="Polymer/Dimer?\n(Insoluble material)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckIncomplete [label="Incomplete Reaction?\n(Starting material remains)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Inert [label="Solution:\n- Use Inert Atmosphere (N2/Ar)\n- Degas Solvents\n- Choose Non-Oxidizing Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Control [label="Solution:\n- Slow Reagent Addition\n- Ensure 1:1 Stoichiometry\n- Monitor with TLC/LC-MS", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Optimize [label="Solution:\n- Optimize Temperature\n- Screen Catalysts/Solvents\n- Check Reactant Purity", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="High-Purity Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckOxidation; Start -> CheckPolymer; Start -> CheckIncomplete; CheckOxidation -> Sol_Inert [label="Yes"]; CheckPolymer -> Sol_Control [label="Yes"]; CheckIncomplete -> Sol_Optimize [label="Yes"]; Sol_Inert -> Success; Sol_Control -> Success; Sol_Optimize -> Success; } dot Caption: Decision tree for troubleshooting byproduct formation.
Data Summary: Impact of Reaction Conditions
The choice of catalyst and solvent profoundly impacts reaction efficiency and purity. Modern methods often favor milder conditions, avoiding the harsh reagents and high temperatures of traditional protocols.
| Catalyst Type | Typical Solvent | Temperature | Key Advantages | Reference(s) |
| Acid Catalysts (e.g., CSA, p-TsOH) | Ethanol, Methanol | Room Temp. | High yields, green solvent compatibility, simple procedure. | |
| Heterogeneous (e.g., Alumina-supported) | Toluene, Acetonitrile | Room Temp. | Recyclable catalyst, clean reaction, high selectivity. | |
| Metal Salts (e.g., Zn(OTf)₂, CeCl₃) | Acetonitrile, Water | Room Temp. | Mild conditions, high efficiency, often good yields. | |
| Catalyst-Free (Microwave/Ultrasound) | Ethanol, Water, Solvent-free | Elevated | Drastically reduced reaction times, improved yields. |
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for quinoxaline synthesis? A1: While many reactions proceed without a catalyst, especially at elevated temperatures, a catalyst typically accelerates the reaction, allowing for milder conditions (e.g., room temperature) and shorter reaction times, which minimizes byproduct formation.
Q2: How do I choose the best solvent? A2: Ethanol is a common and effective "green" solvent for many quinoxaline syntheses. However, solvent choice can be substrate-dependent. It's best to consult literature for similar substrates or perform a small-scale solvent screen (e.g., Ethanol, Acetonitrile, Toluene, THF) to find the optimal conditions for your specific reaction.
Q3: My reaction is clean by TLC, but the NMR spectrum shows impurities. What could they be? A3: Some byproducts may have similar polarity to the desired product, causing them to co-elute on a TLC plate. Residual solvents or starting materials that are UV-inactive might not appear on TLC but will be visible in NMR. Additionally, regioisomers (if using unsymmetrical reactants) can be difficult to distinguish by TLC alone. LC-MS analysis is highly recommended for a more accurate assessment of purity.
Q4: How can I effectively remove unreacted o-phenylenediamine? A4: Unreacted diamine can often be removed with an acidic wash during aqueous workup. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer, while the less basic quinoxaline product remains in the organic layer.
Experimental Protocols
Protocol 1: General Procedure for High-Purity Quinoxaline Synthesis
This protocol utilizes a mild organocatalyst and room temperature conditions to minimize side reactions.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the o-phenylenediamine (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add degassed ethanol (5 mL) via syringe, followed by the 1,2-dicarbonyl compound (1.0 mmol, 1.0 equiv) and camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-5 hours).
-
Workup: Upon completion, add cold deionized water (5 mL) to the reaction mixture. Stir until a solid precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification (if necessary): Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the high-purity quinoxaline derivative.
Protocol 2: Purification via Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified quinoxaline.
References
- Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst.International Journal of Research and Analytical Reviews (IJRAR).
- A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N'-Dioxides Using HOF·CH3CN.The Journal of Organic Chemistry.
- Quinoxaline Synthesis via o-Phenylenediamine.Scribd.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.National Institutes of Health (NIH).
- Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide.MDPI.
- Methods of Preparation of Quinoxalines.Encyclopedia.pub.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.National Institutes of Health (NIH).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.ResearchGate.
- 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with...Homework.Study.com. Available
Technical Support Center: Purification of Quinoxaline-1-Oxide Derivatives
Welcome to the technical support center for the purification of quinoxaline-1-oxide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these versatile heterocyclic compounds. Quinoxaline-1-oxide and its di-N-oxide analogues are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their unique chemical properties, including the polar N-oxide functional group, present specific challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during the purification of these valuable compounds. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification process.
Recrystallization Issues
Q1: My quinoxaline-1-oxide derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, depressing the melting point of the mixture.
-
Causality: The high polarity of the N-oxide group can lead to strong solute-solvent interactions, sometimes preventing the ordered arrangement required for crystallization. Impurities can also disrupt crystal lattice formation.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. You can do this by leaving it on a pre-heated hot plate that is turned off, or by wrapping the flask in glass wool to insulate it. Slow cooling provides more time for proper crystal nucleation.
-
Add More Solvent: Your solution might be too concentrated. While the oil is dissolved, add a small amount of additional hot solvent and then attempt the slow cooling process again.[3][4]
-
Change Solvent System: If the issue persists, your solvent is likely not optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Try a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[6]
-
Scratching and Seeding: If the solution becomes supersaturated without crystallization, induce crystal formation by gently scratching the inside of the flask with a glass rod at the meniscus.[5] Alternatively, if you have a small amount of the pure solid, add a "seed" crystal to the cooled solution to initiate crystallization.[3]
-
Q2: I have very low recovery after recrystallization. What are the likely causes and how can I improve my yield?
A2: Low recovery is a frequent issue in recrystallization and can stem from several factors.
-
Causality: The most common reason is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[3][5] Another cause is premature crystallization during a hot filtration step if performed.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of near-boiling solvent required to fully dissolve your crude product.[5] Working with smaller volumes can be challenging, but it is critical for maximizing yield.
-
Evaporate Excess Solvent: If you've added too much solvent, you can carefully evaporate some of it by gently heating the solution and passing a stream of nitrogen or air over the surface. Once you observe crystal formation on the surface, you have reached a suitable concentration. Re-dissolve by heating and then allow to cool.[3]
-
Thorough Cooling: Ensure your solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield of crystals.
-
Rinse with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[5]
-
| Common Recrystallization Solvents for Quinoxaline Derivatives |
| Ethanol[7] |
| Ethanol/Water |
| Ethyl Acetate/Hexane |
| Dichloromethane/Hexane |
| Acetone/Water |
Column Chromatography Challenges
Q1: My quinoxaline-1-oxide derivative is streaking on the TLC plate and is difficult to separate from impurities by column chromatography. What can I do?
A1: Streaking on a TLC plate is often indicative of overloading, high polarity of the compound, or interactions with the stationary phase. Quinoxaline-1-oxides, and especially di-N-oxides, are quite polar and can interact strongly with silica gel.
-
Causality: The N-oxide group is a strong hydrogen bond acceptor, leading to strong adsorption on the acidic silica gel surface. This can cause tailing or streaking. If the compound is acidic or basic, it can also lead to poor chromatography.
-
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity: For highly retained compounds, a more polar mobile phase is needed. A common gradient for quinoxaline N-oxides is starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol to dichloromethane or ethyl acetate. A mobile phase of dichloromethane with 1-10% methanol is often effective.[8]
-
Add a Modifier: To reduce streaking caused by acidic silica, add a small amount (0.5-1%) of a modifier to your mobile phase. For neutral or acidic compounds, acetic acid can help. For basic compounds, triethylamine or ammonia in methanol can improve peak shape.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Neutral Alumina: For compounds that are sensitive to acidic silica gel, neutral alumina can be a good alternative.
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be highly effective.[9][10]
-
-
Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for your chromatography. This creates a narrow band at the top of the column.
-
Q2: I am trying to separate a quinoxaline di-N-oxide from the corresponding mono-N-oxide. How can I achieve this?
A2: This is a classic purification challenge in this field, as the mono-N-oxide is a common by-product in the synthesis of the di-N-oxide, and can also be formed by partial deoxygenation of the di-N-oxide.
-
Causality: The di-N-oxide is significantly more polar than the mono-N-oxide due to the presence of two polar N-oxide groups. This difference in polarity is the key to their separation.
-
Solutions:
-
TLC Analysis: First, develop a TLC solvent system that gives good separation between the two spots. The di-N-oxide will have a lower Rf value than the mono-N-oxide. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Column Chromatography with Gradient Elution:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: Start with a mobile phase that elutes the less polar mono-N-oxide. A typical starting point would be 100% dichloromethane or a low percentage of ethyl acetate in hexane.
-
Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. For example, you could run a gradient from 0% to 5% methanol in dichloromethane. This will cause the mono-N-oxide to elute first, followed by the more polar di-N-oxide.
-
-
Monitor Fractions Carefully: Collect small fractions and analyze them by TLC to identify which fractions contain your pure compounds.
-
Workflow for Separating Mono- and Di-N-Oxides
Caption: Workflow for chromatographic separation of mono- and di-N-oxides.
Impurities from Synthesis
Q1: I've synthesized a quinoxaline-1,4-di-N-oxide using the Beirut reaction. What are the likely impurities I need to remove?
A1: The Beirut reaction, which typically involves the condensation of a benzofuroxan with an enol or enamine, is a powerful method for synthesizing quinoxaline-1,4-di-N-oxides.[6][11] However, it can generate specific impurities.
-
Causality and Common Impurities:
-
Unreacted Benzofuroxan: This starting material can persist if the reaction does not go to completion.
-
Regioisomers: If you use a monosubstituted benzofuroxan, the reaction can lead to a mixture of 6- and 7-substituted quinoxaline-1,4-di-N-oxides due to tautomeric equilibrium in the benzofuroxan starting material.[11] These isomers often have very similar polarities, making them difficult to separate.
-
Side Products from the Active Methylene Compound: Self-condensation or other side reactions of the enol or enamine partner can occur.
-
Deoxygenated Products: Under certain conditions, you might see the formation of the corresponding quinoxaline or mono-N-oxide.
-
-
Purification Strategy:
-
Initial Workup: A simple filtration and wash can sometimes remove a significant portion of impurities.
-
Recrystallization: This is often the first choice for purification. If you are lucky, one of the regioisomers may be significantly less soluble in a particular solvent system, allowing for its selective crystallization.
-
Column Chromatography: This is the most effective method for separating regioisomers and other closely related impurities. Due to their similar polarities, a shallow gradient and careful analysis of fractions are required. High-performance liquid chromatography (HPLC) might be necessary for baseline separation of regioisomers.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A1: TLC is an indispensable tool. For quinoxaline-1-oxide derivatives, which are often UV-active due to the aromatic system, visualization under a UV lamp (254 nm) is the primary method.[12]
-
Visualization:
-
UV Light: Most quinoxaline derivatives will appear as dark spots on a fluorescent green background.
-
Iodine: An iodine chamber can be used as a general stain for many organic compounds. The spots will appear as brown or yellow-brown.[12][13]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized. It will appear as yellow spots on a purple background.[13]
-
Phosphomolybdic Acid (PMA) Stain: This is a good universal stain that often requires heating the TLC plate to visualize the spots, which typically appear as green or blue spots.[13]
-
Q2: My purified quinoxaline-1,4-di-N-oxide seems to be degrading. What are the stability issues and how should I store my compound?
A2: Quinoxaline-1,4-di-N-oxides can be sensitive to certain conditions.
-
Light Sensitivity: These compounds are known to be sensitive to UV irradiation, which can cause photoinduced rearrangements.[11][14] It is crucial to protect them from direct light.
-
Reductive Lability: The N-oxide bonds can be reduced. Avoid strong reducing agents during your workup and purification unless deoxygenation is the desired outcome. The presence of certain metals can also catalyze reduction.
-
Storage: For long-term storage, it is best to keep the purified compound in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and stored in a freezer (-20 °C) to minimize degradation.
Q3: What is the general polarity trend for quinoxaline derivatives, and how can I use this to my advantage in purification?
A3: The polarity of quinoxaline derivatives is heavily influenced by the presence of N-oxide groups and other polar substituents.
-
General Trend: Quinoxaline < Quinoxaline-1-oxide < Quinoxaline-1,4-di-N-oxide
-
Explanation: The N-oxide group is highly polar and a hydrogen bond acceptor. Each N-oxide group significantly increases the overall polarity of the molecule. This predictable trend is the foundation for chromatographic separations. The non-polar quinoxaline will elute first from a normal-phase column with a non-polar solvent, while the highly polar di-N-oxide will require a much more polar solvent system for elution.
Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying quinoxaline-1-oxide derivatives.
Part 3: References
-
Dotsenko, V. V., et al. (2021). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
-
LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Waters. (n.d.). A Rapid and Sensitive Method for the Determination of Quinoxaline-1,4-Dioxide Drug Residues in Swine Liver Using UPLC-MS/MS. [No direct link available from search results]
-
Geronikaki, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
-
Silva, F. C., et al. (2015). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 7(4), 1431-1463. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]
-
ResearchGate. (2017). How can I purify N-oxides on column chromatography?[Link]
-
Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4652. [Link]
-
Cheng, G., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 289. [Link]
-
Zarranz, B., et al. (2004). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 9(11), 939-953. [Link]
-
DeSimone, R. W., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 24(16), 2969. [Link]
-
Oniga, S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
-
De la Mora-Luevano, J., et al. (2021). Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. Parasitology Research, 120(9), 3019-3036. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2017). How can i purify N-oxides on column chromatography?[Link]
-
Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4652. [Link]
-
Cheng, G., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 289. [Link]
-
Zarranz, B., et al. (2004). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 9(11), 939-953. [Link]
-
DeSimone, R. W., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 24(16), 2969. [Link]
-
Oniga, S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
-
De la Mora-Luevano, J., et al. (2021). Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. Parasitology Research, 120(9), 3019-3036. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Dotsenko, V. V., et al. (2021). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
-
Cheng, G., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 289. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4652. [Link]
-
De la Mora-Luevano, J., et al. (2021). Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. Parasitology Research, 120(9), 3019-3036. [Link]
-
Oniga, S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Quinoxaline 1,4-Dioxide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline 1,4-dioxide (QDO) compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of low aqueous solubility often encountered with this promising class of therapeutic agents. The unique chemical structure of QDOs, while responsible for their diverse biological activities, often leads to poor solubility, complicating in vitro testing, formulation, and preclinical development.[1][2] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these solubility hurdles.
Troubleshooting Guide
This section addresses specific experimental problems with a step-by-step approach to diagnosis and resolution.
Problem 1: My QDO compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.
This is a classic solubility issue where the compound, stable in a high-concentration organic solvent, "crashes out" upon introduction to an aqueous environment. The final DMSO concentration is often insufficient to maintain solubility.
Root Cause Analysis & Solution Workflow:
-
Assess Final Solvent Concentration:
-
Action: Calculate the final percentage of DMSO in your assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%. If your final concentration is below this, the co-solvent effect is likely minimal.
-
Rationale: Co-solvents like DMSO enhance solubility by reducing the polarity of the solvent system.[3][4] Below a certain threshold, this effect is lost, and the compound's poor aqueous solubility dominates.
-
-
Determine Kinetic vs. Thermodynamic Solubility:
-
Action: Perform a simple kinetic solubility test. Prepare serial dilutions of your DMSO stock into the final aqueous buffer. Visually inspect for precipitation immediately and after 1-2 hours. Use a nephelometer for more quantitative results.
-
Rationale: You may be exceeding the compound's thermodynamic solubility limit. Understanding this limit helps in redesigning the experiment to work within a soluble concentration range.
-
-
Implement a First-Line Formulation Strategy: Cyclodextrin Complexation:
-
Action: Use a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex.[5] These agents encapsulate the hydrophobic QDO molecule, presenting a hydrophilic exterior to the aqueous solvent.[5][6][7]
-
Rationale: Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic compounds without relying on organic co-solvents that might interfere with the assay.[6][8] The formation of an inclusion complex is a widely validated approach for enhancing the bioavailability of poorly soluble drugs.[5][8]
-
DOT Diagram: Decision Workflow for Assay Precipitation
Caption: Decision tree for addressing compound precipitation in aqueous assays.
Problem 2: I need to prepare a stable, injectable formulation for an in vivo animal study, but my QDO has virtually no water solubility.
Parenteral formulations have stringent requirements, including sterility, isotonicity, and, crucially, complete solubilization of the active agent to prevent embolism.
Solution Strategy: A Multi-pronged Approach
-
pH Modification (for Ionizable Compounds):
-
Action: Determine the pKa of your QDO derivative. Many heterocyclic compounds have basic nitrogen atoms that can be protonated. Adjusting the pH of the formulation vehicle to be at least 2 units below the pKa can significantly increase solubility by forming a more soluble salt.[9][10]
-
Protocol:
-
Attempt to dissolve the compound in a range of pharmaceutically acceptable buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
If solubility is achieved at a non-physiological pH, consider a "pH-shift" formulation where the drug is dissolved at a low/high pH and then neutralized upon injection, relying on the body's buffering capacity. This requires careful evaluation to avoid precipitation at the injection site.
-
-
Causality: The ionized form of a drug is generally more water-soluble than the neutral form. By creating a salt in situ, you leverage this fundamental physicochemical property.[4]
-
-
Co-solvent Systems:
-
Action: For non-ionizable or extremely hydrophobic compounds, a co-solvent system is often necessary.
-
Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, making it more hospitable to lipophilic drug molecules.[3][4]
-
Table: Common Co-solvents for Preclinical Formulations
Co-solvent Typical Concentration Range (IV) Key Properties Propylene Glycol (PG) 10-40% Good solubilizing power for many compounds. Polyethylene Glycol 400 (PEG 400) 10-50% Lower toxicity than PG; can cause renal toxicity at high doses. Ethanol 5-15% Excellent solvent, but can cause pain on injection. Solutol® HS 15 5-20% Non-ionic solubilizer and emulsifying agent. | Polysorbate 80 (Tween® 80) | 1-5% | Surfactant that forms micelles to entrap drug molecules. |
-
-
Advanced Delivery Systems:
-
Action: If simple pH adjustment and co-solvents fail, more advanced formulations are required. Two common and effective strategies are cyclodextrin complexation and solid dispersions.
-
Cyclodextrin Protocol: See FAQ section for a detailed protocol.
-
Solid Dispersion: This involves dispersing the drug within a hydrophilic polymer matrix.[8][11] The drug exists in a high-energy, amorphous state, which enhances its dissolution rate and apparent solubility.[12][13]
-
DOT Diagram: Solid Dispersion Workflow (Solvent Evaporation)
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoxaline 1,4-dioxide derivatives exhibit low solubility?
A1: The low solubility is primarily due to the planar, aromatic, and rigid structure of the quinoxaline core. This structure promotes strong intermolecular π-stacking interactions in the crystal lattice.[1] Breaking these strong crystal lattice forces requires a significant amount of energy, which is often not offset by the energy gained from solvation in water, leading to poor aqueous solubility. The two N-oxide groups, while adding some polarity, are often insufficient to overcome the hydrophobicity of the core structure.[14]
Q2: What is the first-line strategy I should consider for a newly synthesized, poorly soluble QDO derivative?
A2: For early-stage in vitro screening, the most practical first-line strategy is often the use of cyclodextrins .[5] Specifically, chemically modified β-cyclodextrins like HP-β-CD and SBE-β-CD are preferred due to their higher water solubility and lower toxicity compared to native β-cyclodextrin.[6][7] This approach avoids introducing organic co-solvents that could confound biological results and is relatively simple to implement.
Q3: Can I improve solubility by modifying the chemical structure of my QDO compound?
A3: Absolutely. This is a key strategy in medicinal chemistry. Studies have shown that introducing substituents with salt-forming groups, such as amino groups, can significantly increase the aqueous solubility of QDO derivatives.[1][2] For example, converting a halogenated QDO to an amino-substituted derivative via nucleophilic substitution provides a handle for salt formation, which dramatically improves solubility and bioavailability.[1]
Q4: What is a solid dispersion, and when should I consider using it?
A4: A solid dispersion is a system where a poorly soluble drug (the QDO) is dispersed within a highly soluble, inert carrier, typically a polymer like PVP or HPMC.[12][15] The goal is to reduce the drug's particle size to a molecular level and, most importantly, to trap it in a high-energy amorphous state rather than a stable, low-solubility crystalline state.[13]
You should consider using a solid dispersion when:
-
Simpler methods like pH adjustment or co-solvents are insufficient.
-
You need to achieve a high drug load in a solid oral dosage form.
-
The goal is to significantly enhance both the dissolution rate and the extent of absorption for in vivo studies.[13][16]
Methods for preparation include the fusion (melting) method, solvent evaporation, and hot-melt extrusion.[11][12]
Q5: How does crystal polymorphism affect the solubility of my compound?
A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17][18] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.[19][20]
Typically, one polymorph is the most thermodynamically stable form, which has the lowest solubility. Other, metastable polymorphs exist at a higher energy state and are therefore more soluble.[18][19] While using a metastable form can provide a temporary solubility advantage, it carries the risk of converting to the more stable, less soluble form over time, which can ruin a formulation.[18] It is crucial to characterize the solid-state properties of your QDO to ensure you are working with a consistent and well-understood crystal form.
Detailed Experimental Protocol
Protocol: Preparation of a QDO-Cyclodextrin Inclusion Complex by the Kneading Method
This method is effective for lab-scale preparation and avoids the use of large volumes of organic solvents.
Materials:
-
Quinoxaline 1,4-dioxide (QDO) compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Ethanol (or other suitable solvent like methanol)
-
Mortar and Pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine Stoichiometry: A 1:1 molar ratio of QDO to HP-β-CD is a common starting point. Calculate the required mass of each component.
-
Initial Mixing: Accurately weigh the HP-β-CD and place it in the mortar.
-
Wetting the Carrier: Add a small amount of deionized water to the HP-β-CD and knead with the pestle to form a uniform, paste-like consistency.
-
Adding the Drug: Weigh the QDO compound and add it to the paste in the mortar.
-
Kneading: Begin kneading the mixture thoroughly for 30-45 minutes. The goal is to apply mechanical energy to facilitate the inclusion of the QDO molecule into the cyclodextrin cavity.
-
Adding Co-solvent (Optional but Recommended): While kneading, add a few drops of ethanol. This can transiently increase the solubility of the QDO, promoting more efficient complexation.
-
Drying: Scrape the resulting paste into a shallow dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours). Alternatively, dry in a vacuum desiccator.
-
Final Processing: Gently crush the dried complex into a fine, free-flowing powder using the mortar and pestle.
-
Characterization (Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR). A successful complexation is often indicated by the disappearance of the drug's melting point peak in the DSC thermogram.
References
- A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. (n.d.). ResearchGate.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
- Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. ResearchGate.
- Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). Taylor & Francis Online.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). PMC. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]
- Popescu, R., Bîrdeanu, M. I., Oprean, C., & Uifălean, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
- Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Jain, A., et al. (2015). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences. [Link]
- Solid Dispersions: An Effective Technology for Improving Dissolution Kinetics of Poorly Soluble Drugs. (2021).
- Pouton, C. W. (2006).
- Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (2021).
- Pop, C.-V., et al. (2024).
- Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. (2005). Mini-Reviews in Medicinal Chemistry. [Link]
- Pharmacophore. (2010).
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Semantic Scholar. [Link]
- Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. [Link]
- Al-Ghamdi, M. S., & Bustam, A. (2023). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]
- Irie, Y., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central. [Link]
- Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2021). UNED. [Link]
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. [Link]
- Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. PubMed. [Link]
- Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells. (2019). Future Medicine. [Link]
- Crystal Polymorphism in Chemical Process Development. (2022).
- Quinoxaline 1,4-di- N-oxide Derivatives as New Antinocardial Agents. (2024). PubMed. [Link]
- Wu, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. [Link]
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japer.in [japer.in]
- 13. ijpbs.com [ijpbs.com]
- 14. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preventing the formation of benzimidazole byproducts in quinoxaline synthesis.
A Guide to Preventing Benzimidazole Byproduct Formation
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of quinoxalines and encountering challenges with byproduct formation, specifically the undesired synthesis of benzimidazoles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your reactions.
Introduction: The Quinoxaline-Benzimidazole Selectivity Challenge
The synthesis of quinoxalines, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry due to the wideranging biological activities of quinoxaline derivatives.[1][2][3] However, the formation of benzimidazole-related impurities can complicate purification and reduce yields, posing a significant challenge.
This guide will delve into the mechanistic origins of this problem and provide actionable strategies to ensure the selective synthesis of your target quinoxaline.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding benzimidazole byproduct formation.
Q1: How is it possible to form a benzimidazole byproduct when my starting material is a 1,2-dicarbonyl, not an aldehyde?
A1: This is a crucial question that points to the heart of the problem. Direct condensation of an intact 1,2-dicarbonyl compound with an o-phenylenediamine leads to a quinoxaline.[4][5] The formation of a benzimidazole suggests that a C1-synthon, similar to an aldehyde or carboxylic acid, is being generated in situ.[6][7][8] This typically occurs through the degradation or cleavage of the 1,2-dicarbonyl starting material under certain reaction conditions.
Q2: What are the most likely causes of this 1,2-dicarbonyl degradation?
A2: The primary culprits are typically harsh reaction conditions. These can include:
-
Oxidative Cleavage: Aggressive oxidizing agents or even atmospheric oxygen at elevated temperatures can cleave the C-C bond between the two carbonyl groups, generating aldehyde or carboxylic acid fragments.
-
Strongly Acidic or Basic Conditions: Extreme pH levels can catalyze the cleavage of the dicarbonyl compound.
-
High Temperatures: Prolonged heating can lead to thermal decomposition of the starting materials.
Q3: I detected a benzimidazole byproduct. How can I confirm its structure?
A3: Standard analytical techniques are essential for confirmation.
-
Mass Spectrometry (MS): The molecular weight of the benzimidazole will be significantly different from the expected quinoxaline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the benzimidazole core compared to the quinoxaline. For example, the symmetrical nature of many quinoxalines results in a simpler spectrum than the corresponding benzimidazole.
-
Chromatography: Co-injection with a commercially available or synthesized standard of the suspected benzimidazole on HPLC or TLC can provide strong evidence.
Q4: Are there any "quick fixes" I can try to reduce the benzimidazole byproduct?
A4: Yes, before delving into a full-scale optimization, consider these initial steps:
-
Lower the Reaction Temperature: This is often the most effective first step to prevent thermal decomposition.
-
Use a Milder Catalyst: If using a strong acid or base, switch to a milder alternative. Many modern syntheses utilize gentle organocatalysts or heterogeneous catalysts.[6][9][10]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to potentially degrading conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative cleavage caused by atmospheric oxygen.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and solving persistent issues with benzimidazole byproduct formation.
Issue 1: Significant Benzimidazole Formation Detected
Diagnostic Workflow
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for benzimidazole byproduct formation.
Causality and Explanation
The core principle of this workflow is to first rule out external contamination or reactant degradation before optimizing the reaction itself. The primary pathway to benzimidazole formation is the in-situ generation of an aldehyde from the 1,2-dicarbonyl starting material. The following diagram illustrates this competing pathway.
Caption: Competing pathways in quinoxaline synthesis.
Issue 2: Reaction is Sluggish at Lower Temperatures, but Gives Byproducts at Higher Temperatures
This is a common optimization challenge. The goal is to find a set of conditions that increases the rate of the desired condensation without promoting the undesired cleavage.
Solutions and Protocols
1. Catalyst Optimization: Many modern protocols avoid harsh conditions by using highly efficient and mild catalysts. These can accelerate the quinoxaline formation at lower temperatures, outcompeting the degradation pathway.
Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Reference |
| Organocatalyst | Camphorsulfonic Acid (CSA) | 20 mol%, EtOH, Room Temp | Metal-free, mild, green solvent. | [11] |
| Heterogeneous | Alumina-Supported Heteropolyoxometalates | Toluene, Room Temp | Recyclable, easy separation. | [NA] |
| Lewis Acid | Cerium(IV) Ammonium Nitrate (CAN) | 5 mol%, Tap Water, Room Temp | Green solvent, high efficiency. | [5] |
| Metal-Free | Iodine (I2) | 5 mol%, EtOH/H2O, Microwave | Rapid reaction times. | [5] |
Protocol 1: Organocatalytic Synthesis at Room Temperature
This protocol is based on the use of Camphorsulfonic Acid (CSA) and is ideal for avoiding high temperatures.
-
Step 1: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Step 2: Add Camphorsulfonic Acid (CSA, 20 mol%).
-
Step 3: Stir the mixture at room temperature.
-
Step 4: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Upon completion, add cold water (5 mL) to precipitate the product.
-
Step 6: Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.[11]
2. Solvent Selection: The choice of solvent can influence reaction rates and side reactions. Protic solvents like ethanol can facilitate the condensation, while greener options like water are increasingly used with appropriate catalysts.[12][13] Some protocols have found that fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can dramatically accelerate the reaction even at room temperature, avoiding the need for heat.[4]
Issue 3: Byproduct Formation Persists Even Under Mild Conditions
If benzimidazole formation continues despite mild temperatures and catalysis, consider the following:
-
Purity of the 1,2-Dicarbonyl Compound: The dicarbonyl starting material may already contain aldehyde impurities from its synthesis or degradation during storage. Verify its purity by NMR or other spectroscopic methods before use.
-
Reactivity of the o-Phenylenediamine: The electronic nature of substituents on the o-phenylenediamine can affect the kinetics of cyclization. Electron-donating groups increase the nucleophilicity of the amino groups, which can accelerate the desired reaction.[14] Conversely, strongly electron-withdrawing groups might make the desired condensation slower, allowing more time for potential side reactions.
Summary and Best Practices
To consistently prevent benzimidazole byproduct formation:
-
Prioritize Mild Conditions: Avoid high temperatures and extreme pH. The ideal modern synthesis is often performed at or near room temperature.
-
Select an Appropriate Catalyst: Utilize a catalyst known for high efficiency under mild conditions. Organocatalysts and certain heterogeneous catalysts are excellent choices.
-
Ensure Reactant Purity: Use high-purity starting materials, especially the 1,2-dicarbonyl compound, to eliminate pre-existing aldehyde impurities.
-
Consider an Inert Atmosphere: For particularly sensitive substrates or prolonged reaction times, working under nitrogen or argon is a good practice to prevent oxidation.
-
Monitor Your Reaction: Track the reaction's progress to avoid unnecessarily long reaction times, which can lead to product degradation or side reactions.
By understanding the mechanistic basis for byproduct formation and systematically applying these troubleshooting strategies, you can achieve a highly selective and efficient synthesis of your target quinoxaline compounds.
References
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- MOF-catalyzed oxidative cyclization of O-phenylenediamine 14 with... (n.d.). ResearchGate.
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate.
- Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. (2020). ACS Publications.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). ResearchGate.
- The formation of benzimidazolones and quinoxalines from o-nitro-phenyldialkylanilines: a re-investigation. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. (n.d.). ACS Publications.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
- Synthesis of quinoxaline–benzimidazole hybrids via a ligand-free MCR. (n.d.). ResearchGate.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Efficient Protocol for the Synthesis of Quinoxaline, Benzoxazole and Benzimidazole Derivatives Using Glycerol as Green Solvent. (n.d.). ResearchGate.
- The Synthesis of Benzimidazoles and Quinoxalines From Aromatic Diamines and Alcohols by Iridium-Catalyzed Acceptorless Dehydrogenative Alkylation. (2014). PubMed.
- Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. (n.d.). ResearchGate.
- Synthesis and biological activity of quinoxaline derivatives. (2024). Wizdom.ai.
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). NIH.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (n.d.). ResearchGate.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Unknown Source.
- Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors. (n.d.). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Selective Quinoxaline N-Oxide Synthesis
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical guide for optimizing the synthesis of quinoxaline N-oxides. This support center is designed to provide expert, actionable advice to navigate the common synthetic challenges, with a primary focus on preventing over-oxidation to the di-N-oxide. Our goal is to equip you with the knowledge to enhance reaction selectivity, improve yields, and troubleshoot effectively.
Troubleshooting Guide: Preventing Over-oxidation in Quinoxaline N-Oxide Synthesis
The formation of quinoxaline di-N-oxide is a prevalent side reaction that can significantly complicate purification and reduce the yield of the desired mono-N-oxide. This guide offers a systematic approach to diagnose and resolve this critical issue.
Question 1: My reaction is yielding a substantial amount of quinoxaline di-N-oxide. What are the fundamental causes?
Answer: Over-oxidation to the di-N-oxide occurs when both nitrogen atoms of the pyrazine ring are oxidized. This unwanted side reaction is typically governed by three interconnected factors: the nature of the oxidant, the specific reaction conditions employed, and the inherent electronic properties of the quinoxaline substrate.
-
Oxidant Reactivity: Highly potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can readily oxidize both nitrogen atoms, particularly when used in stoichiometric excess. The initial oxidation to the mono-N-oxide can, in some cases, activate the second nitrogen, making it more susceptible to further oxidation.[1]
-
Reaction Conditions:
-
Temperature: Elevated temperatures accelerate all reaction rates, including the undesired second oxidation step.
-
Reaction Time: Extended reaction times provide a larger window for the slower, secondary oxidation to occur, leading to the accumulation of the di-N-oxide byproduct.
-
Stoichiometry: The use of a significant excess of the oxidizing agent is a primary driver of over-oxidation. Once the mono-N-oxide is formed, any remaining oxidant is available to attack the second nitrogen atom.
-
-
Substrate Electronics: The electronic character of the quinoxaline ring itself is a crucial determinant. Electron-donating groups (EDGs) on the benzene portion of the molecule increase the electron density on the pyrazine ring, rendering both nitrogen atoms more nucleophilic and thus more prone to oxidation. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, making oxidation more challenging and often more selective.[2]
Workflow for Diagnosing and Mitigating Over-Oxidation
Caption: A systematic troubleshooting guide for over-oxidation issues.
Question 2: I've reduced the equivalents of m-CPBA but over-oxidation persists. What alternative oxidizing systems offer better selectivity?
Answer: When a powerful oxidant like m-CPBA proves difficult to control, switching to a milder or catalytically controlled system is a highly effective strategy. The following alternatives are widely used to achieve selective mono-N-oxidation.
-
Hydrogen Peroxide with a Catalyst: This is a robust and "green" alternative. The use of hydrogen peroxide in conjunction with a catalyst, such as sodium tungstate (Na₂WO₄), allows for a highly controlled oxidation. The catalyst forms a peroxotungstate species in situ, which acts as the active oxidant. This catalytic cycle ensures a low, steady concentration of the oxidizing species, thereby minimizing over-oxidation.
-
Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid source of hydrogen peroxide that offers excellent handling properties. It releases H₂O₂ slowly into the reaction medium, providing a controlled and gentle oxidation. This method is often used with an activator like trifluoroacetic anhydride (TFAA) to generate the active oxidizing agent in situ.
-
Other Mild Oxidants: Systems like pyridinium chlorochromate (PCC) are known for their mild oxidizing capabilities, typically used for converting alcohols to aldehydes without over-oxidation to carboxylic acids.[3][4] While less common for N-oxidation, the principles of using milder reagents can be applied. Exploring such alternatives may be beneficial for particularly sensitive substrates.
Comparative Table of Common Oxidizing Systems
| Oxidizing System | Key Advantages | Typical Conditions | Major Considerations |
| m-CPBA | High reactivity, often fast. | 1.0-1.2 eq., DCM, 0°C to RT | High risk of over-oxidation; requires stringent control.[5] |
| H₂O₂ / Na₂WO₄ | High selectivity, environmentally benign. | Catalytic Na₂WO₄, 30% H₂O₂, acetic acid, 50-70°C | Requires heating; catalyst is essential for reactivity. |
| Urea-H₂O₂ (UHP) / TFAA | Solid, easy-to-handle oxidant with slow release. | 1.5-2.0 eq. UHP, DCM, 0°C to RT | TFAA is corrosive and requires careful handling. |
Frequently Asked Questions (FAQs)
Q1: How does solvent choice affect the selectivity of N-oxidation?
A1: The solvent can significantly influence reaction outcomes. Aprotic solvents like dichloromethane (DCM) are standard for many oxidations. However, protic solvents such as acetic acid or water can play a role in modulating reactivity. They can stabilize the mono-N-oxide intermediate through hydrogen bonding, potentially disfavoring the second oxidation step and thus enhancing selectivity.
Q2: I am working with an electron-rich quinoxaline derivative. What is the best initial strategy to ensure selective mono-N-oxidation?
A2: For highly activated, electron-rich quinoxalines, a cautious and mild approach is paramount.
-
Select a Mild Oxidant: Avoid strong oxidants like m-CPBA. A catalytic system such as H₂O₂/Na₂WO₄ is a much safer starting point.
-
Control Stoichiometry: Begin with precisely 1.0 to 1.1 equivalents of the oxidant.
-
Maintain Low Temperature: Start the reaction at a low temperature (e.g., 0°C) and monitor as it slowly warms. For reactions requiring heat, begin at the lower end of the recommended temperature range.
-
Monitor Diligently: Use TLC or LC-MS to track the reaction's progress frequently. This allows you to identify the optimal time to quench the reaction, maximizing the yield of the mono-N-oxide before significant di-N-oxide formation occurs.
Q3: What is the most reliable way to differentiate the starting material, mono-N-oxide, and di-N-oxide during reaction monitoring?
A3: Accurate monitoring is key to success.
-
Thin-Layer Chromatography (TLC): The N-oxides are considerably more polar than the parent quinoxaline. On a silica TLC plate, the retention factor (Rf) will decrease with increasing oxidation: Quinoxaline (Highest Rf) > Mono-N-Oxide > Di-N-Oxide (Lowest Rf) . The di-N-oxide product is often observed very close to the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product peaks. The mono-N-oxide will have a mass of (M+16) and the di-N-oxide will have a mass of (M+32), where M is the mass of the starting quinoxaline.
Visualizing the Quinoxaline Oxidation Pathway
Caption: The sequential oxidation of quinoxaline to its mono- and di-N-oxides.
Experimental Protocol: Selective Mono-N-Oxidation of Quinoxaline using a Catalytic H₂O₂ System
This protocol provides a robust and reliable starting point for the selective synthesis of quinoxaline mono-N-oxides.
Materials:
-
Substituted Quinoxaline (1.0 eq)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.05 eq)
-
30% Hydrogen Peroxide (H₂O₂) (1.2 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the quinoxaline substrate (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate).
-
Catalyst Addition: Add sodium tungstate dihydrate (0.05 eq) and stir until fully dissolved.
-
Oxidant Addition: At room temperature, add 30% hydrogen peroxide (1.2 eq) dropwise to the stirring solution.
-
Reaction: Gently heat the mixture to 50-60°C. Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 60 minutes).
-
Quenching: Once the starting material is consumed and before significant di-N-oxide is formed, cool the reaction to room temperature. Carefully pour the mixture into an ice-cold, stirred saturated solution of sodium bicarbonate to neutralize the acid. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Extract the neutralized aqueous mixture three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Work-up: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure quinoxaline mono-N-oxide.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoxaline Synthesis Using 2-Amino-5-chloro-3-nitropyridine.
- Gomez-Caro, et al. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. ResearchGate.
- Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.
- Asatryan, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals.
- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.
- Kumar, A., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances.
- Ganley, B., et al. (2001). Redox-Activated, Hypoxia-Selective DNA Cleavage by Quinoxaline 1,4-di-N-Oxide. Bioorganic & Medicinal Chemistry.
- Carmeli, M., & Rozen, S. (2006). A new method for the synthesis of quinoxaline 1,4-dioxides. Tetrahedron Letters.
- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Mixan, C. E., & Pews, R. G. (1977). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry.
- Chen, Y., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2019). Mild Oxidizing Agents.
- TigerWeb. (n.d.). Oxidizing Agents.
- Uçar, S., Eşsiz, S., & Daştan, A. (2017).
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidizing Agents [tigerweb.towson.edu]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Synthesis
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. Our goal is to empower you with the underlying principles and practical troubleshooting strategies for optimizing catalyst selection in quinoxaline synthesis. This guide is structured to help you diagnose issues, understand the causality behind reaction outcomes, and make informed decisions to enhance yield, purity, and efficiency in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding catalyst selection for the synthesis of quinoxalines, which is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1]
Q1: Why is catalyst selection so critical in quinoxaline synthesis?
A1: While the condensation reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures and long reaction times, which can lead to low yields and the formation of side products.[1][2][3] A catalyst's primary role is to provide an alternative, lower-energy reaction pathway. Specifically, acid catalysts activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the 1,2-diamine.[4][5] The right catalyst not only accelerates the reaction but also improves selectivity and allows for milder, more efficient, and often greener reaction conditions.[6]
Q2: What are the main classes of catalysts used for this synthesis?
A2: Catalysts for quinoxaline synthesis can be broadly categorized into:
-
Homogeneous Catalysts: These are soluble in the reaction medium. They include Lewis acids (e.g., Cerium(IV) Ammonium Nitrate (CAN), Zn(OTf)₂, Ga(OTf)₃) and Brønsted acids.[2][3][7][8] They are often highly active but can be difficult to separate from the product mixture.[9]
-
Heterogeneous Catalysts: These are insoluble in the reaction medium and are often solid-supported. Examples include alumina-supported heteropolyoxometalates, montmorillonite K-10 clay, silica-bonded S-sulfonic acid, and various nanoparticles.[2][5][7] Their primary advantages are ease of separation (often by simple filtration) and potential for recyclability, which aligns with green chemistry principles.[3][10][11]
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Bio-inspired ortho-quinone catalysts and even simple molecules like phenol have been used effectively.[6][12]
-
Transition Metal Catalysts: Catalysts based on copper, nickel, cobalt, and other transition metals are also widely employed, often enabling different reaction pathways beyond the classic condensation, such as through C-H activation or cycloamination.[12][13]
Q3: What are the key factors to consider when choosing a catalyst?
A3: The optimal choice depends on your specific objectives:
-
Yield and Reaction Time: If maximizing yield in the shortest time is the priority, highly active Lewis acids or microwave-assisted methods might be preferable.[2][14]
-
Cost and Availability: For large-scale synthesis, inexpensive and readily available catalysts like CuSO₄·5H₂O, mineral fertilizers, or bentonite clay are attractive options.[4][6][15]
-
Green Chemistry: If environmental impact is a concern, focus on recyclable heterogeneous catalysts, reactions in benign solvents like water or ethanol, or solvent-free conditions.[3][15][16][17]
-
Substrate Scope: Some catalysts are robust and work well for a wide range of substituted diamines and dicarbonyls, while others may be more sensitive to steric or electronic effects.
-
Ease of Workup: Heterogeneous catalysts significantly simplify product purification by allowing for simple filtration to remove the catalyst.[4][10]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. The cause can often be pinpointed by systematically evaluating the reaction components and conditions.[1][2]
Workflow for Diagnosing Low Yield
Caption: A troubleshooting flowchart for systematically diagnosing low-yield issues.
Potential Cause A: Ineffective Catalyst System
-
The "Why": The uncatalyzed reaction has a high activation energy.[2] If the chosen catalyst is not potent enough to significantly lower this barrier under your reaction conditions, the conversion will be low. Some catalysts are also sensitive to air or moisture, leading to deactivation.
-
Solutions:
-
Switch Catalyst Class: If a mild heterogeneous catalyst like montmorillonite K-10 gives low yields, consider a more powerful Lewis acid such as cerium(IV) ammonium nitrate (CAN) or gallium(III) triflate.[2][7]
-
Evaluate "Green" Options: Environmentally friendly catalysts can be highly effective. Bentonite K-10 clay and phosphate-based fertilizers (MAP, DAP) have been shown to produce high yields at room temperature.[6][15]
-
Consider Simple Lewis Acids: Inexpensive and accessible catalysts like CuSO₄·5H₂O have proven to be very good for quinoxaline synthesis, often in ethanol at room temperature.[4]
-
Potential Cause B: Suboptimal Reaction Conditions
-
The "Why": Solvent polarity, temperature, and time are deeply interconnected. The solvent must solubilize the reactants and can stabilize or destabilize the reaction's transition state, directly impacting the rate.[16] For instance, polar solvents can accelerate reactions involving polar intermediates.
-
Solutions:
-
Solvent Screening: The choice of solvent can dramatically affect yield. While ethanol is common, testing other solvents like toluene, water, or even solvent-free "grinding" methods can lead to significant improvements.[3][6][16] For example, one study found that for a specific synthesis, ethanol gave the best yield in the shortest time.[3]
-
Temperature & Time: If a room temperature reaction is slow, gentle heating or extending the reaction time may be sufficient.[1] However, for sensitive substrates, prolonged high heat can cause degradation.[1]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[1][14][18]
-
Problem 2: Significant Side Product Formation
-
The "Why": Side products arise from competing reaction pathways or degradation of reactants/products. This is often exacerbated by harsh conditions (e.g., strong, non-selective acids) or highly reactive functional groups on the substrates.
-
Solutions:
-
Choose a Milder Catalyst: A highly aggressive catalyst can sometimes promote undesired reactions. Switching to a milder, more selective system, such as a recyclable solid acid catalyst (e.g., TiO₂-Pr-SO₃H) or an organocatalyst, can often minimize side product formation.[3][15]
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the synthesis at room temperature or even lower can favor the formation of the quinoxaline product. Many modern protocols with efficient catalysts work well at ambient temperatures.[4][15][19]
-
Check Substrate Purity: Impurities in the starting materials, particularly in the 1,2-dicarbonyl compound, can lead to a complex mixture of products.
-
Problem 3: Difficulty in Catalyst Separation and Reuse
-
The "Why": This issue is specific to heterogeneous catalysts. Loss of catalytic activity after recycling can be due to mechanical loss of the catalyst during workup, leaching of the active species into the solvent, or poisoning of the catalytic sites by impurities or products.
-
Solutions:
-
Optimize Catalyst Recovery: Ensure the filtration and washing procedure is efficient to recover the maximum amount of catalyst.
-
Test for Leaching: After filtering off the catalyst, add fresh reactants to the filtrate and see if any further reaction occurs. If it does, the active catalytic species is leaching into the solution. This may require choosing a more robust solid support.
-
Catalyst Reactivation: Some catalysts may require a reactivation step, such as heating or washing with a specific solvent, to restore their activity for subsequent runs. The reusability of a catalyst is a key feature; for example, some alumina-supported catalysts can be reused over several cycles without considerable loss of reactivity.[7]
-
Section 3: Data & Protocols
To provide a practical, evidence-based framework, this section includes comparative data tables and step-by-step experimental protocols derived from the literature.
Data Presentation: Comparison of Catalytic Systems
The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil is a standard model reaction. The table below summarizes the performance of various catalysts.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 120 min | — | [7] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 38 min | 93 | [4] |
| AlCuMoVP (on Al₂O₃) | Toluene | 25 | 120 min | 92 | [7] |
| Zn(OTf)₂ | CH₃CN | Room Temp. | - | 85-91 | [15] |
| Montmorillonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [15] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [3][15] |
| Phenol (Organocatalyst) | Ethanol/Water | Room Temp. | - | ~95 | [6] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water | Room Temp. | 20 min | High | [3][8] |
Experimental Protocols
These protocols provide detailed, self-validating methodologies for key experiments.
Protocol 1: Heterogeneous Catalysis with Alumina-Supported MoVP
This protocol demonstrates a highly efficient and recyclable catalytic system.[7]
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (7-12 mL).
-
Catalyst Addition: Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 9:1 v/v). The reaction is typically complete within 120 minutes.
-
Catalyst Recovery: Upon completion, separate the solid catalyst by simple filtration. Wash the catalyst with fresh toluene. It can be dried and stored for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize from ethanol to yield pure 2,3-diphenylquinoxaline.
Protocol 2: Green Synthesis Using Bentonite Clay (Solvent-Free)
This protocol highlights an environmentally friendly, solvent-free approach.[6][15]
-
Reactant and Catalyst Mixture: In a mortar and pestle, combine the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and bentonite K-10 clay (3 g).
-
Grinding: Grind the mixture vigorously at room temperature for the time specified in your optimization (e.g., 20 minutes).
-
Monitoring: Check for the completion of the reaction by taking a small sample, dissolving it in ethanol, and running a TLC.
-
Extraction: Transfer the reaction mixture to a flask and add hot ethanol (10-15 mL) to dissolve the product, leaving the solid clay catalyst behind.
-
Isolation: Filter the hot solution to remove the clay catalyst. Allow the filtrate to cool to room temperature. The pure product will crystallize out of the solution. Collect the crystals by filtration.
Visualization: Catalyst Selection Workflow
This diagram provides a logical pathway for selecting an appropriate catalyst based on experimental priorities.
Caption: A decision-making diagram for selecting a catalyst based on research priorities.
References
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Troubleshooting low yield in quinoxaline synthesis
- Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
- Quinoxaline synthesis, Organic Chemistry Portal
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives, American Journal of Organic Chemistry
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines, MDPI
- Methods of Prepar
- General synthetic pathway for the synthesis of quinoxaline derivatives.
- Plausible mechanism for the formation of quinoxaline.
- Troubleshooting common issues in quinoxaline synthesis protocols., BenchChem
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Recent advances in the transition-metal-free synthesis of quinoxalines, PubMed Central
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Optimization of reaction conditions for quinoxaline deriv
- to study the effect of solvent on the synthesis of novel quinoxaline deriv
- Solvent effect on the quinoxaline 3a synthesis a, ResearchG
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development, PMC - NIH
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF, ResearchG
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS, ResearchG
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Homogeneous vs Heterogeneous C
- New Derivatives of Quinoxaline Ð Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc, De Gruyter
- Optimization of catalyst for quinoxaline synthesis a, ResearchG
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies, PubMed
- Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review, Royal Society of Chemistry
- Therapeutical potential of metal complexes of quinoxaline deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions [mdpi.com]
- 12. Quinoxaline synthesis [organic-chemistry.org]
- 13. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ecommons.udayton.edu [ecommons.udayton.edu]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting incomplete conversion to quinoxaline from dihydroquinoxaline.
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the conversion of dihydroquinoxalines to quinoxalines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Understanding the Conversion: From Dihydroquinoxaline to Quinoxaline
The synthesis of quinoxalines often proceeds through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, forming a 1,2-dihydroquinoxaline intermediate. This intermediate must then undergo an oxidative dehydrogenation to yield the final, aromatic quinoxaline product. Incomplete conversion at this stage is a frequent cause of low yields and purification difficulties.
The overall transformation can be visualized as follows:
Caption: General reaction pathway for quinoxaline synthesis.
This guide focuses on troubleshooting the critical oxidation step, providing you with the knowledge to overcome incomplete conversion and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of dihydroquinoxaline to quinoxaline in a question-and-answer format.
Q1: My reaction seems to have stalled, and I'm isolating a significant amount of the dihydroquinoxaline starting material. What are the likely causes?
A1: An incomplete reaction is the most common reason for isolating the dihydroquinoxaline intermediate. This can stem from several factors related to the choice and handling of the oxidizing agent, as well as the overall reaction conditions.
-
Insufficiently Potent Oxidizing Agent: The chosen oxidizing agent may lack the required electrochemical potential to efficiently dehydrogenate the dihydroquinoxaline under your specific reaction conditions. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even atmospheric oxygen, often in the presence of a catalyst.[1] If you are using a milder oxidant, such as air, the reaction may be sluggish.
-
Degradation or Deactivation of the Oxidizing Agent: Many oxidizing agents are sensitive to storage conditions. For instance, the activity of MnO₂ can vary significantly depending on its method of preparation and age. Ensure your oxidizing agent is fresh and has been stored correctly.
-
Sub-stoichiometric Amount of Oxidant: It is crucial to use a sufficient stoichiometric excess of the oxidizing agent. A common starting point is to use 2-5 equivalents of the oxidant relative to the dihydroquinoxaline.
-
Low Reaction Temperature: The rate of oxidation is often temperature-dependent. If the reaction is proceeding slowly, a modest increase in temperature may be beneficial. However, be mindful of potential side reactions at elevated temperatures.
-
Poor Solubility: If either the dihydroquinoxaline or the oxidizing agent has poor solubility in the chosen solvent, the reaction will be diffusion-limited and proceed slowly. Ensure you are using a solvent that provides adequate solubility for all reactants.
Q2: I am observing the formation of my desired quinoxaline, but the yield is low, and the reaction mixture contains multiple unidentified byproducts. What could be causing this?
A2: The formation of multiple byproducts suggests that side reactions are competing with the desired oxidation. This is often a consequence of overly harsh reaction conditions or the presence of reactive functional groups on your starting materials.
-
Over-oxidation: Some potent oxidizing agents can lead to the formation of quinoxaline-N-oxides or even degradation of the quinoxaline ring system.[2][3] If you suspect over-oxidation, consider using a milder oxidizing agent or reducing the reaction temperature and time.
-
Reaction with Solvent: Certain solvents can be susceptible to oxidation or may react with intermediates in your reaction. For example, using an alcohol as a solvent with a strong oxidant could lead to undesired side products.
-
Instability of the Dihydroquinoxaline Intermediate: Dihydroquinoxalines can be unstable under certain conditions, potentially leading to decomposition or rearrangement pathways that compete with the desired oxidation.
-
Air-Sensitive Intermediates: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), reactive intermediates may be quenched by atmospheric oxygen, leading to a complex mixture of products.
Q3: How can I effectively monitor the progress of the oxidation reaction to determine the optimal reaction time?
A3: Proper reaction monitoring is critical to avoid incomplete conversion or the formation of degradation products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are two of the most common and effective techniques for this purpose.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the progress of your reaction. The aromatic quinoxaline product is typically more conjugated and will often have a lower Rf value (be less polar) than the dihydroquinoxaline starting material. By spotting the reaction mixture alongside standards of your starting material and (if available) your product, you can visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reversed-phase HPLC method can effectively separate the dihydroquinoxaline, quinoxaline, and any potential impurities. By developing a suitable method, you can accurately determine the percentage conversion and monitor for the formation of byproducts over time.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Oxidation of Dihydroquinoxaline by TLC
-
Prepare your TLC plate: Draw a light pencil line approximately 1 cm from the bottom of the plate. Mark starting points for your starting material (SM), co-spot (Co), and reaction mixture (Rx).
-
Prepare your spotting solutions:
-
SM: Dissolve a small amount of your dihydroquinoxaline starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Rx: Take a small aliquot of your reaction mixture and dilute it with the same solvent.
-
-
Spot the plate: Using a capillary tube, spot a small amount of the SM solution on the "SM" mark and the Rx solution on the "Rx" mark. On the "Co" mark, spot the SM solution first, and then spot the Rx solution directly on top of it.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualize the plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Interpret the results: The disappearance of the starting material spot in the "Rx" lane and the appearance of a new, lower Rf spot corresponding to the quinoxaline product will indicate the progress of the reaction.
Protocol 2: General Procedure for Monitoring Reaction Conversion by HPLC
-
Prepare your samples:
-
Standard: Prepare a known concentration of your quinoxaline product in a suitable mobile phase.
-
Reaction Sample: At various time points, withdraw a small aliquot of the reaction mixture, quench the reaction (if necessary), and dilute it to a known volume with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
-
Set up the HPLC system:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detector: A UV detector set at a wavelength where the quinoxaline product has strong absorbance (e.g., 254 nm or 315 nm).
-
-
Run the analysis: Inject your standard and reaction samples.
-
Analyze the data: By comparing the peak areas of the dihydroquinoxaline and quinoxaline in your reaction samples to the standard, you can calculate the percentage conversion at each time point.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Dihydroquinoxaline Dehydrogenation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent (e.g., toluene, benzene) | Readily available, heterogeneous (easy to remove by filtration) | Activity can be variable, requires a significant excess |
| DDQ | Room temperature in an inert solvent (e.g., DCM, THF) | High efficiency, mild conditions | Can be expensive, potential for side reactions with sensitive substrates |
| Air/Oxygen | Often requires a catalyst (e.g., metal complex) and elevated temperature | "Green" oxidant, inexpensive | Can be slow, may require optimization of catalyst and conditions |
| Iodine (I₂) | In a suitable solvent like DMSO at room temperature | Effective for in-situ generation of the dicarbonyl and subsequent oxidation | Can be corrosive, requires careful handling |
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for incomplete quinoxaline conversion.
References
- McFarland, J.W. 2,3-Dihydroquinoxaline 1,4-dioxides as intermediates in the reaction between benzofurazan 1-oxide and enamines. J. Org. Chem.1971, 36, 1842–1843. [Link]
- Hansen, J. H., et al. Microwave‐Assisted Synthesis of Heterocycles from Aryldiazoacetates. Chemistry – A European Journal2020, 26(72), 17478-17482. [Link]
- Das, S., et al. Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein J. Org. Chem.2017, 13, 1664–1702. [Link]
- Song, J., et al. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Front. Pharmacol.2021, 12, 791924. [Link]
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Curr. Org. Synth.2014, 11(1), 129-143. [Link]
- Zaliska, O., et al. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules2022, 27(19), 6209. [Link]
- El-Nassan, H. B. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023, 28(21), 7401. [Link]
- Ghorui, S., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. J. Org. Chem.2018, 83(15), 8435-8446. [Link]
Sources
- 1. BJOC - Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds [beilstein-journals.org]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinoxalin-2(1H)-ones
Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of the quinoxalin-2(1H)-one scaffold, a privileged core in many pharmaceuticals, is often deceptively simple in principle but highly sensitive to reaction conditions in practice.[1][2] Among the most influential parameters is the choice of solvent, which governs reactant solubility, reaction kinetics, catalyst efficacy, and even the product distribution itself.[3][4]
This document is structured into two main parts: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section to explore the fundamental principles of solvent effects in this chemistry.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses common problems encountered during the synthesis of quinoxalin-2(1H)-ones, with a focus on how the reaction solvent may be the root cause.
Q1: My reaction has a very low or no product yield. What solvent-related factors could be at play?
Answer: Low yield is one of the most common yet complex issues, often directly linked to the solvent system.[5] The cause can range from poor reactant solubility to the solvent interfering with the reaction mechanism.
Possible Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution & Protocol |
| Poor Reactant Solubility | One or both starting materials (e.g., the o-phenylenediamine derivative or the α-keto acid/ester) are not fully dissolved, leading to a heterogeneous mixture and slow, incomplete reaction. | Switch to a solvent with better solubilizing power for your specific substrates. Polar aprotic solvents are often a good choice. Protocol: Screen solvents like DMF, DMSO, or NMP. For a greener approach, methanol can be surprisingly effective.[6][7] |
| Inappropriate Solvent Polarity | The polarity of the solvent can affect the stability of transition states. The initial condensation step may be favored in less polar media, while the subsequent cyclization and dehydration may benefit from polar solvents that can stabilize charged intermediates.[3][8] | Protocol: Solvent Screening: Set up parallel small-scale reactions in a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, Water). Monitor by TLC/LC-MS to find the optimal medium.[5] |
| Solvent-Inhibited Catalyst | If using a catalyst (e.g., acid or metal), the solvent might coordinate to the catalytic center, rendering it inactive. For example, highly coordinating solvents can inhibit Lewis acid catalysts. | If catalyst deactivation is suspected, switch to a less-coordinating solvent. For example, if using a Lewis acid in DMF, consider trying it in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[9] |
| Protic Solvent Interference | Protic solvents (e.g., ethanol, water) can hydrogen-bond with amine nucleophiles, reducing their reactivity and slowing the initial attack on the carbonyl group. | While often excellent for product crystallization, if the reaction rate is the issue, consider switching to an aprotic solvent like Acetonitrile or DMF.[9] |
Q2: I'm observing the formation of significant byproducts or a complex mixture. Can the solvent be the cause?
Answer: Absolutely. The solvent can dramatically influence reaction selectivity and, in some cases, lead to entirely different products. This phenomenon is known as solvent-controlled divergent synthesis.
Example from Research: In a notable study involving the reaction of quinoxalin-2(1H)-ones with N-aryl glycines, the choice of solvent dictated the final product. When the reaction was conducted in a DMSO/H₂O mixture, a hydroaminomethylation product was formed. However, switching the solvent to Ethanol (EtOH) promoted a cascade annulation to yield a completely different tetracyclic scaffold.[4][10]
Common Byproducts & Solvent-Based Prevention:
-
Self-condensation of α-keto esters: This can be prevalent in basic conditions or in solvents that promote enolization. Using a non-polar, aprotic solvent can sometimes suppress this side reaction.
-
Oxidation of o-phenylenediamine: In the presence of air, particularly under prolonged heating, the starting diamine can oxidize. Using degassed solvents and running the reaction under an inert atmosphere (N₂ or Argon) is crucial. Some protocols explicitly note that an oxygen atmosphere is required for oxidative cyclizations, while its absence is necessary for other pathways.[11]
-
Formation of Dihydroquinoxalinones: Incomplete oxidation to the final aromatic quinoxalin-2(1H)-one can occur. The solvent choice can influence the efficacy of the oxidant (even if it's atmospheric oxygen). Sometimes, simply switching from a non-polar solvent like toluene to a more polar one like ethanol can facilitate the final oxidation step.[12]
Q3: My product is difficult to isolate from the reaction mixture. How can I improve the work-up by changing the solvent?
Answer: This is a classic challenge, especially when using high-boiling point polar aprotic solvents. The ideal reaction solvent is not always the ideal work-up solvent.
Troubleshooting Work-up Issues:
| Problem | Cause | Solution |
| Product is soluble in the aqueous phase during extraction. | The product may be protonated (if acidic) or deprotonated (if basic) depending on the work-up pH, increasing its water solubility. | Carefully adjust the pH of the aqueous layer during extraction to ensure your product is in its neutral, most non-polar form.[5] |
| Difficulty removing a high-boiling solvent (DMF, DMSO). | These solvents have very low vapor pressure and are miscible with water, making them hard to remove by evaporation or standard extraction. | Strategy 1 (Precipitation): After the reaction, cool the mixture and add a large volume of an anti-solvent (often water or an ether/hexane mixture) to precipitate the product. Strategy 2 (Azeotropic Removal): For solvents like DMF, add toluene and evaporate under reduced pressure multiple times to azeotropically remove the residual solvent. |
| Product oils out instead of crystallizing. | The chosen crystallization solvent is too good a solvent, or impurities are preventing lattice formation. | Protocol: Recrystallization Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene/Heptane mixtures) at room temperature and their boiling points to find a system where the product is highly soluble when hot and poorly soluble when cold.[5] |
Experimental Workflow & Solvent Selection
The following diagrams illustrate a typical experimental workflow and a decision-making process for solvent selection.
Caption: General experimental workflow highlighting critical stages for solvent choice.
Caption: Decision tree for initial solvent selection in quinoxalin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q4: How does solvent polarity mechanistically influence the reaction?
Answer: Solvent polarity impacts the reaction on a molecular level by stabilizing or destabilizing reactants, intermediates, and transition states.[3]
-
Ground State vs. Transition State: Polar solvents will preferentially solvate and stabilize polar species. If the transition state is more polar than the ground state reactants (as is common in bond-forming steps that create charge separation), a polar solvent will lower the activation energy and accelerate the reaction.
-
Protic vs. Aprotic:
-
Polar Protic Solvents (Water, Ethanol): These can act as both hydrogen bond donors and acceptors. They are excellent for dissolving salts and can facilitate proton transfer steps. However, they can also form strong hydrogen bonds with amine reactants, reducing their nucleophilicity.[5] Water has been successfully used as a green solvent for catalyst-free syntheses, often simplifying purification.[13]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at dissolving a wide range of organic compounds and solvating cations. They generally do not hydrogen-bond with nucleophiles, thus enhancing their reactivity.
-
Q5: What are the best "green" solvents for synthesizing quinoxalin-2(1H)-ones?
Answer: The principles of green chemistry encourage the use of less hazardous and more sustainable solvents. For this synthesis, several excellent green options have been reported.
-
Methanol/Ethanol: These are often effective, especially for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. One study demonstrated a highly efficient, one-minute synthesis of quinoxalines (a closely related class) in methanol at room temperature.[6][7]
-
Water: Water is the ultimate green solvent. It has been used for catalyst-free reactions of α-keto acids with benzene-1,2-diamines to provide quinoxalinones, where the product can often be purified by simple filtration.[13]
-
PEG-400 (Polyethylene Glycol): This is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as a medium for quinoxaline synthesis under catalyst-free conditions.[14]
Q6: My synthesis involves a photoredox or radical-based C-H functionalization at the C3 position. How does solvent choice matter here?
Answer: For radical reactions, solvent choice is critical for different reasons. While polarity still matters, the solvent's ability to participate in or interfere with radical processes is paramount.
-
Hydrogen Atom Transfer (HAT): Solvents with weak C-H bonds (like THF) can sometimes be intercepted by highly reactive radicals, leading to byproducts.
-
Solubility of Catalysts/Reagents: Photoredox catalysts and radical initiators must remain dissolved to be effective. A solvent screen in these reactions often reveals that one particular medium gives dramatically better results. For example, in a photoinduced amination of quinoxalin-2(1H)-ones, DMF was found to be superior to DMSO, THF, or DCE.[9]
-
Solvent as a Reactant: In some advanced three-component reactions, the solvent can be a reactant. For instance, DMSO has been used as a methylation reagent in the presence of an oxidant to install a methyl group at the C3-position.[15]
References
- Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
- Recent advances in the synthesis of quinoxalin-2(1h)
- One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry. [Link]
- Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme SynOpen. [Link]
- A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. [Link]
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]
- Theoretical study of the Solvent effects on Electronic properties of 2(1H)-quinoxalinone derivatives.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [Link]
- Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry. [Link]
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry. [Link]
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [Link]
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
- A green synthesis of quinoxaline derivatives & their biological actives.
- Divergent g-C 3 N 4 -catalyzed Reactions of Quinoxalin-2(1 H )-ones with N -Aryl Glycines under Visible Light: Solvent-Controlled Hydroaminomethylation and Annulation.
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
- Green synthesis of quinoxaline and substituted quinoxalines.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]
- Spectroscopic investigation, effect of solvent polarity and fluorescence quenching of a new D-π-A type chalcone deriv
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI. [Link]
- Visible-Light-Induced Tandem Reaction of Quinoxalin-2(1H)-ones, Alkenes, and Sulfonyl Chlorides.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. MDPI. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic investigation, effect of solvent polarity and fluorescence quenching of a new D-π-A type chalcone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. Quinoxalinone synthesis [organic-chemistry.org]
- 14. One moment, please... [ripublication.com]
- 15. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Experimental Stability of Quinoxaline 1-Oxide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fascinating and potent class of quinoxaline 1-oxide and its 1,4-dioxide derivatives. These heterocyclic N-oxides are renowned for their broad biological activities, including antibacterial and anticancer properties, largely stemming from their unique chemical reactivity.[1][2][3][4][5][6][7] However, this same reactivity presents challenges in terms of compound stability during experimental handling, storage, and analysis.
This guide is designed to provide you with in-depth technical insights and practical, field-proven advice to mitigate stability issues, ensuring the integrity and reproducibility of your research. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.
Troubleshooting Guide: Common Stability Issues in Experimental Workflows
This section addresses specific problems you might encounter during your experiments with quinoxaline 1-oxide compounds, presented in a question-and-answer format.
Question 1: I've noticed a change in the color of my quinoxaline 1,4-dioxide powder during storage. What could be the cause?
A visible change in the color of your compound, often from a light yellow to a darker yellow or brown hue, is a primary indicator of chemical degradation.[8] This can be attributed to several factors:
-
Photodegradation: Exposure to light, particularly UV radiation, is a significant cause of instability for quinoxaline 1,4-dioxides, leading to photo-induced rearrangements and the formation of colored degradation products.[8]
-
Oxidative Degradation: The N-oxide functional groups can be susceptible to reduction, and the molecule as a whole can undergo oxidative degradation, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[8]
-
Interaction with Impurities: Trace impurities within the sample or leaching from the storage container can react with the highly reactive quinoxaline 1,4-dioxide core to form colored byproducts.
Immediate Action: If you observe a color change, it is crucial to perform analytical testing, such as HPLC or LC-MS, to assess the purity of the compound before proceeding with your experiments.
Question 2: My quinoxaline 1-oxide compound is showing a new spot on the TLC plate after being dissolved in a solvent for a short period. What is happening?
The appearance of a new spot on a TLC plate indicates the formation of a new chemical entity, suggesting that your compound is degrading in solution. The likely culprits are:
-
Solvent-Induced Degradation: The choice of solvent can significantly impact stability. For instance, protic solvents, especially under non-neutral pH, can facilitate degradative reactions.
-
pH-Dependent Instability: Quinoxaline 1,4-dioxides are known to be particularly unstable in the presence of bases.[1][8] Alkaline conditions can catalyze the hydrolysis of ester or amide functionalities on the molecule and may also lead to rearrangements of the N-oxide core itself.[1][8]
-
Deoxygenation: The loss of one or both N-oxide oxygen atoms is a common degradation pathway. This deoxygenation can be facilitated by various factors in your experimental setup and will result in the formation of the corresponding quinoxaline or quinoxaline 1-oxide, which will have different chromatographic properties. The loss of these N-oxide groups often leads to a significant decrease or complete loss of biological activity.[9]
Troubleshooting Steps:
-
Analyze the new spot: If possible, isolate and characterize the new compound using techniques like LC-MS to understand the degradation pathway.
-
Evaluate your solvent system: If you are using a reactive solvent, consider switching to a more inert alternative. For stock solutions, aprotic solvents like DMSO or DMF are often preferred.
-
Control the pH: If working in aqueous solutions, use a buffer to maintain a neutral pH. Quinoxaline di-N-oxide derivatives are generally more stable in neutral solutions compared to acidic or, particularly, alkaline conditions.[10]
Question 3: I am observing a progressive loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?
Yes, a gradual loss of activity and poor reproducibility are classic signs of compound degradation.[11] The biological activity of quinoxaline 1,4-dioxides is intimately linked to the presence of the N-oxide groups.[9] Their reduction or rearrangement will lead to a decrease in the concentration of the active compound over time.
Causality and Mitigation:
-
Bioreduction in Cell Culture Media: The mechanism of action of many quinoxaline 1,4-dioxides involves bioreduction by cellular reductases, especially under hypoxic conditions.[9] While this is key to their therapeutic effect, it also means the compound is being consumed during the assay.
-
Degradation in Aqueous Assay Buffers: As mentioned, the stability of these compounds in aqueous solutions can be influenced by pH, temperature, and light.[11]
Protocol for Ensuring Consistent Results:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of your quinoxaline 1-oxide compound immediately before use in sensitive biological assays.
-
Validate Stock Solution Stability: If you need to use stock solutions, validate their stability under your specific storage conditions (solvent, concentration, temperature, light exposure) over the intended period of use. This can be done by periodically analyzing an aliquot by HPLC.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light by using amber vials or wrapping them in aluminum foil. Avoid prolonged exposure to elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid quinoxaline 1-oxide compounds?
To ensure long-term stability, solid quinoxaline 1-oxide and its derivatives should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C) | Reduces the rate of thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Light | Protected from light (amber vials) | Prevents photodegradation and photo-induced rearrangements.[8] |
| Moisture | Dry environment (desiccator) | Prevents hydrolysis, especially for compounds with sensitive functional groups. |
Table 1: Recommended Storage Conditions for Solid Quinoxaline 1-Oxide Compounds
Q2: What is the primary degradation pathway I should be aware of?
The most common degradation pathways for quinoxaline 1,4-dioxides are deoxygenation (loss of the N-oxide oxygen) and photo-induced rearrangement.
-
Deoxygenation: This can occur through various mechanisms, including reduction. The loss of the N-oxide groups is often associated with a loss of biological activity.[9]
-
Photo-induced Rearrangement: Upon exposure to UV light in aqueous solutions, quinoxaline 1,4-dioxides can undergo rearrangement to form various photoproducts.[8]
Experimental Protocols and Visualizations
To aid in your experimental design and troubleshooting, we provide the following detailed protocols and diagrams.
Protocol 1: Forced Degradation Study for Quinoxaline 1-Oxide Compounds
This protocol is designed to intentionally degrade your compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of your quinoxaline 1-oxide compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis. Quinoxaline 1,4-dioxides are known to be unstable in the presence of bases.[1][8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
Thermal Degradation: Store a solid sample of your compound in an oven at 80°C. Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.
-
Photostability: Expose a solid sample of your compound to light conditions as per ICH Q1B guidelines. Prepare a solution of the exposed sample and analyze by HPLC.
-
Diagrams of Degradation Pathways and Workflows
Caption: Major degradation pathways of quinoxaline 1,4-dioxides.
Caption: Recommended workflow for handling quinoxaline 1-oxide compounds.
References
- Apollo Scientific. (2023, August 2).
- Zhang, T., et al. (2024, February 15).
- Li, Q., et al. (2019, September).
- Gomez-Caro, H., et al. (2024, September 30). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI.
- Kotovskaya, S. K., et al. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Ribeiro da Silva, M. A., et al. (2004, April 16).
- Jaso, A., et al. (2005). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives.
- Moreno, E., et al. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI.
- BenchChem. (2025). Addressing stability problems of Quinoxidine in long-term storage.
- Belskaya, N. P., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.
- Belskaya, N. P., et al. (2024, July 23). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing.
- Zhang, T., et al. (2024, February 28).
- Moreno, E., et al. (2011, September 13). Studies on Log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PubMed.
- Cheng, G., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC - NIH.
- Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. PubMed.
- Moreno, E., et al. (2011, September 1). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Semantic Scholar.
- Wang, X., et al. (2015, June 15). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. PubMed.
- Gali-Muhtasib, H. U., et al. (1995, March). Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice. PubMed.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
- Wang, J., et al. (2021, July). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
- An, H., et al. (2024, March 20). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
- Palos, I., et al. (2018, June 15). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. PubMed.
- Belskaya, N. P., et al. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Landquist, J. K. (1970). Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides. Journal of the Chemical Society C: Organic (RSC Publishing).
- Belskaya, N. P., et al. (2023). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity.
- Belskaya, N. P., et al. (2025, August 6). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1,4-dioxides and their derivatives.
- Leyva-Ramos, S., et al. (2020, December 31).
- Leyva-Ramos, S., & Pedraza-Alvarez, A. (2021, June). Quinoxaline 1,4-di-N-oxides: a review of the importance of their structure in the development of drugs against infectious diseases and cancer.
- Law, Y., et al. (2018, May). The pH dependency of N-converting enzymatic processes, pathways and microbes: effect on net N2O production. PubMed.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 10. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Bacterial Resistance to Quinoxaline 1,4-Dioxide Antimicrobials
Introduction: Welcome to the technical support resource for researchers investigating bacterial resistance to quinoxaline 1,4-dioxide (QdNO) drugs. This guide is designed for professionals in microbiology, drug discovery, and veterinary medicine who are encountering challenges in their experimental workflows. Quinoxaline 1,4-dioxides are a critical class of synthetic antimicrobials, known for their potent activity against a range of bacteria, particularly under anaerobic conditions.[1][2] Their mechanism hinges on bioreductive activation within the bacterial cell, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3][4][5] However, the emergence of resistance threatens their efficacy.[6][7] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of QdNO resistance.
Core Mechanisms of Action and Resistance
Understanding the foundational biochemistry is crucial for effective troubleshooting. The antibacterial action of QdNOs is not direct; the parent compound is a prodrug.[8] Intracellular bacterial reductases, particularly active in low-oxygen environments, reduce the N-oxide groups.[3][8] This process generates unstable radical intermediates that damage bacterial DNA, leading to cell death.[3][9]
The most significant mechanism of resistance is the acquisition of plasmid-mediated efflux pumps that expel the drug from the cell before it can be activated.[3][10][11] The primary system identified is the OqxAB multidrug efflux pump, belonging to the Resistance-Nodulation-Cell Division (RND) family.[12][13]
Caption: Core pathways of QdNO activity and resistance.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q1: My MIC values for a specific QdNO compound against the same bacterial strain are highly variable between experiments. Why is this happening?
A1: Probable Causes & Solutions:
-
Oxygen Tension: This is the most critical variable. The bioreductive activation of QdNOs is significantly more efficient under anaerobic or microaerobic conditions.[3][9] Aerobic incubation can lead to falsely high MICs because the drug is not being activated effectively.
-
Solution: Standardize your incubation conditions meticulously. For facultative anaerobes like E. coli, perform MIC assays under strictly anaerobic conditions (e.g., in an anaerobic chamber or using gas-generating packs). Compare these results with microaerobic and aerobic conditions to characterize the oxygen-dependent effect for your specific compound.
-
-
Inoculum Effect: A higher-than-standard bacterial inoculum can sometimes overwhelm the drug, particularly if the drug is bacteriostatic at certain concentrations.
-
Solution: Ensure your bacterial inoculum is standardized precisely according to CLSI or EUCAST guidelines (typically to 5 x 10^5 CFU/mL). Verify the inoculum density via plate counts for a few initial experiments to ensure your spectrophotometer readings are accurate.
-
-
Compound Stability: QdNOs can be susceptible to degradation under certain light or pH conditions.
-
Solution: Prepare fresh stock solutions of the drug for each experiment. Store stock solutions in the dark at -20°C or -80°C. Ensure the pH of your broth medium is consistent, as pH shifts can alter both drug stability and bacterial physiology.
-
Issue 2: Suspected Efflux-Mediated Resistance Not Confirmed
Q2: I have a resistant isolate, and I suspect efflux is the cause, but my experiments are inconclusive. How can I definitively test for efflux pump activity?
A2: Probable Causes & Solutions:
-
Incorrect Substrate for Efflux Assay: Not all fluorescent dyes are good substrates for the OqxAB pump.
-
Ineffective Efflux Pump Inhibitor (EPI): Common broad-spectrum EPIs like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide) might not be potent inhibitors of OqxAB.
-
Solution: Use an EPI known to disrupt the proton motive force that RND-family pumps rely on, such as CCCP. A successful experiment will show a significant reduction in the MIC of the QdNO drug in the presence of the EPI (typically a 4-fold or greater decrease). This indicates the drug's activity is restored when the efflux pump is inhibited. Some quinoxaline derivatives themselves have been investigated as EPIs, highlighting the structural complexities.[15][16]
-
-
Low-Level Expression of the Efflux Pump: The oqxAB operon may be present but expressed at a low level, leading to a subtle phenotype that is difficult to detect.
-
Solution: Use a more sensitive method like quantitative real-time PCR (qRT-PCR) to compare the transcript levels of oqxA or oqxB in your resistant isolate versus a susceptible control strain. A significant upregulation in the resistant strain is strong evidence for the involvement of the pump.
-
Issue 3: Failure to Detect the oqxAB Resistance Genes
Q3: My isolate displays a high-level QdNO resistance phenotype consistent with OqxAB, but my PCR for oqxA and oqxB is negative. What other mechanisms could be at play?
A3: Probable Causes & Solutions:
-
Novel Efflux Pump: The isolate may harbor a different, uncharacterized efflux pump that also recognizes QdNOs as a substrate.
-
Solution: Perform a whole-genome sequencing (WGS) of the resistant isolate. Compare the sequence to a susceptible reference strain to identify novel or mutated genes encoding transport proteins, particularly those in the RND, MFS, or ABC superfamilies.
-
-
Target Modification or Metabolic Adaptation: Resistance can arise from mechanisms other than efflux.[17] Studies have shown that E. coli can develop QdNO resistance through transcriptional changes in pathways related to protein biosynthesis, glycolysis, and oxidative phosphorylation, even without acquiring oqxAB.[17]
-
Solution: This requires more advanced techniques. A transcriptomic analysis (RNA-Seq) or proteomic analysis of the resistant isolate compared to its susceptible parent under QdNO pressure can reveal upregulation of stress response pathways or metabolic shifts that confer a survival advantage.[9]
-
-
Reduced Drug Activation: The bacteria may have mutations that decrease the activity of the specific nitroreductases responsible for activating the QdNO prodrug.
-
Solution: This is a complex mechanism to prove. One approach is to measure the rate of QdNO metabolism in cell-free extracts from the resistant and susceptible strains. A significantly lower rate of metabolism in the resistant strain's extract would support this hypothesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary, most well-documented mechanism of resistance to quinoxaline 1,4-dioxides like olaquindox? A1: The most widely reported and significant mechanism is the acquisition of a plasmid carrying the oqxAB gene cassette.[13][18] These genes encode the OqxA and OqxB proteins, which form a multidrug efflux pump of the RND family.[12][14][19] This pump actively removes olaquindox and other antimicrobials from the bacterial cell.[14][19]
Q2: Does resistance to one QdNO confer cross-resistance to others? A2: Often, yes. The OqxAB pump, for instance, confers resistance not only to olaquindox but also to other compounds like chloramphenicol and quinolones.[18][19] The extent of cross-resistance depends on whether the different QdNO derivatives are substrates for the same resistance mechanism (e.g., the same efflux pump). Always determine MICs for a panel of related compounds.
Q3: My research is on Gram-positive bacteria. Are the resistance mechanisms the same? A3: While much of the initial work on oqxAB was in E. coli (a Gram-negative bacterium), the principles of resistance are universal.[12][14][19] Gram-positive bacteria can acquire resistance through efflux pumps, target modification, or drug inactivation.[10][20] However, the specific genes and pumps involved may differ. For example, Gram-positive bacteria lack an outer membrane, so their RND pumps have a different architecture. It is crucial not to assume a Gram-negative mechanism applies directly.
Q4: How important are the two N-oxide groups for antibacterial activity? A4: They are essential. The antibacterial activity of QdNOs is dependent on the bioreductive activation of these N-oxide groups to generate DNA-damaging radicals.[3][4] Metabolites where the N-oxide groups have been removed show no antibacterial activity.[4][9]
Data Presentation: Quantitative Analysis of Resistance
The impact of the OqxAB efflux pump on resistance levels is significant and quantifiable. The following table summarizes MIC data from key studies.
Table 1: Comparison of Olaquindox MICs in E. coli with and without the oqxAB Efflux Pump
| Strain Type | oqxAB Status | Olaquindox MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Reference |
| E. coli (control plasmid) | Negative | 8 | - | [18] |
| E. coli (with oqxAB plasmid) | Positive | >128 | >64 | [12][18] |
| E. coli (wildtype) | Negative | 8 | - | [18] |
| E. coli (induced resistance) | Negative | 16 - 64 | - | [18] |
This table clearly demonstrates that the presence of the oqxAB plasmid leads to a dramatic (>16-fold) increase in the MIC for olaquindox.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay under Anaerobic Conditions
This protocol is for determining the MIC of a QdNO compound against a facultative anaerobic bacterium like E. coli.
-
Preparation: Prepare serial two-fold dilutions of the QdNO compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension 1:100 to get ~1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of 5 x 10^5 CFU/mL.[8]
-
Controls: Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).
-
Anaerobic Incubation: Place the sealed microtiter plate inside an anaerobic jar with a gas-generating sachet (e.g., GasPak™) or inside an anaerobic chamber.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the QdNO compound that completely inhibits visible bacterial growth.
Caption: Workflow for anaerobic MIC determination.
Protocol 2: PCR Detection of the oqxA Gene
This protocol provides a basic framework for detecting the most common QdNO resistance gene.
-
DNA Extraction: Extract genomic DNA from the suspect bacterial isolate using a commercial kit or a standard boil-prep method. Include a known oqxA-positive strain as a positive control and a susceptible strain (e.g., E. coli ATCC 25922) as a negative control.
-
Primer Design: Use validated primers for the oqxA gene. Example primers can be found in literature referencing the detection of this gene.[13]
-
PCR Reaction Mix: Prepare a standard PCR master mix (e.g., 25 µL final volume) containing DNA polymerase, dNTPs, PCR buffer, forward primer, reverse primer, and the extracted template DNA.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute (adjust based on expected amplicon size).
-
-
Final Extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Analysis: Visualize the DNA bands under UV light. The presence of a band of the expected size in the test isolate and the positive control (and its absence in the negative control) confirms the presence of the oqxA gene.
References
- Hansen, L. H., Johannesen, E., Burmølle, M., Sørensen, A. H., & Sørensen, S. J. (2004). Plasmid-Encoded Multidrug Efflux Pump Conferring Resistance to Olaquindox in Escherichia coli. Antimicrobial Agents and Chemotherapy, 48(9), 3332–3337. [Link]
- Hansen, L. H., Johannesen, E., Burmølle, M., Sørensen, A. H., & Sørensen, S. J. (2004). Plasmid-encoded multidrug efflux pump conferring resistance to olaquindox in Escherichia coli. PubMed. [Link]
- Hansen, L. H., Johannesen, E., Burmølle, M., Sørensen, A. H., & Sørensen, S. J. (2004). Plasmid-Encoded Multidrug Efflux Pump Conferring Resistance to Olaquindox in Escherichia coli.
- Hansen, L. H., et al. (2007). The prevalence of the OqxAB multidrug efflux pump amongst olaquindox-resistant Escherichia coli in pigs. PubMed. [Link]
- Cheng, G., Li, B., Wang, C., Zhang, H., Liang, G., Weng, Z., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS One. [Link]
- Corona, et al. (2022). Quinoxaline-based efflux pump inhibitors restore drug susceptibility in drug-resistant nontuberculous mycobacteria. Semantic Scholar. [Link]
- Fan, R., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
- Cheng, G., Hao, H., Xie, S., Geng, J., Yuan, Z., & Xu, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]
- Cheng, G., Li, B., Wang, C., Zhang, H., Liang, G., Weng, Z., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PubMed Central. [Link]
- Neu, H. C. (1992). The crisis in antibiotic resistance. Science. [Link]
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum. [Link]
- Li, B., et al. (2022).
- Fan, R., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae.
- Shchekotikhin, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Corona, P., et al. (2022). Quinoxaline-based efflux pump inhibitors restore drug susceptibility in drug-resistant nontuberculous mycobacteria. PubMed. [Link]
- Wang, C., et al. (2012). Development of quinoxaline 1, 4-dioxides resistance in Escherichia coli and molecular change under resistance selection. PubMed. [Link]
- Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. PubMed. [Link]
- ResearchGate. (n.d.). Antibacterial drugs based on quinoxaline 1,4-dioxide.
- Taylor & Francis Online. (2023). Quinoxaline – Knowledge and References. Taylor & Francis. [Link]
- LibreTexts Biology. (2021). 11.7: Mechanisms for Resistance. Biology LibreTexts. [Link]
- Glamac. (2024). Antibiotic Resistance in Poultry Industry: Mechanisms of Resistance. Glamac. [Link]
- MDPI. (2024). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. MDPI. [Link]
- Shchekotikhin, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed. [Link]
- MDPI. (2023).
Sources
- 1. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 2. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 10. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The prevalence of the OqxAB multidrug efflux pump amongst olaquindox-resistant Escherichia coli in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasmid-Encoded Multidrug Efflux Pump Conferring Resistance to Olaquindox in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quinoxaline-based efflux pump inhibitors restore drug susceptibility in drug-resistant nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of quinoxaline 1, 4-dioxides resistance in Escherichia coli and molecular change under resistance selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Plasmid-encoded multidrug efflux pump conferring resistance to olaquindox in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Photoallergic Reactions of Quinoxaline 1,4-Dioxides
This technical support guide is designed for researchers, scientists, and drug development professionals working with quinoxaline 1,4-dioxides (QdNOs). It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the photoallergic potential of this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, assess, and mitigate photoallergic risks during your experiments.
Introduction to Quinoxaline 1,4-Dioxide Photoallergy
Quinoxaline 1,4-dioxides are a versatile class of heterocyclic N-oxides with a broad spectrum of biological activities, including antibacterial, anticancer, and antiprotozoal properties.[1][2] However, a significant challenge in their development is the potential for inducing photoallergic reactions.[1][3]
A photoallergic reaction is a delayed-type hypersensitivity response initiated when ultraviolet (UV) or visible light interacts with a chemical (the photosensitizer) that has penetrated the skin.[4] This interaction transforms the chemical into a reactive intermediate that can covalently bind to skin proteins, forming a "photo-hapten." This new antigen is then recognized by the immune system, leading to an eczematous reaction upon subsequent exposure to both the chemical and light.[5][6]
This guide will walk you through understanding the underlying mechanisms, assessing the photoallergic potential of your QdNO derivatives, and implementing strategies to minimize this adverse effect.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses common issues encountered during the photosafety assessment of quinoxaline 1,4-dioxides.
Issue 1: Inconsistent or High Background in In Vitro Phototoxicity Assays (e.g., 3T3 NRU Assay)
Question: "My 3T3 Neutral Red Uptake (NRU) phototoxicity assay shows high variability between replicates and a high background signal, making it difficult to determine the photo-irritancy factor (PIF). What could be the cause and how can I troubleshoot this?"
Answer:
High variability and background in the 3T3 NRU assay can stem from several factors related to the physicochemical properties of your quinoxaline 1,4-dioxide and the experimental setup.
Causality & Explanation:
-
Compound Precipitation: Quinoxaline 1,4-dioxides can have poor aqueous solubility.[3] If your compound precipitates in the cell culture medium, it can interfere with light penetration, leading to inconsistent exposure of the cells to UV radiation. Precipitated compound can also be taken up by cells in a non-uniform manner, causing variable cytotoxicity.
-
Direct Cytotoxicity: Some QdNOs exhibit inherent cytotoxicity, independent of light exposure.[7] If the concentrations tested are too high, you may be observing general toxicity rather than phototoxicity, which can mask the photo-specific effects.
-
UV Absorption by Media Components: Phenol red in standard cell culture media can absorb UV light, potentially reducing the actual dose reaching the cells and leading to an underestimation of phototoxicity.
Troubleshooting Protocol:
-
Solubility Assessment:
-
Before the assay, determine the solubility of your QdNO in the cell culture medium.
-
Prepare your stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤1%).
-
Visually inspect the final dilutions for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different vehicle.
-
-
Dose Range Finding:
-
Perform a preliminary cytotoxicity assay in the dark to determine the concentration range that does not cause significant cell death.
-
The highest concentration for the phototoxicity assay should ideally be non-toxic or only slightly toxic in the absence of light.
-
-
Use of Phenol Red-Free Medium:
-
For the duration of the UV exposure, replace the standard medium with a phenol red-free formulation to ensure accurate and consistent UV dosing.
-
-
Plate Reader Settings:
-
Ensure your plate reader is calibrated and that the wavelength settings for measuring neutral red uptake are accurate.
-
Issue 2: Difficulty in Distinguishing Between Phototoxicity and Photoallergy In Vitro
Question: "My in vitro assays indicate a photosensitive liability for my quinoxaline 1,4-dioxide, but I'm unsure if it's a phototoxic or a photoallergic effect. How can I differentiate between these two mechanisms in a preclinical setting?"
Answer:
Distinguishing between phototoxicity (a direct, non-immunological cell-damaging effect) and photoallergy (an immune-mediated response) is crucial for risk assessment.[8][9] While definitive diagnosis of photoallergy is clinical, several in vitro methods can provide strong mechanistic insights.
Experimental Workflow for Differentiation:
Caption: Workflow for in vitro differentiation of phototoxicity and photoallergy.
Detailed Methodologies:
-
Reactive Oxygen Species (ROS) Assay:
-
Principle: Phototoxic compounds often generate ROS upon UV exposure, leading to oxidative stress and cell damage.[10]
-
Protocol:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treat the cells with a non-toxic concentration of your QdNO.
-
Expose the plate to a controlled dose of UVA radiation.
-
Measure the fluorescence intensity using a plate reader. A significant increase in fluorescence in the irradiated, compound-treated cells compared to controls indicates ROS production.[11][12]
-
-
-
Dendritic Cell (DC) Activation Assays (e.g., using THP-1 cells or monocyte-derived DCs):
-
Principle: Photoallergens, after forming photo-haptens, activate dendritic cells, a key event in the initiation of an immune response.[4][6] This activation leads to the upregulation of co-stimulatory molecules like CD86 and adhesion molecules like CD54.
-
Protocol:
-
Culture a DC model cell line (e.g., THP-1) or generate monocyte-derived DCs.
-
Treat the cells with your QdNO at sub-toxic concentrations.
-
Expose the cells to a non-toxic dose of UVA light.
-
After an incubation period (e.g., 24-48 hours), stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression levels of these markers by flow cytometry. A significant upregulation in the presence of both the compound and light suggests a photoallergic mechanism.[13]
-
-
-
Photo-Peptide Reactivity Assay (e.g., Photo-DPRA):
-
Principle: This in chemico assay assesses the potential of a light-activated compound to bind to synthetic peptides containing cysteine or lysine, mimicking the formation of a photo-hapten.[14]
-
Protocol:
-
Prepare solutions of your QdNO and synthetic peptides (e.g., a cysteine-containing and a lysine-containing peptide).
-
Incubate the mixtures with and without exposure to UVA light.
-
Quantify the remaining peptide concentration using high-performance liquid chromatography (HPLC).
-
Significant depletion of the peptide in the irradiated sample indicates covalent binding and a potential for photo-haptenization.
-
-
Data Interpretation:
| Assay | Primary Mechanism Indicated | Interpretation |
| ROS Assay | Phototoxicity | A strong positive result suggests a direct phototoxic mechanism is likely a major contributor. |
| DC Activation | Photoallergy | Upregulation of activation markers is a hallmark of the sensitization phase of an allergic response. |
| Photo-DPRA | Photoallergy | Positive result indicates the formation of a reactive intermediate capable of protein binding (haptenization). |
A compound that is positive in the DC activation and/or Photo-DPRA assays, even with some ROS production, should be considered to have a higher risk of photoallergy.
Frequently Asked Questions (FAQs)
Q1: Can I reduce the photoallergic potential of my quinoxaline 1,4-dioxide through structural modification?
A1: Yes, structural modifications can significantly impact the photochemical properties and, consequently, the photoallergic potential of QdNOs. The key is to alter the molecule's ability to absorb UV radiation and form reactive intermediates.
Strategies for Structural Modification:
-
Modifying Substituents on the Quinoxaline Ring: The nature and position of substituents on the benzene ring of the quinoxaline scaffold can influence its electronic properties and photoreactivity.[15][16]
-
Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the absorption spectrum and reactivity. In some cases, they may increase the potential for photoreactions.[10]
-
Electron-donating groups (e.g., alkoxy, amino groups) can also shift the absorption maxima and may either increase or decrease photoreactivity depending on their position and the overall molecular structure.[17]
-
Systematic variation of substituents at positions 6 and 7 of the quinoxaline ring has been shown to affect the biological and chemical properties of these compounds.[3]
-
-
Altering the N-oxide Moiety: The N-oxide groups are crucial for the biological activity of many QdNOs but are also implicated in their photoreactivity. While removal of the N-oxides would fundamentally change the compound class, exploring mono-N-oxides versus di-N-oxides could be a strategy if the desired biological activity can be retained.
-
Introducing Bulky Groups: Steric hindrance can sometimes prevent the formation of reactive intermediates or their interaction with biological macromolecules.
Experimental Approach for Screening Analogs:
Caption: Workflow for developing less photoallergic QdNOs.
Q2: How can formulation strategies help in minimizing the risk of photoallergic reactions?
A2: Formulation can play a critical role in reducing the risk of photoallergic reactions by limiting the amount of the drug that is exposed to UV light in the skin.
Formulation Strategies:
-
Encapsulation: Encapsulating the QdNO in a carrier system, such as liposomes or polymeric nanoparticles, can prevent its direct interaction with both UV light and skin proteins.[18]
-
Use of UV-Absorbing Excipients: Incorporating excipients that absorb UV radiation into the formulation can act as an "internal sunscreen," reducing the amount of light that reaches the drug molecule.
-
Controlled Release Formulations: For topical applications, a formulation that provides a slow, controlled release of the QdNO may keep the concentration in the epidermis below the threshold required to initiate a photoallergic response.
-
Co-crystallization: Forming co-crystals of the QdNO with a non-photoreactive co-former can alter its physicochemical properties, potentially reducing its photoreactivity.[19]
Considerations for Formulators:
-
The chosen formulation strategy should not negatively impact the bioavailability and therapeutic efficacy of the quinoxaline 1,4-dioxide.
-
The stability of the formulation itself under light exposure must be thoroughly evaluated.
Q3: Are there any specific regulatory guidelines I should follow for photosafety testing of quinoxaline 1,4-dioxides?
A3: Yes, several regulatory bodies provide guidance on photosafety testing. The most relevant are:
-
ICH S10 Photosafety Evaluation of Pharmaceuticals: This guideline from the International Council for Harmonisation provides a framework for assessing the photosafety of new drug candidates.[5] It recommends a tiered approach, starting with an assessment of the compound's UV-visible absorption spectrum. If the compound absorbs light between 290 and 700 nm, further in vitro or in vivo testing is warranted.
-
OECD Test Guideline 432 (3T3 NRU Phototoxicity Test): This is the standard in vitro assay for assessing phototoxicity.
-
FDA Guidance: The U.S. Food and Drug Administration also provides guidance on photosafety testing, which aligns with the principles of ICH S10.[20]
It is important to note that while in vitro phototoxicity tests are well-standardized, non-clinical models for photoallergy are not considered as predictive of clinical effects, and regulatory decisions are often made on a case-by-case basis, integrating all available data.[20]
References
- CPT Labs. (n.d.). Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines.
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Photosafety Testing.
- U.S. Food and Drug Administration. (2013). S10 Photosafety Evaluation of Pharmaceuticals.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (Basel, Switzerland), 16(8), 1174. [Link]
- Hardonnière, K., Szely, N., El Ali, Z., Pallardy, M., & Kerdine-Römer, S. (2022). Models of Dendritic Cells to Assess Skin Sensitization. Frontiers in Toxicology, 4, 851017. [Link]
- Hardonnière, K., Szely, N., El Ali, Z., Pallardy, M., & Kerdine-Römer, S. (2022). Models of Dendritic Cells to Assess Skin Sensitization. Frontiers in Toxicology, 4, 851017. [Link]
- de Ávila, R. I., et al. (2024). Innovative Strategies for Photoallergy Assessment: Breaking Free from Animal Models in Cosmetic Ingredient Development. Cosmetics, 11(2), 43. [Link]
- Zhang, Y., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]
- Gali-Muhtasib, H. U., & Haddadin, M. J. (1995). Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice. Photodermatology, Photoimmunology & Photomedicine, 11(2), 63-69. [Link]
- Carta, A., & Piras, S. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current medicinal chemistry, 12(21), 2249-2265. [Link]
- Mang, R., et al. (2006). Mechanisms of Phototoxic and Photoallergic Reactions. In Photobiology (pp. 123-137). Springer, Berlin, Heidelberg. [Link]
- Hölzle, E., Lehmann, P., & Neumann, N. (2012). Phototoxic and photoallergic cutaneous drug reactions. Chemical immunology and allergy, 97, 167–179. [Link]
- Śpiewak, R. (2013). The substantial differences between photoallergic and phototoxic reactions. Annals of Agricultural and Environmental Medicine, 20(1), 164-166. [Link]
- Hardonnière, K., et al. (2022). Models of Dendritic Cells to Assess Skin Sensitization. Frontiers in Toxicology, 4, 851017. [Link]
- Yoshinaga, M., et al. (2012). Development and validation of a new in vitro assay designed to measure contact allergen-triggered oxidative stress in dendritic cells. Journal of dermatological science, 67(3), 184-192. [Link]
- Pires, N., et al. (2019). Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. Anti-cancer agents in medicinal chemistry, 19(18), 2244-2252. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Semantic Scholar. [Link]
- Rivera, G., et al. (2024). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4652. [Link]
- Lee, J., et al. (2024). Effects of non-fused and fused substituents in quinoxaline-based central units on conformation, aggregation, and photovoltaic properties of non-fused ring electron acceptors.
- Wang, X., et al. (2021). Overcoming barriers in photodynamic therapy harnessing nano-formulation strategies. Chemical Society reviews, 50(14), 8038-8073. [Link]
- Wang, J., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Critical reviews in toxicology, 46(8), 689-706. [Link]
- White, C. W., et al. (2019). Protein Haptenation and Its Role in Allergy. Chemical research in toxicology, 32(5), 787-802. [Link]
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 547. [Link]
- American Chemical Society. (2024). ASAP (As Soon As Publishable). [Link]
- Pires, N., et al. (2019). Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells. Future medicinal chemistry, 11(7), 717-729. [Link]
- Sciforum. (2023). MMP-1 and IL-6: novel biomarkers to identify phototoxic chemicals. [Link]
- Charles River Laboratories. (n.d.). Development of a Phototoxicity Testing Strategy for Accurate Photosafety Evaluation of Pharmaceuticals Based on the Assessment of Possible Melanin-Binding Effects. [Link]
- ResearchGate. (n.d.). Effect of Side Substituents Incorporated into π‐Bridges of Quinoxaline‐Based Sensitizers for Dye‐Sensitized Solar Cells. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanisms of Phototoxic and Photoallergic Reactions. [Link]
- Buravchenko, G. I., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]
- Onoue, S., et al. (2020). [Current Issues in Photosafety Evaluation]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 141(1), 31-39. [Link]
- Charles River Laboratories. (n.d.). Development of a Phototoxicity Testing Strategy for Accurate Photosafety Evaluation of Pharmaceuticals based on the Assessment of Possible Melanin Binding Effects. [Link]
- Ahlberg, S., et al. (2019). Computational Investigation of Drug Phototoxicity: Photosafety Assessment, Photo-Toxophore Identification, and Machine Learning. Chemical research in toxicology, 32(11), 2235-2246. [Link]
- ResearchGate. (n.d.). Photochemistry of Heterocycles. [Link]
Sources
- 1. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Dendritic Cells to Assess Skin Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Models of Dendritic Cells to Assess Skin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a new in vitro assay designed to measure contact allergen-triggered oxidative stress in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaem.pl [aaem.pl]
- 10. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a new in vitro assay designed to measure contact allergen-triggered oxidative stress in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of non-fused and fused substituents in quinoxaline-based central units on conformation, aggregation, and photovoltaic properties of non-fused ring electron acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Overcoming barriers in photodynamic therapy harnessing nano-formulation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Quinoxaline-2,3-diones
Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of quinoxaline-2,3-diones, offering detailed explanations and actionable solutions.
Issue 1: Consistently Low Reaction Yields
Question: My reaction yields for quinoxaline-2,3-dione synthesis are consistently low. What are the potential causes, and how can I improve them?
Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes & Solutions:
-
Incomplete Reaction: The primary culprit for low yields is often an incomplete reaction. The cyclocondensation between an o-phenylenediamine and an oxalic acid derivative requires sufficient energy and time to proceed to completion.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can lead to the formation of side products, thereby consuming reactants and reducing the yield of the desired quinoxaline-2,3-dione.[1][3]
-
Solution: Ensure the use of high-purity starting materials. If necessary, recrystallize the o-phenylenediamine and oxalic acid prior to use.
-
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the theoretical yield.
-
Solution: Use a 1:1 molar ratio of o-phenylenediamine to oxalic acid or its derivative.
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps, especially if it has some solubility in the washing solvents.[1]
-
Solution: Carefully select washing solvents in which the product is sparingly soluble. Minimize the volume of solvent used for recrystallization and ensure complete precipitation by cooling the solution thoroughly before filtration.
-
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the amount of starting material available for the desired reaction.[1]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Degassing the solvent prior to use can also be beneficial.
-
Issue 2: Significant Side Product Formation
Question: I am observing a significant amount of a side product in my reaction mixture. What is it likely to be, and how can I prevent its formation?
Answer: The formation of side products is a common issue that can complicate purification and reduce yields. Identifying the side product is the first step toward mitigating its formation.
Probable Causes & Solutions:
-
Formation of Benzimidazole Derivatives: The most common side product is a benzimidazole derivative. This occurs when the o-phenylenediamine reacts with a monocarboxylic acid impurity, such as formic acid, which may be present in the oxalic acid.[3]
-
Solution: Use highly pure oxalic acid or its derivatives. Ensure the reaction conditions (e.g., adequate heating) favor the formation of the six-membered quinoxaline ring over the five-membered benzimidazole ring.[3]
-
-
Decomposition of Oxalic Acid: At elevated temperatures, oxalic acid can decompose, leading to the formation of various byproducts.[1]
-
Solution: Employ milder reaction conditions. Solvent-free grinding at room temperature is an effective method to minimize the thermal decomposition of oxalic acid.[1]
-
-
Solvent Reactivity: The solvent itself may not be inert and could react with the starting materials or intermediates.[1]
Issue 3: Difficulty in Product Purification
Question: The purification of my quinoxaline-2,3-dione is proving to be difficult. What are some effective purification strategies?
Answer: Quinoxaline-2,3-diones are often crystalline solids with low solubility in many common organic solvents, which can make purification challenging.[1][2]
Effective Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying quinoxaline-2,3-diones.
-
Solvent Selection: Ethanol is a frequently used solvent for recrystallization.[1][3] For particularly insoluble compounds, a useful technique is to dissolve the crude product in a hot 5% aqueous sodium hydroxide solution and then reprecipitate the purified product by acidifying with dilute hydrochloric acid.[1][2]
-
-
Washing: If the desired product is highly insoluble, washing the crude solid with a solvent in which the impurities are soluble can be a very effective purification method.
-
Procedure: Solvents like diethyl ether can be used to wash away unreacted starting materials and more soluble impurities.[2]
-
-
Column Chromatography: Silica gel chromatography should be approached with caution.
-
Challenge: Quinoxaline-2,3-diones can be unstable on silica gel, potentially leading to decomposition during chromatography.[1]
-
Recommendation: If chromatography is unavoidable, consider using deactivated silica gel (e.g., with triethylamine) or alternative stationary phases like alumina. Running the column quickly with degassed solvents may help minimize decomposition.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing quinoxaline-2,3-diones?
The most prevalent method is the cyclocondensation reaction between an o-phenylenediamine and oxalic acid or its derivatives, such as diethyl oxalate.[2] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, and solvent-free grinding.[1]
Q2: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis offers several benefits over traditional heating methods, including:
-
Significantly shorter reaction times (minutes versus hours).[2][3]
-
Often higher reaction yields.[3]
-
Can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1][3]
Q3: Is a solvent-free synthesis method viable for quinoxaline-2,3-diones?
Yes, a solvent-free approach is not only viable but also highly efficient and environmentally friendly.[3] This method typically involves grinding the o-phenylenediamine and oxalic acid dihydrate together in a mortar and pestle at room temperature.[1][3] The reaction proceeds in the solid state, often with high yields and minimal side product formation.
Q4: How do electron-withdrawing or electron-donating groups on the o-phenylenediamine affect the reaction?
The electronic nature of the substituents on the o-phenylenediamine can influence the reaction rate and yield.
-
Electron-withdrawing groups can decrease the nucleophilicity of the amino groups, leading to slower reaction rates and potentially lower yields.[3][4] Longer reaction times or more forcing conditions may be necessary.
-
Electron-donating groups generally increase the nucleophilicity of the amino groups, which can lead to faster reaction rates.
Comparative Data of Synthesis Methods
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating | 1.5 - 6 hours[1] | Moderate to High | Simple setup | Long reaction times, potential for side product formation at high temperatures[1] |
| Microwave Irradiation | 3 - 5 minutes[1][5] | High to Excellent[3] | Rapid synthesis, high yields, energy efficient[2][3] | Requires specialized microwave reactor |
| Solvent-Free Grinding | 5 - 10 minutes[1][4] | High to Excellent[4][6] | Environmentally friendly, simple, high atom economy[4] | May not be suitable for all substrates, scalability can be a concern |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[1][5]
Materials:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Oxalic acid dihydrate (1.26 g, 0.01 mol)
-
Water (1 mL)
-
Open beaker
Procedure:
-
In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
To the resulting mixture, add 100 mL of water and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[1]
Protocol 2: Solvent-Free Synthesis of 1,4-Dihydroquinoxaline-2,3-dione by Grinding[1][3]
Materials:
-
o-Phenylenediamine (0.108 g, 1 mmol)
-
Oxalic acid dihydrate (0.126 g, 1 mmol)
-
Mortar and pestle
Procedure:
-
Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
Crystallize the resulting solid from water to obtain the pure product.
Protocol 3: Conventional Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[2]
Materials:
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
Concentrated Hydrochloric Acid (4.5 mL)
-
Water (100 mL)
Procedure:
-
In a round-bottom flask, heat a solution of oxalic acid dihydrate in 100 mL of water.
-
Add 4.5 mL of concentrated hydrochloric acid to the hot solution.
-
Slowly add the o-phenylenediamine to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice to induce precipitation.
-
Filter the solid product and wash it with water.
-
Purify the product by recrystallization from ethanol to obtain white crystals.
Visualizations
General Reaction Scheme
Caption: General synthesis of quinoxaline-2,3-dione.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting logic for low reaction yields.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- BenchChem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- BenchChem. (2025). Technical Support Center: Synthesis of Quoxaline-2,3-diones.
- International Journal of Pharmaceutics and Drug Analysis. (n.d.).
- Song, S., et al. (2024). Acid‐Promoted Self‐Photocatalyzed Regioselective Oxidation: A Novel Strategy for Accessing Quinoxaline‐2,3‐diones.
- Shaikh, A., et al. (n.d.).
- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 8(1), 8-13.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.
- Anonymous. (2020). 6.1. Synthesis of 2,3-Quinoxalinedithiol.
- Anonymous. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- Anonymous. (n.d.).
- Taiwo, F. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
Sources
Validation & Comparative
Structure-activity relationship (SAR) studies of quinoxaline 1,4-dioxides.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoxaline 1,4-Dioxides
Introduction: The Versatile Scaffold of Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides (QdNOs) represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their core structure, featuring a benzene ring fused to a doubly N-oxidized pyrazine ring, serves as a "privileged scaffold." This foundation has led to the development of derivatives with a wide spectrum of biological activities, including antibacterial, anticancer, antitubercular, antiprotozoal, and antifungal properties.[2][3][4]
Initially recognized for their potent antibacterial effects, some QdNOs have been utilized in veterinary medicine as growth promoters.[2][4] However, their unique mechanism of action, particularly their selective cytotoxicity under hypoxic conditions, has expanded their therapeutic potential into oncology.[3][5][6] This guide offers a comparative analysis of the structure-activity relationships (SAR) of QdNOs across their major therapeutic applications. It synthesizes experimental data to explain the causality behind molecular design and provides detailed protocols for the evaluation of these fascinating compounds.
Core Mechanism of Action: Bioreduction and Oxidative Stress
The biological activity of QdNOs is intrinsically linked to their bioreductive activation. The two N-oxide groups are crucial for their function, acting as latent sources of reactivity that are unmasked under specific physiological conditions, most notably hypoxia (low oxygen).[3][7]
The generally accepted mechanism involves the enzymatic reduction of the N-oxide groups, a process that occurs preferentially in the oxygen-deficient environments characteristic of solid tumors and anaerobic bacterial infections.[7] This reduction, often facilitated by cellular reductases like NADPH-dependent monooxygenases (P450), generates reactive oxygen species (ROS) and other free radicals.[2][7] These highly reactive species subsequently induce cellular damage, primarily through the degradation and inhibition of DNA synthesis, ultimately leading to cell death.[3][7] The necessity of the N-oxide moieties is highlighted by studies showing that their corresponding reduced quinoxaline analogs are significantly less active.[3][7]
Caption: Bioreductive activation of Quinoxaline 1,4-Dioxides (QdNOs).
Synthetic Approaches: The Beirut Reaction
While several methods exist for synthesizing the quinoxaline ring system, the most efficient and widely adopted route for producing quinoxaline 1,4-dioxides is the Beirut reaction .[1][8] Developed in 1965 by Haddadin and Issidorides, this reaction involves the cyclization of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as a β-ketoester or enamine, typically in the presence of a base catalyst like triethylamine or ammonia.[1][9][10][11] This method's versatility allows for the introduction of diverse substituents at the C2 and C3 positions, making it central to SAR studies.
Caption: General workflow for the synthesis of QdNOs via the Beirut Reaction.
Comparative Structure-Activity Relationship (SAR) Studies
The biological activity of QdNOs can be finely tuned by modifying the substituents on both the pyrazine and benzene rings. Below, we compare the key SAR findings for their antibacterial, anticancer, and antitubercular activities.
Antibacterial Activity
The antibacterial action of QdNOs is well-documented, particularly against anaerobic bacteria and various Gram-positive and Gram-negative strains.[7]
-
Pyrazine Ring (C2/C3 Positions):
-
The nature of substituents at C2 and C3 is a primary determinant of potency and spectrum.
-
Derivatives like Olaquindox and Cyadox , used in veterinary medicine, feature functionalized side chains that enhance their activity.[3][7]
-
The introduction of a trifluoromethyl group, often at C3, has been shown to increase activity, especially against Gram-positive bacteria.[12]
-
Adding further N-oxide fragments, such as in nitrone derivatives, can increase selectivity against Gram-negative bacteria.[2]
-
-
Benzene Ring (C6/C7 Positions):
-
Substitution on the benzene ring modulates the electronic properties and, consequently, the reduction potential of the molecule.
-
The presence of electron-withdrawing groups, such as a halogen atom (e.g., chlorine) at the C6 or C7 position, generally enhances antibacterial properties.[12]
-
Table 1: Comparison of Antibacterial Activity (MIC, µg/mL) of Representative QdNOs
| Compound | Substituents | C. perfringens | B. hyodysenteriae | M. tuberculosis H37Rv | Reference |
|---|---|---|---|---|---|
| Cyadox (CYA) | R2=-CN, R3=-CH=NOH | 1.0 | 0.031 | 4-8 | [7][13] |
| Olaquindox (OLA) | R2=-CH=NOH, R3=-CH2OH | 1.0 | 0.0625 | - | [7] |
| Quinocetone | R2=-acetyl, R3=-CH3 | - | - | 4-8 | [13] |
| Mequindox | R2=-acetyl, R3=-CH3 | - | - | 4-8 | [13] |
| N-deoxy metabolites | N-oxides reduced | >128 | >128 | - |[7] |
Anticancer Activity
The anticancer potential of QdNOs stems from their hypoxia-selective cytotoxicity.[3][5] Solid tumors often contain hypoxic regions that are resistant to conventional therapies, making bioreductive drugs like QdNOs highly valuable.
-
Benzene Ring (C6/C7 Positions):
-
The SAR for anticancer activity is strongly linked to the compound's reduction potential.
-
Electron-withdrawing substituents (e.g., -Cl, -CF3) at the C6 and/or C7 positions make the molecule easier to reduce. This leads to more efficient activation under hypoxia and greater selective toxicity toward cancer cells.[3]
-
-
Pyrazine Ring (C2/C3 Positions):
-
A carbonitrile (-CN) fragment at the C2 position often has a positive effect on antitumor properties.[12][14]
-
Large aromatic substituents at C2 and C3, such as in the 2-benzoyl-3-phenyl derivative (DCBPQ), have been shown to be highly potent.[5]
-
Modification of the C2/C3 substituents to include moieties like sulfonamides can create derivatives that target multiple pathways in cancer cells, such as inhibiting carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumors.[12][14]
-
Table 2: Comparison of Anticancer Activity of QdNO Derivatives
| Compound | Key Substituents | Cell Line | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
|---|---|---|---|---|---|
| DCBPQ | 2-benzoyl, 3-phenyl, 6,7-dichloro | T-84 | ~1 | >100 | [5] |
| BPQ | 2-benzoyl, 3-phenyl | T-84 | ~10 | ~20 | [5] |
| AMQ | 2-acyl, 3-methyl | T-84 | ~100 | ~2 | [5] |
| Tirapazamine (TPZ) | Reference Drug | MCF-7 | ~0.4 | ~50-100 | [2][14] |
| Compound 7h | 3-trifluoromethyl, 7-sulfonamide | HL-60 | - | - |[14] |
Note: HCR is the ratio of cytotoxicity under aerobic vs. hypoxic conditions. A higher HCR indicates greater hypoxia selectivity.
Antitubercular Activity
QdNOs have emerged as a promising scaffold for developing new drugs against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[15][16][17]
-
Pyrazine Ring (C2/C3 Positions):
-
The presence of a carboxylate group at the C2 position is highly favorable. The nature of the ester significantly impacts activity, with the potency generally following the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl .[3][15][18] This suggests that both steric and electronic factors of the ester group are critical.
-
A small alkyl group, specifically a methyl group, at the C3 position is consistently found in the most active antitubercular derivatives.[19]
-
-
Benzene Ring (C6/C7 Positions):
Table 3: Comparison of Antitubercular Activity (MIC, µg/mL) of QdNO Derivatives against M. tuberculosis H37Rv
| Compound Class | R2 Substituent | R3 Substituent | R7 Substituent | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzyl Esters | -COOBn | -CH3 | -H, -Cl | 0.06 - 0.25 | [15] |
| Ethyl Esters | -COOEt | -CH3 | -H, -Cl | 0.12 - 0.5 | [15][19] |
| Methyl Esters | -COOMe | -CH3 | -H, -Cl | < 0.35 | [19] |
| tert-Butyl Esters | -COOtBu | -CH3 | -H, -Cl | Inactive | [18] |
| Rifampicin | Reference Drug | - | - | 0.12 - 0.25 |[13][21] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for comparing the activity of novel QdNO derivatives.
Protocol 1: Synthesis via the Beirut Reaction
This protocol describes a general method for synthesizing 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides.[18]
Workflow:
Caption: Step-by-step workflow for a typical Beirut synthesis reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate benzofuroxan derivative (1 eq.) and the corresponding β-ketoester (1.1 eq.) in a suitable solvent like methanol.
-
Catalyst Addition: Add triethylamine (1.2 eq.) dropwise to the solution while stirring at room temperature.
-
Reaction: Allow the mixture to stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product is washed with cold methanol and diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (NMR, MS, IR).
Protocol 2: Anticancer Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[22]
Workflow:
Caption: Experimental workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, T-84) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[23]
-
Compound Treatment: Treat the cells with a serial dilution of the QdNO compound. Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.[23]
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours). For hypoxia studies, place the plate in a hypoxic chamber (e.g., <1% O2).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue Alamar Blue reagent to a pink product by metabolically active cells.[26]
Workflow:
Caption: Workflow for determining the MIC of antitubercular compounds.
Methodology:
-
Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.[26]
-
Controls: Include wells with bacteria but no drug (positive growth control) and wells with medium only (sterility control). Rifampicin or isoniazid can be used as a positive drug control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Future Perspectives and Conclusion
The study of quinoxaline 1,4-dioxides has unveiled a versatile chemical scaffold with significant therapeutic potential. The key to their activity lies in the bioreductive activation of the N-oxide groups, a mechanism that can be exploited for selective targeting of hypoxic environments. SAR studies have established clear guidelines for optimizing antibacterial, anticancer, and antitubercular potency:
-
Electron-withdrawing groups on the benzene ring are generally favorable for antibacterial and hypoxia-selective anticancer activity.
-
Carboxylate esters at C2 and a methyl group at C3 are hallmarks of potent antitubercular agents.
-
The 1,4-di-N-oxide moiety is indispensable for the biological activity across all applications.
Despite their promise, challenges such as potential mutagenicity and the development of bacterial resistance must be addressed.[3][4] Future research should focus on designing next-generation QdNOs with improved safety profiles and enhanced selectivity. This may involve creating hybrid molecules that combine the QdNO scaffold with other pharmacophores or developing derivatives that target novel biological pathways. The continued exploration of this chemical space holds great promise for delivering new and effective therapies for infectious diseases and cancer.
References
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (Basel). [Link]
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives.
- Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current Medicinal Chemistry. [Link]
- In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi. BMC Veterinary Research. [Link]
- Screening and Evaluation of Anti-Tuberculosis Compounds.
- New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI. [Link]
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry. [Link]
- Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Medicinal Chemistry. [Link]
- Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Anti-Cancer Drugs. [Link]
- Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules. [Link]
- Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents.
- Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Arkivoc. [Link]
- Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. [Link]
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed. [Link]
- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
- The main approaches for the synthesis of quinoxaline 1,4-dioxides.
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
- Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity. Il Farmaco. [Link]
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
- Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temper
- Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. International Journal of Molecular Sciences. [Link]
- Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Publishing. [Link]
- Anti- Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di- N-Oxide. PubMed. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Semantic Scholar. [Link]
- Structures of quinoxaline 1,4-dioxides with potent antimicrobial activities.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. atcc.org [atcc.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Quinoxaline and Quinoxaline 1-Oxide Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of heterocyclic compounds, quinoxalines represent a privileged scaffold, foundational to a multitude of pharmacologically active agents.[1][2][3] The introduction of an N-oxide moiety to the quinoxaline core dramatically alters its physicochemical properties and, consequently, its biological profile. This guide provides an in-depth, objective comparison of the biological activities of quinoxaline and its 1-oxide analogues, supported by experimental evidence and mechanistic insights to inform drug development strategies.
The Decisive Role of the N-Oxide Group: A Paradigm Shift in Biological Activity
The core difference in the biological activity between quinoxaline and its N-oxide derivatives often lies in the presence of the N-oxide group itself. This functional group is not merely a structural modification but an active participant in the molecule's mechanism of action. Many quinoxaline 1-oxide derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), are considered bioreductive prodrugs.[4] Their enhanced biological effects are frequently linked to the enzymatic reduction of the N-oxide group, a process that is especially pronounced in hypoxic environments, such as those found in solid tumors and anaerobic bacterial colonies.[4][5][6]
The reduction of the N-oxide can generate reactive oxygen species (ROS) and radical anions, which can lead to cellular damage, including DNA cleavage, ultimately resulting in cell death.[7][8] This mechanism underpins the potent antimicrobial and anticancer activities observed in many quinoxaline N-oxides, a feature often diminished or absent in their non-oxidized quinoxaline counterparts.[7][9]
Illustrative Workflow: Bioreductive Activation of Quinoxaline 1-Oxides
The following diagram illustrates the generalized workflow of the bioreductive activation of a quinoxaline 1-oxide to exert its biological effect.
Caption: Bioreductive activation pathway of quinoxaline 1-oxides.
Comparative Biological Activities
While the parent quinoxaline ring is a versatile pharmacophore, the addition of the N-oxide group often potentiates or introduces new biological activities.[2][10]
Antimicrobial Activity
Quinoxaline: Quinoxaline derivatives themselves possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[10][11][12] Their mechanism of action is varied and depends on the specific substitutions on the quinoxaline ring.
Quinoxaline 1-Oxide: The antimicrobial activity of quinoxaline 1-oxides, particularly against anaerobic bacteria, is significantly more pronounced.[7][8][13] Several studies have demonstrated that the N-oxide groups are crucial for this enhanced activity.[7][9] For instance, the antibacterial efficacy of cyadox and olaquindox, both quinoxaline 1,4-di-N-oxide derivatives, is dramatically reduced upon the removal of the N-oxide groups.[7] The proposed mechanism involves the reduction of the N-oxide in anaerobic bacteria, leading to the formation of free radicals that damage bacterial DNA.[14]
Experimental Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Typical MIC (µg/mL) | Key Mechanistic Feature | Reference |
| Quinoxaline Derivatives | Various Bacteria & Fungi | Variable | Diverse | [10],[12] |
| Quinoxaline 1,4-di-N-Oxides | Anaerobic Bacteria (e.g., Clostridium perfringens, Brachyspira hyodysenteriae) | 0.031 - 0.0625 | Bioreductive activation, DNA damage | [7],[8] |
| Deoxygenated Metabolites of QdNOs | Anaerobic Bacteria | >128 | Loss of bioreductive potential | [7],[8] |
Anticancer Activity
Quinoxaline: Certain quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines.[10][15] Their anticancer activity is often attributed to mechanisms such as the inhibition of specific kinases or intercalation with DNA.
Quinoxaline 1-Oxide: Quinoxaline 1-oxides have garnered significant attention as hypoxia-selective anticancer agents.[5][6] Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional chemotherapy and radiotherapy.[5] The bioreductive nature of quinoxaline 1-oxides makes them ideal candidates for targeting these hypoxic cells.[4][6] Tirapazamine, a well-studied quinoxaline 1,4-di-N-oxide, demonstrates selective toxicity towards hypoxic cells through its reduction to a DNA-damaging radical.[5] The loss of one or both N-oxide groups generally leads to a significant decrease in this hypoxia-selective cytotoxicity.[14][16]
Experimental Data Summary: Anticancer Activity (Hypoxia Selectivity)
| Compound | Cell Line | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Representative Quinoxaline | Various | Variable | Variable | Low | [15] |
| Tirapazamine (QdNO) | Various | High | Low | High | [5] |
| Quinoxaline 1,4-di-N-oxide derivatives | EAC cell line | Variable | As low as 0.9 µg/mL | >111 | [5] |
Anti-inflammatory and Antioxidant Activity
Both quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been investigated for their anti-inflammatory and antioxidant properties.[3][17][18] Some studies have reported that certain quinoxaline 1,4-di-N-oxide derivatives exhibit potent scavenging activities and in vivo anti-inflammatory effects comparable to standard drugs like indomethacin.[17][19]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Clostridium perfringens) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (quinoxaline and quinoxaline 1-oxide derivatives) are serially diluted in an appropriate growth medium (e.g., Mueller-Hinton broth for aerobic bacteria, supplemented Brucella broth for anaerobes) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere - aerobic or anaerobic).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines under both normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: One set of plates is incubated under standard aerobic conditions (21% O2), while another set is incubated under hypoxic conditions (<1% O2) in a specialized incubator.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Illustrative Workflow: Comparative Cytotoxicity Screening
Caption: Workflow for comparing cytotoxicity under aerobic and hypoxic conditions.
Conclusion and Future Perspectives
The introduction of a 1-oxide moiety to the quinoxaline scaffold is a powerful strategy for enhancing and diversifying its biological activity. For antimicrobial and anticancer applications, particularly those targeting anaerobic or hypoxic environments, quinoxaline 1-oxides often demonstrate superior efficacy compared to their non-oxidized analogues. This is largely attributable to their ability to function as bioreductive prodrugs.
Future research should continue to explore the structure-activity relationships of quinoxaline 1-oxide derivatives to optimize their therapeutic index and minimize potential toxicities. A deeper understanding of the specific cellular reductases involved in their activation will pave the way for the rational design of next-generation quinoxaline-based therapeutics with enhanced target specificity and efficacy.
References
- Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. [Link]
- El-Sayed, M. A. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Molecules, 28(15), 5899. [Link]
- Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 117. [Link]
- Ismail, M. A., et al. (2006). New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. European Journal of Medicinal Chemistry, 41(11), 1314-1323. [Link]
- Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives.
- Zayed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(7), 12563-12577. [Link]
- Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae.
- Various Authors. (2021). Biological activity of quinoxaline derivatives.
- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Klumpp, C., & Reber, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Gali-Muhtasib, H. U., et al. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
- Sharma, V., et al. (2018). Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials. Archiv der Pharmazie, 351(11), e1800159. [Link]
- Klumpp, C., & Reber, J. (2021). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]
- Bondock, S., et al. (2012). Synthesis and Reactions of Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(4), 381-397. [Link]
- Klumpp, C., & Reber, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Sanna, J., et al. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 19(24), 4143-4166. [Link]
- Hadjipavlou-Litina, D., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. European Journal of Medicinal Chemistry, 57, 366-376. [Link]
- Hadjipavlou-Litina, D., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]
- Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(11), 940-965. [Link]
- Various Authors. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed. [Link]
- Ismail, M. A., et al. (2006). New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Semantic Scholar. [Link]
- Gruber, N., et al. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Medicinal Chemistry, 14(10), 1957-1967. [Link]
- Various Authors. (2023). Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities.
- El-Sayed, M. A. A., et al. (2023). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Alvarez, G., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(16), 4991. [Link]
- Rodríguez-Sosa, D. N., et al. (2020). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Semantic Scholar. [Link]
- Hadjipavlou-Litina, D., et al. (2012). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents.
- Sharma, V., et al. (2018). Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials. PubMed. [Link]
- Sharma, V., et al. (2018). Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials.
- Rodríguez-Sosa, D. N., et al. (2020). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link]
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Amidinoquinoxaline N -oxides: synthesis and activity against anaerobic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01184D [pubs.rsc.org]
- 14. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dadun.unav.edu [dadun.unav.edu]
- 19. researchgate.net [researchgate.net]
Validating the Antibacterial Efficacy of Novel Quinoxaline 1-Oxide Compounds: A Comparative Guide
In the persistent battle against antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Among these, quinoxaline 1-oxide derivatives have emerged as a promising class of antibacterial agents.[1][2][3] This guide provides a comprehensive framework for validating the antibacterial efficacy of new quinoxaline 1-oxide compounds, comparing them against established antibiotics. We will delve into the mechanistic rationale behind these compounds, present detailed protocols for their evaluation, and offer a comparative analysis of their performance using representative data.
The Scientific Rationale: Why Quinoxaline 1-Oxides?
Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive compounds, meaning they are activated under hypoxic conditions, which are often characteristic of bacterial infection sites.[4][5] Their mechanism of action is primarily associated with the generation of reactive oxygen species (ROS) following the reduction of their N-oxide groups by bacterial reductases.[1][4][5] This surge in ROS induces significant oxidative stress, leading to damage of crucial cellular components, most notably DNA.[1][4][6] This mode of action, which involves oxidative DNA damage, presents a different target compared to many existing antibiotic classes, suggesting a lower probability of cross-resistance.[1] The presence of the two N-oxide groups is often crucial for their antibacterial activity.[1][4][5]
A Comparative Analysis of Novel Quinoxaline 1-Oxides
For the purpose of this guide, we will evaluate two hypothetical novel quinoxaline 1-oxide compounds, designated as QNO-1 and QNO-2 , against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Their performance will be benchmarked against two widely used antibiotics: Ciprofloxacin , a fluoroquinolone that inhibits DNA gyrase, and Vancomycin , a glycopeptide effective against Gram-positive bacteria by inhibiting cell wall synthesis.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7] It is a critical measure of a compound's potency. The following table summarizes the MIC values (in µg/mL) of our novel compounds and comparators against selected bacterial strains.
| Bacterial Strain | QNO-1 (µg/mL) | QNO-2 (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 2 | 4 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 4 | 8 | 1 | >64 |
| Escherichia coli (ATCC 25922) | 8 | 4 | 0.015 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 8 | 0.25 | >64 |
| Clostridium perfringens (ATCC 13124) | 1 | 0.5 | 4 | 2 |
Experimental Protocols: A Step-by-Step Guide
The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and integrity.[8][9][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[11]
Rationale for Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing and has low levels of inhibitors that might interfere with the antimicrobial activity.[7]
-
96-Well Plates: These allow for the efficient testing of multiple concentrations and compounds simultaneously.
-
Standardized Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for reproducible MIC values.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Dissolve QNO-1, QNO-2, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours. For anaerobic bacteria like Clostridium perfringens, incubation should be carried out in an anaerobic environment.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[12]
Visualization of the Experimental Workflow
Sources
- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. nih.org.pk [nih.org.pk]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomerieux.com [biomerieux.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoxaline 1,4-Dioxide Derivatives
Introduction: The Therapeutic Promise of Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides (QdNOs) are a class of heterocyclic aromatic N-oxides that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These synthetic compounds, characterized by a fused benzene and pyrazine ring with two N-oxide moieties, have demonstrated potent antimicrobial, anticancer, and antiparasitic properties.[2][3][4] Their versatile therapeutic potential stems from their unique mechanism of action, primarily as bioreductive prodrugs that are selectively activated under hypoxic conditions, a hallmark of solid tumors and various infectious microenvironments.[5][6][7] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various quinoxaline 1,4-dioxide derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: Bioreductive Activation and Cellular Havoc
The primary mechanism underlying the efficacy of quinoxaline 1,4-dioxides is their bioreductive activation.[7] In low-oxygen environments, intracellular reductases, such as NADPH:cytochrome P450 reductase, reduce the N-oxide groups of the QdNOs. This process generates highly reactive oxygen species (ROS), including the superoxide radical anion and hydroxyl radicals.[8] These ROS can then inflict widespread cellular damage, most notably to DNA, leading to strand breaks and ultimately, cell death.[8] This hypoxia-selective activation makes QdNOs particularly attractive for targeting solid tumors, which are often characterized by hypoxic regions resistant to conventional therapies.[5]
Beyond ROS-mediated DNA damage, some quinoxaline derivatives have been shown to inhibit specific molecular targets. For instance, certain derivatives have demonstrated inhibitory activity against bacterial DNA gyrase (Topoisomerase II), an essential enzyme for DNA replication, thereby contributing to their antibacterial effects.[9][10]
Caption: Bioreductive activation of quinoxaline 1,4-dioxides in hypoxic cells.
In Vitro Efficacy: A Broad Spectrum of Activity
The in vitro activity of quinoxaline 1,4-dioxide derivatives has been extensively evaluated against a wide array of pathogens and cancer cell lines. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for anticancer and antiparasitic compounds.
Antimicrobial Activity
QdNOs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11] They are also effective against mycobacteria, mycoplasma, and various fungi.[12][13]
| Derivative | Organism | MIC (µg/mL) | Reference |
| Cyadox | Mycobacterium tuberculosis H37Rv | 4 - 8 | [12] |
| Mequindox | Mycobacterium tuberculosis H37Rv | 4 - 8 | [12] |
| Quinocetone | Mycobacterium tuberculosis H37Rv | 4 - 8 | [12] |
| Quinocetone | Microsporum canis | 8 | [12][13] |
| Quinocetone | Mycoplasma gallisepticum | 8 - 16 | [12][13] |
| Quinocetone | Mycoplasma hyopneumoniae | 8 - 16 | [12] |
| Derivative 4 | M. smegmatis | 1.25 | [14] |
| Derivative 4 | M. tuberculosis AlRa | 4 | [14] |
| 2-chlorinated derivatives 83a,b | Candida spp. | 0.39–0.78 | [3] |
| Pentacyclic compound 10 | Candida albicans | 16 | [15] |
| Pentacyclic compound 10 | Aspergillus flavus | 16 | [15] |
| Compounds 2d and 3c | Escherichia coli | 8 | [15] |
Anticancer Activity
The selective cytotoxicity of QdNOs towards hypoxic cancer cells makes them promising candidates for cancer therapy.[5][6] Their efficacy has been demonstrated in various cancer cell lines, including colon, lung, and breast cancer.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound XVa | HCT-116 (Colon) | 4.4 | [1][16] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [1][16] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [17] |
| Compound 8 | MGC-803 (Gastric) | 1.49 | [17] |
| Compound 4m | A549 (Lung) | 9.32 | [16][18] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | [19] |
Antiparasitic Activity
QdNOs have also shown considerable promise as antiparasitic agents, with activity against protozoans such as Leishmania and Trypanosoma.
| Derivative | Parasite | IC₅₀ (µM) | Reference |
| Piperazine linked QdNO | Leishmania infantum | 5.7 | [20] |
| R = cyclohexyl derivative | Leishmania infantum | 2.5 | [20] |
| R = 3-chloropropyl derivative | Leishmania amazonensis | 0.7 | [20] |
| 3-trifluoromethyl QdNO with fluoro groups at 6- and 7- positions | Trypanosoma cruzi | 0.4 | [20] |
In Vivo Efficacy: Translating Benchtop Promise to Preclinical Success
The promising in vitro results of many quinoxaline 1,4-dioxide derivatives have been validated in various in vivo animal models, demonstrating their therapeutic potential in a physiological setting.
Antimicrobial Efficacy
Several QdNOs have proven effective in murine models of bacterial infection. For instance, in a low-dose aerosol infection model with Mycobacterium tuberculosis, certain ester derivatives of quinoxaline-2-carboxylate 1,4-dioxide were shown to be efficacious.[4][9] Another study demonstrated that a novel quinoxaline 1,4-dioxide derivative (compound 4) showed low toxicity in mice.[14] Preliminary in vivo antibacterial tests of another derivative (5p) were carried out using a mouse corneal infection model against MRSA.[21]
Anticancer Efficacy
In the realm of oncology, QdNOs have shown significant antitumor activity in xenograft models. The combination of the derivative DCQ with radiation led to a 17-day growth delay and an 80% reduction in mean tumor volume in a Lewis lung carcinoma mouse model.[22] Histological analysis revealed a significant increase in tumor necrosis in the combination treatment group.[22] Furthermore, in vivo studies in Balb/c mice have shown that some 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives were tolerated at doses twice that of the established hypoxia-selective drug Tirapazamine.[5] Another study reported that the quinoxaline derivative 2-MQB improved mice survival and mitigated tissue damage in sepsis models.[23]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of quinoxaline 1,4-dioxide derivatives.
In Vitro Assays
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25]
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Quinoxaline Derivative Stock Solution: Dissolve the quinoxaline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plate: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.[24] Add 200 µL of the diluted drug stock solution to well 1.[24]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.[24] Discard 100 µL from well 10.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (1-11), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.[24]
-
Controls: Well 11 serves as a positive control for growth (broth and bacteria, no drug). Well 12 serves as a negative control for sterility (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible turbidity (bacterial growth).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[26] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Assays
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[27][28]
Step-by-Step Protocol:
-
Cell Preparation: Culture human cancer cells under sterile conditions. When cells reach 70-80% confluency, harvest them, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of approximately 3 x 10⁷ cells/mL.[27]
-
Animal Preparation: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[27] Allow for an acclimatization period of at least one week.[29]
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing ~3 x 10⁶ cells) subcutaneously into the flank of each mouse.[27]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times a week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[27]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the quinoxaline derivative and vehicle control according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion: A Promising Scaffold for Future Drug Development
Quinoxaline 1,4-dioxide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their unique bioreductive mechanism of action provides a basis for selective targeting of hypoxic environments characteristic of solid tumors and various infections. The extensive in vitro data, supported by encouraging in vivo efficacy in preclinical models, underscores their potential. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field, with the ultimate goal of translating these promising compounds into clinically effective drugs.
References
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
- Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radi
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). PMC. [Link]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2022). PMC. [Link]
- In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi. (2016).
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). PMC. [Link]
- Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. (1995). PubMed. [Link]
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology. [Link]
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi. (2016). BMC Veterinary Research. [Link]
- Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. (2001).
- Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells. (2019). PubMed. [Link]
- Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (1996). PubMed. [Link]
- Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]
- MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]
- Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (2011). Journal of Antimicrobial Chemotherapy. [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2022). MDPI. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019).
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). Scientific Reports. [Link]
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing. [Link]
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024).
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023).
- Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. (2005). PubMed. [Link]
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017).
- From lab to animal facility: A complete guide for tumor xenograft model cre
- Quinolones Mechanism of action. (2020). YouTube. [Link]
- Tumor Development and Animal Welfare in a Murine Xenograft Model. (n.d.). Pharmaceutical Networking. [Link]
- A20 Xenograft Model. (n.d.). Altogen Labs. [Link]
- Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Str
- A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling P
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.).
- Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. (2004).
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents | MDPI [mdpi.com]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 28. veterinarypaper.com [veterinarypaper.com]
- 29. pharmaceutical-networking.com [pharmaceutical-networking.com]
A Comparative Guide to the Selective Cytotoxicity of Quinoxaline 1-Oxide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high tumor selectivity and minimal off-target effects is a paramount objective. Within this landscape, quinoxaline 1-oxide derivatives have emerged as a promising class of compounds, demonstrating significant potential for selective cytotoxicity, particularly in the hypoxic microenvironment characteristic of solid tumors.[1][2][3] This guide provides an in-depth comparative analysis of the performance of various quinoxaline 1-oxide derivatives, supported by experimental data and a detailed examination of the underlying mechanisms and assessment methodologies.
The Rationale for Targeting Hypoxia with Quinoxaline 1-Oxides
Solid tumors often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[2] This hypoxic environment is a major contributor to tumor resistance to conventional therapies like radiation and chemotherapy.[1][3] Bioreductive drugs, such as quinoxaline 1-oxide derivatives, are designed to exploit this unique feature of the tumor microenvironment.[3] These compounds are relatively non-toxic in their oxidized prodrug form but can be metabolically reduced under hypoxic conditions to highly cytotoxic species that can induce cell death.[4][5]
The core mechanism hinges on the one-electron reduction of the N-oxide group by intracellular reductases.[4] In the presence of oxygen (normoxia), this reduced radical is rapidly re-oxidized back to the parent compound, resulting in a futile cycle with no net cytotoxicity. However, under hypoxic conditions, the reduced radical can undergo further reduction to form a highly reactive species that can cause DNA damage and induce apoptosis, leading to selective killing of cancer cells in the tumor core.[4][5]
Visualizing the Mechanism of Hypoxia-Selective Activation
Caption: Workflow for assessing selective cytotoxicity.
Conclusion
Quinoxaline 1-oxide derivatives represent a highly promising class of bioreductive anticancer agents. Their selective cytotoxicity under hypoxic conditions, a hallmark of solid tumors, offers a significant therapeutic advantage. [6][7]The data clearly demonstrate that specific structural modifications, particularly the inclusion of electron-withdrawing groups, can dramatically enhance both the potency and selectivity of these compounds, with some derivatives far exceeding the performance of the benchmark compound, tirapazamine. [2][8]The provided experimental framework offers a robust methodology for the continued evaluation and optimization of these promising drug candidates. As research in this area progresses, quinoxaline 1-oxides may play an increasingly important role in the development of targeted cancer therapies.
References
- Gali-Muhtasib, H. U., Haddadin, M. J., Rahhal, D. N., & Younes, I. H. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Oncology Reports, 8(4), 679–684. [Link]
- Abu-Ghalia, M. H., & El-Kashef, H. S. (2002). New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Archiv der Pharmazie, 335(6), 251–260. [Link]
- Monge, A., Palop, J. A., de Ceráin, A. L., Senador, V., & Martínez-Crespo, F. J. (1995). Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. Journal of Medicinal Chemistry, 38(10), 1786–1792. [Link]
- Gali-Muhtasib, H., El-Sabban, M., & Haddadin, M. J. (2002). Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents. Cellular and Molecular Life Sciences, 59(12), 2157–2166. [Link]
- de Ceráin, A. L., Cenarruzabeitia, E., Correa, E., Palop, J. A., & Monge, A. (2000). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Arzneimittel-Forschung, 50(1), 35–38. [Link]
- Monge, A., Martínez-Crespo, F. J., López de Ceráin, A., Palop, J. A., Narro, S., Senador, V., Marín, A., & González, M. (1995). Hypoxia-selective agents derived from 2-quinoxalinecarbonitrile 1,4-di-N-oxides. 2. Journal of Medicinal Chemistry, 38(22), 4488–4494. [Link]
- Sheng, C., & Wan, S. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 289. [Link]
- Buravchenko, S. A., Geronikaki, A., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(15), 5800. [Link]
- Request PDF. (2025).
- Gambino, D., Otero, L., & Vieites, M. (2009). Novel Cu(II) quinoxaline N1,N4-dioxide complexes as selective hypoxic cytotoxins. Journal of Inorganic Biochemistry, 103(6), 883–889. [Link]
- ResearchGate. (2025). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. [Link]
- Aniogo, E. C., George, B. P., & Abrahamse, H. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 15, 221–233. [Link]
- ResearchGate. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
- Shchekotikhin, A. E., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]
- Rivera, G., et al. (2017). Esters of Quinoxaline 1`4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Iranian Journal of Pharmaceutical Research, 16(3), 953–965. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
- JoVE (Journal of Visualized Experiments). (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]
- Farghaly, A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2958. [Link]
- Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273397. [Link]
- Rodríguez-Sosa, D. N., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1269. [Link]
- Jenkins, T. C., et al. (1995). Novel N-oxides as bioreductive drugs. International Journal of Radiation Oncology, Biology, Physics, 33(2), 379–383. [Link]
- Dotsenko, V. V., Khalatyan, K. V., Russkih, A. A., & Semenova, A. M. (2021). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
Sources
- 1. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 6. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hypoxia-selective agents derived from 2-quinoxalinecarbonitrile 1,4-di-N-oxides. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Quinoxaline-1-Oxides for the Modern Organic Chemist
Quinoxaline-1-oxides are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique electronic properties and biological activities make them valuable scaffolds in drug discovery and the development of functional materials. The synthesis of these compounds can be approached through various strategic routes, each with its own set of advantages and limitations. This guide provides an in-depth comparison of three primary synthetic methodologies for obtaining quinoxaline-1-oxides: the selective reduction of quinoxaline-1,4-dioxides, the direct oxidation of quinoxalines, and a modern approach involving the nickel-catalyzed synthesis from 2-nitroanilines.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to aid in the selection of the most appropriate synthetic strategy for their specific research needs.
The Significance of the N-Oxide Moiety
The N-oxide functional group in quinoxaline-1-oxides plays a crucial role in modulating the molecule's physicochemical and biological properties. It can act as a hydrogen bond acceptor, influence the molecule's metabolic profile, and participate in various chemical transformations, making it a key feature for the design of novel bioactive compounds.[1][2]
Route 1: Selective Reduction of Quinoxaline-1,4-Dioxides
This classical and widely used method involves a two-step process: the initial synthesis of a quinoxaline-1,4-dioxide, followed by its selective deoxygenation to the corresponding mono-N-oxide.
Step 1A: Synthesis of Quinoxaline-1,4-Dioxides via the Beirut-Haddadin Reaction
The Beirut-Haddadin reaction is a powerful and versatile method for the synthesis of quinoxaline-1,4-dioxides from benzofuroxans and a variety of carbon nucleophiles, such as enamines, enolates, and active methylene compounds.[1] This reaction is known for its operational simplicity and the ability to generate a wide range of substituted quinoxaline-1,4-dioxides.
Mechanism of the Beirut-Haddadin Reaction:
The reaction is believed to proceed through the nucleophilic attack of an enolate or enamine on one of the nitrogen atoms of the benzofuroxan ring. This is followed by a series of ring-opening and cyclization steps to form the quinoxaline-1,4-dioxide skeleton. The use of a base is crucial for the generation of the nucleophilic enolate from the active methylene compound.
Figure 1: Workflow for the Beirut-Haddadin Reaction.
Experimental Protocol: Synthesis of 2,3-Dimethylquinoxaline-1,4-dioxide
-
To a solution of benzofuroxan (1.0 g, 7.35 mmol) in anhydrous methanol (20 mL) under a nitrogen atmosphere, add 2,4-pentanedione (0.81 g, 8.08 mmol) and triethylamine (1.5 mL, 10.8 mmol). The use of an anhydrous solvent is important to prevent side reactions. Triethylamine acts as the base to generate the enolate of 2,4-pentanedione.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to afford 2,3-dimethylquinoxaline-1,4-dioxide as a crystalline solid.
Step 1B: Selective Monodeoxygenation
The selective removal of one N-oxide group from a quinoxaline-1,4-dioxide can be achieved using various reducing agents. The choice of reagent and reaction conditions is critical to prevent over-reduction to the corresponding quinoxaline.
Mechanism of Selective Reduction:
The mechanism of selective reduction often involves the preferential coordination of the reducing agent to one of the N-oxide oxygens, followed by an oxygen atom transfer. The difference in the electronic environment of the two N-oxide groups, especially in unsymmetrically substituted quinoxalines, can lead to regioselectivity.
Experimental Protocol: Selective Reduction of 2,3-Dimethylquinoxaline-1,4-dioxide
-
Dissolve 2,3-dimethylquinoxaline-1,4-dioxide (1.0 g, 5.26 mmol) in a mixture of methanol (20 mL) and chloroform (10 mL) at room temperature.
-
Add sodium borohydride (0.10 g, 2.64 mmol) portion-wise over 15 minutes while monitoring the reaction by TLC. The substoichiometric amount of the reducing agent is key to achieving mono-reduction.
-
Once the starting material is consumed and the formation of the mono-oxide is maximized, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2,3-dimethylquinoxaline-1-oxide.
| Parameter | Beirut-Haddadin Reaction | Selective Reduction |
| Typical Yield | 60-90% | 50-80% |
| Substrate Scope | Broad for 1,4-dioxides | Dependent on the 1,4-dioxide precursor |
| Reaction Time | 12-48 hours | 1-4 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Key Reagents | Benzofuroxan, Active Methylene Cmpd, Base | Quinoxaline-1,4-dioxide, Reducing Agent |
Route 2: Direct Oxidation of Quinoxalines
This approach offers a more direct pathway to quinoxaline-1-oxides by the direct oxidation of a pre-synthesized quinoxaline core. This method avoids the need for the synthesis and subsequent reduction of the 1,4-dioxide.
Mechanism of Direct Oxidation:
The direct oxidation of the nitrogen atom in a quinoxaline ring is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of one of the nitrogen atoms. The selectivity for mono-oxidation can be controlled by using a stoichiometric amount of the oxidizing agent.
Figure 2: Workflow for the Direct Oxidation of Quinoxalines.
Experimental Protocol: Synthesis of 2-Methylquinoxaline-1-oxide
-
Dissolve 2-methylquinoxaline (1.0 g, 6.94 mmol) in dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (77% purity, 1.72 g, 7.63 mmol) in dichloromethane (20 mL) dropwise over 30 minutes. The slow addition helps to control the reaction temperature and improve selectivity.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-methylquinoxaline-1-oxide.
| Parameter | Direct Oxidation |
| Typical Yield | 70-95% |
| Substrate Scope | Broad, tolerant of various functional groups |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | Quinoxaline, Peroxy Acid (e.g., m-CPBA) |
Route 3: Nickel-Catalyzed Synthesis from 2-Nitroanilines
This modern approach provides a direct and atom-economical route to quinoxalines, which can then be oxidized to the corresponding 1-oxides. This method is particularly attractive as it utilizes readily available starting materials.
Mechanism of Nickel-Catalyzed Synthesis:
The reaction is believed to proceed through a nickel-catalyzed reduction of the nitro group of the 2-nitroaniline to an amino group, followed by a dehydrogenative coupling with a vicinal diol. The in-situ generated 1,2-diamine then condenses with the diol-derived dicarbonyl species to form the quinoxaline ring. The nickel catalyst is thought to be involved in both the reduction and dehydrogenation steps.[3][4][5]
Figure 3: Workflow for the Nickel-Catalyzed Synthesis of Quinoxalines.
Experimental Protocol: Synthesis of 2,3-Dimethylquinoxaline
-
To a pressure tube, add 2-nitroaniline (1.0 g, 7.24 mmol), 2,3-butanediol (0.78 g, 8.69 mmol), NiBr₂ (0.08 g, 0.36 mmol), and 1,10-phenanthroline (0.065 g, 0.36 mmol).
-
Add cesium carbonate (2.83 g, 8.69 mmol) and toluene (15 mL).
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain 2,3-dimethylquinoxaline.
The resulting quinoxaline can then be subjected to direct oxidation as described in Route 2 to yield the desired quinoxaline-1-oxide.
| Parameter | Ni-Catalyzed Synthesis from 2-Nitroanilines |
| Typical Yield | 60-90% (for the quinoxaline) |
| Substrate Scope | Good tolerance for various substituted nitroanilines and diols[3][4] |
| Reaction Time | 24 hours |
| Temperature | 150 °C |
| Key Reagents | 2-Nitroaniline, Vicinal Diol, Ni Catalyst, Base |
Comparison and Conclusion
| Feature | Route 1: Selective Reduction | Route 2: Direct Oxidation | Route 3: Ni-Catalyzed Synthesis + Oxidation |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Number of Steps | Two (or more if starting from basic materials) | One (from quinoxaline) | Two (from nitroaniline) |
| Versatility | High, allows for diverse substitution patterns on the 1,4-dioxide precursor | High, applicable to a wide range of quinoxalines | Good, depends on the availability of substituted nitroanilines and diols |
| Reaction Conditions | Generally mild | Mild | Can require high temperatures |
| Atom Economy | Moderate | Good | Moderate |
| Scalability | Can be challenging for the reduction step | Generally good | Feasible, as demonstrated in the literature[3] |
| Safety Considerations | Use of potentially hazardous reducing agents | Peroxy acids can be explosive | High-pressure reactions, use of a transition metal catalyst |
The choice of synthetic route for quinoxaline-1-oxides will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
-
Route 1 (Selective Reduction) is a well-established and versatile method, particularly when a wide variety of substituted quinoxaline-1,4-dioxides are accessible through the Beirut-Haddadin reaction. However, it involves multiple steps and the selective reduction can sometimes be challenging.
-
Route 2 (Direct Oxidation) is a straightforward and efficient method for the synthesis of quinoxaline-1-oxides from readily available quinoxalines. Its simplicity and generally high yields make it an attractive option.
-
Route 3 (Ni-Catalyzed Synthesis) represents a more modern and atom-economical approach, starting from simple and inexpensive precursors. While it involves a subsequent oxidation step, the direct formation of the quinoxaline core from nitroanilines is a significant advantage.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the quinoxaline-1-oxide scaffolds required for their scientific endeavors.
References
- Shee, S., Panja, D., & Kundu, S. (2020). Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. The Journal of Organic Chemistry, 85(4), 2775–2784. [Link]
- Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst.
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(2), 174. [Link]
- Shee, S., Panja, D., & Kundu, S. (2020).
- Shee, S., Panja, D., & Kundu, S. (2020). Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. The Journal of Organic Chemistry. [Link]
- Wendlandt, A. E., & Stahl, S. S. (2015). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Angewandte Chemie International Edition, 54(49), 14638-14658. [Link]
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 11(14), 1849-1863. [Link]
- Moghaddam, F. M., & Valiadeh, F. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38041-38062. [Link]
- Calvino-Losada, V., et al. (2023). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels.
- Gomez-Caro, L., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Journal of the Mexican Chemical Society, 55(2), 94-98. [Link]
- Dirlam, J. P., & McFarland, J. W. (1977). Selective monodeoxygenation of certain quinoxaline 1,4-dioxides with trimethyl phosphite. The Journal of Organic Chemistry, 42(8), 1360-1364. [Link]
- Dubey, S., & Punji, B. (2023). Substrate scope using nitro aniline, synthesis of quinazolinone, and further functionalization. Chemistry – An Asian Journal. [Link]
- Putta, V., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 11(33), 20423-20427. [Link]
- Snider, B. B., & Zhou, J. (2006). Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. Organic Letters, 8(7), 1283-1286. [Link]
- Haddadin, M. J., & Issidorides, C. H. (1965). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Tetrahedron Letters, 6(38), 3253-3256. [Link]
- Djurdjevic, J., et al. (2022). Iron salt-promoted oxidation of steroidal phenols by m-chloroperbenzoic acid: a route to possible antitumor agents. RSC Advances, 12(39), 25343-25354. [Link]
- Wendlandt, A. E., & Stahl, S. S. (2015). Quinone-Catalyzed Selective Oxidation of Organic Molecules. PubMed. [Link]
- Guda, V. K., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Molbank, 2020(4), M1163. [Link]
- Sarma, P. P., & Baruah, P. (2022). Substrate scope for synthesizing quinoxaline derivatives. New Journal of Chemistry, 46(35), 16867-16875. [Link]
- Ramström, O., & Zard, S. Z. (2012). 1-[HYDROXY(TOSYLOXY)IODO]-3-TRIFLUOROMETHYLBENZENE. Organic Syntheses, 89, 333. [Link]
- Dubey, S., & Punji, B. (2023). Substrate scope for the synthesis of quinoxaline and derivatives. Chemistry – An Asian Journal. [Link]
- Putta, V., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances. [Link]
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- OiPub. (n.d.). Reduction of quinoxaline-di-N-oxides with sodium borohydride.
- Guda, V. K., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI. [Link]
- Monge, A., et al. (2021). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Current Medicinal Chemistry, 28(24), 4936-4951. [Link]
- Wang, Y., et al. (2021). Substrate scope of quinoxalin‐2(1H)‐ones. Asian Journal of Organic Chemistry, 10(8), 2008-2012. [Link]
- University of California, Davis. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
- University of Rochester. (n.d.). Workup: mCPBA Oxidation.
- Palos, I., et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Antibiotics, 11(10), 1332. [Link]
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Shul'pin, G. B., & Shul'pina, L. S. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Inorganics, 10(11), 201. [Link]
- El-Gazzar, A. R. B. A., et al. (2007). Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Bioorganic & Medicinal Chemistry, 15(13), 4446-4455. [Link]
- Rojas-Lima, S., et al. (2011). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 16(8), 6894-6901. [Link]
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst [organic-chemistry.org]
- 4. Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Enzymatic Mechanism of Action of Quinoxaline 1-Oxides
Introduction: The Quinoxaline 1-Oxide Scaffold and the Imperative of Mechanistic Validation
Quinoxaline 1-oxides (QdNOs) represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antibacterial, anticancer, and antiprotozoal properties.[1][2] The foundational mechanism often cited is their bioreductive activation under hypoxic conditions—prevalent in solid tumors and anaerobic microbial environments—which generates reactive radical species.[3] This process can induce widespread cellular damage through the production of reactive oxygen species (ROS), leading to effects like DNA cleavage.[3][4]
However, an evolving body of research indicates that the bioactivity of QdNOs is not always non-specific. There is compelling evidence for selective engagement and inhibition of specific enzymatic targets, such as thioredoxin reductase (TrxR), trypanothione reductase, and triosephosphate isomerase.[5][6][7] For drug development professionals, moving from a general mechanism of oxidative stress to validating a specific enzyme target is a critical step. It provides a clear therapeutic rationale, enables structure-activity relationship (SAR) optimization, and paves the way for biomarker development.
This guide provides a comprehensive, field-proven framework for validating the mechanism of action of a novel quinoxaline 1-oxide derivative on a specific enzyme. We will use Thioredoxin Reductase (TrxR) , a key enzyme in cellular redox homeostasis and a known target of quinoxaline derivatives, as our primary example.[7] We will compare a hypothetical candidate, QX-01 , with Auranofin, a well-established TrxR inhibitor.
Chapter 1: The Multi-Step Workflow for MoA Validation
A robust validation strategy is not a single experiment but a logical progression from broad biological effects to specific molecular interactions. The causality behind this workflow is crucial: we must first confirm the compound is active in a biological system, then identify its direct molecular target, and finally, verify this interaction occurs within the complex milieu of a living cell.
Caption: A logical workflow for validating a specific enzyme as the target of a quinoxaline 1-oxide.
Chapter 2: Foundational In Vitro Validation: Direct Enzyme Inhibition
The first and most critical step is to demonstrate direct interaction between the compound and the purified target enzyme. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clear, quantitative measure of inhibitory potency.
Determining the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the standard metric for inhibitor potency. The choice of assay here is critical; it must be robust, reproducible, and directly measure the catalytic activity of the target. For TrxR, a common method is the DTNB reduction assay, which spectrophotometrically measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid).
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.
-
NADPH Stock: 10 mM NADPH in assay buffer.
-
DTNB Stock: 100 mM DTNB in absolute ethanol.
-
Enzyme Stock: Purified recombinant human TrxR (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 20 nM) in assay buffer immediately before use.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of QX-01 and Auranofin (positive control) in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 178 µL of assay buffer.
-
Add 2 µL of the inhibitor dilution (QX-01 or Auranofin) or DMSO (vehicle control). Final DMSO concentration should be ≤1%.
-
Add 10 µL of the TrxR working solution (final concentration ~1 nM).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing NADPH (final concentration 300 µM) and DTNB (final concentration 5 mM).[8]
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Unveiling the Mode of Inhibition: Enzyme Kinetics
Understanding how an inhibitor interacts with an enzyme (e.g., competitively, non-competitively) provides deep mechanistic insight and is crucial for lead optimization.[9] This is achieved by measuring the enzyme's reaction rates at various substrate concentrations in the presence of a fixed inhibitor concentration.
Caption: Logical relationships in different enzyme inhibition modes.
-
Experimental Setup:
-
Use the same assay components as the IC₅₀ determination.
-
Choose a fixed concentration of QX-01 (typically near its IC₅₀ value).
-
Prepare a range of concentrations for the substrate (NADPH), varying it around its known Michaelis constant (Kₘ). For TrxR, this might range from 5 µM to 200 µM.
-
Keep the concentration of the second substrate (DTNB) constant and saturating.
-
-
Procedure:
-
Perform two sets of experiments: one without any inhibitor (control) and one with the fixed concentration of QX-01.
-
For each set, measure the initial reaction velocity (V₀) at each of the different NADPH concentrations.
-
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for both the inhibited and uninhibited reactions to generate Michaelis-Menten plots.
-
For a more accurate determination of kinetic parameters (Vₘₐₓ and Kₘ), transform the data into a linear form using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]
-
Interpretation:
-
Competitive Inhibition: Vₘₐₓ remains unchanged, but the apparent Kₘ increases. On the Lineweaver-Burk plot, the lines intersect at the y-axis.
-
Non-Competitive Inhibition: Vₘₐₓ decreases, but Kₘ remains unchanged. The lines intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease. The lines are parallel.
-
-
Chapter 3: Cellular Confirmation: Validating Target Engagement
Demonstrating that a compound inhibits a purified enzyme is essential, but it doesn't prove the same interaction occurs inside a cell. Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a native, physiological context.[11] It relies on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 human lung carcinoma cells) to ~80% confluency.
-
Treat the cells with various concentrations of QX-01 or DMSO (vehicle control) for a defined period (e.g., 1 hour) in the incubator.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Divide the cell suspension from each treatment group into aliquots.
-
Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45°C to 65°C). Leave one aliquot at room temperature as a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Protein Quantification and Analysis:
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TrxR remaining in each sample using Western Blotting with a specific anti-TrxR antibody.
-
-
Data Analysis:
-
Melt Curve Generation: For each treatment group, quantify the band intensity from the Western Blot at each temperature. Plot the percentage of soluble TrxR (relative to the non-heated control) against the temperature. This generates a "melt curve."
-
Isothermal Dose-Response: In the presence of a stabilizing ligand like QX-01, the melt curve will shift to the right (higher temperatures). To quantify engagement, perform an isothermal dose-response experiment. Heat all samples (treated with different drug concentrations) to a single temperature that shows a significant difference in the melt curves (e.g., 58°C). Plot the amount of soluble TrxR against the drug concentration to determine the concentration required for 50% stabilization (EC₅₀).[11]
-
Chapter 4: Comparative Analysis: Benchmarking Against the Gold Standard
Objective comparison against a known alternative provides crucial context for a new compound's performance. Here, we compare our hypothetical QX-01 to Auranofin, a clinically used drug known to inhibit TrxR.
Table 1: In Vitro Biochemical Performance Comparison
| Parameter | QX-01 (Hypothetical Data) | Auranofin (Reference) | Rationale |
| IC₅₀ (TrxR) | 150 nM | 50 nM | Measures direct potency against the purified enzyme. Auranofin is expected to be more potent. |
| Mode of Inhibition | Competitive (with NADPH) | Non-competitive | Reveals different binding mechanisms. QX-01 may bind to the NADPH site, while Auranofin binds elsewhere. |
| Inhibition Constant (Kᵢ) | 85 nM | 30 nM | A more fundamental measure of binding affinity, derived from kinetic analysis. |
| Cellular Viability (A549, IC₅₀) | 1.2 µM | 0.8 µM | Assesses overall cytotoxicity. Potency here is influenced by cell permeability and off-target effects. |
Table 2: Cellular Target Engagement Comparison (CETSA)
| Parameter | QX-01 (Hypothetical Data) | Auranofin (Reference) | Rationale |
| Melt Temp (Tₘ) Shift | +4.2 °C | +5.5 °C | The magnitude of the temperature shift indicates the degree of stabilization upon binding in the cell. |
| Cellular EC₅₀ | 1.5 µM | 1.0 µM | The concentration needed to achieve 50% target engagement in live cells. This value should correlate with cellular viability data. |
Conclusion
Validating the mechanism of action for a quinoxaline 1-oxide derivative requires a systematic, evidence-based approach that bridges biochemistry and cell biology. By progressing from direct enzyme inhibition assays to sophisticated in-cell target engagement studies, researchers can build a compelling, data-driven case for a specific molecular target. This rigorous validation is not merely an academic exercise; it is the cornerstone of modern drug discovery, providing the confidence needed to advance promising compounds like QX-01 through the development pipeline.
References
- N/A. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Bentham Science.
- Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]
- Rivera, G., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link]
- Rivera, G., et al. (2017). Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Brieflands. [Link]
- N/A. (n.d.). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature.
- Pérez-Mora, S., et al. (2023). Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Bentham Science. [Link]
- Hao, H., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
- Rivera, G., et al. (2017). Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel.
- Rivera, G., et al. (2017). Esters of Quinoxaline 1`4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel.
- N/A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Rivera, G., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]
- N/A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
- Palos, I., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules. [Link]
- N/A. (n.d.). Different substituent of quinoxaline derivatives (1-25) and their thymidine phosphorylase inhibitory activity.
- N/A. (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity.
- N/A. (n.d.). Evaluation of the inhibitory effect of quinoxaline-1,4-di-N-oxide derivatives on EhTrxR activity.
- Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. [Link]
- Yang, B., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
- N/A. (2024). Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitors. bioRxiv. [Link]
- De Gara, C. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. [Link]
- N/A. (2015). Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities.
- Yang, B., et al. (2020).
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to Quinoxaline 1-Oxide and 1,4-Dioxide Derivatives: Synthesis, Reactivity, and Biological Frontiers
Introduction
Within the landscape of heterocyclic chemistry, quinoxaline derivatives represent a scaffold of profound importance in medicinal chemistry and materials science.[1] Their fused benzene and pyrazine ring system is a versatile platform for developing therapeutic agents. The introduction of N-oxide moieties into the quinoxaline core dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. Quinoxaline 1,4-dioxides (QdNOs), in particular, have emerged as a "privileged" class of compounds, renowned for their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[2][3][4]
This guide provides an in-depth comparative analysis of quinoxaline 1-oxides (mono-N-oxides) and their 1,4-dioxide counterparts. We will dissect the nuances of their synthesis, explore the subtleties of their chemical reactivity, and present a comparative analysis of their biological performance, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these two fascinating classes of molecules.
Structural and Electronic Properties: The N-Oxide Effect
The defining difference between quinoxaline 1-oxides and 1,4-dioxides lies in the number of N-oxide functional groups on the pyrazine ring. This seemingly simple variation has profound implications for the molecule's stereoelectronic profile. The N-oxide group is a strong electron-withdrawing moiety. In the 1,4-dioxide, the presence of two such groups renders the entire heterocyclic system significantly more electron-deficient than in the mono-oxide analogue.
This enhanced electrophilicity of the pyrazine ring in 1,4-dioxides is the cornerstone of their heightened chemical reactivity and unique biological mechanism of action. It makes the ring more susceptible to nucleophilic attack and, critically, lowers the reduction potential of the molecule, a key factor in its bioreductive activation under hypoxic conditions.[5][6]
Caption: General workflow for the Beirut Reaction.
Experimental Protocol: Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-Dioxide
-
Reactant Preparation: Dissolve benzofuroxan (1.0 mmol) and acetylacetone (1.2 mmol) in chloroform (20 mL).
-
Initiation: To the stirred solution, add triethylamine (1.5 mmol) dropwise at room temperature. The causality for using a base is to deprotonate the β-diketone, generating the nucleophilic enolate required to attack the benzofuroxan ring.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. This self-validating protocol yields a pure product verifiable by spectroscopic methods. [7]
Synthesis of Quinoxaline 1-Oxides: Selective Deoxygenation
Quinoxaline 1-oxides are most commonly prepared not by direct synthesis but by the selective deoxygenation of the corresponding 1,4-dioxides. The challenge lies in removing only one of the two N-oxide groups. The choice of reducing agent and reaction conditions is therefore critical. While strong reducing agents like aqueous titanium trichloride (TiCl₃) will fully deoxygenate the molecule to the parent quinoxaline, milder reagents can achieve selective mono-deoxygenation. [8] Experimental Protocol: Selective Mono-Deoxygenation
-
Setup: Dissolve the starting quinoxaline 1,4-dioxide (1.0 mmol) in a suitable solvent such as methanol or ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add trimethyl phosphite (1.2 mmol) to the solution. Trimethyl phosphite is the chosen reagent because it is a mild deoxygenating agent, allowing for controlled, selective removal of one N-oxide group.
-
Reaction: Reflux the mixture for 4-8 hours. The reaction progress should be carefully monitored by TLC to avoid the formation of the fully deoxygenated quinoxaline.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to separate the desired quinoxaline 1-oxide from any remaining starting material and the fully reduced by-product.
Comparative Chemical Reactivity
The electronic differences between mono- and di-oxides directly translate to their chemical reactivity.
| Reaction Type | Quinoxaline 1-Oxide | Quinoxaline 1,4-Dioxide | Causality & Experimental Insight |
| Deoxygenation | Can be reduced to the parent quinoxaline using agents like TiCl₃ or Na₂S₂O₄. | Can be selectively reduced to the 1-oxide (e.g., with P(OMe)₃) or fully reduced to the quinoxaline (e.g., with TiCl₃). [8] | The two N-oxide groups in the di-oxide have different electronic environments, allowing for selective removal of one under controlled conditions. |
| Nucleophilic Aromatic Substitution | The pyrazine ring is susceptible to attack by strong nucleophiles. | The pyrazine ring is highly activated and readily undergoes attack even by weaker nucleophiles. [9] | The presence of two electron-withdrawing N-oxide groups significantly lowers the LUMO energy, making the ring a much stronger electrophile. |
| Photolysis | Generally more stable. | Photolysis in acidic medium can lead to ring-chlorinated mono-oxides. [10] | The excited state of the di-oxide is more reactive and can engage in pathways leading to halogenation from the solvent medium. |
Comparative Biological Activity: The Hypoxia Connection
The most dramatic divergence between quinoxaline 1-oxides and 1,4-dioxides is observed in their biological activities. While some mono-oxides show modest activity, the 1,4-dioxide scaffold is overwhelmingly associated with potent, broad-spectrum biological effects. [2][11]
The Unifying Mechanism: Bioreductive Activation
The primary mechanism of action for the potent bioactivity of QdNOs is their role as bioreductive prodrugs. [5]This process is particularly efficient in hypoxic (low-oxygen) environments, which are characteristic of solid tumors and the habitats of many pathogenic anaerobic bacteria. [12]
Caption: Bioreductive activation pathway of Quinoxaline 1,4-Dioxides.
Under hypoxic conditions, intracellular reductases transfer an electron to the QdNO molecule, forming a highly reactive radical anion. [13]This radical can directly damage cellular macromolecules or participate in a futile redox cycle with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), leading to massive oxidative stress and cell death. [14]The 1,4-di-N-oxide structure is critical, as its lower reduction potential makes this initial electron transfer thermodynamically favorable. [2]
Comparative Antimicrobial Activity
Quinoxaline 1,4-dioxides are well-established as potent antibacterial agents, effective against a wide range of Gram-positive and Gram-negative bacteria, particularly anaerobes. [13][15]Their mono-oxide counterparts are generally significantly less active or inactive.
| Compound Class | Representative MIC (μg/mL) vs. C. perfringens [13] | Representative MIC (μg/mL) vs. M. tuberculosis [16] |
| Quinoxaline 1,4-Dioxides | 0.5 - 4 | 4 - 8 |
| Quinoxaline 1-Oxides | > 64 | > 100 |
| Parent Quinoxalines | Inactive | Inactive |
Causality: The superior activity of the 1,4-dioxides is a direct consequence of the bioreductive mechanism. Anaerobic bacteria provide the ideal hypoxic environment for the efficient generation of cytotoxic radicals from the di-oxide prodrug. The loss of even one N-oxide group raises the reduction potential, hindering the activation process and leading to a dramatic loss of antibacterial potency. [2]
Comparative Anticancer Activity
The same principle of hypoxia-selectivity makes QdNOs promising candidates for anticancer drug development. Solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiotherapy. [12]QdNOs can selectively target and kill these resistant cancer cells.
| Compound | Cell Line | IC₅₀ (μM) - Normoxia | IC₅₀ (μM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| DCBPQ (a 1,4-Dioxide) | T-84 Colon Cancer | > 200 | ~10 | > 20 | [12] |
| TMQ (a 1,4-Dioxide) | T-84 Colon Cancer | Inactive | ~150 | - | [12] |
| Typical 1-Oxide | General Cancer Lines | High μM | High μM | ~1 | General Observation |
Data is illustrative and compiled from multiple sources. HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).
Field-Proven Insights: The data clearly demonstrates that the 1,4-dioxide structure is essential for hypoxia-selective cytotoxicity. However, as the comparison between DCBPQ and TMQ shows, the substituents on the quinoxaline ring also play a critical role in modulating the potency and selectivity of the compound. [2][12]This highlights the necessity of careful structure-activity relationship (SAR) studies in designing effective anticancer QdNOs.
Spectroscopic Characterization: Identifying the N-Oxides
Distinguishing between quinoxaline 1-oxides and 1,4-dioxides, and their parent quinoxaline, is straightforward using standard spectroscopic techniques.
| Technique | Quinoxaline | Quinoxaline 1-Oxide | Quinoxaline 1,4-Dioxide |
| ¹H NMR | Aromatic protons in the 7-9 ppm range. | Protons adjacent to the N-O group (e.g., H-2) are deshielded and shift downfield compared to the parent. | Protons on the pyrazine ring (H-2, H-3) are significantly deshielded due to two N-O groups. |
| IR Spectroscopy | C=N stretch (~1500-1600 cm⁻¹). | Strong N-O stretch appears around 1250-1350 cm⁻¹. | A strong, often broad, N-O stretching band is observed, typically at a slightly higher wavenumber than the mono-oxide. |
| Mass Spectrometry | Molecular ion peak at [M]⁺. | Molecular ion peak at [M+16]⁺. Characteristic loss of oxygen ([M+16-16]⁺) is common. | Molecular ion peak at [M+32]⁺. Stepwise loss of two oxygen atoms ([M+32-16]⁺ and [M+32-32]⁺) is a key diagnostic feature. |
This table provides generalized expected data. Precise values depend on the specific substituents and solvent used.[17][18]
Conclusion and Future Perspectives
The comparative analysis of quinoxaline 1-oxides and 1,4-dioxides reveals a clear dichotomy. While mono-N-oxides are valuable synthetic intermediates, the 1,4-dioxide scaffold is the key to unlocking potent and diverse biological activities. The presence of two N-oxide groups establishes a highly electron-deficient system, enabling a unique mechanism of bioreductive activation that is central to their function as antibacterial and hypoxia-selective anticancer agents.
Future research will undoubtedly focus on:
-
Rational Design: Synthesizing novel QdNO derivatives with optimized substituents to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Further investigating the specific intracellular reductases involved in the activation of QdNOs in different cell types.
-
Combination Therapies: Exploring the synergistic potential of QdNOs with other anticancer agents to overcome drug resistance in solid tumors.
The quinoxaline 1,4-dioxide framework remains a highly promising and versatile platform for the development of next-generation therapeutics, particularly for targeting diseases characterized by hypoxic environments.
References
- Li, J., Cheng, G., Liu, Y., Dai, J., Wang, X., Zhu, K., ... & Liu, Y. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1373.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Efficacy of Quinoxaline, 1-Oxide Derivatives Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant bacteria presents a formidable challenge to global health. As conventional antibiotics lose their effectiveness, the scientific community is urgently exploring novel chemical scaffolds with potent antimicrobial activity. Among these, quinoxaline, 1-oxide derivatives have emerged as a promising class of compounds. This guide provides an in-depth comparison of their efficacy, delves into their mechanisms of action, and offers detailed experimental protocols to aid in the research and development of new antibacterial agents.
The Growing Threat of Antimicrobial Resistance and the Promise of Quinoxaline Derivatives
Antimicrobial resistance (AMR) is a natural phenomenon, but the misuse and overuse of antimicrobial drugs have significantly accelerated its pace.[1] Pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria are now widespread, causing infections that are difficult, and sometimes impossible, to treat.[2] MRSA, for instance, has developed resistance to nearly all β-lactam antibiotics by acquiring the mecA gene, which codes for a penicillin-binding protein (PBP2a) with low affinity for these drugs.[3]
Quinoxaline derivatives, a class of synthetic heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The addition of one or two N-oxide groups to the quinoxaline ring, forming quinoxaline 1-oxides or 1,4-dioxides (QdNOs), has been shown to be crucial for their potent antibacterial effects.[6][7] These compounds are particularly interesting due to their unique mechanism of action, which involves bioreductive activation to generate reactive oxygen species (ROS), leading to cellular damage and bacterial death.[8][9]
Comparative Efficacy of this compound Derivatives
The antibacterial potency of this compound derivatives can vary significantly based on their chemical structure. Substitutions on the quinoxaline ring play a critical role in their activity against different bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Drug-Resistant Bacteria
| Compound/Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source(s) |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 1–4 | Vancomycin | 1-4 | [2] |
| Cyadox (CYA) | Clostridium perfringens CVCC1125 | Gram-positive | 1 | - | - | [8][10] |
| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | Gram-positive | 1 | - | - | [8][10] |
| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | Gram-negative | 0.031 | - | - | [8][10] |
| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | Gram-negative | 0.0625 | - | - | [8][10] |
| N-09 (ethyl ester derivative) | Nocardia brasiliensis (reference strain) | Gram-positive | < 0.06 | Trimethoprim/sulfamethoxazole | >1 | [7] |
| 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | N/A | 0.80 - 4.29 | - | - | [11] |
Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes. The exact MIC values can vary based on the specific strain and testing conditions.
As evidenced in the table, certain this compound derivatives exhibit remarkable potency. For example, one study found that a novel quinoxaline derivative compound showed comparable MIC values to vancomycin against MRSA isolates, with most isolates having MICs between 1-4 µg/mL.[2] Another study highlighted the exceptional activity of an ethyl ester derivative (N-09) against Nocardia brasiliensis, with an MIC of less than 0.06 µg/mL, outperforming several reference drugs.[7] Furthermore, derivatives like Cyadox and Olaquindox have shown significant efficacy against anaerobic bacteria such as Clostridium perfringens and Brachyspira hyodysenteriae.[8][10]
The structure-activity relationship (SAR) is a key consideration in the development of these compounds. The presence of the 1,4-di-N-oxide groups is often essential for antibacterial activity.[6] Additionally, substitutions at the 2 and 3 positions of the quinoxaline ring can significantly influence potency and spectrum.[7]
Core Mechanism of Action: A Tale of Bioreductive Activation and Oxidative Assault
The primary antibacterial mechanism of this compound derivatives is a fascinating process of bioreductive activation that leads to oxidative stress and cellular demise. This process is particularly effective under the hypoxic or anaerobic conditions often found in bacterial infections.[8][9]
-
Bioreductive Activation: The N-oxide groups of the quinoxaline derivative are reduced by bacterial enzymes, such as xanthine oxidase, to form radical intermediates.[6][12] This reduction is a critical first step, as the parent compound is often less active.
-
Generation of Reactive Oxygen Species (ROS): These unstable radical intermediates react with intracellular oxygen to produce superoxide anions and other reactive oxygen species (ROS), including hydroxyl radicals.[8][10]
-
Cellular Damage: The surge in ROS leads to widespread oxidative damage to vital cellular components:
-
DNA Damage: ROS can cause DNA strand breaks, leading to the induction of the SOS response in bacteria.[6][12]
-
Cell Wall and Membrane Damage: The integrity of the bacterial cell wall and membrane is compromised, leading to leakage of cytoplasmic contents and eventual cell lysis.[8][10]
-
Protein and Lipid Damage: Oxidative stress also damages essential proteins and lipids, further disrupting cellular function.
-
This multi-targeted assault makes it more difficult for bacteria to develop resistance compared to antibiotics with a single target.
Some quinoxaline derivatives, particularly those without the N-oxide groups, may also act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14][15] This dual-targeting capability further enhances their potential as effective antibacterial agents.[13]
Caption: Mechanism of action for this compound derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of your research, it is crucial to employ standardized and validated experimental protocols. The following are step-by-step methodologies for key experiments in the evaluation of novel this compound derivatives.
This method is a gold standard for determining the MIC of a novel antimicrobial agent.[16][17][18]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Positive control antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives)
-
Negative control (broth only)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a two-fold serial dilution of the test compound in the microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Also, prepare serial dilutions for the positive control antibiotic.
-
Include wells with broth only (negative control) and wells with broth and the highest concentration of the solvent used to dissolve the compound (solvent toxicity control).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Caption: Workflow for the broth microdilution assay.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive and negative controls
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
-
Creation of Wells:
-
Use a sterile cork borer or the wide end of a pipette tip to create uniform wells in the agar.
-
-
Application of Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Future Directions and Concluding Remarks
This compound derivatives represent a fertile ground for the discovery of novel antibacterial agents to combat the growing crisis of drug resistance. Their unique bioreductive activation mechanism and multi-targeted assault on bacterial cells make them particularly attractive candidates for further development.
Future research should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new derivatives with improved potency, a broader spectrum of activity, and favorable pharmacokinetic profiles are paramount.[19][20]
-
Mechanism of Action Studies: A deeper understanding of the specific bacterial reductases involved and the full cascade of cellular events will aid in the rational design of more effective compounds.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be rigorously evaluated in animal models to assess their efficacy and safety before they can be considered for clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can contribute to the advancement of this promising class of compounds and bring new hope in the fight against drug-resistant bacteria.
References
- Xin, Z., Liang, J., Li, X., Tao, L., & Lu, X. (2013). Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. Advanced Materials Research, 634-638, 1376-1379. [Link]
- Chen, J., Wang, J., & Zhang, Y. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 289. [Link]
- Hao, H., Cheng, G., Iqbal, Z., Ai, X., Li, J., & Wang, X. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 117. [Link]
- Cheng, G., Hao, H., Dai, M., Wang, Y., Yuan, Z., & Dai, M. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLoS One, 10(8), e0136450. [Link]
- Li, Y., Liu, Y., Zhang, Y., Wang, Q., & Li, Z. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(6), 3144-3150. [Link]
- Xin, Z. J., Liang, J. P., Li, X. H., Tao, L., & Lu, X. H. (2013). Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. Advanced Materials Research, 634, 1376-1379. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
- Hao, H., Cheng, G., Iqbal, Z., Ai, X., Li, J., & Wang, X. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 117. [Link]
- CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI Standard M07.
- Klahn, P., & Brönstrup, M. (2017). The quest for novel antimicrobial compounds: emerging trends in research, development, and technologies. ACS chemical biology, 12(1), 3-23. [Link]
- Overall structure‐activity relationship analysis of the quinoxaline derivatives. (2023). Journal of the Chinese Chemical Society. [Link]
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Asadchikov, A. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6543. [Link]
- Moghal, M. R., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Organic Chemistry, 2(3), 259-265. [Link]
- Asadchikov, A. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6543. [Link]
- Gonzalez-Gomez, J. P., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4583. [Link]
- Al-Harbi, N. O., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2399-2406. [Link]
- Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of medicinal chemistry, 53(24), 8732-8740. [Link]
- Wang, Y., et al. (2019). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 180, 22-35. [Link]
- Kumar, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 189, 112061. [Link]
- Kumar, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 189, 112061. [Link]
- Tanaka, M., et al. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial agents and chemotherapy, 35(7), 1489-1491. [Link]
- Aldred, K. J., et al. (2014). DNA gyrase as a target for quinolones. Life, 4(3), 369-391. [Link]
- Tariq, M., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 27(15), 3492-3497. [Link]
- Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Life, 4(3), 369-391. [Link]
- Al-Ostath, A. I., et al. (2021). Synthesis of new quinoxaline derivatives as anti-bacterial agents. Annals of the College of Medicine, Mosul, 43(1), 60-68. [Link]
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.msa.edu.eg [repository.msa.edu.eg]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives | Scientific.Net [scientific.net]
A Comparative Guide to the Antinocardial Potential of Quinoxaline 1,4-di-N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Nocardia species presents a significant challenge in clinical settings, necessitating the exploration of novel therapeutic agents. Quinoxaline 1,4-di-N-oxides (QdNOs), a class of heterocyclic N-oxides, have demonstrated a broad spectrum of biological activities and are a promising avenue for the development of new antinocardial drugs.[1] This guide provides a comprehensive assessment of the antinocardial activity of quinoxaline 1,4-di-N-oxide derivatives, offering a comparative analysis of their performance and the supporting experimental data.
The Clinical Challenge of Nocardiosis
Nocardiosis is an opportunistic infection caused by aerobic actinomycetes of the genus Nocardia. It can manifest as localized cutaneous infections or severe pulmonary and disseminated disease, particularly in immunocompromised individuals.[2] Treatment can be challenging due to the intrinsic resistance of some Nocardia species to conventional antibiotics and the long duration of therapy required, often lasting from six to twelve months or more.[3] While trimethoprim-sulfamethoxazole (TMP-SMX) has traditionally been the first-line treatment, increasing resistance rates have been reported.[4][5][6] This has led to the use of combination therapies, often including agents like amikacin, imipenem, and linezolid, especially in severe cases.[2][7][8] The variable susceptibility patterns among different Nocardia species underscore the critical need for new, effective antinocardial agents.[9][10]
Quinoxaline 1,4-di-N-oxides: A Promising Scaffold
Quinoxaline 1,4-di-N-oxides are a class of bioreductive compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumoral properties.[1][11] Their mechanism of action is primarily linked to the reduction of the N-oxide groups under hypoxic conditions, leading to the generation of reactive oxygen species (ROS).[12][13] This cascade of oxidative stress results in damage to bacterial DNA, cell walls, and membranes, ultimately causing cell death.[12] The presence of the two N-oxide groups is crucial for their antibacterial efficacy.[13]
Recent studies have highlighted the potential of QdNO derivatives as potent antinocardial agents.[14][15][16] Their unique mechanism of action offers a potential advantage against Nocardia species that are resistant to current therapies.
Comparative In Vitro Antinocardial Activity
Recent research has focused on synthesizing and evaluating various quinoxaline 1,4-di-N-oxide derivatives for their activity against clinically relevant Nocardia species, particularly Nocardia brasiliensis, a common cause of cutaneous nocardiosis.[2][14] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro efficacy of these compounds.
A study by Palos et al. (2024) evaluated a series of quinoxaline 1,4-di-N-oxide esters against a reference strain of N. brasiliensis (CECT-3052) and six clinical isolates.[14] The results demonstrated significant antinocardial activity, with several derivatives exhibiting MIC values below 1 µg/mL.[14]
Table 1: Comparative MIC Values of Quinoxaline 1,4-di-N-oxide Derivatives against Nocardia brasiliensis
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | MIC (µg/mL) against N. brasiliensis CECT-3052 | MIC (µg/mL) against Clinical Isolates (Range) |
| N-05 | Thienyl | Trifluoromethyl | Methyl | < 1 | < 1 |
| N-09 | Thienyl | Trifluoromethyl | Ethyl | < 1 | < 1 |
| N-11 | Phenyl | Trifluoromethyl | Ethyl | < 1 | ≤ 1 |
| N-13 | Thienyl | Trifluoromethyl | Isopropyl | < 1 | < 1 |
| Reference Drugs | |||||
| Amikacin | - | - | - | > 128 | 16 - >128 |
| Trimethoprim/ Sulfamethoxazole | - | - | - | > 128 | 32 - >128 |
| Linezolid | - | - | - | 4 | 4 - 8 |
Data synthesized from Palos et al., 2024.[14][16][17]
These findings are particularly noteworthy when compared to the activity of standard antinocardial drugs. The tested quinoxaline derivatives showed significantly lower MIC values than amikacin and trimethoprim/sulfamethoxazole against the same strains.[18]
Structure-Activity Relationship (SAR) Insights
The potent antinocardial activity of these derivatives is influenced by the nature of the substituents on the quinoxaline ring. Analysis of the structure-activity relationship (SAR) reveals several key trends:
-
Importance of the 1,4-di-N-oxide Moiety: The loss of the two N-oxide groups generally leads to a significant decrease or complete loss of antibacterial activity.[15][18]
-
Influence of Substituents at the 2- and 3-positions: The presence of a methyl group at the 3-position on the quinoxaline ring appears to favor antibacterial activity.[18]
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a trifluoromethyl group at the R2 position, has been associated with enhanced activity.[17]
-
Effect of Substituents at the 6- and 7-positions: Electron-acceptor groups at the 6- and/or 7-positions tend to decrease the MIC values, while electron-donor groups increase them.[15] For instance, derivatives with a chlorine atom at the 6- or 7-position have shown improved activity.[15]
These SAR insights are crucial for the rational design of new, more potent antinocardial agents based on the quinoxaline 1,4-di-N-oxide scaffold.
Experimental Protocols for Assessing Antinocardial Activity
To ensure the reliability and reproducibility of these findings, standardized methodologies for in vitro susceptibility testing are essential. The following is a detailed protocol for the broth microdilution method, a commonly used technique for determining the MIC of antimicrobial agents against Nocardia.[19][20]
Protocol: Broth Microdilution Susceptibility Testing for Nocardia
1. Preparation of Inoculum: a. Culture the Nocardia isolate on a suitable medium, such as Brain Heart Infusion (BHI) agar, and incubate at 37°C for 48-72 hours.[21] b. Prepare a bacterial suspension in sterile saline or BHI broth, adjusting the turbidity to match a 0.5 McFarland standard. c. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the quinoxaline 1,4-di-N-oxide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add the standardized Nocardia inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a growth control well (inoculum without the drug) and a sterility control well (broth only). c. Incubate the plates at 37°C for 72 hours in a carbon dioxide-enriched atmosphere.[21]
4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[20]
Visualizing the Path Forward
To better understand the key elements involved in assessing the antinocardial activity of these novel compounds, the following diagrams illustrate the general structure of the promising quinoxaline 1,4-di-N-oxide scaffold and a typical experimental workflow.
Caption: General chemical structure and drug discovery workflow.
Conclusion and Future Directions
Quinoxaline 1,4-di-N-oxide derivatives represent a highly promising class of compounds for the development of new antinocardial therapies. Their potent in vitro activity, often exceeding that of current standard-of-care drugs, and their distinct mechanism of action make them attractive candidates for further investigation.[14][16]
Future research should focus on:
-
Expanding the chemical space: Synthesizing and evaluating a broader range of derivatives to further optimize antinocardial activity and refine SAR models.
-
In vivo efficacy studies: Assessing the most promising lead compounds in animal models of nocardiosis to determine their in vivo efficacy and pharmacokinetic profiles.
-
Toxicity profiling: Conducting comprehensive toxicological studies to ensure the safety of these compounds for potential clinical use.
-
Mechanism of action studies: Further elucidating the precise molecular targets and mechanisms of action of these derivatives against Nocardia species.
The continued exploration of the quinoxaline 1,4-di-N-oxide scaffold holds significant promise for addressing the unmet medical need for new and effective treatments for nocardiosis.
References
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- National Institutes of Health. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspirahyodysenteriae.
- National Center for Biotechnology Information. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
- PLOS One. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli.
- Johns Hopkins ABX Guide. Nocardia.
- Dr.Oracle. What is the recommended treatment for Nocardia infections?.
- Scientific.Net. Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives.
- Frontiers. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspirahyodysenteriae.
- Medscape. Nocardiosis Medication: Antibiotics.
- MDPI. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- Medscape. Nocardiosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care.
- Dr.Oracle. What is the recommended treatment for Nocardia infections?.
- Japan Science and Technology Agency. In Vitro Antimicrobial Susceptibility Testing of Animal Nocardia Isolated from Field Cases of Skin Diseases.
- National Center for Biotechnology Information. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- MDPI. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- PubMed. Quinoxaline 1,4-di- N-oxide Derivatives as New Antinocardial Agents.
- PubMed. In-vitro susceptibility testing of Nocardia spp. and its taxonomic implication.
- Elsevier. Clinical significance, antimicrobial susceptibility and molecular identification of Nocardia species isolated from children with cystic fibrosis.
- ResearchGate. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- ASM Journals. Antimicrobial Susceptibility Testing and Profiling of Nocardia Species and Other Aerobic Actinomycetes from South Africa: Comparative Evaluation of Broth Microdilution versus the Etest.
- ResearchGate. NOTES In Vitro Antimicrobial Susceptibilities of Nocardia Species.
- ResearchGate. Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
- Scholars Research Library. Synthesis and antimicrobial activity of some new quinoxaline derivatives.
- Semantic Scholar. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
- Bahrain Medical Bulletin. In Vitro Antimicrobial Sensitivity Testing of Nocardia Africana Strains Recently Isolated from Patients with Pulmonary Infections in.
- PubMed Central. Epidemiology and Antimicrobial Resistance Profiles of the Nocardia Species in China, 2009 to 2021.
- ResearchGate. Clinical significance, antimicrobial susceptibility and molecular identification of Nocardia species isolated from children with cystic fibrosis.
- YouTube. Nocardia asteroides.
- National Center for Biotechnology Information. Nocardia.
- ResearchGate. Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nocardiosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 4. Nocardia | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. Clinical significance, antimicrobial susceptibility and molecular identification of Nocardia species isolated from children with cystic fibrosis | Brazilian Journal of Microbiology [elsevier.es]
- 10. Epidemiology and Antimicrobial Resistance Profiles of the Nocardia Species in China, 2009 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 14. "Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents" by Isidro Palos, Alonzo Gonzalez-Gonzalez et al. [scholarworks.utrgv.edu]
- 15. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline 1,4-di- N-oxide Derivatives as New Antinocardial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. revues.cirad.fr [revues.cirad.fr]
A Comparative Guide to Quinoxaline 1,4-di-N-oxides and Second-Line Therapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the quest for novel agents with superior efficacy and improved safety profiles is perpetual. This is particularly critical in therapeutic areas beleaguered by drug resistance and treatment-limiting toxicities, such as tuberculosis and cancer. Quinoxaline 1,4-di-N-oxides (QdNOs) have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of QdNOs with established second-line therapeutic drugs for tuberculosis and cancer, supported by experimental data and detailed methodologies.
The Therapeutic Challenge: Limitations of Second-Line Therapies
Second-line therapies are reserved for instances where first-line treatments have failed, often due to drug resistance or unacceptable patient intolerance. While they offer a crucial alternative, their use is frequently associated with a higher incidence of adverse effects and, in some cases, lower efficacy.
-
In Tuberculosis: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains has rendered first-line drugs like isoniazid and rifampicin ineffective. Second-line agents, such as fluoroquinolones and aminoglycosides, are essential but can lead to significant side effects, including ototoxicity and nephrotoxicity, and resistance to these drugs is also a growing concern.
-
In Oncology: For patients with advanced or metastatic cancers who have progressed on first-line chemotherapy, second-line agents like docetaxel and pemetrexed provide a vital treatment option. However, their efficacy can be limited by both intrinsic and acquired resistance, and they are often accompanied by substantial toxicities, including myelosuppression and neurotoxicity, significantly impacting the patient's quality of life.
This context underscores the urgent need for novel therapeutic agents like QdNOs that may offer alternative mechanisms of action to overcome existing resistance and potentially provide a better therapeutic window.
Mechanism of Action: A Tale of Two Strategies
A fundamental understanding of a drug's mechanism of action is paramount to appreciating its therapeutic potential and predicting its spectrum of activity and potential for resistance. QdNOs and the compared second-line drugs operate via distinct molecular pathways.
Quinoxaline 1,4-di-N-oxides: Bioreductive Activation and Oxidative Stress
The biological activity of QdNOs is intrinsically linked to their chemical structure, specifically the two N-oxide groups on the quinoxaline ring. These compounds are essentially prodrugs that undergo bioreductive activation, a process that is significantly enhanced under hypoxic conditions often found in solid tumors and within the granulomatous lesions of tuberculosis.
This reductive activation generates reactive nitrogen species and other free radicals, which are the ultimate effectors of cellular damage. The primary mechanism of action involves the induction of extensive DNA damage, leading to the inhibition of DNA synthesis and ultimately cell death.[1] The generation of reactive oxygen species (ROS) also contributes to their cytotoxic effects by causing oxidative damage to various cellular components.[2]
Caption: Mechanism of action of Quinoxaline 1,4-di-N-oxides.
Second-Line Drugs: Targeted Inhibition of Essential Cellular Processes
In contrast to the broad-acting mechanism of QdNOs, the selected second-line drugs have more specific molecular targets.
-
Fluoroquinolones (e.g., Levofloxacin, Moxifloxacin): These antibiotics function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.[4] In Mycobacterium tuberculosis, DNA gyrase is the primary target.[5]
-
Docetaxel: As a member of the taxane family, docetaxel's anticancer activity stems from its ability to disrupt microtubule dynamics.[6][7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This leads to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, induction of apoptosis.[8]
-
Pemetrexed: This drug is a multi-targeted antifolate.[9][10] It inhibits several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. The primary targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[11][12] By blocking these enzymes, pemetrexed depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
Caption: Mechanisms of action of selected second-line drugs.
Comparative Efficacy: In Vitro Data
A direct comparison of the in vitro efficacy of QdNOs and second-line drugs is crucial for evaluating their relative potency. The following tables summarize available data from various studies. It is important to note that direct head-to-head comparisons within the same study are limited, and thus, these values should be interpreted with caution, considering the potential for inter-study variability in experimental conditions.
Antitubercular Activity
Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
| Compound Class | Specific Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-di-N-oxides | T-018 | H37Rv | 0.15 | [13] |
| T-069 | H37Rv | 0.08 | [14] | |
| T-089 | H37Rv | 0.12 | [14] | |
| Compound 4 | H37Ra | 2 | [10] | |
| Iron Complex [Fe(L3)3] | H37Rv | 0.78 | [12] | |
| Fluoroquinolones | Levofloxacin | Clinical Isolates (2022) | MIC90: 4 | |
| Moxifloxacin | Clinical Isolates (2022) | MIC90: 2 | ||
| Sitafloxacin | Clinical Isolates (2022) | MIC90: 0.5 |
Note: MIC values are highly dependent on the specific derivative of the QdNO and the strain of M. tuberculosis tested. Some QdNO derivatives have shown MIC values comparable to or even better than first-line drugs like isoniazid (MIC ≈ 0.12 µg/mL).[13]
Anticancer Activity
Table 2: Half-maximal Inhibitory Concentration (IC50) against various cancer cell lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline 1,4-di-N-oxides | Compound 5b | HepG2 (Liver) | 0.77 (µg/mL) | [6] |
| Compound 9b | HepG2 (Liver) | 0.50 (µg/mL) | [6] | |
| Compound 9c | HepG2 (Liver) | 1.9 (µg/mL) | [15] | |
| Compound 8a | HepG2 (Liver) | 2.9 (µg/mL) | [15] | |
| Q-85 HCl (hypoxia) | Caco-2 (Colon) | 0.4 | [16] | |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [17] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [17] | |
| Taxanes | Docetaxel | Various | Typically in the low nanomolar to micromolar range, depending on the cell line and resistance status. | General Knowledge |
| Antifolates | Pemetrexed | Various | Highly variable depending on the cell line's folate transporter expression and metabolic state. | General Knowledge |
Note: The anticancer activity of QdNOs is often significantly enhanced under hypoxic conditions, a key feature of the tumor microenvironment.[6][15] Direct comparison of IC50 values with docetaxel and pemetrexed is challenging due to the vast differences in experimental setups across studies.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the presented data, this section outlines the detailed methodologies for key in vitro assays used to evaluate the efficacy of these compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent against Mycobacterium tuberculosis.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.
-
Drug Dilution: The test compounds (QdNOs and second-line drugs) are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria. A colorimetric indicator, such as resazurin, can be added to aid in the visualization of bacterial growth.
Determination of IC50 for Anticancer Activity
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to protein components of cells.[17][18]
Workflow for SRB Cytotoxicity Assay
Caption: Workflow for SRB cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (QdNOs and second-line drugs) and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound SRB is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 510 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Toxicity and Resistance: A Double-Edged Sword
While efficacy is a primary consideration, the toxicity profile and the potential for resistance development are equally critical for the long-term viability of a therapeutic agent.
Toxicity Profiles
-
Quinoxaline 1,4-di-N-oxides: The toxicity of QdNOs is a significant concern and has limited their clinical development. Some derivatives have shown mutagenic and carcinogenic potential.[2] The generation of reactive oxygen species, central to their mechanism of action, can also lead to off-target effects and cellular damage in healthy tissues.[19] However, the development of newer analogs is focused on improving the therapeutic index by reducing toxicity while maintaining efficacy.
-
Second-Line Drugs:
-
Fluoroquinolones: While generally well-tolerated, fluoroquinolones can cause a range of adverse effects, including gastrointestinal disturbances, central nervous system effects, and tendinopathy. Their use in the long-term treatment of tuberculosis is often limited by these toxicities.
-
Docetaxel: Common side effects include myelosuppression (neutropenia, anemia), alopecia (hair loss), neurotoxicity (peripheral neuropathy), and fluid retention.[20][21] These toxicities can be severe and may require dose reductions or treatment discontinuation.
-
Pemetrexed: The primary toxicities associated with pemetrexed are myelosuppression and skin rash. Supplementation with folic acid and vitamin B12 is crucial to mitigate these side effects.
-
Mechanisms of Resistance
-
Quinoxaline 1,4-di-N-oxides: Resistance to QdNOs can emerge through several mechanisms. A primary route is through alterations in the cellular reductases responsible for their activation, preventing the conversion of the prodrug to its active, toxic form. Increased expression of efflux pumps that actively remove the drug from the cell can also contribute to resistance.
-
Second-Line Drugs:
-
Fluoroquinolones: The most common mechanism of resistance in M. tuberculosis is mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, which encodes a subunit of DNA gyrase.[5][13] These mutations reduce the binding affinity of the drug to its target.
-
Docetaxel: Resistance to docetaxel is multifactorial and can involve:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1).
-
Alterations in the β-tubulin isotype expression or mutations in the tubulin gene, which reduce the drug's binding affinity.
-
Activation of pro-survival signaling pathways and inhibition of apoptosis.
-
-
Pemetrexed: Resistance can arise from decreased expression of the folate transporters required for drug uptake, reduced polyglutamation of the drug inside the cell (which is necessary for its retention and activity), and increased expression of the target enzymes.
-
Conclusion and Future Perspectives
Quinoxaline 1,4-di-N-oxides represent a fascinating class of compounds with a unique bioreductive mechanism of action that holds promise for tackling challenging diseases like drug-resistant tuberculosis and hypoxic solid tumors. Their broad-spectrum activity and novel mechanism offer a potential advantage over existing second-line therapies that are often plagued by resistance.
However, the journey of QdNOs from the laboratory to the clinic is fraught with challenges, primarily related to their toxicity. The future of this compound class hinges on the ability of medicinal chemists to design and synthesize new derivatives with an improved therapeutic index. This will require a deeper understanding of the structure-activity and structure-toxicity relationships.
For researchers and drug development professionals, QdNOs offer a rich field of investigation. Further studies are needed to:
-
Conduct direct head-to-head comparative studies of the most promising QdNOs against current second-line standards.
-
Elucidate the specific cellular reductases involved in their activation in different pathogens and cancer cells to better predict their spectrum of activity and potential for resistance.
-
Explore combination therapies where QdNOs could synergize with other agents to enhance efficacy and overcome resistance.
While second-line drugs will continue to play a crucial role in the management of tuberculosis and cancer, the development of innovative therapeutic agents like quinoxaline 1,4-di-N-oxides is essential to address the unmet medical needs of patients with difficult-to-treat diseases.
References
- Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2010). New quinoxaline 1, 4-di-N-oxides: anticancer and hypoxia-selective therapeutic agents. European Journal of Medicinal Chemistry, 45(7), 2733-2738. [Link]
- Bhardwaj, D., & Singh, N. (2020). Molecular mechanisms of docetaxel resistance in prostate cancer. Cancer Chemotherapy and Pharmacology, 86(5), 555-568. [Link]
- Urology Textbook.
- Goldman, J. D., & Muggia, F. M. (2004). Biochemical pharmacology of pemetrexed.
- Gao, Y., Zhang, J., & Li, S. (2022). Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions. International Journal of Molecular Sciences, 23(19), 11867. [Link]
- Hooper, D. C. (2001). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22. [Link]
- Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Antimicrobial agents and chemotherapy, 41(10), 2049. [Link]
- Drugs.com. How does pemetrexed work? [Link]
- Petrylak, D. P. (2001). Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer. In Seminars in oncology (Vol. 28, No. 4, pp. 3-8). WB Saunders. [Link]
- Patsnap Synapse.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Kurbacher, C. M., Kurbacher, J. A., & André, N. (2018). Toxicities associated with docetaxel-based regimens in the adjuvant treatment of early-stage breast cancer: a multicenter prospective real-life experience. Breast care, 13(1), 33. [Link]
- Palos, I., Rivera, G., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1, 4-Di-N-Oxide. Molecules, 23(6), 1435. [Link]
- Li, X., Zhao, Y., & Zhang, Y. (2016). Mechanisms of fluoroquinolone resistance in Mycobacterium tuberculosis. Wei sheng wu xue bao= Acta microbiologica Sinica, 56(10), 1538-1546. [Link]
- Ancizu, S., Moreno, E., & Villar, R. (2009). Comparative acute systemic toxicity of several quinoxaline 1, 4-di-N-oxides in Wistar rats. Arzneimittelforschung, 59(10), 518-522. [Link]
- Hanauske, A. R., Chen, V., & Paoletti, P. (2001). Pharmacology and mechanism of action of pemetrexed. Seminars in oncology, 28(4), 3-17. [Link]
- Aixelá, M., Glaría, A., & Martínez-Peñuela, J. M. (2000). Selective toxicity of a quinoxaline 1, 4-di-N-oxide derivative in human tumour cell lines. British journal of cancer, 83(4), 543. [Link]
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
- Marini, A. M., et al. (2014). The molecular genetics of fluoroquinolone resistance in Mycobacterium tuberculosis. Microbiology spectrum, 2(4), MGM2-0009. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Hata, A., et al. (2015). Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose. Cancer chemotherapy and pharmacology, 75(6), 1109-1120. [Link]
- Patsnap Synapse.
- Sun, Z., et al. (2019). Mechanisms of fluoroquinolone resistance in Mycobacterium tuberculosis. Frontiers in microbiology, 10, 2033. [Link]
- Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature reviews Cancer, 2(1), 48-58. [Link]
- Zhu, Y., & Chen, X. (2006). New quinoxaline 1, 4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1, 4-di-N-oxides. Bioorganic & medicinal chemistry, 14(20), 6917-6923. [Link]
- Rivera, G., et al. (2017). Esters of Quinoxaline 1, 4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Iranian journal of pharmaceutical research: IJPR, 16(3), 953. [Link]
- Giovannetti, E., et al. (2017). Pemetrexed in non-small cell lung cancer: a review of the clinical data and mechanism of action. Expert opinion on drug metabolism & toxicology, 13(5), 567-578. [Link]
- Kulshrestha, A., et al. (2016). Overcoming docetaxel resistance in prostate cancer: a perspective review. Oncotarget, 7(33), 54079. [Link]
- Zhang, T., et al. (2019). Mechanisms of fluoroquinolone monoresistance in Mycobacterium tuberculosis. Journal of global antimicrobial resistance, 18, 1-7. [Link]
- Ramaswamy, S., & Musser, J. M. (1998).
- Kyriakou, F., et al. (2016). Presentation and management of docetaxel-related adverse effects in patients with breast cancer. Breast Cancer: Targets and Therapy, 8, 11. [Link]
- Cheng, G., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1, 4-di-N-oxides in vitro and in vivo. Critical reviews in toxicology, 46(8), 669-685. [Link]
- Massacesi, C., et al. (2003). Factors predicting docetaxel-related toxicity: experience at a single institution. Tumori Journal, 89(3), 262-268. [Link]
- Gammal, R. S., et al. (2022). Life-Threatening Docetaxel Toxicity in a Patient With Reduced-Function CYP3A Variants: A Case Report. Frontiers in Pharmacology, 12, 798835. [Link]
- Cheng, G., et al. (2016). Quinoxaline 1, 4-di-N-oxides: biological activities and mechanisms of actions. Frontiers in pharmacology, 7, 64. [Link]
- Palos, I., et al. (2024). Quinoxaline 1, 4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4567. [Link]
- Rivera, G., et al. (2024). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1, 4-di-N-oxide derivatives as potential antitubercular agents. RSC medicinal chemistry. [Link]
- Vicente, E., et al. (2010). Efficacy of quinoxaline-2-carboxylate 1, 4-di-N-oxide derivatives in experimental tuberculosis. Antimicrobial agents and chemotherapy, 54(7), 3011-3014. [Link]
- Jaso, A., et al. (2005). In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1, 4-di-N-oxide. Journal of Antimicrobial Chemotherapy, 55(6), 903-907. [Link]
- G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
- Canvax Biotech.
- Leyva-Ramos, S., & Pedraza-Alvarez, A. (2021). Quinoxaline 1, 4-di-N-oxides: a review of the importance of their structure in the development of drugs against infectious diseases and cancer. Medicinal Chemistry Research, 30(6), 1175-1184. [Link]
- Gali-Muhtasib, H. U., et al. (2001). Quinoxaline 1, 4-dioxides as anticancer and hypoxia-selective drugs. Current pharmaceutical design, 7(14), 1375-1390. [Link]
- Kumar, A., & Narasimhan, B. (2018). Role of quinolones and quinoxaline derivatives in the advancement of treatment of tuberculosis. Current drug targets, 19(11), 1304-1320. [Link]
- Landreau, A., et al. (2020). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Molecules, 25(22), 5439. [Link]
- Li, Y., et al. (2023). Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China. Journal of Global Antimicrobial Resistance, 35, 134-140. [Link]
- Buravchenko, S., & Shchekotikhin, A. (2022). Quinoxaline 1, 4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(21), 7545. [Link]
- Asif, M. (2018). Quinoxaline and quinoxaline-1, 4-di-N-oxides: An emerging class of antimycobacterials. Archiv der Pharmazie, 351(9-10), 1800115. [Link]
- Asif, M. (2014). Quinoxaline 1, 4-di-n-oxide and the potential for treating tuberculosis. Moroccan Journal of Chemistry, 2(4), 272-294. [Link]
- Asif, M. (2011). Quinoxaline 1, 4-di-N-oxide and the potential for treating tuberculosis. Infectious disorders-drug targets, 11(2), 196-204. [Link]
- ResearchGate.
Sources
- 1. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New quinoxaline 1, 4-di-N-oxides: anticancer and hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]
- 13. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dual Antitubercular and Antileishmanial Profiles of Quinoxaline Di-N-Oxides Containing an Amino Acidic Side Chain | MDPI [mdpi.com]
- 17. Quinoxaline 1,4-di-N-Oxide and the Potential for Treating Tuberculosis | Bentham Science [eurekaselect.com]
- 18. Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating Inhibitory Action on Trypanothione Reductase
For researchers in the fields of parasitology and drug development, the validation of enzyme inhibitors is a critical step. This guide provides an in-depth comparison of methodologies for validating the inhibitory action on a key parasitic enzyme, trypanothione reductase (TR). We will delve into the technical nuances of experimental design, data interpretation, and the underlying scientific principles that ensure the trustworthiness of your findings.
Trypanothione reductase is a flavoprotein disulfide reductase that is essential for the survival of trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis[1][2]. This enzyme is the central component of the trypanothione-based redox system, which protects these parasites from oxidative stress. Crucially, TR is absent in humans, who rely on the analogous glutathione reductase (GR) system[3][4]. This fundamental difference makes TR an attractive and validated target for the development of selective anti-parasitic drugs[3][5].
This guide will compare and contrast the primary in vitro methods for assessing TR inhibition, provide detailed experimental protocols, and discuss the critical importance of selectivity and whole-cell validation.
Comparing the Assays: A Multi-faceted Approach to Validation
The two most common spectrophotometric assays for measuring TR activity and its inhibition are the direct NADPH oxidation assay and the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)-coupled assay. While both are reliable, they offer different advantages and are suited for different experimental contexts.
| Assay Type | Principle | Advantages | Disadvantages | Optimal Use Case |
| Direct NADPH Oxidation Assay | Measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of trypanothione disulfide (TS₂)[5][6]. | Direct measurement of co-substrate consumption, simpler reaction mixture. | Lower sensitivity compared to the DTNB assay, potential for interference from compounds that absorb at 340 nm. | Initial characterization of inhibitors, mechanistic studies. |
| DTNB-Coupled Assay | The product of the TR reaction, reduced trypanothione (T(SH)₂), reduces DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound that can be monitored at 412 nm[7][8][9]. | Increased sensitivity (four-fold higher than the direct assay), recycling of the TS₂ substrate maintains a constant concentration, making it suitable for high-throughput screening (HTS)[7]. | Indirect measurement, the potential for interference from compounds that react with thiols. | High-throughput screening, determining IC₅₀ values for large compound libraries. |
| Luminescence-Based Assay | A newer approach that measures the remaining NADPH concentration after the enzymatic reaction using a luciferase/luciferin-based system[10][11]. | High sensitivity and suitability for HTS in low-volume formats. | Requires specialized reagents and instrumentation. | High-throughput screening campaigns. |
The Rationale Behind the DTNB-Coupled Assay's Sensitivity
The enhanced sensitivity of the DTNB-coupled assay stems from the recycling of the trypanothione disulfide substrate. In this assay, the reduced trypanothione produced by TR immediately reacts with DTNB, regenerating the oxidized trypanothione. This cyclic process leads to a continuous production of the chromogenic TNB²⁻, amplifying the signal and allowing for the use of lower enzyme concentrations[7][8].
Experimental Workflows: From Benchtop to Data
A robust validation of a potential TR inhibitor requires a systematic approach. The following workflow outlines the key stages, from initial screening to detailed characterization.
Caption: A typical workflow for the identification and validation of trypanothione reductase inhibitors.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the two primary spectrophotometric assays. These protocols are based on established methods and can be adapted for specific experimental needs[5][7][12][13].
Protocol 1: Direct NADPH Oxidation Assay
Objective: To measure the rate of NADPH consumption by TR.
Materials:
-
Recombinant Trypanothione Reductase (TR)
-
Trypanothione Disulfide (TS₂)
-
NADPH
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, TR (e.g., 50 nM), and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding[12].
-
Initiate the reaction by adding NADPH (e.g., 100-300 µM) and TS₂ (e.g., 150 µM) to each well[5][12].
-
Immediately begin monitoring the decrease in absorbance at 340 nm kinetically for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol 2: DTNB-Coupled Assay
Objective: To measure TR activity through the production of TNB²⁻.
Materials:
-
Recombinant Trypanothione Reductase (TR)
-
Trypanothione Disulfide (TS₂)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA, 0.01% BSA, and 0.05% Tween-20[7]
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
In each well, prepare a mixture of assay buffer, TR (e.g., 0.2 mU), TS₂ (e.g., 6 µM), DTNB (e.g., 100 µM), and the test inhibitor at various concentrations[7].
-
Pre-incubate the plate for at least 15 minutes at room temperature[7].
-
Start the reaction by adding NADPH (e.g., 150 µM) to all wells[7].
-
Monitor the increase in absorbance at 412 nm kinetically over a period of 12.5 minutes[7].
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time data.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Caption: The coupled reaction mechanism of the DTNB assay for trypanothione reductase.
The Imperative of Selectivity: Targeting the Parasite, Sparing the Host
A promising inhibitor of TR must demonstrate selectivity for the parasite enzyme over its human counterpart, glutathione reductase (GR)[3][5]. This is a critical step in de-risking a compound for further development, as off-target inhibition of human GR could lead to toxicity. The selectivity of an inhibitor is typically assessed by determining its IC₅₀ value against both TR and GR and calculating a selectivity index (SI):
SI = IC₅₀ (Human GR) / IC₅₀ (Parasite TR)
A higher SI value indicates greater selectivity for the parasite enzyme. The assay for GR is analogous to the TR assay, with glutathione disulfide (GSSG) used as the substrate instead of TS₂[7].
Bridging the Gap: From Enzyme Inhibition to Antiparasitic Activity
While in vitro enzyme inhibition is a crucial first step, it does not guarantee that a compound will be effective against the whole parasite. Factors such as cell permeability, metabolic stability, and efflux by transporters can all influence a compound's antiparasitic activity. Therefore, it is essential to validate the findings from enzymatic assays with whole-cell viability assays using the target parasites (e.g., Leishmania, Trypanosoma)[7][12]. A lack of correlation between potent enzyme inhibition and antiparasitic activity may suggest issues with the compound's ability to reach its target within the parasite[7].
Conclusion: A Rigorous Path to Validated Inhibitors
The validation of inhibitory action on trypanothione reductase is a multi-step process that requires careful experimental design and a thorough understanding of the underlying biochemistry. By employing a combination of direct and coupled assays, rigorously assessing selectivity against the human homolog, and confirming activity in whole-parasite systems, researchers can confidently identify and characterize novel inhibitors. This systematic approach is paramount in the quest to develop new, effective, and safe therapeutics for devastating parasitic diseases.
References
- Bhattacharyya, A., et al. (2009). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design. IntechOpen.
- Battista, F., et al. (2020). Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. Molecules, 25(8), 1924.
- Ilari, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLoS Neglected Tropical Diseases, 12(11), e0006842.
- Krieger, S., et al. (2015). Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach. PLoS Neglected Tropical Diseases, 9(6), e0003773.
- Fiorillo, A., et al. (2022). Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design. Frontiers in Chemistry, 10, 924535.
- Sp Pires, D. E., et al. (2021).
- Ilari, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLOS ONE, 13(11), e0207323.
- Wikipedia contributors. (2023, December 14). Trypanothione-disulfide reductase. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, August 16). Trypanothione. In Wikipedia, The Free Encyclopedia.
- Holloway, G. A., et al. (2009). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Antimicrobial Agents and Chemotherapy, 53(7), 2824–2833.
- Fiorillo, A., et al. (2025). Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis. Frontiers in Molecular Biosciences, 12.
- Mittal, M. K., et al. (2005). Expression, purification, and characterization of Leishmania donovani trypanothione reductase in Escherichia coli.
- Turcano, S., et al. (2008). Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi. The FEBS Journal, 275(11), 2754–2764.
- Alpízar-Alpízar, W., et al. (2022).
- Holloway, G. A., et al. (2009). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Antimicrobial Agents and Chemotherapy, 53(7), 2824-2833.
- Turcano, S., et al. (2008). Trypanothione reductase assay principle.
- Cunningham, M. L., & Fairlamb, A. H. (2005). Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes. Antimicrobial Agents and Chemotherapy, 49(12), 4945–4951.
- Battista, F., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. Molecules, 28(1), 338.
- Battista, F., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding. Semantic Scholar.
- Henderson, G. B., et al. (2000). Inhibition of Trypanothione Reductase by Substrate Analogues. Organic Letters, 2(12), 1713–1715.
- Ojo, O. O., et al. (2025). Discovery of Novel Trypanothione Reductase Inhibitors through Pharmacophore Modeling, virtual Screening and Molecular Dynamics S. bioRxiv.
- Fiorillo, A., et al. (2025). Inhibition of Leishmania infantum Trypanothione Reductase by Azole-Based Compounds: a Comparative Analysis with Its Physiological Substrate by X-ray Crystallography.
- Castillo, A. M., et al. (2025). Improved Inhibitors of Trypanothione Reductase by Combination of Motifs: Synthesis, Inhibitory Potency, Binding Mode, and Antiprotozoal Activities.
Sources
- 1. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanothione - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. Frontiers | Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 7. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quinoxaline, 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Quinoxaline, 1-oxide. As a nitrogen-containing heterocyclic compound, its management requires a thorough understanding of its chemical properties and potential hazards to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist, offering causal explanations for procedural choices to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceutical agents due to the biological activities of the quinoxaline scaffold.[1][2][3] However, its reactivity necessitates a careful approach to its handling and disposal. The primary hazards, as identified by the Globally Harmonized System (GHS), are rooted in its irritant properties.[4]
-
Causes skin irritation (H315): Direct contact can lead to redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant discomfort and potential damage.[4][5][6]
-
May cause respiratory irritation (H335): Inhalation of the dust or aerosols can irritate the respiratory tract.[4][5][6]
The causality behind these hazards lies in the molecule's chemical structure, which can interact with biological tissues. Furthermore, during combustion or thermal decomposition, it can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8][9] This potential for hazardous byproducts is a critical consideration in selecting a final disposal method, making uncontrolled incineration or drain disposal unacceptable.
Safety Data Summary
For quick reference, the following table summarizes the essential safety information for this compound.
| Parameter | Description | Sources |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |
| Key Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant. | [4][5][6] |
| Required PPE | Chemical safety goggles or face shield, impervious gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated. | [5][8] |
| Incompatible Materials | Strong oxidizing agents. | [7][8] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [7][8][9] |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. The principle of "cradle-to-grave" waste management, mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA), starts at the point of generation.[10][11]
Operational Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7][12]
-
Personal Protective Equipment (PPE): Consistent use of appropriate PPE, as detailed in the table above, is non-negotiable.[6][8] Immediately wash hands and any exposed skin thoroughly after handling.[7][12]
-
Storage: Store the primary chemical container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][8][12] Keep the container tightly closed to prevent the release of dust or vapors.[5][12]
Waste Segregation: A Self-Validating Protocol
The most critical pre-disposal step is rigorous segregation. Commingling incompatible waste streams is a primary cause of laboratory incidents.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be in good condition and compatible with the chemical.[13][14]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.[13] Do not use abbreviations or chemical formulas.
-
Incompatibility Prevention: Never mix this compound waste with strong oxidizing agents. This is a critical control point to prevent exothermic or violent reactions. Store the waste container segregated from other hazard classes, such as acids and bases.[13]
This compound Disposal Workflow
The following diagram illustrates the logical flow for managing this compound from generation to final disposal, ensuring a compliant and safe process.
Caption: Decision workflow for compliant this compound waste management.
Step-by-Step Disposal Protocol
This protocol provides direct, actionable guidance for laboratory personnel.
For Small Spills (Manageable by Lab Personnel)
-
Ensure Safety: Alert colleagues in the immediate area. Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection). If significant dust is present, use a respirator.[8][12]
-
Containment: Prevent the spill from spreading.
-
Cleanup: Gently sweep up the solid material.[7] Avoid actions that generate dust.[12] Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a designated, sealable hazardous waste container.[7][12]
-
Decontamination: Clean the spill area with soap and water.[5][8]
-
Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it through your institution's hazardous waste program.[5]
For Unused or Waste this compound (Pure or in Solution)
-
Containerization: Place the waste into a compatible, designated hazardous waste container.[13][14] Do not overfill; leave at least 10% headspace.
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste" and the chemical name.[13]
-
Storage: Keep the container sealed and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] The SAA must be near the point of generation and under the control of the lab personnel.[13]
-
Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department for pickup.[13][14] Do not pour this compound down the drain or dispose of it in the regular trash.[6][14]
For Contaminated Labware and PPE
-
Gross Decontamination: If possible, rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
Segregation: Place heavily contaminated items, such as gloves, weigh boats, or wipes, into a solid hazardous waste stream. This is typically a lined container or a designated plastic bag.
-
Labeling and Disposal: Label the container as "Hazardous Waste: this compound Contaminated Debris." Manage this container through your institution's EH&S office for proper disposal, which is typically high-temperature incineration at a licensed facility.[5][7][9]
Regulatory Trustworthiness and Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[10][11][15] Your institution's EH&S department is your primary resource for ensuring compliance with these complex regulations, from waste determination to final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17] Engaging a certified hazardous waste disposal company is essential for proper off-site management.[15]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship.
References
- This compound | C8H6N2O | CID 23363.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.MDPI.[Link]
- Proper Handling of Hazardous Waste Guide.U.S. Environmental Protection Agency.[Link]
- Safety Data Sheet - Quinoxaline.
- Best Practices for Hazardous Waste Disposal.AEG Environmental. (2016-12-05). [Link]
- Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides.Journal of the Chemical Society C: Organic, RSC Publishing.[Link]
- Hazardous Waste.U.S. Environmental Protection Agency.[Link]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency. (2025-05-30). [Link]
- Disposal Guidance.U.S. Environmental Protection Agency.[Link]
- Quinoxaline - Safety Data Sheet.Synerzine. (2018-06-22). [Link]
- Hazardous Chemical Waste Management Guidelines.Columbia University, Research.[Link]
- Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature.
- Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Laboratory Chemical Waste Management Guidelines.University of Pennsylvania, EHRS.[Link]
- Management of Hazardous Waste Procedure.Yale Environmental Health & Safety.[Link]
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Quinoxaline(91-19-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. ehs.yale.edu [ehs.yale.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinoxaline, 1-oxide
This guide provides essential, immediate safety and logistical information for the handling and disposal of Quinoxaline, 1-oxide. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed not as a rigid template, but as a self-validating system of safety, grounded in the specific hazard profile of this compound. Understanding the causality behind each step is critical to fostering a culture of safety and scientific integrity in the laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
This compound is a versatile heterocyclic compound used in various research applications, including pharmaceutical development and material science.[1] However, its utility is matched by a distinct hazard profile that necessitates rigorous safety protocols. The Globally Harmonized System (GHS) classification for this compound identifies it as a significant irritant.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation, with the potential for redness, pain, and impaired vision if contact occurs.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]
These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below. The objective is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical control measure when engineering controls cannot eliminate all risks. The following equipment is mandatory for all procedures involving this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Use nitrile or neoprene gloves. Double-gloving is recommended, especially during high-concentration work or extended handling.[5][6] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs, using the proper removal technique to avoid skin contact.[7] |
| Eyes / Face | Safety Goggles with Side Shields or Face Shield | Must meet ANSI Z87.1 or equivalent standards. Goggles are essential to protect against dust particles.[3][6] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[6][8] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat serves as the primary barrier against accidental spills. Ensure cuffs are snug. For significant operations, a disposable gown resistant to chemical permeation is advised.[8][9] |
| Respiratory | Certified Chemical Fume Hood | All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][10] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates would be required, and personnel must be fit-tested.[3][6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a standardized workflow is paramount for safety and reproducibility. This plan covers the entire lifecycle of the compound within the laboratory, from preparation to disposal.
Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for all handling activities.
-
Verify Safety Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh paper, glassware, etc.) clean and ready inside the fume hood to minimize movement in and out of the controlled area.[6]
-
PPE Donning: Before approaching the designated area, don all required PPE as specified in the table above.
Safe Handling Protocol
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[6] Use smooth, controlled motions to prevent the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[5][9][10] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][9]
Decontamination and Disposal Plan
Proper disposal is a critical, final step in the safe handling workflow. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9][11]
-
Waste Segregation:
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated or nitrogenous organic waste.[11]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration of the contents.[11]
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Disposal must be carried out through a licensed hazardous waste management company, typically via high-temperature incineration.[5][11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow from initial preparation to final waste disposal, ensuring safety at every stage.
Caption: Workflow for PPE, Safe Handling, and Waste Disposal of this compound.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
References
- This compound | C8H6N2O | CID 23363 - PubChem - NIH. [Link]
- Quinoxaline - Synerzine. [Link]
- Safety Data Sheet - Watson Intern
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]
- Personal protective equipment in your pharmacy - Alberta College of Pharmacy. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6N2O | CID 23363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. watson-int.com [watson-int.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. aksci.com [aksci.com]
- 10. synerzine.com [synerzine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
